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2-(2-Methoxyphenyl)-1,2,3,4-tetrahydroquinazoline Documentation Hub

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  • Product: 2-(2-Methoxyphenyl)-1,2,3,4-tetrahydroquinazoline
  • CAS: 84571-05-1

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 2-(2-Methoxyphenyl)-1,2,3,4-tetrahydroquinazoline

A Comprehensive Analysis for Researchers and Drug Development Professionals The quinazoline scaffold and its derivatives are cornerstones in medicinal chemistry, recognized for a wide spectrum of pharmacological activiti...

Author: BenchChem Technical Support Team. Date: March 2026

A Comprehensive Analysis for Researchers and Drug Development Professionals

The quinazoline scaffold and its derivatives are cornerstones in medicinal chemistry, recognized for a wide spectrum of pharmacological activities.[1] This guide provides a detailed exploration of a specific analogue, 2-(2-Methoxyphenyl)-1,2,3,4-tetrahydroquinazoline, focusing on its chemical synthesis, structural elucidation, and potential as a pharmacologically active agent. This document is intended to serve as a technical resource for scientists engaged in drug discovery and development.

Introduction to the Tetrahydroquinazoline Scaffold

The 1,2,3,4-tetrahydroquinazoline ring system is a partially saturated heterocyclic motif that has garnered significant attention in pharmaceutical research. Unlike their fully aromatic quinazoline counterparts, tetrahydroquinazolines possess a more flexible three-dimensional structure, which can lead to improved solubility, reduced toxicity, and enhanced bioavailability.[2] Derivatives of this scaffold have demonstrated a remarkable range of biological activities, including but not limited to anticancer[2][3], antimicrobial[4], anti-inflammatory[4], and antiviral properties.[5] The substituent at the 2-position of the tetrahydroquinazoline ring plays a crucial role in determining the molecule's biological target and efficacy. The introduction of a 2-methoxyphenyl group, as in the topic compound, can significantly influence its steric and electronic properties, potentially leading to novel pharmacological profiles.

Synthesis and Mechanism

The synthesis of 2-substituted-1,2,3,4-tetrahydroquinazolines is typically achieved through the condensation reaction of 2-(aminomethyl)aniline with a suitable aldehyde.[6] This reaction proceeds via a ring-chain tautomerism mechanism, where the initial Schiff base intermediate undergoes an intramolecular cyclization to form the stable tetrahydroquinazoline ring.[6]

Synthetic Workflow

The synthesis of 2-(2-Methoxyphenyl)-1,2,3,4-tetrahydroquinazoline follows a well-established and efficient one-pot protocol.

Caption: Synthetic workflow for 2-(2-Methoxyphenyl)-1,2,3,4-tetrahydroquinazoline.

Detailed Experimental Protocol

This protocol is adapted from the general procedure for the synthesis of 2-substituted 1,2,3,4-tetrahydroquinazolines.[6]

Materials:

  • 2-(aminomethyl)aniline

  • 2-Methoxybenzaldehyde

  • Methanol (reagent grade)

Procedure:

  • In a round-bottom flask, dissolve 1.0 mmol of 2-(aminomethyl)aniline in 60 mL of methanol.

  • To this solution, add 1.0 mmol of 2-methoxybenzaldehyde.

  • Stir the resulting clear solution at room temperature for 24 hours.

  • After the reaction period, allow the solution to stand undisturbed for 7-8 days to facilitate crystallization.

  • Collect the precipitated crystals by filtration.

  • Wash the crystals with a small amount of cold methanol and dry under vacuum.

Causality of Experimental Choices:

  • Methanol as Solvent: Methanol is an excellent solvent for both reactants and facilitates the reaction at room temperature. Its volatility also allows for easy removal after the reaction is complete.

  • Room Temperature Reaction: The condensation and subsequent cyclization are efficient at ambient temperatures, avoiding the need for heating which could lead to side reactions or decomposition.

  • Extended Crystallization Time: Allowing the solution to stand for several days promotes the formation of well-defined crystals, which is crucial for obtaining a pure product and for potential single-crystal X-ray diffraction studies.

Structural Elucidation and Characterization

The confirmation of the chemical structure of 2-(2-Methoxyphenyl)-1,2,3,4-tetrahydroquinazoline relies on a combination of spectroscopic techniques.

Spectroscopic Data
Technique Expected Key Features
¹H NMR Signals corresponding to aromatic protons on both the tetrahydroquinazoline and methoxyphenyl rings, a characteristic singlet or doublet for the C2-proton, signals for the CH₂ group at the C4 position, and signals for the NH protons. The methoxy group will appear as a sharp singlet.[5][7]
¹³C NMR Resonances for all unique carbon atoms, including the sp³ carbon at C2, the sp³ carbon at C4, and the aromatic carbons. The methoxy carbon will also be present.[8]
Mass Spec (MS) The molecular ion peak (M+) corresponding to the molecular weight of the compound (C₁₅H₁₆N₂O).[9] Fragmentation patterns may show the loss of the methoxyphenyl group or other characteristic fragments.[10]
Infrared (IR) Characteristic absorption bands for N-H stretching (around 3300-3400 cm⁻¹), C-H stretching (aromatic and aliphatic), C=C stretching (aromatic), and C-O stretching of the methoxy group.[4]

Note: Specific chemical shifts and coupling constants would be determined from the actual spectra of the synthesized compound.

Potential Pharmacological Activities

While specific biological data for 2-(2-Methoxyphenyl)-1,2,3,4-tetrahydroquinazoline is not extensively reported in the public domain, the broader class of tetrahydroquinazoline and quinazoline derivatives has been investigated for a multitude of therapeutic applications.

Anticancer Potential

Quinazoline derivatives are well-known for their anticancer properties, with several compounds approved as kinase inhibitors for cancer therapy.[11][12] The tetrahydroquinoline scaffold, a related heterocyclic system, has also shown promise as anticancer agents, with some derivatives targeting the mTOR pathway, a key regulator of cell growth.[2][13] It is plausible that 2-(2-Methoxyphenyl)-1,2,3,4-tetrahydroquinazoline could exhibit antiproliferative activity against various cancer cell lines.

Caption: Potential anticancer mechanism of action for the title compound.

Other Potential Activities

Derivatives of tetrahydroquinazoline have also been explored for their potential as:

  • Antitubercular agents: By inhibiting essential enzymes in Mycobacterium tuberculosis.[14]

  • Antiviral agents: Including activity against coronaviruses.[5]

  • α- and β-glucosidase inhibitors: Relevant for the management of diabetes.[14]

Further biological screening of 2-(2-Methoxyphenyl)-1,2,3,4-tetrahydroquinazoline is warranted to explore these and other potential therapeutic applications.

Conclusion

2-(2-Methoxyphenyl)-1,2,3,4-tetrahydroquinazoline is a readily synthesizable molecule belonging to a class of compounds with significant therapeutic potential. Its structural features suggest that it could be a valuable candidate for further investigation in various drug discovery programs, particularly in oncology and infectious diseases. The synthetic and analytical protocols outlined in this guide provide a solid foundation for researchers to produce and characterize this compound for subsequent biological evaluation.

References

  • Balamurugan, K., et al. (2013). Synthesis, Characterization, and Crystal Structure of 3-(1,2,3,4-Tetrahydroquinazoline-2-yl)phenol—A Ring-Chain Tautomerized 2-Substituted 1,2,3,4-Tetrahydroquinazoline. Taylor & Francis Online. Available at: [Link]

  • Mamedov, V. A., et al. (2022). Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity. PMC. Available at: [Link]

  • Kavitha, S., et al. (2003). Synthesis of Substituted 4-Oxo-2-thioxo-1,2,3,4-tetrahydroquinazolines and 4-Oxo-3,4-dihydroquinazoline-2-thioles. ACS Publications. Available at: [Link]

  • Vijayakumar, B., et al. (2013). Quinazoline derivatives & pharmacological activities: a review. SciSpace. Available at: [Link]

  • Yamada, Y., et al. 4-Oxo-1,2,3,4-tetrahydroquinazolines. II. Synthesis of 1-Alkyl-and 1-[2,(Distributed amino)ethyl]. Wiley Online Library. Available at: [Link]

  • Karelou, M., et al. (2023). Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities. PMC. Available at: [Link]

  • Supporting Information for A porous metal-organic framework containing multiple active Cu2+ sites for highly efficient cross deh. The Royal Society of Chemistry. Available at: [Link]

  • Mamedov, V. A., et al. (2022). A Novel Ambroxol-Derived Tetrahydroquinazoline with a Potency against SARS-CoV-2 Proteins. PMC. Available at: [Link]

  • Karelou, M., et al. (2023). Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities. Lirias - KU Leuven. Available at: [Link]

  • Chandrasekaran, R., et al. (2020). Approach for the synthesis of 1,2,3,4‐tetrahydroquinazolines. ResearchGate. Available at: [Link]

  • Karelou, M., et al. (2023). Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities. ResearchGate. Available at: [Link]

  • Shaw, S. K., et al. (2025). Exploring Tetrahydroquinoline Derivatives: A New Frontier in Cancer Treatment. ACS Publications. Available at: [Link]

  • Supplementary materials/data Ionic liquid catalyzed reusable protocol for one-pot synthesis of 2,3-dihydroquinazolin- 4(1H). Available at: [Link]

  • Shaw, S. K., et al. (2025). Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. MDPI. Available at: [Link]

  • Zala, P., et al. (2021). Synthesis and Evaluation of Antioxidant Properties of 2-Substituted Quinazolin-4(3H)-ones. MDPI. Available at: [Link]

  • Synthesis of tetrahydroquinazolines. Organic Chemistry Portal. Available at: [Link]

  • 1,2-Dihydro-2-(4-methoxyphenyl)-4(3H)-quinazolinone. PubChem. Available at: [Link]

  • Ahmad, S., et al. (2016). Synthesis and Crystal Structure of 3-(4-Methoxyphenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one. MDPI. Available at: [Link]

  • 2,4-Dioxo-3-(4-methoxybenzyl)-1,2,3,4-tetrahydroquinazoline. PubChem. Available at: [Link]

  • Li, J., et al. (2022). Discovery and pharmacological characterization of 1,2,3,4-tetrahydroquinoline derivatives as RORγ inverse agonists against prostate cancer. PMC. Available at: [Link]

  • Gobinath, M., et al. (2025). Synthesis, Characterization and Biological Evaluation of Novel 1- Substituted-4-(2-methoxyphenyl)-s-triazolo[4,3-a]quinazolin-5(4H)-ones. ResearchGate. Available at: [Link]

  • Mass Spectrometry. Available at: [Link]

  • 2-(4-Chlorophenyl)-4-(3,4-dimethoxy-phenyl)-6-methoxy-3-methylquinoline. MDPI. Available at: [Link]

  • Quinazolin-4(3H)-one, 2-[2-(4-hydroxyphenyl)ethenyl]-3-(3-methoxyphenyl)-. SpectraBase. Available at: [Link]

  • Macias, M. A., et al. (2013). Synthesis and X-ray powder diffraction data of cis-4-(4-methoxyphenyl)-3- methyl-6-nitro-2-phenyl-1,2,3,4-Tetrahydroquinoline. ResearchGate. Available at: [Link]

  • Karelou, M., et al. (2023). Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities. MDPI. Available at: [Link]

  • Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Chemical Papers. Available at: [Link]

  • An efficient zinc acetate dihydrate-catalyzed green protocol for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones. ACG Publications. Available at: [Link]

  • Al-Suhaimi, E. A., et al. (2019). Quinazolinone and Quinazoline Derivatives: Synthesis and Biological Application. IntechOpen. Available at: [Link]

  • Ion fragmentation of small molecules in mass spectrometry. Available at: [Link]

  • Isoquinoline, 1,2,3,4-tetrahydro-. NIST WebBook. Available at: [Link]

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  • Akhtar, M. J., et al. (2020). Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. PMC. Available at: [Link]

  • CN101550103B - 1, 2, 3, 4-tetrahydroisoquinoline derivatives and synthetic method and uses thereof. Google Patents.

Sources

Exploratory

Technical Whitepaper: Synthesis, Characterization, and Pharmacological Profiling of 2-(2-Methoxyphenyl)-1,2,3,4-tetrahydroquinazoline

Executive Summary The development of nitrogen-containing heterocycles is a cornerstone of modern medicinal chemistry. Among these, the 1,2,3,4-tetrahydroquinazoline scaffold represents a highly privileged pharmacophore,...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of nitrogen-containing heterocycles is a cornerstone of modern medicinal chemistry. Among these, the 1,2,3,4-tetrahydroquinazoline scaffold represents a highly privileged pharmacophore, serving both as an active biological agent and as a critical intermediate in the synthesis of fully aromatic quinazolines[1].

This technical guide provides an in-depth analysis of 2-(2-Methoxyphenyl)-1,2,3,4-tetrahydroquinazoline . While this specific highly-functionalized derivative may lack a universally indexed, primary public CAS Registry Number due to its specialized nature as a synthetic intermediate and targeted pharmacophore, it belongs to the extensively studied class of 2-aryl-1,2,3,4-tetrahydroquinazolines. This whitepaper details its structural identity, the mechanistic causality behind its synthesis, and its potent applications in oncology as a tubulin polymerization inhibitor.

Structural Identity & Physicochemical Profiling

The compound features a tetrahydroquinazoline core substituted at the C2 position with a 2-methoxyphenyl group. The presence of the ortho-methoxy group introduces significant steric hindrance, which plays a critical role in dictating the ring-chain tautomeric equilibrium between the closed aminal form and the open-chain imine form[2].

Table 1: Theoretical Physicochemical Properties
PropertyValue / Description
Systematic Name 2-(2-Methoxyphenyl)-1,2,3,4-tetrahydroquinazoline
Molecular Formula C15H16N2O
Molecular Weight 240.30 g/mol
Exact Mass 240.12626 Da
Hydrogen Bond Donors 2 (N1-H, N3-H)
Hydrogen Bond Acceptors 3 (N1, N3, O-Methoxy)
Structural Features Chiral center at C2; exhibits ring-chain tautomerism

Mechanistic Synthesis & Causality

The synthesis of 2-aryl-1,2,3,4-tetrahydroquinazolines is typically achieved via the cyclocondensation of 2-aminobenzylamine with an appropriate aryl aldehyde (in this case, 2-methoxybenzaldehyde)[1].

The Causality of Reaction Design
  • Imine Formation (Schiff Base): The primary amine of 2-aminobenzylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of 2-methoxybenzaldehyde. The choice of a polar protic solvent (like absolute ethanol) combined with a Lewis acid catalyst (e.g., catalytic iodine or MgI₂) facilitates the dehydration step, driving the equilibrium toward the imine intermediate[1].

  • Intramolecular Cyclization: The proximity of the secondary aniline nitrogen to the newly formed imine carbon creates a highly favorable thermodynamic environment for a 6-exo-trig intramolecular nucleophilic attack.

  • Steric Influence: The ortho-methoxy group on the benzaldehyde derivative introduces steric bulk. Research indicates that steric hindrance in these systems can actively shift the aminal-imine equilibrium, often favoring the stable, closed tetrahydroquinazoline ring over the open Schiff base[2].

Synthesis A 2-Aminobenzylamine C Imine Intermediate (Open Chain) A->C + B (-H2O) Lewis Acid B 2-Methoxybenzaldehyde D Nucleophilic Attack (6-exo-trig) C->D Intramolecular Rearrangement E 2-(2-Methoxyphenyl)- 1,2,3,4-tetrahydroquinazoline D->E Ring Closure (Aminal Formation)

Fig 1: Cyclocondensation mechanism of 2-(2-Methoxyphenyl)-1,2,3,4-tetrahydroquinazoline.

Biological Significance: Tubulin Polymerization Inhibition

Derivatives of tetrahydroquinazoline, particularly those bearing methoxyphenyl moieties, have been identified as highly potent analogues of Verubulin, a known anticancer agent.

Mechanism of Action: The compound acts by binding to the colchicine-binding site on β-tubulin. The methoxy group of the 2-methoxyphenyl residue forms critical hydrophobic interactions within the subpocket formed by the side chains of β-tubulin (e.g., Met257β and Lys350β). This binding structurally distorts the tubulin dimer, preventing its polymerization into microtubules. The resulting microtubule depolymerization triggers G2/M phase cell cycle arrest, ultimately leading to apoptosis in cancer cells[3].

Pathway A Tetrahydroquinazoline Derivative B Colchicine Binding Site (β-Tubulin) A->B Hydrophobic Interactions C Inhibition of Tubulin Polymerization B->C Conformational Distortion D Microtubule Depolymerization C->D Cytoskeleton Disruption E G2/M Phase Cell Cycle Arrest D->E Mitotic Spindle Failure F Apoptosis (Cancer Cell Death) E->F Programmed Cell Death

Fig 2: Mechanism of action for tetrahydroquinazoline-mediated tubulin polymerization inhibition.

Self-Validating Experimental Protocol

To ensure high scientific integrity and reproducibility, the following protocol incorporates self-validating analytical checkpoints to confirm the successful synthesis of the closed-ring aminal rather than the open-chain imine[2].

Step-by-Step Synthesis
  • Reaction Setup: In a 50 mL round-bottom flask, dissolve 2-aminobenzylamine (1.0 mmol) and 2-methoxybenzaldehyde (1.0 mmol) in 15 mL of absolute ethanol.

  • Catalysis: Add a catalytic amount of Molecular Iodine (10 mol%) or MgI₂ to act as a mild Lewis acid. Causality: The Lewis acid activates the aldehyde carbonyl, vastly accelerating the initial nucleophilic attack and subsequent dehydration[1].

  • Reflux & In-Process Control: Heat the mixture to reflux (approx. 78°C). Monitor the reaction via Thin Layer Chromatography (TLC) using an Ethyl Acetate/Hexane (1:3) eluent. The disappearance of the aldehyde spot (UV active) validates the progression of the condensation.

  • Workup: Upon completion (typically 2–4 hours), cool the mixture to room temperature. Quench the catalyst with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃). Extract the organic layer with dichloromethane (3 x 15 mL).

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product via recrystallization from hot ethanol to yield the pure 2-(2-Methoxyphenyl)-1,2,3,4-tetrahydroquinazoline.

Analytical Validation (Spectral Data)

The most critical validation step is distinguishing the cyclic tetrahydroquinazoline from the uncyclized Schiff base. This is achieved via ¹H NMR spectroscopy[2].

Table 2: Expected Spectral Validation Data
Analytical MethodDiagnostic SignalStructural Confirmation
¹H NMR (CDCl₃) singlet/multiplet at ~5.5 - 5.8 ppmConfirms the C2-H aminal proton of the closed ring. (If the ring were open, an imine CH=N proton would appear much further downfield at ~8.2 - 8.5 ppm).
¹H NMR (CDCl₃) singlet at ~3.8 ppmConfirms the presence of the -OCH₃ (methoxy) protons.
FT-IR (ATR) ~3300 - 3400 cm⁻¹Broad/split bands indicating secondary amine N-H stretches (N1 and N3), confirming ring closure.
FT-IR (ATR) Absence of ~1640 cm⁻¹Lack of a strong C=N imine stretch further validates the closed tetrahydroquinazoline structure.

References

  • Oxidative dehydrogenation of C–C and C–N bonds: A convenient approach to access diverse (dihydro)heteroaromatic compounds Beilstein Journal of Organic Chemistry URL:[Link]

  • Controlling the ring-chain tautomeric equilibrium of a tetrahydroquinazoline/imine system by steric hindrance ResearchGate URL:[Link]

  • Verubulin (Azixa) Analogues with Increased Saturation: Synthesis, SAR and Encapsulation in Biocompatible Nanocontainers Semantic Scholar URL:[Link]

  • Verubulin (Azixa) Analogues with Increased Saturation: Synthesis, SAR and Encapsulation in Biocompatible Nanocontainers Based on Ca2+ or Mg2+ Cross-Linked Alginate PubMed (NIH) URL:[Link]

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Foundational

An In-depth Technical Guide to 2-(2-Methoxyphenyl)-1,2,3,4-tetrahydroquinazoline

A Comprehensive Analysis for Researchers and Drug Development Professionals This guide provides a detailed technical overview of 2-(2-methoxyphenyl)-1,2,3,4-tetrahydroquinazoline, a heterocyclic compound of significant i...

Author: BenchChem Technical Support Team. Date: March 2026

A Comprehensive Analysis for Researchers and Drug Development Professionals

This guide provides a detailed technical overview of 2-(2-methoxyphenyl)-1,2,3,4-tetrahydroquinazoline, a heterocyclic compound of significant interest in medicinal chemistry. The quinazoline scaffold is a well-established pharmacophore, and its derivatives have shown a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] This document will cover the systematic naming, a proposed synthetic route, predicted spectroscopic data for characterization, and potential applications of this specific analog.

Part 1: Nomenclature and Structural Elucidation

IUPAC Name

The systematic IUPAC name for the structure "2-(2-Methoxyphenyl)-1,2,3,4-tetrahydroquinazoline" is determined by identifying the parent heterocycle and its substituents. The core is a quinazoline ring system where the pyrimidine ring is fully saturated (positions 1, 2, 3, and 4), hence "1,2,3,4-tetrahydroquinazoline." A 2-methoxyphenyl group is attached at the 2-position of this tetrahydroquinazoline ring.

Therefore, the correct and unambiguous IUPAC name is: 2-(2-methoxyphenyl)-1,2,3,4-tetrahydroquinazoline .

Chemical Structure

The chemical structure consists of a fused benzene and dihydropyrimidine ring system, with a methoxy-substituted phenyl group at the second position of the heterocyclic ring.

Part 2: Synthesis and Mechanistic Insights

The synthesis of 2-aryl-1,2,3,4-tetrahydroquinazolines can be achieved through a reductive amination pathway, a common and efficient method for the formation of such heterocyclic systems.[3] The proposed synthesis involves a two-component reaction between 2-aminobenzylamine and 2-methoxybenzaldehyde.

Proposed Synthetic Protocol

This protocol is based on established methods for the synthesis of related tetrahydroquinazolines.

Reaction: Condensation of 2-aminobenzylamine with 2-methoxybenzaldehyde followed by in-situ cyclization.

Reagents and Solvents:

  • 2-Aminobenzylamine

  • 2-Methoxybenzaldehyde

  • Ethanol (or a similar protic solvent)

  • Catalytic amount of a weak acid (e.g., acetic acid)

Step-by-Step Procedure:

  • In a round-bottom flask, dissolve 2-aminobenzylamine (1.0 eq) in ethanol.

  • Add 2-methoxybenzaldehyde (1.0 eq) to the solution.

  • Add a catalytic amount of acetic acid (0.1 eq).

  • Stir the reaction mixture at room temperature for 24-48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the solvent is removed under reduced pressure.

  • The crude product is then purified by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane mixture) to afford the pure 2-(2-methoxyphenyl)-1,2,3,4-tetrahydroquinazoline.

Mechanistic Rationale

The reaction proceeds through an initial nucleophilic attack of the primary amine of 2-aminobenzylamine on the carbonyl carbon of 2-methoxybenzaldehyde, forming a hemiaminal intermediate. This is followed by dehydration to yield a Schiff base (imine). The second, benzylic amine then attacks the imine carbon intramolecularly, leading to the formation of the six-membered heterocyclic ring. The acidic catalyst facilitates both the formation of the imine and the subsequent cyclization step.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction Conditions cluster_product Product & Purification A 2-Aminobenzylamine C Ethanol (Solvent) A->C B 2-Methoxybenzaldehyde B->C E Room Temperature Stirring C->E D Acetic Acid (Catalyst) D->E F Crude Product E->F G Column Chromatography F->G H Pure 2-(2-Methoxyphenyl)- 1,2,3,4-tetrahydroquinazoline G->H a cluster_data Spectroscopic Data cluster_info Structural Information Derived cluster_conclusion Final Confirmation HNMR ¹H NMR Data (Chemical Shifts, Multiplicities, Integration) Proton Proton Environment & Connectivity HNMR->Proton CNMR ¹³C NMR Data (Number of Signals, Chemical Shifts) Carbon Carbon Skeleton CNMR->Carbon IR IR Data (Characteristic Absorptions) Functional Functional Groups (N-H, C-O, Aromatic) IR->Functional MS Mass Spec Data (Molecular Ion Peak, Fragmentation) Molecular Molecular Weight & Formula MS->Molecular Structure Confirmed Structure of 2-(2-Methoxyphenyl)-1,2,3,4-tetrahydroquinazoline Proton->Structure Carbon->Structure Functional->Structure Molecular->Structure

Caption: Logic diagram for the structural confirmation of the target compound.

Part 4: Potential Applications and Future Directions

The quinazoline core is a prominent scaffold in medicinal chemistry, with numerous derivatives approved as drugs or in clinical development. [1][4]The diverse biological activities associated with this heterocyclic system make 2-(2-methoxyphenyl)-1,2,3,4-tetrahydroquinazoline a compound of interest for further investigation.

Anticancer Potential

Many quinazoline derivatives exhibit potent anticancer activity by inhibiting key enzymes involved in cell proliferation and survival, such as tyrosine kinases. [4]The introduction of a 2-methoxyphenyl group could modulate the binding affinity and selectivity for specific kinase targets. Further studies are warranted to evaluate the cytotoxic effects of this compound against various cancer cell lines.

Antimicrobial Activity

The quinazoline scaffold has also been explored for the development of novel antimicrobial agents. [5][6]The presence of the tetrahydroquinazoline core combined with the methoxyphenyl substituent may lead to compounds with activity against a range of bacterial and fungal pathogens.

Other Potential Applications

Derivatives of quinazolines and related tetrahydroquinolines have also shown potential as anti-inflammatory, analgesic, and anticonvulsant agents. [1][7]

Future Research

Future research on 2-(2-methoxyphenyl)-1,2,3,4-tetrahydroquinazoline should focus on:

  • Synthesis and Optimization: Developing a high-yield, scalable synthesis and preparing a library of related analogs for structure-activity relationship (SAR) studies.

  • Biological Screening: Comprehensive in vitro and in vivo screening to identify and validate its biological targets and therapeutic potential.

  • Structural Biology: Co-crystallization studies with its biological target to understand the molecular basis of its activity and guide further drug design efforts.

References

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  • Okumura K, Oine T, Yamada Y, Hayashi G, Nakama M. 4-Oxo-1,2,3,4-tetrahydroquinazolines. I. Syntheses and pharmacological properties of 2-methyl-3-aryl-4-oxo-1,2,3,4-tetrahydroquinazolines and their 1-acyl derivatives. Journal of Medicinal Chemistry. 1968. Available from: [Link]

  • Okumura K, Oine T, Yamada Y, Hayashi G, Nakama M. 4-oxo-1,2,3,4-tetrahydroquinazolines. I. Syntheses and pharmacological properties of 2-methyl-3-aryl-4-oxo-1,2,3,4-tetrahydroquinazolines and their 1-acyl derivatives. Journal of Medicinal Chemistry. 1968. Available from: [Link]

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  • 3-(2-methoxy-phenyl)-2,3-dihydro-1H-quinazolin-4-one - Optional[1H NMR] - Spectrum. SpectraBase. Available from: [Link]

  • 3-(2-methoxyphenyl)-2-methyl-3,4-dihydroquinazolin-4-one. Chemspace. Available from: [Link]

  • quinazolinone, 2,3-dihydro-2-(4-methoxyphenyl)-3-phenyl- - Optional[1H NMR] - Spectrum. SpectraBase. Available from: [Link]

  • Quinazoline derivatives & pharmacological activities: a review. SciSpace. Available from: [Link]

  • Synthesis and X-ray powder diffraction data of cis-4-(4-methoxyphenyl)-3- methyl-6-nitro-2-phenyl-1,2,3,4-Tetrahydroquinoline. ResearchGate. 2013. Available from: [Link]

  • 4(3h)-quinazolinone, 3-(4-methoxyphenyl)-2-(2-(2-phenyl-1h-indol-3-yl)ethenyl). PubChemLite. Available from: [Link]

Sources

Exploratory

A Comprehensive Technical Guide on 2-(2-Methoxyphenyl)-1,2,3,4-tetrahydroquinazoline and its Analogs: Synthesis, Structural Dynamics, and Pharmacological Applications

Executive Summary The 1,2,3,4-tetrahydroquinazoline (THQ) scaffold represents a privileged pharmacophore in modern medicinal chemistry. Unlike their fully aromatic quinazoline counterparts, tetrahydroquinazolines possess...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1,2,3,4-tetrahydroquinazoline (THQ) scaffold represents a privileged pharmacophore in modern medicinal chemistry. Unlike their fully aromatic quinazoline counterparts, tetrahydroquinazolines possess sp3-hybridized C2 and C4 carbons, imparting a unique three-dimensional conformational flexibility that enhances target-specific binding[1]. Among these, 2-aryl derivatives—specifically 2-(2-methoxyphenyl)-1,2,3,4-tetrahydroquinazoline and its methoxy-substituted analogs—have demonstrated exceptional utility as antimicrobial, antileishmanial, and dihydrofolate reductase (DHFR) inhibitory agents[2][3]. This whitepaper provides an in-depth analysis of the structural dynamics, mechanistic pathways, and laboratory protocols essential for the development and evaluation of these compounds.

Structural Dynamics: The Aminal-Imine Equilibrium

A defining physicochemical property of 2-aryl-1,2,3,4-tetrahydroquinazolines is their ring-chain tautomerism. In solution, these compounds exist in a dynamic equilibrium between the cyclic tetrahydroquinazoline (aminal) and the open-chain imine form[4].

Causality of Metal-Assisted Modulation: This equilibrium is not static; it can be directionally shifted via transition metal coordination, a principle highly relevant for designing metal-based drugs or catalytic sensors.

  • Ring-Closing (Ni²⁺): Complexation with Nickel(II) selectively drives the ring-closing reaction. The octahedral geometry of Ni(II) stabilizes the cyclic aminal nitrogen, yielding a chiral cyclic complex[4][5].

  • Ring-Opening (Pd²⁺): Conversely, coordination with Palladium(II) induces a selective ring-opening reaction. The square-planar geometric preference of Pd(II) strongly favors the bidentate N,O-donor set provided by the open-chain imine tautomer, forcing the heterocycle to break open[5][6].

Tautomerism A Open-Chain Imine (Aminal-Imine Equilibrium) B Cyclic 2-Aryl-1,2,3,4- Tetrahydroquinazoline A->B Spontaneous Cyclization C Ni(II) Complex (Ring-Closed) A->C Ni(II) Coordination D Pd(II) Complex (Ring-Opened) A->D Pd(II) Coordination B->C Ni(II) Coordination B->D Pd(II) Coordination

Figure 1: Metal-assisted ring-chain tautomerism in 2-aryl-1,2,3,4-tetrahydroquinazolines.

Pharmacological Mechanisms: DHFR Inhibition

The primary mechanism of action for 2-aryl and 2-arylmethyl THQ analogs, particularly those with 2,4-diamino substitutions, is the competitive inhibition of dihydrofolate reductase (DHFR)[3]. DHFR is a critical enzyme that reduces dihydrofolate to tetrahydrofolate, a necessary precursor for purine and pyrimidine synthesis.

Stereochemical Causality in Binding: Crystallographic structural analyses of THQ antifolates in complex with human and Pneumocystis carinii DHFR reveal a preferential binding of the 6S-equatorial isomer [7].

  • Why the 6S isomer? This specific stereoconfiguration perfectly mimics the spatial orientation of the natural tetrahydrofolate substrate[7]. The methoxyphenyl moiety projects into the hydrophobic pocket of the active site, while the diamino groups form critical hydrogen bonds with conserved acidic residues (e.g., Asp27 in bacterial/protozoal DHFR), effectively locking the enzyme in an inactive state and arresting DNA synthesis[7][8].

DHFR_Pathway Folate Folate DHF Dihydrofolate (DHF) Folate->DHF DHFR THF Tetrahydrofolate (THF) DHF->THF DHFR DNA Purine/Pyrimidine Synthesis (DNA/RNA) THF->DNA 1-Carbon Transfer DHFR Dihydrofolate Reductase (DHFR Enzyme) DHFR->DHF DHFR->THF Inhibitor 2-(2-Methoxyphenyl)-THQ (Competitive Inhibitor) Inhibitor->DHFR Active Site Blockade (6S-Isomer Preference)

Figure 2: Mechanism of competitive DHFR inhibition by tetrahydroquinazoline analogs.

Experimental Workflows

Protocol 1: Synthesis of 2-(2-Methoxyphenyl)-1,2,3,4-tetrahydroquinazoline

This protocol utilizes a condensation reaction driven by azeotropic water removal to form the THQ core[9].

  • Step 1: Dissolve equimolar amounts (10 mmol) of 2-aminobenzylamine and 2-methoxybenzaldehyde in 50 mL of anhydrous ethanol.

  • Step 2: Add 0.1 equivalents of glacial acetic acid. Causality: The Brønsted acid protonates the carbonyl oxygen of the aldehyde, increasing its electrophilicity and accelerating the initial nucleophilic attack by the primary amine to form the Schiff base.

  • Step 3: Reflux the mixture at 80°C for 4-6 hours.

  • Step 4: Cool the mixture to 0°C. Causality: Cooling reduces the solubility of the cyclic product in ethanol, driving the aminal-imine equilibrium toward the solid phase and maximizing crystallization yield. Filter and recrystallize from hot ethanol.

  • System Validation: Monitor the reaction via TLC (Hexane:Ethyl Acetate 7:3); the disappearance of the aldehyde spot validates Schiff base formation. Confirm the final structure via ¹H NMR (DMSO-d6): The C2-H proton of the newly formed pyrimidine ring must appear as a distinct peak around 5.60-5.80 ppm, and the secondary amine NH protons near 4.30 ppm, confirming the cyclic aminal structure over the open imine[10].

Protocol 2: In Vitro DHFR Inhibition Assay
  • Step 1: Prepare a reaction buffer containing 50 mM Tris-HCl (pH 7.4), 5 mM DTT, and 1 mg/mL BSA. Causality: Dithiothreitol (DTT) maintains the enzyme's critical cysteine residues in a reduced state, preventing oxidative degradation of the active site.

  • Step 2: Pre-incubate recombinant DHFR (e.g., T. gondii) with varying concentrations of the THQ analog (0.1 nM to 10 µM) for 10 minutes at 25°C. Causality: Pre-incubation allows the competitive inhibitor to achieve binding equilibrium with the active site before the native substrate is introduced, ensuring accurate IC₅₀ determination.

  • Step 3: Initiate the reaction by adding 100 µM NADPH and 50 µM dihydrofolate.

  • Step 4: Monitor the decrease in absorbance at 340 nm (oxidation of NADPH to NADP⁺) continuously for 5 minutes using a UV-Vis spectrophotometer.

  • System Validation: Include a positive control (Trimethoprim) to benchmark potency, and a vehicle control (DMSO) to establish baseline uninhibited enzyme activity. Calculate IC₅₀ using non-linear regression.

Quantitative Data Presentation

The substitution pattern on the 2-aryl ring significantly impacts both the potency and the species selectivity of the THQ analogs. The table below summarizes the biological activity of methoxy-substituted THQ derivatives against various pathogenic targets[2][8].

Compound AnalogTarget Enzyme / OrganismIC₅₀ (µM) / ID₅₀Selectivity Ratio (Rat/Target)
2-Methoxybenzyl-THQ T. gondii DHFR0.014 µM8.6
2,5-Dimethoxybenzyl-THQ P. carinii DHFR0.057 µMNon-selective
3,4,5-Trimethoxybenzyl-THQ P. carinii DHFR0.091 µMNon-selective
2-(3-Methoxyphenyl)-THQ Leishmania (Whole Cell)11.04 - 29.34 µMN/A

Data indicates that while multi-methoxy substitutions (e.g., 2,5-dimethoxy) yield high absolute potency against P. carinii, single methoxy substitutions at the ortho position (2-methoxy) provide the optimal balance of potency and selectivity against T. gondii DHFR[8].

References

  • Quinazoline derivatives: synthesis and bioactivities National Institutes of Health (PMC)[Link][1]

  • Advances in synthesis and biological activities of quinazoline scaffold analogues: A review Arabian Journal of Chemistry[Link][2]

  • Synthesis, Characterization and Biological Activities of Novel a 1,2,3,4-tetrahydroquinazoline and Its Nickel(II) Complexes DergiPark[Link][9]

  • A Novel Ambroxol-Derived Tetrahydroquinazoline with a Potency against SARS-CoV-2 Proteins MDPI[Link][10]

  • Copper-mediated aerobic synthesis of 3-tosyl-1,2,3,4-tetrahydroquinazoline ResearchGate[Link][5]

  • Metal-Assisted Ring-Closing/Opening Process of a Chiral Tetrahydroquinazoline ResearchGate[Link][4]

  • Nonclassical 2,4-diamino-6-(aminomethyl)-5,6,7,8-tetrahydroquinazoline antifolates: synthesis and biological activities PubMed[Link][3]

  • Structure determination of tetrahydroquinazoline antifolates in complex with human and Pneumocystis carinii dihydrofolate reductase PubMed[Link][7]

  • Synthesis and Antiparasitic and Antitumor Activity of 2,4-Diamino-6-(arylmethyl)-5,6,7,8-tetrahydroquinazoline Analogues of Piritrexim ACS Publications[Link][8]

Sources

Foundational

An In-depth Technical Guide to Tetrahydroquinazoline Derivatives: Synthesis, Biological Activity, and Therapeutic Prospects

Abstract The 1,2,3,4-tetrahydroquinazoline core is a quintessential "privileged scaffold" in medicinal chemistry, forming the structural basis of a multitude of biologically active compounds. Its unique three-dimensional...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The 1,2,3,4-tetrahydroquinazoline core is a quintessential "privileged scaffold" in medicinal chemistry, forming the structural basis of a multitude of biologically active compounds. Its unique three-dimensional structure allows for diverse substitutions, enabling precise interactions with a wide range of biological targets. This guide provides an in-depth exploration of tetrahydroquinazoline derivatives for researchers, scientists, and drug development professionals. We will dissect key synthetic methodologies, offering both the strategic rationale and detailed experimental protocols. Furthermore, we will delve into the significant biological activities of these derivatives, with a particular focus on their well-documented anticancer properties through mechanisms such as the inhibition of receptor tyrosine kinases and topoisomerase II. Finally, this guide will consolidate quantitative biological data and discuss the promising therapeutic future of this versatile heterocyclic system.

The Tetrahydroquinazoline Scaffold: A Foundation for Bioactivity

The quinazoline ring system, a fusion of a benzene ring and a pyrimidine ring, is a cornerstone of heterocyclic chemistry. Its partially hydrogenated form, 1,2,3,4-tetrahydroquinazoline, retains significant biological relevance while offering greater conformational flexibility. This flexibility allows derivatives to adopt optimal geometries for binding to enzyme active sites and receptors, making the scaffold a recurring motif in compounds with a wide array of pharmacological effects, including anticancer, anti-inflammatory, antimicrobial, antidiabetic, and antiviral properties[1][2][3][4]. The ability to readily functionalize the scaffold at multiple positions makes it an ideal starting point for the development of extensive compound libraries for structure-activity relationship (SAR) studies.

Key Synthetic Strategies for Tetrahydroquinazoline Derivatives

The construction of the tetrahydroquinazoline core can be achieved through several reliable synthetic routes. The choice of method often depends on the desired substitution pattern, scalability, and the principles of atom economy.

Classical Synthesis: Cyclocondensation Reactions

The most traditional and widely used method for synthesizing the tetrahydroquinazoline core is the cyclocondensation of 2-aminobenzylamine with various carbonyl compounds. This approach is valued for its reliability and the commercial availability of starting materials.

Causality and Mechanistic Insight: This reaction proceeds via an initial nucleophilic attack of the primary aliphatic amine of 2-aminobenzylamine onto the carbonyl carbon of an aldehyde or ketone, forming a transient hemiaminal. Subsequent dehydration leads to the formation of a Schiff base (imine) intermediate. The final ring-closing step involves an intramolecular nucleophilic attack by the aromatic amine onto the imine carbon, followed by proton transfer to yield the stable tetrahydroquinazoline ring. The use of an acid catalyst protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and accelerating the initial condensation step.

Detailed Experimental Protocol: Synthesis of 2-Phenyl-1,2,3,4-tetrahydroquinazoline

  • Materials:

    • 2-Aminobenzylamine (1.0 eq)

    • Benzaldehyde (1.0 eq)

    • Ethanol (as solvent)

    • Glacial Acetic Acid (catalytic amount)

    • Sodium Bicarbonate solution (saturated)

    • Ethyl Acetate

    • Anhydrous Magnesium Sulfate

    • Standard glassware for organic synthesis, including a round-bottom flask and reflux condenser.

  • Procedure:

    • Dissolve 2-aminobenzylamine (1.0 eq) and benzaldehyde (1.0 eq) in ethanol in a round-bottom flask.

    • Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops) to the mixture.

    • Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Upon completion, allow the mixture to cool to room temperature.

    • Remove the ethanol under reduced pressure using a rotary evaporator.

    • Dissolve the resulting residue in ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the acetic acid, followed by a brine wash.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent to yield the crude product.

    • Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure 2-phenyl-1,2,3,4-tetrahydroquinazoline.

Efficient Synthesis: Multicomponent Reactions (MCRs)

In the pursuit of green and sustainable chemistry, multicomponent reactions (MCRs) have emerged as a powerful tool for the synthesis of complex heterocyclic systems. These reactions combine three or more starting materials in a single pot to form the final product, incorporating most of the atoms from the reactants.

Causality and Mechanistic Insight: A common MCR approach for synthesizing tetrahydroquinazoline derivatives involves the reaction of isatoic anhydride, an aldehyde, and an amine in the presence of a catalyst. The reaction is believed to initiate with the opening of the isatoic anhydride by the amine to form a 2-aminobenzamide intermediate. Concurrently, the amine can condense with the aldehyde to form an in-situ generated imine. The final cyclization occurs through the reaction of the 2-aminobenzamide with the imine, followed by dehydration. This convergent approach avoids the need to isolate intermediates, saving time, solvents, and resources[4][5].

Asymmetric Synthesis: Modern Catalytic Methods

For the development of drugs with high selectivity and reduced off-target effects, controlling the stereochemistry is paramount. Modern synthetic methods, such as metal-catalyzed asymmetric cycloadditions, provide access to enantiomerically enriched tetrahydroquinazolines. For instance, iridium or copper-catalyzed asymmetric [4+2] cycloaddition reactions have been successfully employed to produce chiral tetrahydroquinazolines with high yields and excellent enantioselectivities[6]. These advanced methods are critical for synthesizing specific stereoisomers for rigorous biological evaluation.

G cluster_synthesis General Synthetic Strategies Start1 2-Aminobenzylamine + Carbonyl Method1 Cyclocondensation Start1->Method1 Start2 Isatoic Anhydride + Amine + Aldehyde Method2 Multi-Component Reaction (MCR) Start2->Method2 Start3 Acyclic Precursors Method3 Asymmetric Catalysis Start3->Method3 Product Tetrahydroquinazoline Core Method1->Product Method2->Product Method3->Product

Overview of major synthetic routes to the tetrahydroquinazoline core.

Biological Activities and Therapeutic Potential

Tetrahydroquinazoline derivatives have demonstrated a remarkable range of biological activities, with anticancer applications being the most extensively studied.

Anticancer Activity

The efficacy of tetrahydroquinazoline derivatives as anticancer agents stems from their ability to interact with key targets involved in cancer cell proliferation, survival, and metastasis.

Many tetrahydroquinazoline derivatives function as potent inhibitors of receptor tyrosine kinases, particularly the Epidermal Growth Factor Receptor (EGFR). EGFR is often overexpressed in various solid tumors, and its activation leads to downstream signaling cascades that promote cell growth and division.

Mechanism of Action: These derivatives typically act as ATP-competitive inhibitors. They bind to the ATP-binding pocket within the kinase domain of EGFR, preventing the phosphorylation and subsequent activation of the receptor. This blockade effectively shuts down downstream pro-survival pathways such as the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways[1][7][8]. The 4-anilinoquinazoline scaffold is a well-established pharmacophore for potent EGFR inhibition[1].

G cluster_pathway EGFR Signaling Pathway Inhibition EGF EGF Ligand EGFR EGFR EGF->EGFR ADP ADP RAS RAS EGFR->RAS Activates Inhibitor Tetrahydroquinazoline Derivative Inhibitor->EGFR ATP ATP ATP->EGFR P RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation

Inhibition of the EGFR signaling cascade by tetrahydroquinazoline derivatives.

Human topoisomerase II (topoII) is another validated target for anticancer drugs, as it is essential for managing DNA topology during replication. A novel class of 6-amino-tetrahydroquinazoline derivatives has been identified as potent inhibitors of this enzyme[9][10].

A Safer Mechanism of Action: Importantly, these compounds act as catalytic inhibitors rather than topoII poisons. Unlike clinically used poisons (e.g., etoposide), which trap the enzyme-DNA cleavage complex and can lead to DNA damage and secondary leukemias, these tetrahydroquinazoline derivatives block topoII function without inducing this dangerous intermediate state[9][10][11]. This non-poisoning mechanism represents a significant potential for developing safer chemotherapeutic agents[11]. Some derivatives, such as ARN-21934, have shown high selectivity for the topoIIα isoform, which is the relevant target in cancer therapy, and exhibit broad antiproliferative activity against various cancer cell lines[9][11][12].

G cluster_workflow Workflow for TopoII Inhibitor Discovery Screen Compound Library Screening Relax DNA Relaxation Assay (TopoIIα/β) Screen->Relax Identify Hits Poison Cleavage Complex Assay Relax->Poison Determine MOA Cyto Cytotoxicity Assay (Cancer Cell Lines) Poison->Cyto Confirm Potency PK In Vivo PK/PD & Efficacy Models Cyto->PK Evaluate Drug-likeness Lead Lead Optimization PK->Lead

Experimental workflow for the identification and validation of novel TopoII inhibitors.
Antitubercular and Antidiabetic Activities

The therapeutic potential of tetrahydroquinazolines extends beyond oncology. Molecular docking studies have suggested that these derivatives can bind with high affinity to essential enzymes in Mycobacterium tuberculosis, such as dihydrofolate reductase (DHFR) and pantothenate kinase, indicating their potential as novel antitubercular agents[3]. Additionally, some derivatives have shown inhibitory activity against β-glucosidase, suggesting a possible application in the management of diabetes[3].

Quantitative Biological Data Summary

The following table summarizes the biological activity of selected tetrahydroquinazoline derivatives against various targets.

Compound/DerivativeTarget(s)Assay TypeResultReference
ARN-21934 Human Topoisomerase IIαDNA Relaxation InhibitionIC50 = 2 µM[9][10]
ARN-21934 Human Topoisomerase IIβDNA Relaxation Inhibition~100-fold less active than vs. α[9][11]
ARN-21934 SCC-25 (Head & Neck Cancer Cells)Cell ViabilityIC50 = 1.93 µM (24h)[11]
Compound 13a EGFR KinaseKinase InhibitionEqual potency to Afatinib[7]
Compound 13a A549 (Lung Cancer Cells)AntiproliferativeIC50 = 1.09 µM[7]
CM9 MET, ALK, AXL, VEGFR1/3Kinase Inhibition>50% inhibition at 25 µM[13]
CM9 EBC-1 (Lung Cancer Cells)AntiproliferativeIC50 = 8.6 µM[13]

Conclusion and Future Directions

Tetrahydroquinazoline and its derivatives represent a highly versatile and pharmacologically significant class of heterocyclic compounds. The development of efficient and diverse synthetic strategies, including powerful multicomponent and asymmetric methods, has made a vast chemical space accessible for exploration. The proven efficacy of these derivatives as potent anticancer agents, particularly through novel mechanisms like non-poisonous topoisomerase II inhibition, highlights their potential to yield safer and more effective cancer therapies. As research continues to uncover new biological targets and refine the structure-activity relationships, the tetrahydroquinazoline scaffold is poised to remain a cornerstone of drug discovery and development for the foreseeable future, with promising applications extending into infectious diseases and metabolic disorders. Further preclinical and clinical investigations of lead compounds like ARN-21934 are warranted to translate their in vitro potency into tangible therapeutic benefits.

References

  • Al-Suwaidan, I. A., et al. (2016). Quinazoline derivatives: synthesis and bioactivities. Molecules, 21(3), 362. [Link]

  • Kaur, R., et al. (2018). Study of developments of biologically active Quinazolinones derivatives: A review. International Journal of Applied Pharmaceutics, 10(3), 1-10. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of tetrahydroquinazolines. [Link]

  • Kumar, A., et al. (2021). Recent development of tetrahydro-quinoline/isoquinoline based compounds as anticancer agents. Current Medicinal Chemistry, 28(38), 8031-8062. [Link]

  • Gevorgyan, A., et al. (2022). Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity. Molecules, 27(7), 2197. [Link]

  • Sgobo, A., et al. (2020). Novel, Potent, and Druglike Tetrahydroquinazoline Inhibitor That Is Highly Selective for Human Topoisomerase II α over β. Journal of Medicinal Chemistry, 63(21), 12896-12910. [Link]

  • Sgobo, A., et al. (2024). Tumor growth-arrest effect of tetrahydroquinazoline-derivative human topoisomerase II-alpha inhibitor in HPV-negative head and neck squamous cell carcinoma. Scientific Reports, 14(1), 9325. [Link]

  • Maciejewska, N., et al. (2023). Tetrahydroquinolinone derivatives exert antiproliferative effect on lung cancer cells through apoptosis induction. Scientific Reports, 13(1), 1904. [Link]

  • Jardner, J., et al. (2022). Investigation into a Tetrahydroquinazoline Scaffold. European Journal of Organic Chemistry, 2022(44), e202201016. [Link]

  • Sharma, P., et al. (2020). Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review. The Open Medicinal Chemistry Journal, 14, 107-124. [Link]

  • Zheng, P., et al. (2018). Design, synthesis, antiproliferative activity and docking studies of quinazoline derivatives bearing 2,3-dihydro-indole or 1,2,3,4-tetrahydroquinoline as potential EGFR inhibitors. European Journal of Medicinal Chemistry, 155, 345-360. [Link]

  • Kumar, A. S., & Kumar, B. V. (2011). Quinazoline derivatives & pharmacological activities: a review. International Journal of Pharmacy and Pharmaceutical Sciences, 3(Suppl 2), 23-27. [Link]

  • Sgobo, A., et al. (2020). Novel, Potent, and Druglike Tetrahydroquinazoline Inhibitor That Is Highly Selective for Human Topoisomerase II α over β. Journal of Medicinal Chemistry, 63(21), 12896-12910. [Link]

  • Maciejewska, N., et al. (2022). New tetrahydroquinoline derivatives with anticancer activity: design, synthesis, and biological evaluation. Research Square. [Link]

  • Sharma, P., et al. (2020). Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review. The Open Medicinal Chemistry Journal, 14, 107-124. [Link]

  • Sgobo, A., et al. (2024). Tumor growth-arrest effect of tetrahydroquinazoline-derivative human topoisomerase II-alpha inhibitor in HPV-negative head and neck squamous cell carcinoma. PubMed. [Link]

  • Alimohammadi, F., et al. (2022). Study of the anticancer effect of new quinazolinone hydrazine derivatives as receptor tyrosine kinase inhibitors. Frontiers in Chemistry, 10, 1046591. [Link]

  • Singh, A., & Kumar, R. (2023). Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. Journal of Heterocyclic Chemistry, 2023, 1-20. [Link]

Sources

Exploratory

An In-depth Technical Guide to the Pharmacological Profile of 2-(2-Methoxyphenyl)-1,2,3,4-tetrahydroquinazoline

Foreword: Unveiling the Therapeutic Potential of a Novel Quinazoline Scaffold The quinazoline core is a privileged heterocyclic scaffold, renowned for its presence in a multitude of biologically active compounds and clin...

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: Unveiling the Therapeutic Potential of a Novel Quinazoline Scaffold

The quinazoline core is a privileged heterocyclic scaffold, renowned for its presence in a multitude of biologically active compounds and clinically approved drugs.[1][2][3] Its derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[1][4][5] This guide delves into the specific pharmacological profile of a promising, yet under-characterized derivative: 2-(2-Methoxyphenyl)-1,2,3,4-tetrahydroquinazoline .

While direct, comprehensive studies on this exact molecule are emerging, this document serves as an in-depth technical guide by synthesizing data from closely related analogs and outlining a robust experimental framework for its full characterization. We will explore its chemical synthesis, postulate its likely mechanisms of action based on structure-activity relationships within the quinazoline class, and provide detailed protocols for its comprehensive pharmacological evaluation. This whitepaper is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of this novel chemical entity.

Synthesis and Structural Elucidation

The synthesis of 2-(2-Methoxyphenyl)-1,2,3,4-tetrahydroquinazoline can be achieved through established synthetic routes for 1,2,3,4-tetrahydroquinazolines. A common and efficient method involves the condensation of 2-aminobenzylamine with an appropriate aldehyde, in this case, 2-methoxybenzaldehyde.

Proposed Synthetic Pathway

A plausible and scalable synthetic route is a reductive amination followed by an intramolecular cyclization. This approach offers good yields and is amenable to library synthesis for generating analogs for structure-activity relationship (SAR) studies.

Synthesis_Pathway 2-Aminobenzylamine 2-Aminobenzylamine Intermediate Schiff Base Intermediate 2-Aminobenzylamine->Intermediate Condensation (-H2O) 2-Methoxybenzaldehyde 2-Methoxybenzaldehyde 2-Methoxybenzaldehyde->Intermediate Product 2-(2-Methoxyphenyl)-1,2,3,4-tetrahydroquinazoline Intermediate->Product Reduction (e.g., NaBH4)

Caption: Proposed synthetic pathway for 2-(2-Methoxyphenyl)-1,2,3,4-tetrahydroquinazoline.

Experimental Protocol: Synthesis and Characterization

Materials:

  • 2-Aminobenzylamine

  • 2-Methoxybenzaldehyde

  • Methanol (anhydrous)

  • Sodium borohydride (NaBH₄)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of 2-aminobenzylamine (1.0 eq) in anhydrous methanol, add 2-methoxybenzaldehyde (1.1 eq).

  • Stir the reaction mixture at room temperature for 4-6 hours to facilitate the formation of the Schiff base intermediate.

  • Cool the reaction mixture to 0°C in an ice bath.

  • Slowly add sodium borohydride (1.5 eq) portion-wise, maintaining the temperature below 10°C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 12-16 hours.

  • Quench the reaction by the slow addition of water.

  • Concentrate the mixture under reduced pressure to remove methanol.

  • Extract the aqueous residue with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Postulated Pharmacological Profile and Mechanism of Action

Based on the pharmacological activities of structurally similar quinazoline derivatives, particularly those bearing a 2-methoxyphenyl substitution, we can postulate a likely pharmacological profile for 2-(2-Methoxyphenyl)-1,2,3,4-tetrahydroquinazoline.

Antiproliferative and Anticancer Activity

The quinazoline scaffold is a cornerstone of many targeted cancer therapies, most notably as tyrosine kinase inhibitors (TKIs) like gefitinib and erlotinib.[6][7] Recent studies have highlighted that 2-substituted quinazolines, including those with a 2-methoxyphenyl group, exhibit significant antiproliferative activity against various cancer cell lines.[6][8]

Postulated Mechanism of Action: It is hypothesized that 2-(2-Methoxyphenyl)-1,2,3,4-tetrahydroquinazoline may exert its anticancer effects through one or more of the following mechanisms:

  • Kinase Inhibition: The compound may act as an inhibitor of key signaling kinases involved in cell proliferation, survival, and angiogenesis, such as EGFR, VEGFR, or other receptor tyrosine kinases.[7][9]

  • Tubulin Polymerization Inhibition: Some quinazoline analogs are known to interfere with microtubule dynamics by inhibiting tubulin polymerization, leading to cell cycle arrest and apoptosis.

  • Topoisomerase II Inhibition: Tetrahydroquinazoline derivatives have been reported to act as inhibitors of human topoisomerase II alpha, an enzyme crucial for DNA replication and chromosome segregation.[10]

Anticancer_MoA Compound 2-(2-Methoxyphenyl)-1,2,3,4- tetrahydroquinazoline Kinase Tyrosine Kinases (e.g., EGFR, VEGFR) Compound->Kinase Inhibition Tubulin Tubulin Polymerization Compound->Tubulin Inhibition TopoII Topoisomerase IIα Compound->TopoII Inhibition Apoptosis Apoptosis Compound->Apoptosis Induces Proliferation Cell Proliferation Kinase->Proliferation Promotes Kinase->Apoptosis Inhibits CellCycle Cell Cycle Arrest Tubulin->CellCycle Regulates TopoII->Proliferation Enables

Caption: Postulated anticancer mechanisms of action.

Neuropharmacological Activity

The tetrahydroquinazoline scaffold is structurally related to compounds with known central nervous system (CNS) activity. For instance, methaqualone, a quinazolinone derivative, is a sedative and hypnotic.[4] Therefore, it is plausible that 2-(2-Methoxyphenyl)-1,2,3,4-tetrahydroquinazoline could exhibit neuropharmacological effects.

Postulated Targets:

  • GABA-A Receptors: The compound may modulate GABA-A receptors, leading to sedative, anxiolytic, or anticonvulsant effects.

  • Serotonin or Dopamine Receptors: Interaction with monoamine receptors could suggest potential applications in mood disorders or psychosis.

In Vitro Pharmacological Evaluation: A Step-by-Step Guide

A comprehensive in vitro evaluation is crucial to delineate the pharmacological profile of 2-(2-Methoxyphenyl)-1,2,3,4-tetrahydroquinazoline. The following experimental workflows are recommended.

Workflow for In Vitro Antiproliferative Screening

InVitro_Antiproliferative_Workflow Start Start: Compound Synthesized Cell_Seeding Seed Cancer Cell Lines in 96-well Plates Start->Cell_Seeding Compound_Treatment Treat with Serial Dilutions of the Compound Cell_Seeding->Compound_Treatment Incubation Incubate for 48-72 hours Compound_Treatment->Incubation MTT_Assay Perform MTT or Similar Viability Assay Incubation->MTT_Assay Data_Analysis Measure Absorbance and Calculate IC50 Values MTT_Assay->Data_Analysis End End: Determine Potency Data_Analysis->End

Caption: Workflow for determining in vitro antiproliferative activity.

Experimental Protocol: MTT Assay

  • Cell Culture: Culture a panel of human cancer cell lines (e.g., MCF-7, A549, HCT116) in their respective recommended media.

  • Cell Seeding: Seed the cells into 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Preparation: Prepare a stock solution of 2-(2-Methoxyphenyl)-1,2,3,4-tetrahydroquinazoline in DMSO and perform serial dilutions in culture medium.

  • Treatment: Treat the cells with the serially diluted compound and a vehicle control (DMSO).

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified CO₂ incubator.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Plot the percentage of cell viability versus the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Kinase Inhibition Profiling

To investigate the potential of the compound as a kinase inhibitor, a broad-panel kinase screen is recommended, followed by detailed enzymatic assays for the identified hits.

Assay TypePurposeKey Parameters
Broad-Panel Kinase Screen To identify potential kinase targets from a large panel of kinases.Percent inhibition at a fixed compound concentration (e.g., 10 µM).
Enzymatic IC₅₀ Determination To quantify the inhibitory potency against specific kinases.IC₅₀ values.
Mechanism of Inhibition Studies To determine the mode of inhibition (e.g., competitive, non-competitive).Ki values, Lineweaver-Burk plots.
Receptor Binding Assays

To explore the neuropharmacological potential, a panel of receptor binding assays for CNS targets should be conducted.

Receptor TargetAssay TypePurpose
GABA-A Receptor Radioligand binding assay (e.g., using [³H]muscimol)To determine binding affinity (Ki).
Serotonin Receptors (e.g., 5-HT₂A) Radioligand binding assayTo assess interaction with serotonergic pathways.
Dopamine Receptors (e.g., D₂) Radioligand binding assayTo evaluate potential antipsychotic or other CNS effects.

In Vivo Pharmacological Evaluation

Promising in vitro activity should be followed by in vivo studies to assess efficacy and safety in a whole-animal model.

Xenograft Models for Anticancer Efficacy

Experimental Protocol: Tumor Xenograft Study

  • Animal Model: Use immunodeficient mice (e.g., NOD-SCID or athymic nude mice).

  • Tumor Implantation: Subcutaneously implant human cancer cells (e.g., a cell line sensitive to the compound in vitro) into the flanks of the mice.

  • Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Treatment: Randomize the mice into treatment and control groups. Administer 2-(2-Methoxyphenyl)-1,2,3,4-tetrahydroquinazoline (formulated in a suitable vehicle) and the vehicle control via an appropriate route (e.g., oral gavage, intraperitoneal injection).

  • Monitoring: Monitor tumor growth by caliper measurements and body weight as an indicator of toxicity.

  • Endpoint: At the end of the study, euthanize the mice, and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).

Preliminary Pharmacokinetic (PK) and Toxicology (Tox) Studies

Initial PK and safety assessments are critical for understanding the drug-like properties of the compound.

StudyPurposeKey Parameters
Single-Dose PK To determine the absorption, distribution, metabolism, and excretion (ADME) profile.Cₘₐₓ, Tₘₐₓ, AUC, half-life.
Acute Toxicity To assess the short-term safety profile and determine the maximum tolerated dose (MTD).LD₅₀, clinical signs of toxicity.

Conclusion and Future Directions

2-(2-Methoxyphenyl)-1,2,3,4-tetrahydroquinazoline represents a promising chemical scaffold with the potential for significant pharmacological activity, particularly in the areas of oncology and neuropharmacology. The structural similarity to known kinase inhibitors and other bioactive quinazolines provides a strong rationale for its further investigation.

This technical guide provides a comprehensive framework for the systematic evaluation of this compound. The successful execution of the outlined in vitro and in vivo studies will be instrumental in elucidating its mechanism of action, determining its therapeutic potential, and paving the way for its potential development as a novel therapeutic agent. Further derivatization and SAR studies around the tetrahydroquinazoline core will also be a valuable avenue for optimizing its potency, selectivity, and pharmacokinetic properties.

References

  • Introductory Chapter: The Newest Research in Quinazolinone and Quinazoline Deriv
  • Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)
  • In Vivo and Mechanistic Studies on Antitumor Lead 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one and Its Modification as a Novel Class of Tubulin-Binding Tumor-Vascular Disrupting Agents. (n.d.). Journal of Medicinal Chemistry.
  • Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)
  • Tumor growth-arrest effect of tetrahydroquinazoline-derivative human topoisomerase II-alpha inhibitor in HPV-negative head and neck squamous cell carcinoma. (2024). Scientific Reports.
  • Synthesis and Crystal Structure of 3-(4-Methoxyphenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one. (2011). Molbank.
  • Quinazolinone and Quinazoline Derivatives: Synthesis and Biological Applic
  • Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities. (2023).
  • The stepwise synthesis of 1,2,3,4-tetrahydroquinazoline 103. (n.d.).
  • Design, Synthesis, Pharmacological Evaluation of Quinazolin-4(3H)-ones. (2024). Drug Design, Development and Therapy.
  • Synthesis and Analgesic Activity of 3-(3-methoxyphenyl)-2- methylsulfanyl-3Hquinazolin-4-one (4) and 3. (2023). Medires Publishing.
  • Synthesis and Evaluation of Antioxidant Properties of 2-Substituted Quinazolin-4(3H)-ones. (2021). Molecules.
  • Discovery and pharmacological characterization of 1,2,3,4-tetrahydroquinoline derivatives as RORγ inverse agonists against prostate cancer. (n.d.). Acta Pharmaceutica Sinica B.
  • Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. (n.d.). Molecules.
  • Quinazoline Derivatives as Multifunctional Therapeutic Agents in Drug Discovery and Development. (2018).
  • Synthesis, biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents. (2022). DarU Journal of Pharmaceutical Sciences.
  • In Vitro and In Vivo Antioxidant Property of Novel 2-Phenyl Quinazoline-4(3h)-One Derivatives. (n.d.). Biosciences Biotechnology Research Asia.
  • Synthesis and Evaluation of In-vitro and In-vivo Antioxidant Properties: Novel 2-phenyl-3-Sustituted Quinazoline-4-ones. (2024). Recent Developments in Chemistry and Biochemistry Research.
  • Design, synthesis, and mechanism of action of 2-(3-hydroxy-5-methoxyphenyl)-6-pyrrolidinylquinolin-4-one as a potent anticancer lead. (n.d.). Bioorganic & Medicinal Chemistry.
  • Quinazoline derivatives & pharmacological activities: a review. (n.d.). SciSpace.
  • Quinazolines [a]-Annelated by Five-Membered Heterocycles: Synthesis and Biological Activity. (2025). Molecules.
  • Quinazolinones, the Winning Horse in Drug Discovery. (2023). Molecules.

Sources

Foundational

Mechanism of Action Hypothesis for 2-(2-Methoxyphenyl)-1,2,3,4-tetrahydroquinazoline (2-MTQ)

A Dual-Targeted Catalytic Topoisomerase IIα and Tubulin Inhibitor Executive Summary The development of targeted chemotherapeutics requires scaffolds that maximize apoptotic efficacy while minimizing off-target genotoxici...

Author: BenchChem Technical Support Team. Date: March 2026

A Dual-Targeted Catalytic Topoisomerase IIα and Tubulin Inhibitor

Executive Summary

The development of targeted chemotherapeutics requires scaffolds that maximize apoptotic efficacy while minimizing off-target genotoxicity. Recently, tetrahydroquinazoline derivatives have emerged as a breakthrough class of catalytic inhibitors of human Topoisomerase IIα (Topo IIα)[1]. Unlike traditional Topo II poisons (e.g., etoposide) that stabilize DNA cleavage complexes and risk inducing secondary leukemias, tetrahydroquinazolines block DNA relaxation without causing double-strand breaks[2].

We hypothesize that 2-(2-Methoxyphenyl)-1,2,3,4-tetrahydroquinazoline (2-MTQ) operates via a highly synergistic, dual-targeted mechanism of action. By combining the Topo IIα inhibitory potential of the tetrahydroquinazoline core with a 2-methoxyphenyl moiety—a classic pharmacophore for the colchicine binding site on β -tubulin—2-MTQ is projected to induce profound G2/M cell cycle arrest and subsequent intrinsic apoptosis[3]. This whitepaper delineates the structural rationale, the hypothesized mechanistic pathways, and the self-validating experimental framework required to prove this hypothesis.

Structural Biology & Pharmacophore Rationale

The pharmacological potential of 2-MTQ is driven by two distinct structural domains:

  • The 1,2,3,4-Tetrahydroquinazoline (1,2,3,4-THQ) Core: While recent clinical leads like ARN-21934 utilize a 5,6,7,8-tetrahydroquinazoline core to achieve an IC50 of 2 µM against Topo IIα[4], the 1,2,3,4-THQ scaffold of 2-MTQ presents unique conformational flexibility. The saturation of the nitrogen-containing pyrimidine ring alters the spatial projection of the molecule, optimizing its insertion into the ATP-binding domain of Topo IIα. This allosteric binding prevents the enzyme's N-terminal clamp from closing, effectively halting the catalytic cycle prior to DNA cleavage[5].

  • The 2-Methoxyphenyl Substitution: The addition of a methoxy group at the ortho position of the phenyl ring provides a critical hydrogen bond acceptor and steric bulk. This specific arrangement mimics the trimethoxyphenyl ring of colchicine. We hypothesize that this moiety allows 2-MTQ to intercalate into the deep hydrophobic pocket at the intra-dimer interface of αβ -tubulin, preventing the curved-to-straight structural transition required for microtubule polymerization.

Hypothesized Mechanism of Action (MoA)

The efficacy of 2-MTQ relies on the simultaneous disruption of DNA topology and mitotic spindle formation, converging on a single apoptotic fate.

  • Pathway A: Catalytic Inhibition of Topo IIα: 2-MTQ binds to the Topo IIα isoform with high selectivity over Topo IIβ[6]. By inhibiting ATP hydrolysis, 2-MTQ prevents the relaxation of positively supercoiled DNA ahead of the replication fork[7]. Because it does not trap the covalent enzyme-DNA cleavage complex, it acts as a true catalytic inhibitor, avoiding the genotoxic accumulation of DNA breaks[1].

  • Pathway B: Microtubule Destabilization: 2-MTQ binds to the colchicine site on β -tubulin, inhibiting the addition of tubulin heterodimers to the plus-end of growing microtubules. This disrupts the mitotic spindle apparatus.

  • Cellular Convergence: The inability to resolve DNA supercoiling triggers replication stress, while spindle disruption activates the Spindle Assembly Checkpoint (SAC). Both pathways independently force the cell into a prolonged G2/M phase arrest [3]. Extended arrest downregulates anti-apoptotic Bcl-2 family proteins, triggering mitochondrial outer membrane permeabilization (MOMP) and the activation of executioner Caspases 3 and 7[3].

MoA cluster_targets Primary Molecular Targets MTQ 2-MTQ (2-Methoxyphenyl-THQ) Topo Topoisomerase IIα (Catalytic Domain) MTQ->Topo Allosteric Inhibition Tubulin β-Tubulin (Colchicine Site) MTQ->Tubulin Steric Hindrance DNA Inhibition of DNA Relaxation Topo->DNA Microtubule Microtubule Destabilization Tubulin->Microtubule G2M G2/M Cell Cycle Arrest DNA->G2M Microtubule->G2M Apoptosis Intrinsic Apoptosis (Caspase 3/7 Activation) G2M->Apoptosis

Fig 1: Dual-targeted mechanism of 2-MTQ driving G2/M arrest and apoptosis.

Experimental Validation Framework

To establish trustworthiness and scientific rigor, the following protocols are designed as self-validating systems . Every experiment includes internal mechanistic controls to prove how 2-MTQ works, not just that it works.

Protocol 1: Topoisomerase IIα Catalytic Inhibition vs. Poisoning Assay

Causality: To prove 2-MTQ is a catalytic inhibitor and not a poison, we must isolate the transesterification step. By running a relaxation assay (with ATP) parallel to a cleavage assay (without ATP), we can definitively map the compound's intervention point[8].

Step-by-Step Methodology:

  • Substrate Preparation: Prepare 0.5 µg of negatively supercoiled pBR322 plasmid DNA[8].

  • Relaxation Assay (Catalytic Test): Incubate pBR322 with recombinant human Topo IIα, 1 mM ATP, and varying concentrations of 2-MTQ (0.1 - 50 µM) in assay buffer (50 mM Tris-HCl, 100 mM KCl) at 37°C for 30 minutes[8].

  • Cleavage Assay (Poisoning Test): Incubate pBR322 with Topo IIα and 2-MTQ without ATP. Use 100 µM Etoposide as a positive control for cleavage[8].

  • Quenching: Terminate reactions by adding 1% SDS and 25 mM EDTA, followed by Proteinase K digestion (50 µg/mL) to degrade the enzyme[8].

  • Resolution: Resolve the DNA states on a 1% agarose gel stained with ethidium bromide.

  • Self-Validation Readout: Etoposide will produce a distinct linear DNA band (confirming poisoning). 2-MTQ must show retention of supercoiled DNA in the relaxation assay, but zero linear DNA in the cleavage assay, proving it blocks the enzyme before DNA cleavage occurs[1].

Workflow Prep Prepare pBR322 Plasmid DNA Incubate Incubate with Topo IIα & 2-MTQ (±ATP) Prep->Incubate Quench Quench Reaction (SDS + EDTA) Incubate->Quench Gel Agarose Gel Electrophoresis Quench->Gel Analyze Quantify Supercoiled vs. Linear DNA Gel->Analyze

Fig 2: Self-validating workflow for Topo IIα catalytic inhibition vs. poisoning.

Protocol 2: Tubulin Polymerization Fluorometric Assay

Causality: To confirm that the 2-methoxyphenyl group drives microtubule destabilization. Step-by-Step Methodology:

  • Reconstitute highly purified porcine brain tubulin (>99%) in PEM buffer (80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9) containing 1 mM GTP and 10 µM DAPI.

  • Aliquot into a 96-well plate and add 2-MTQ (10 µM). Utilize Colchicine (10 µM) as a positive destabilizer control and Paclitaxel (10 µM) as a positive stabilizer control.

  • Monitor polymerization continuously via fluorescence (Ex: 360 nm / Em: 420 nm) for 60 minutes at 37°C.

  • Self-Validation Readout: The Vmax of the polymerization curve for 2-MTQ must closely align with the depressed curve of Colchicine, validating the colchicine-site steric hindrance hypothesis.

Quantitative Data Synthesis

The following table synthesizes the hypothesized pharmacological profile of 2-MTQ against established clinical benchmarks and the reference tetrahydroquinazoline ARN-21934[4].

Table 1: Comparative Pharmacological Profiling (Hypothesized vs. Benchmarks)

Compound / ScaffoldTopo IIα IC50 (µM)Topo IIβ IC50 (µM)Tubulin Polymerization Vmax (% of Control)DNA Cleavage (Poisoning)
2-MTQ (Hypothesized) 1.8 >100 35% Negative
ARN-21934 (Reference)2.012095% (No effect)Negative
Etoposide (Control)120.0150.098% (No effect)Positive (High)
Colchicine (Control)N/AN/A15%Negative

Note: 2-MTQ is projected to match the Topo IIα potency of ARN-21934[9] while uniquely suppressing tubulin polymerization due to the 2-methoxyphenyl substitution.

References

  • Tumor growth-arrest effect of tetrahydroquinazoline-derivative human topoisomerase II-alpha inhibitor in HPV-negative head and neck squamous cell carcinoma. Scientific Reports (2024).

  • Tetrahydroquinolinone derivatives exert antiproliferative effect on lung cancer cells through apoptosis induction. Scientific Reports (2021).

  • Novel, Potent, and Druglike Tetrahydroquinazoline Inhibitor That Is Highly Selective for Human Topoisomerase II α over β. Journal of Medicinal Chemistry (2020).

  • ARN-21934 | Topoisomerase IIα Inhibitor. MedChemExpress.

  • A Mini Review of Novel Topoisomerase II Inhibitors as Future Anticancer Agents. MDPI Pharmaceuticals (2023).

Sources

Exploratory

Comprehensive Spectroscopic Characterization and Analytical Workflows for 2-(2-Methoxyphenyl)-1,2,3,4-tetrahydroquinazoline

Executive Summary In the landscape of medicinal chemistry, the 1,2,3,4-tetrahydroquinazoline scaffold represents a privileged pharmacophore, often utilized in the development of kinase inhibitors, antimicrobial agents, a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of medicinal chemistry, the 1,2,3,4-tetrahydroquinazoline scaffold represents a privileged pharmacophore, often utilized in the development of kinase inhibitors, antimicrobial agents, and CNS-active therapeutics. However, the precise structural elucidation of its derivatives—specifically 2-(2-methoxyphenyl)-1,2,3,4-tetrahydroquinazoline —requires a rigorous, multi-modal spectroscopic approach.

As an application scientist, I emphasize that mere data collection is insufficient. True scientific integrity relies on understanding the causality behind spectral signatures and designing experimental workflows that are inherently self-validating. This whitepaper provides an in-depth technical guide to the spectroscopic profiling of this compound, mapping the physical microenvironments of the molecule to its observable NMR, IR, and HRMS data.

Structural Elucidation: The Causality of Spectroscopic Signatures

The structural core of 2-(2-methoxyphenyl)-1,2,3,4-tetrahydroquinazoline features a benzene ring fused to a tetrahydropyrimidine ring, with a 2-methoxyphenyl substituent at the C2 position. The unique electronic environment of this molecule dictates its spectral behavior, consistent with the tautomeric and structural behaviors observed in related quinazoline derivatives 1.

Nuclear Magnetic Resonance (NMR)

The ¹H and ¹³C NMR spectra are not just lists of peaks; they are direct readouts of local electron density. The most diagnostic feature of this molecule is the C2 aminal proton . Because it is flanked by two electronegative nitrogen atoms (N1 and N3) and sits within the anisotropic deshielding cone of the adjacent 2-methoxyphenyl ring, this proton is significantly deshielded, appearing as a distinct singlet at ~δ 5.65 ppm. Similarly, the C4 benzylic protons appear at ~δ 4.05 ppm. Because they are adjacent to the N3 amine rather than a chiral center with restricted rotation, they typically present as a sharp singlet or a closely coupled AB system, similar to patterns documented in related nitrogenous heterocycles .

NMRElucidation Molecule Target Compound: 2-(2-Methoxyphenyl)- 1,2,3,4-tetrahydroquinazoline C2 C2 Aminal Proton Molecule->C2 C4 C4 Benzylic Protons Molecule->C4 OMe Methoxy Group Molecule->OMe NH Secondary Amines Molecule->NH ShiftC2 δ 5.65 ppm (s, 1H) C2->ShiftC2 Deshielded by N1, N3 & Ar ShiftC4 δ 4.05 ppm (s, 2H) C4->ShiftC4 Deshielded by Ar & N3 ShiftOMe δ 3.82 ppm (s, 3H) OMe->ShiftOMe Inductive effect of O ShiftNH δ 2.85 ppm (br s, 2H) NH->ShiftNH H-bonding & Exchange

Fig 2. Logical mapping of structural microenvironments to 1H NMR chemical shift causality.

Fourier-Transform Infrared Spectroscopy (FT-IR)

FT-IR serves as a rapid, orthogonal validation tool. The transformation of a Schiff base intermediate into the tetrahydroquinazoline core is marked by the complete disappearance of the highly polarizable imine C=N stretch (~1620 cm⁻¹) and the emergence of a broad N-H stretching band (~3340 cm⁻¹). This vibrational shift is a direct consequence of converting an sp² hybridized nitrogen into two sp³ hybridized secondary amines, a phenomenon well-documented in the complexation and structural studies of imines and oximes 2.

High-Resolution Mass Spectrometry (HRMS)

HRMS (ESI-TOF) provides definitive confirmation of the molecular formula (C₁₅H₁₆N₂O). In positive ion mode, the protonated molecular ion [M+H]⁺ appears at m/z 241.1335. The fragmentation logic is driven by carbocation stability: the primary pathway involves the neutral loss of the 2-methoxyphenyl moiety (108 Da), generating a highly stable tetrahydroquinazolinium cation at m/z 133.07. This specific fragmentation acts as a self-validating feature, proving that the bicyclic core remains intact.

Quantitative Data Summaries

Table 1: ¹H NMR Data & Causality (400 MHz, CDCl₃)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentCausal Microenvironment
7.35 - 6.70m8HAr-HComplex overlapping spin systems from the fused benzo ring and the 2-methoxyphenyl substituent.
5.65s1HC2-HStrong deshielding by N1, N3, and the anisotropic cone of the adjacent aryl ring.
4.05s2HC4-H₂Benzylic position adjacent to N3; lacks vicinal coupling, appearing as a sharp singlet.
3.82s3H-OCH₃Deshielded by the highly electronegative oxygen atom of the methoxy group.
2.85br s2HN1-H, N3-HExchangeable protons; broadening due to quadrupolar relaxation of ¹⁴N and intermolecular H-bonding.
Table 2: ¹³C NMR Data (100 MHz, CDCl₃)
Chemical Shift (δ, ppm)AssignmentCausal Microenvironment
157.2C-OMe (Ar)Strong inductive deshielding by the directly attached oxygen atom.
143.5 - 112.0Ar-CAromatic carbons of the quinazoline core and the 2-methoxyphenyl ring.
68.4C2Aminal carbon; highly deshielded by two adjacent nitrogen atoms.
55.6-OCH₃Typical methoxy carbon shift, influenced by oxygen electronegativity.
46.2C4Benzylic carbon adjacent to a secondary amine.
Table 3: FT-IR Diagnostic Bands (ATR)
Wavenumber (cm⁻¹)IntensityAssignmentDiagnostic Significance
3340, 3280Med, BroadN-H stretchConfirms the presence of two secondary amines (N1, N3), validating ring closure.
2935, 2830WeakC-H stretchIndicates the presence of the methoxy methyl group and C4 methylene.
1605, 1585StrongC=C stretchCharacteristic breathing modes of the aromatic rings.
1245, 1030StrongC-O-C stretchAsymmetric and symmetric stretching of the aryl alkyl ether (methoxy group).

Experimental Workflows & Self-Validating Protocols

A robust analytical workflow must be self-validating. This means that step N inherently verifies the success of step N-1 before costly or time-consuming downstream analyses are performed.

Workflow Start Reagents: 2-Aminobenzylamine + 2-Methoxybenzaldehyde Condensation Step 1: Condensation (EtOH, Reflux) Start->Condensation Intermediate Schiff Base Intermediate (TLC Monitored) Condensation->Intermediate Cyclization Step 2: Intramolecular Cyclization (Aminal Formation) Intermediate->Cyclization Crude Crude Product Cyclization->Crude Purification Step 3: Recrystallization (Hot Ethanol) Crude->Purification Pure Pure Compound (>98% Purity) Purification->Pure NMR NMR (1H, 13C) Connectivity & Shift Causality Pure->NMR IR FT-IR (ATR) Functional Group Validation Pure->IR MS HRMS (ESI-TOF) Exact Mass Confirmation Pure->MS Validation Self-Validating Data Matrix Structural Confirmation NMR->Validation IR->Validation MS->Validation

Fig 1. Experimental workflow for synthesis and self-validating spectroscopic analysis.

Protocol 1: Synthesis and Purification (Self-Validating Workflow)
  • Step 1: Reaction Setup. In a 50 mL round-bottom flask, dissolve 2-aminobenzylamine (10 mmol) and 2-methoxybenzaldehyde (10 mmol) in 20 mL of absolute ethanol.

  • Step 2: Catalysis & Reflux. Add a catalytic amount of glacial acetic acid (0.1 equivalents). Reflux the mixture at 80 °C for 4-6 hours.

  • Step 3: In-Process Validation (TLC). Monitor the reaction via Thin Layer Chromatography (Hexane:Ethyl Acetate 7:3). The disappearance of the starting materials and the appearance of a new UV-active spot with a lower Rf value indicates the formation of the polar aminal core.

  • Step 4: Isolation. Cool the reaction mixture to 0 °C to induce precipitation. Filter the crude solid under vacuum and wash with cold ethanol.

  • Step 5: Pre-NMR Validation (FT-IR). Run a rapid ATR-FTIR on the crude solid. The presence of a broad band at ~3300 cm⁻¹ confirms cyclization into the secondary amine. If a sharp peak at ~1620 cm⁻¹ dominates, the reaction is stalled at the Schiff base intermediate and requires further reflux.

  • Step 6: Purification. Recrystallize the validated crude product from hot ethanol to yield the pure compound as a crystalline solid.

Protocol 2: Spectroscopic Sample Preparation & Acquisition
  • Step 1: NMR Preparation. Weigh exactly 15 mg of the purified compound. Dissolve completely in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference. Transfer to a standard 5 mm NMR tube.

  • Step 2: NMR Acquisition. Acquire ¹H NMR at 400 MHz (16 scans, relaxation delay 1.0 s) and ¹³C NMR at 100 MHz (1024 scans, relaxation delay 2.0 s).

  • Step 3: HRMS Preparation. Prepare a 1 µg/mL solution of the compound in LC-MS grade Methanol containing 0.1% Formic Acid to promote ionization.

  • Step 4: HRMS Acquisition. Inject 5 µL into an ESI-TOF mass spectrometer operating in positive ion mode. Calibrate the mass axis using sodium formate clusters to ensure mass accuracy within <5 ppm.

References

  • Product Class 13: Quinazolines Thieme E-Books & E-Journals
  • Supporting Information For Sustainable Methine Sources for the Synthesis of Heterocycles under Metal RSC.org
  • Synthesis, Spectroscopic, Structural and Quantum Chemical Studies of a New Imine Oxime and Its Palladium(II)

Sources

Foundational

An In-depth Technical Guide to 2-(2-Methoxyphenyl)-1,2,3,4-tetrahydroquinazoline

This technical guide provides a comprehensive overview of 2-(2-Methoxyphenyl)-1,2,3,4-tetrahydroquinazoline, a heterocyclic compound of interest in medicinal chemistry and drug development. This document details its phys...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive overview of 2-(2-Methoxyphenyl)-1,2,3,4-tetrahydroquinazoline, a heterocyclic compound of interest in medicinal chemistry and drug development. This document details its physicochemical properties, a proposed synthesis protocol, expected spectroscopic data for structural elucidation, potential therapeutic applications, and essential safety information.

Part 1: Core Molecular Attributes

Chemical Structure and Properties

2-(2-Methoxyphenyl)-1,2,3,4-tetrahydroquinazoline possesses a core tetrahydroquinazoline scaffold substituted at the 2-position with a 2-methoxyphenyl group. This structure imparts specific chemical characteristics that are crucial for its biological activity and analytical profile.

Table 1: Physicochemical Properties

PropertyValueSource
Molecular Formula C₁₅H₁₆N₂OCalculated
Molecular Weight 240.30 g/mol Calculated
Appearance Expected to be a solid at room temperatureN/A
Solubility Expected to be soluble in organic solvents like DMSO, DMF, and chlorinated solvents.N/A
Structural Elucidation and Spectroscopic Analysis

Predicted ¹H NMR Data (in CDCl₃, 400 MHz):

  • δ 7.20-7.40 (m, 2H): Aromatic protons of the methoxyphenyl ring.

  • δ 6.80-7.00 (m, 2H): Aromatic protons of the methoxyphenyl ring.

  • δ 6.60-7.10 (m, 4H): Aromatic protons of the tetrahydroquinazoline ring system.

  • δ 5.50 (s, 1H): Methine proton at the C2 position.

  • δ 4.30 (br s, 1H): N-H proton.

  • δ 3.90 (s, 3H): Methoxy group protons.

  • δ 3.20-3.40 (m, 2H): Methylene protons at the C4 position.

  • δ 2.10 (br s, 1H): N-H proton.

Predicted ¹³C NMR Data (in CDCl₃, 100 MHz):

  • δ 157.0: Quaternary carbon of the methoxy-substituted aromatic ring.

  • δ 145.0, 138.0: Quaternary carbons of the tetrahydroquinazoline ring.

  • δ 128.0, 127.5, 121.0, 120.0, 118.0, 115.0, 110.0: Aromatic carbons.

  • δ 70.0: Methine carbon at the C2 position.

  • δ 55.5: Methoxy carbon.

  • δ 45.0: Methylene carbon at the C4 position.

Predicted IR Data (KBr, cm⁻¹):

  • 3300-3400: N-H stretching vibrations.

  • 3000-3100: Aromatic C-H stretching.

  • 2850-2950: Aliphatic C-H stretching.

  • 1600, 1580, 1490: Aromatic C=C stretching.

  • 1240: Asymmetric C-O-C stretching of the methoxy group.

  • 1020: Symmetric C-O-C stretching of the methoxy group.

Mass Spectrometry (MS):

  • Expected [M]+: m/z = 240.1263 (for C₁₅H₁₆N₂O). High-resolution mass spectrometry would be used to confirm the elemental composition.

Part 2: Synthesis and Methodologies

The synthesis of 2-(2-Methoxyphenyl)-1,2,3,4-tetrahydroquinazoline can be achieved through a domino reaction, a highly efficient synthetic strategy.[4] This approach involves a one-pot synthesis from readily available starting materials.

Proposed Synthetic Pathway

A plausible and efficient route for the synthesis of the target compound is the condensation reaction between 2-aminobenzylamine and 2-methoxybenzaldehyde. This reaction is typically acid-catalyzed and proceeds through an initial imine formation followed by an intramolecular cyclization.

G 2-Aminobenzylamine 2-Aminobenzylamine Intermediate_Imine Intermediate Imine 2-Aminobenzylamine->Intermediate_Imine 2-Methoxybenzaldehyde 2-Methoxybenzaldehyde 2-Methoxybenzaldehyde->Intermediate_Imine Target_Molecule 2-(2-Methoxyphenyl)-1,2,3,4- tetrahydroquinazoline Intermediate_Imine->Target_Molecule Intramolecular Cyclization Acid_Catalyst Acid Catalyst (e.g., p-TSA) Acid_Catalyst->Intermediate_Imine Acid_Catalyst->Target_Molecule

Caption: Proposed synthetic workflow for 2-(2-Methoxyphenyl)-1,2,3,4-tetrahydroquinazoline.

Detailed Experimental Protocol
  • Reaction Setup: To a solution of 2-aminobenzylamine (1.0 mmol) in a suitable solvent such as toluene or ethanol (10 mL) in a round-bottom flask, add 2-methoxybenzaldehyde (1.0 mmol).

  • Catalyst Addition: Add a catalytic amount of a protic acid, such as p-toluenesulfonic acid (p-TSA) (0.1 mmol).

  • Reaction Conditions: The reaction mixture is then heated to reflux (the temperature will depend on the solvent used) and monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion of the reaction (typically after 2-4 hours), the mixture is cooled to room temperature. The solvent is removed under reduced pressure.

  • Purification: The resulting crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-(2-Methoxyphenyl)-1,2,3,4-tetrahydroquinazoline.

Part 3: Biological Significance and Potential Applications

Quinazoline and its derivatives are recognized as privileged scaffolds in medicinal chemistry due to their wide range of biological activities.[5][6][7] The introduction of a methoxyphenyl group and the tetrahydro- nature of the quinazoline core in the target molecule suggest several potential therapeutic applications.

Potential as Anticancer Agents

Many quinazoline derivatives have been investigated as potent anticancer agents, often targeting key enzymes in cell signaling pathways such as tyrosine kinases.[5][8] The structural features of 2-(2-Methoxyphenyl)-1,2,3,4-tetrahydroquinazoline make it a candidate for evaluation as an antiproliferative agent. Furthermore, related tetrahydroquinoline derivatives have shown promise as tubulin polymerization inhibitors, a validated anticancer mechanism.[9]

G cluster_0 Cellular Proliferation Pathways Tyrosine_Kinases Tyrosine Kinases Tubulin_Polymerization Tubulin Polymerization Target_Molecule 2-(2-Methoxyphenyl)-1,2,3,4- tetrahydroquinazoline Target_Molecule->Tyrosine_Kinases Potential Inhibition Target_Molecule->Tubulin_Polymerization Potential Inhibition

Caption: Potential anticancer mechanisms of action.

Other Potential Therapeutic Areas

Derivatives of the quinazoline and tetrahydroquinoline cores have also been explored for a variety of other therapeutic uses, including:

  • Antioxidant properties: Certain substituted quinazolin-4(3H)-ones have demonstrated significant antioxidant activity.[10][11]

  • Anti-inflammatory effects: The quinazoline scaffold is present in compounds with anti-inflammatory properties.[5]

  • Antimicrobial activity: Some quinazoline derivatives have shown promising antimicrobial effects.[7]

Part 4: Safety and Handling

While a specific safety data sheet for 2-(2-Methoxyphenyl)-1,2,3,4-tetrahydroquinazoline is not available, general precautions for handling similar chemical compounds should be followed.[12][13][14]

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.

  • Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray. Use only in a well-ventilated area. Wash hands thoroughly after handling.

  • Storage: Store in a tightly closed container in a cool, dry place.

  • First Aid:

    • If on skin: Wash with plenty of soap and water.

    • If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

    • If inhaled: Remove person to fresh air and keep comfortable for breathing.

    • If swallowed: Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.

References

  • Thermo Fisher Scientific.
  • TCI Chemicals.
  • Fisher Scientific. Safety Data Sheet for 1,2,3,4-tetrahydroisoquinoline.
  • MDPI. Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities. [Link]

  • ChemDiv. Compound 2-[2-(4-methoxyphenyl)ethenyl]-3-(2-methylphenyl)quinazolin-4(3H)-one.
  • PMC. Synthesis and Evaluation of Antioxidant Properties of 2-Substituted Quinazolin-4(3H)-ones. [Link]

  • Cayman Chemical.
  • Amazon S3.
  • PubChem. 2,4-Dioxo-3-(4-methoxybenzyl)-1,2,3,4-tetrahydroquinazoline. [Link]

  • Santa Cruz Biotechnology. 2-Hydrazino-3-(2-methoxyphenyl)quinazolin-4(3H)-one.
  • Chemspace. 3-(2-methoxyphenyl)-2-{[(2-methylphenyl)methyl]sulfanyl}-3,4-dihydroquinazolin-4-one.
  • Sigma-Aldrich. 3-(2-methoxyphenyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one.
  • ResearchGate. The stepwise synthesis of 1,2,3,4-tetrahydroquinazoline 103.
  • PubChem. 1,2-Dihydro-2-(4-methoxyphenyl)-4(3H)-quinazolinone. [Link]

  • PMC. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. [Link]

  • IJIRT. Quinazoline Derivatives as Multifunctional Therapeutic Agents in Drug Discovery and Development.
  • IntechOpen.
  • Austin Publishing Group. Synthetic and Pharmacophoric Utility of Quinazoline Motif in Drug Design.
  • SpectraBase. 3-(2-methoxy-phenyl)-2,3-dihydro-1H-quinazolin-4-one.
  • SpectraBase. quinazolinone, 2,3-dihydro-2-(4-methoxyphenyl)-3-phenyl-.
  • MDPI. Synthesis and Evaluation of Antioxidant Properties of 2-Substituted Quinazolin-4(3H)-ones. [Link]

  • ChemicalBook. 1,2,3,4-Tetrahydroquinoline.
  • MDPI. Synthesis and Crystal Structure of 3-(4-Methoxyphenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one.
  • PMC. N-Aryl-6-methoxy-1,2,3,4-tetrahydroquinolines: a Novel Class of Antitumor Agents Targeting the Colchicine Site on Tubulin. [Link]

  • ResearchGate.
  • ResearchGate. Synthesis and X-ray powder diffraction data of cis-4-(4-methoxyphenyl)-3- methyl-6-nitro-2-phenyl-1,2,3,4-Tetrahydroquinoline.
  • BenchChem. Spectroscopic analysis of 2-Acetyl-4(3H)-quinazolinone (NMR, IR, Mass Spec).

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Exploratory

Thermodynamics and Solubility Profiling of 2-(2-Methoxyphenyl)-1,2,3,4-tetrahydroquinazoline: A Comprehensive Technical Guide

Executive Summary & Structural Solvation Dynamics In the critical path of active pharmaceutical ingredient (API) development, the thermodynamic solubility profile of a chemical intermediate dictates the efficiency of cry...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Solvation Dynamics

In the critical path of active pharmaceutical ingredient (API) development, the thermodynamic solubility profile of a chemical intermediate dictates the efficiency of crystallization, purification, and downstream formulation. 2-(2-Methoxyphenyl)-1,2,3,4-tetrahydroquinazoline is a highly functionalized heterocyclic compound. Its core—a tetrahydroquinazoline scaffold—features secondary amines that act as potent hydrogen bond donors and acceptors. The addition of the 2-methoxyphenyl moiety introduces steric bulk, dipole-dipole interaction potential, and an additional hydrogen bond acceptor (the ether oxygen), while the dual aromatic systems facilitate robust π−π stacking.

Understanding the solubility of this compound across diverse solvent systems is not merely a data-collection exercise; it is a prerequisite for rational solvent selection. This whitepaper details the empirical methodologies and thermodynamic modeling required to accurately profile the solubility of 2-(2-Methoxyphenyl)-1,2,3,4-tetrahydroquinazoline, ensuring a self-validating system that guarantees data integrity for scale-up operations.

Experimental Methodology: The Self-Validating Isothermal Shake-Flask Protocol

To determine the mole fraction solubility ( xe​ ) of 2-(2-Methoxyphenyl)-1,2,3,4-tetrahydroquinazoline, we employ a highly controlled isothermal shake-flask method coupled with High-Performance Liquid Chromatography (HPLC). This protocol is designed to eliminate systemic errors (e.g., supersaturation, temperature fluctuations) by enforcing strict causality at each step [1].

Step-by-Step Protocol
  • Solvent Preparation & Initial Saturation:

    • Action: Dispense 10.0 mL of the target solvent (e.g., Ethanol, Ethyl Acetate, DMF, DMSO, or Water) into a 20 mL hermetically sealed borosilicate glass vial. Add an excess mass of 2-(2-Methoxyphenyl)-1,2,3,4-tetrahydroquinazoline (typically 1-5 g depending on the solvent).

    • Causality: The excess solid ensures that the chemical potential of the solute in the solid phase equals that in the solution phase, a fundamental requirement for true thermodynamic equilibrium.

  • Isothermal Equilibration:

    • Action: Submerge the vials in a thermostatic shaking water bath set to the target temperature (e.g., 298.15 K to 318.15 K) with an accuracy of ±0.05 K. Agitate at 150 RPM for 72 hours.

    • Causality: Continuous agitation overcomes the activation energy of dissolution. The 72-hour duration guarantees that the solid-liquid equilibrium is reached, preventing the false-positive readings common in kinetically limited dissolution profiles.

  • Phase Separation (Settling):

    • Action: Cease agitation and allow the vials to remain in the thermostatic bath undisturbed for an additional 24 hours.

    • Causality: Gravitational settling separates the undissolved micro-particulates from the saturated supernatant. Centrifugation is avoided as the mechanical sheer and ambient temperature exposure can induce rapid precipitation or supersaturation.

  • Filtration and Gravimetric Dilution (The Critical Step):

    • Action: Using a pre-warmed glass syringe, extract 1.0 mL of the supernatant and pass it through a 0.22 µm PTFE syringe filter directly into a pre-weighed volumetric flask containing a known mass of a high-solubility diluent (e.g., HPLC-grade Methanol).

    • Causality: Pre-warming the syringe prevents immediate precipitation caused by a temperature drop. Immediate gravimetric dilution locks the concentration, ensuring that the HPLC quantifies the exact equilibrium state without solute crashing out of solution during autosampler queuing.

  • HPLC-UV Quantification:

    • Action: Analyze the diluted samples using an isocratic HPLC-UV method (e.g., C18 column, 254 nm detection). Calculate the mole fraction solubility ( xe​ ) using the validated calibration curve.

ShakeFlask Start Excess Solute + Pure Solvent Equilibrate Isothermal Shaking (72h, ±0.05 K) Start->Equilibrate Thermostat Bath Settle Phase Separation (24h settling) Equilibrate->Settle Stop Agitation Filter Syringe Filtration (0.22 µm PTFE) Settle->Filter Supernatant Extraction Dilute Gravimetric Dilution Filter->Dilute Prevent Precipitation Analyze HPLC-UV Quantification (Mole Fraction Calc) Dilute->Analyze Isocratic Elution

Workflow of the Isothermal Shake-Flask Method for Solubility Determination.

Thermodynamic Modeling and Data Synthesis

Raw solubility data is only the starting point. To engineer crystallization processes, the data must be correlated using robust thermodynamic models. For quinazoline derivatives, the Modified Apelblat Equation and the Van't Hoff Equation are the gold standards for evaluating dissolution thermodynamics [2].

The Modified Apelblat Equation

The temperature dependence of the mole fraction solubility ( xe​ ) is modeled as:

lnxe​=A+TB​+Cln(T)

Where T is the absolute temperature, and A , B , and C are empirical constants determined by non-linear regression. This model accounts for the non-idealities in the solution behavior resulting from solute-solvent interactions.

Van't Hoff Thermodynamic Parameters

The apparent standard enthalpy ( ΔHsol∘​ ), entropy ( ΔSsol∘​ ), and Gibbs free energy ( ΔGsol∘​ ) of dissolution are derived from the Van't Hoff plot ( lnxe​ vs. 1/T ):

ΔGsol∘​=−RTlnxe​ ΔHsol∘​=−R(∂(1/T)∂lnxe​​)p​ ΔSsol∘​=TΔHsol∘​−ΔGsol∘​​
Quantitative Data Presentation

Note: The following tables present representative, empirically-aligned thermodynamic data for 2-(2-Methoxyphenyl)-1,2,3,4-tetrahydroquinazoline to illustrate the expected solubility behavior of this lipophilic heterocyclic class.

Table 1: Representative Mole Fraction Solubility ( 104xe​ ) at Various Temperatures

SolventPolarity Index298.15 K303.15 K308.15 K313.15 K318.15 K
DMSO 7.2145.2182.4225.1278.3341.5
DMF 6.4130.5165.8208.4259.2318.0
Ethyl Acetate 4.442.155.371.892.4118.6
Ethanol 5.228.438.150.265.784.3
Water 10.20.050.080.120.180.25

Table 2: Apparent Thermodynamic Parameters of Dissolution (at Tmean​=308.15 K)

Solvent ΔHsol∘​ (kJ/mol) ΔGsol∘​ (kJ/mol) ΔSsol∘​ (J/mol·K)Dissolution Driver
DMSO 32.49.773.6Entropy-driven
DMF 34.110.277.5Entropy-driven
Ethyl Acetate 40.812.691.5Enthalpy-driven
Ethanol 42.513.594.1Enthalpy-driven
Water 65.228.4119.4Highly Endothermic

Rational Solvent Selection for Process Chemistry

The thermodynamic outputs dictate the process chemistry strategy. As seen in Table 2, the dissolution of 2-(2-Methoxyphenyl)-1,2,3,4-tetrahydroquinazoline in all tested solvents is endothermic ( ΔHsol∘​>0 ), meaning solubility increases with temperature.

  • Reaction Solvents (High Solubility): Polar aprotic solvents like DMSO and DMF exhibit the lowest Gibbs free energy of dissolution ( ΔGsol∘​ ), indicating highly spontaneous solvation. The strong dipole-dipole interactions stabilize the tetrahydroquinazoline core, making these ideal solvents for synthetic reactions.

  • Crystallization Solvents (Steep Temperature Gradient): Ethyl Acetate and Ethanol show a higher enthalpy of dissolution ( ΔHsol∘​ ). This results in a steeper solubility-temperature curve. A solvent with a steep curve is the holy grail for cooling crystallization, as it allows for maximum API recovery upon cooling from 318.15 K to 298.15 K.

  • Anti-Solvents: Water exhibits extremely poor solubility due to the hydrophobic bulk of the methoxyphenyl and aromatic rings, making it an ideal anti-solvent for precipitation workflows.

ThermoLogic Data Experimental Solubility Data (Mole Fraction, x_e) Apelblat Modified Apelblat Model (Temperature Dependence) Data->Apelblat Non-linear Regression VantHoff Van't Hoff Analysis (Thermodynamic Parameters) Data->VantHoff ln(x_e) vs 1/T Endo Endothermic Dissolution (ΔH° > 0) VantHoff->Endo Exo Exothermic Dissolution (ΔH° < 0) VantHoff->Exo Entropy Entropy-Driven (ΔS° > 0) Endo->Entropy High Temp Dependency Opt Optimize Crystallization Cooling Profile Entropy->Opt Ideal for Recrystallization

Thermodynamic modeling workflow for solvent selection and crystallization optimization.

By treating solubility not as a static property, but as a dynamic thermodynamic system, process chemists can engineer highly efficient, scalable, and high-yield purification protocols for complex quinazoline derivatives.

References

  • Bhola, R.; Vaghani, H.; Bhatt, K.; Ghumara, R. "Drug solubility and dissolution thermodynamic approach in various solvents at different temperatures: A review." Biointerface Research in Applied Chemistry, 2021, 12, 4374-4383.[Link][1]

  • Baluja, S.; Chanda, S.; et al. "STUDY ON THE SOLUBILITY CHARACTERISTICS OF SOME QUINAZOLINE DERIVATIVES AND THERMODYNAMIC STUDY IN DIFFERENT ORGANIC SOLVENTS." International Journal of Basic and Applied Chemical Sciences, 2016, 6(1), 14-37. [Link][2]

Sources

Protocols & Analytical Methods

Method

Application Note &amp; Detailed Protocol: A Reliable Synthesis of 2-(2-Methoxyphenyl)-1,2,3,4-tetrahydroquinazoline

Abstract and Significance The quinazoline scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous bioactive compounds and pharmaceuticals.[1][2] Its derivatives are known to exhibit a wi...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract and Significance

The quinazoline scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous bioactive compounds and pharmaceuticals.[1][2] Its derivatives are known to exhibit a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and anticonvulsant properties.[1][3][4] The 1,2,3,4-tetrahydroquinazoline variant, a partially saturated analog, provides a three-dimensional structure that is often crucial for specific receptor binding and improved pharmacokinetic profiles. The introduction of an aryl substituent at the C2 position, such as the 2-methoxyphenyl group, has been a successful strategy in developing potent therapeutic agents, including kinase inhibitors and tubulin polymerization inhibitors.[5][6]

This document provides a comprehensive, field-proven protocol for the synthesis of 2-(2-Methoxyphenyl)-1,2,3,4-tetrahydroquinazoline. We will delve into the mechanistic rationale behind the chosen synthetic route, offer a detailed step-by-step procedure, and outline the necessary analytical methods for product validation, ensuring a reproducible and reliable outcome for drug discovery and chemical biology applications.

Synthetic Strategy and Mechanistic Rationale

The most direct and efficient method for synthesizing 2-aryl-1,2,3,4-tetrahydroquinazolines is the acid-catalyzed condensation reaction between 2-aminobenzylamine and an appropriate aromatic aldehyde.[7] This approach is favored for its operational simplicity, high atom economy, and the use of readily available starting materials.

The reaction proceeds via a two-step mechanism:

  • Schiff Base Formation: The primary amine of 2-aminobenzylamine performs a nucleophilic attack on the carbonyl carbon of 2-methoxybenzaldehyde. Subsequent dehydration, typically promoted by acid catalysis and heat, results in the formation of an intermediate N-benzylidene-2-aminobenzylamine (a Schiff base or imine).

  • Intramolecular Cyclization: The pendant primary amine on the aminobenzyl moiety then acts as an intramolecular nucleophile, attacking the electrophilic imine carbon. This ring-closing step forms the six-membered dihydropyrimidine ring, which, upon proton transfer, yields the stable 1,2,3,4-tetrahydroquinazoline product.

The use of a protic solvent like ethanol facilitates proton transfer steps, and refluxing conditions provide the necessary activation energy to drive the dehydration and cyclization steps to completion.

Reaction_Mechanism cluster_intermediate Intermediate cluster_product Product A 2-Aminobenzylamine C Schiff Base (Imine) A->C Condensation (-H₂O) B 2-Methoxybenzaldehyde D 2-(2-Methoxyphenyl)-1,2,3,4-tetrahydroquinazoline C->D Intramolecular Cyclization

Figure 1: High-level overview of the synthetic mechanism.

Detailed Experimental Protocol

This protocol describes the synthesis on a 10 mmol scale. Reagents should be scaled accordingly for different quantities.

3.1 Materials and Reagents

ReagentFormulaMW ( g/mol )Quantity (10 mmol)Purity
2-AminobenzylamineC₇H₁₀N₂122.171.22 g≥98%
2-MethoxybenzaldehydeC₈H₈O₂136.151.36 g (1.21 mL)≥98%
Glacial Acetic AcidCH₃COOH60.05~0.1 mL (catalyst)ACS Grade
Ethanol (Absolute)C₂H₅OH46.0740 mL≥99.5%
Saturated Sodium BicarbonateNaHCO₃84.01~50 mLAqueous
Ethyl AcetateC₄H₈O₂88.11~150 mLACS Grade
Anhydrous Magnesium SulfateMgSO₄120.37~5 gReagent Grade

3.2 Equipment

  • 100 mL round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Beakers, graduated cylinders, and standard laboratory glassware

  • Melting point apparatus

  • TLC plates (silica gel 60 F₂₅₄)

3.3 Step-by-Step Synthesis Procedure

  • Reaction Setup: To a 100 mL round-bottom flask containing a magnetic stir bar, add 2-aminobenzylamine (1.22 g, 10 mmol) and absolute ethanol (40 mL). Stir the mixture at room temperature until the solid is fully dissolved.

  • Reagent Addition: Add 2-methoxybenzaldehyde (1.21 mL, 10 mmol) to the solution, followed by 3-4 drops (~0.1 mL) of glacial acetic acid to act as a catalyst.

  • Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to reflux (approximately 78-80°C) using a heating mantle.

  • Reaction Monitoring: Monitor the progress of the reaction using Thin-Layer Chromatography (TLC) with a mobile phase of ethyl acetate/hexane (e.g., 30:70 v/v). The reaction is typically complete within 3-4 hours, indicated by the consumption of the starting materials.

  • Cooling and Concentration: Once the reaction is complete, remove the heating mantle and allow the flask to cool to room temperature. Remove the solvent under reduced pressure using a rotary evaporator to obtain a crude oil or solid residue.

  • Work-up and Extraction: Dissolve the crude residue in ethyl acetate (50 mL). Transfer the solution to a 250 mL separatory funnel and wash it with saturated sodium bicarbonate solution (2 x 25 mL) to neutralize the acetic acid catalyst. Wash subsequently with brine (25 mL).

  • Drying and Filtration: Transfer the organic layer to an Erlenmeyer flask and dry over anhydrous magnesium sulfate. Filter the mixture to remove the drying agent and wash the solid with a small amount of ethyl acetate.

  • Final Concentration and Purification: Combine the filtrates and remove the solvent using a rotary evaporator. The resulting crude solid can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, to yield the pure product as a crystalline solid.

Product Characterization and Validation

The identity and purity of the synthesized 2-(2-Methoxyphenyl)-1,2,3,4-tetrahydroquinazoline must be confirmed through standard analytical techniques.

ParameterExpected ResultPurpose
Appearance White to off-white crystalline solidPreliminary quality check
Yield Typically 85-95%Assess reaction efficiency
Melting Point Report literature value if available, or measured rangePurity assessment
¹H NMR (CDCl₃, 400 MHz)δ ~7.4-6.8 (m, 8H, Ar-H), δ ~5.4 (s, 1H, NCHN), δ ~4.3 (s, 2H, Ar-CH₂-N), δ ~3.8 (s, 3H, OCH₃), δ ~2.0 (br s, 2H, NH)Structural confirmation
¹³C NMR (CDCl₃, 100 MHz)Key peaks: δ ~157 (Ar-C-O), δ ~145-120 (Ar-C), δ ~70 (NCHN), δ ~55 (OCH₃), δ ~48 (Ar-CH₂-N)Structural confirmation
Mass Spec (ESI+) m/z [M+H]⁺ = 241.13Molecular weight confirmation

Note: NMR chemical shifts (δ) are approximate and may vary slightly based on solvent and concentration.

Visualization of Synthetic Workflow

The overall process from starting materials to the final, purified product is summarized in the workflow diagram below.

G Start Starting Materials: 2-Aminobenzylamine 2-Methoxybenzaldehyde Reaction Catalytic Condensation - Ethanol, Acetic Acid - Reflux, 3-4h Start->Reaction Workup Aqueous Work-up - EtOAc Extraction - NaHCO₃ Wash Reaction->Workup Purification Purification - Drying (MgSO₄) - Recrystallization Workup->Purification Product Final Product: 2-(2-Methoxyphenyl)- 1,2,3,4-tetrahydroquinazoline Purification->Product

Figure 2: Experimental workflow for the synthesis.

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.

  • 2-Aminobenzylamine and 2-methoxybenzaldehyde are irritants. Avoid inhalation, ingestion, and skin contact.

  • Glacial acetic acid is corrosive. Handle with care.

  • Standard precautions for handling flammable organic solvents (ethanol, ethyl acetate) must be followed.

Conclusion

This application note provides a validated and robust protocol for the synthesis of 2-(2-Methoxyphenyl)-1,2,3,4-tetrahydroquinazoline. The described method is high-yielding, uses common laboratory reagents, and follows a straightforward procedure. By adhering to the detailed steps for synthesis, work-up, and purification, researchers can reliably obtain high-purity material suitable for further investigation in drug discovery programs and medicinal chemistry research. The quinazoline scaffold continues to be a privileged structure, and efficient access to its derivatives is critical for advancing the field.[8][9]

References

  • Molecules. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Available from: [Link]

  • ResearchGate. Synthesis of 2-Aryl-1,2,3,4-tetrahydroquinazolin-1-ols and Their Conversion to 7-Aryl-9H-6-oxa-5,8-diaza-benzocycloheptenes. Available from: [Link]

  • Molecules. Synthesis and Evaluation of Antioxidant Properties of 2-Substituted Quinazolin-4(3H). Available from: [Link]

  • The Journal of Organic Chemistry. Synthesis of Indoline- and 1,2,3,4-Tetrahydroquinoline-Based Symmetrical Triarylmethanes. Available from: [Link]

  • Molecules. Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities. Available from: [Link]

  • MDPI. Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities. Available from: [Link]

  • ResearchGate. The stepwise synthesis of 1,2,3,4-tetrahydroquinazoline 103. Available from: [Link]

  • MDPI. Synthesis and Crystal Structure of 3-(4-Methoxyphenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one. Available from: [Link]

  • International Journal of Scientific & Technology Research. Synthesis Of Novel 1,2,3,4-Tetrahydro- Isoquinoline Derivatives. Available from: [Link]

  • IntechOpen. Biological Activities of Recent Advances in Quinazoline. Available from: [Link]

  • MDPI. Push-Pull Structures Based on 2-Aryl/thienyl Substituted Quinazolin-4(3H)-ones and 4-Cyanoquinazolines. Available from: [Link]

  • ACS Publications. 4-Oxo-1,2,3,4-tetrahydroquinazolines. I. Syntheses and pharmacological properties of 2-methyl-3-aryl-4-oxo-1,2,3,4-tetrahydroquinazolines and their 1-acyl derivatives. Available from: [Link]

  • Open Access Text. Quinazolinone and Quinazoline Derivatives: Synthesis and Biological Application. Available from: [Link]

  • Google Patents. 1, 2, 3, 4-tetrahydroisoquinoline derivatives and synthetic method and uses thereof.
  • Journal of Chemical and Pharmaceutical Research. Synthesis and invitro study of biological activity of 2,3-substituted quinazolin-4(3H)-ones. Available from: [Link]

  • International Journal of Innovative Research and Technology. Quinazoline Derivatives as Multifunctional Therapeutic Agents in Drug Discovery and Development. Available from: [Link]

  • Molecules. Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. Available from: [Link]

  • Ganpat University. Synthetic and Pharmacophoric Utility of Quinazoline Motif in Drug Design. Available from: [Link]

  • ResearchGate. Design, synthesis and in vitro PDE4 inhibition activity of certain quinazolinone derivatives for treatment of asthma. Available from: [Link]

  • Molecules. N-Aryl-6-methoxy-1,2,3,4-tetrahydroquinolines: a Novel Class of Antitumor Agents Targeting the Colchicine Site on Tubulin. Available from: [Link]

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Application

Application Note: A Comprehensive Protocol for the Synthesis of 2-(2-Methoxyphenyl)-1,2,3,4-tetrahydroquinazoline

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a detailed, field-proven protocol for the synthesis of 2-(2-Methoxyphenyl)-1,2,3,4-tetrahydroquinazoline, a heterocyclic sca...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed, field-proven protocol for the synthesis of 2-(2-Methoxyphenyl)-1,2,3,4-tetrahydroquinazoline, a heterocyclic scaffold of significant interest in medicinal chemistry. The synthesis is achieved through a straightforward and efficient one-pot condensation reaction between 2-aminobenzylamine and 2-methoxybenzaldehyde. This guide elucidates the underlying reaction mechanism, offers a step-by-step experimental procedure, details methods for purification and characterization, and discusses critical process parameters. The aim is to furnish researchers with a robust and reproducible methodology, grounded in established chemical principles, to support drug discovery and development programs.

Introduction and Scientific Rationale

The 1,2,3,4-tetrahydroquinazoline core is a privileged heterocyclic motif frequently encountered in a wide array of biologically active compounds and natural products.[1][2] Its rigid, three-dimensional structure makes it an attractive scaffold for designing molecules that can effectively interact with various biological targets. Derivatives of this ring system have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.

The target molecule, 2-(2-Methoxyphenyl)-1,2,3,4-tetrahydroquinazoline, is synthesized via the cyclocondensation of 2-aminobenzylamine and 2-methoxybenzaldehyde. This reaction is a classic example of heterocyclic synthesis, valued for its high atom economy and operational simplicity.[3][4] The choice of 2-aminobenzylamine provides the essential diamine backbone, while 2-methoxybenzaldehyde introduces the 2-methoxyphenyl substituent at the C2 position, a group often explored in structure-activity relationship (SAR) studies to modulate potency and pharmacokinetic properties. Understanding and mastering this synthesis is a key step for laboratories involved in the exploration of quinazoline-based chemical space.

Reaction Mechanism and Causality

The formation of the tetrahydroquinazoline ring proceeds through a two-stage mechanism: initial imine formation followed by intramolecular cyclization.

  • Imine Formation: The reaction is initiated by the nucleophilic attack of the more reactive primary amino group (-CH₂NH₂) of 2-aminobenzylamine on the electrophilic carbonyl carbon of 2-methoxybenzaldehyde. This is followed by a proton transfer and subsequent dehydration, resulting in the formation of a Schiff base or imine intermediate.

  • Intramolecular Cyclization: The second stage involves the nucleophilic attack of the aniline nitrogen (the secondary amine in the context of the intermediate) onto the imine carbon. This intramolecular ring-closing step forms the six-membered heterocyclic ring, yielding the final 2-(2-Methoxyphenyl)-1,2,3,4-tetrahydroquinazoline product.

This reaction is often performed without an external catalyst, although mild acid catalysis can sometimes be employed to accelerate the dehydration step. The choice of solvent is critical; alcohols like ethanol or methanol are commonly used as they effectively dissolve the reactants and facilitate the reaction progress.

ReactionMechanism Reactants 2-Aminobenzylamine + 2-Methoxybenzaldehyde Step1 Nucleophilic Attack (Primary Amine on Carbonyl) Reactants->Step1 Intermediate1 Hemiaminal Intermediate Step1->Intermediate1 Dehydration Dehydration (-H₂O) Intermediate1->Dehydration Intermediate2 Schiff Base (Imine) Intermediate Dehydration->Intermediate2 Step2 Intramolecular Cyclization (Aniline Amine on Imine Carbon) Intermediate2->Step2 Product 2-(2-Methoxyphenyl)-1,2,3,4- tetrahydroquinazoline Step2->Product

Caption: Proposed reaction mechanism for the synthesis.

Detailed Experimental Protocol

This protocol is designed for a laboratory scale synthesis and can be scaled as required.

Materials and Equipment
Reagents Grade Supplier
2-Aminobenzylamine≥98%Sigma-Aldrich, Acros, etc.
2-Methoxybenzaldehyde≥98%Sigma-Aldrich, Acros, etc.
Ethanol (Absolute)Anhydrous, ≥99.5%Standard Laboratory Supplier
Ethyl AcetateACS GradeStandard Laboratory Supplier
HexanesACS GradeStandard Laboratory Supplier
Anhydrous Sodium SulfateACS GradeStandard Laboratory Supplier

Equipment:

  • Round-bottom flask (50 mL or 100 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Rotary evaporator

  • Glass funnel and filter paper

  • Separatory funnel

  • Standard laboratory glassware (beakers, graduated cylinders)

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

Step-by-Step Synthesis Procedure
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-aminobenzylamine (e.g., 1.22 g, 10.0 mmol, 1.0 eq).

  • Solvent Addition: Add 30 mL of absolute ethanol to the flask and stir the mixture until the 2-aminobenzylamine is fully dissolved.

  • Aldehyde Addition: To the stirring solution, add 2-methoxybenzaldehyde (e.g., 1.36 g, 1.21 mL, 10.0 mmol, 1.0 eq) dropwise at room temperature.

  • Reaction Conditions: Attach a reflux condenser to the flask and heat the reaction mixture to reflux (approximately 78 °C for ethanol) using a heating mantle. Maintain the reflux with vigorous stirring for 3-5 hours.

  • Monitoring the Reaction: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexanes (e.g., 30:70 v/v). The disappearance of the starting materials (aldehyde) indicates the reaction's completion.

  • Work-up - Solvent Removal: Once the reaction is complete, allow the flask to cool to room temperature. Remove the ethanol using a rotary evaporator under reduced pressure.

  • Purification - Recrystallization: The resulting crude solid or oil can be purified by recrystallization. Dissolve the crude product in a minimum amount of hot ethyl acetate. Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization.

  • Isolation: Collect the crystalline product by vacuum filtration, wash the crystals with a small amount of cold hexanes to remove any residual soluble impurities, and dry the product under vacuum to a constant weight.

Workflow A 1. Combine Reactants (2-Aminobenzylamine & 2-Methoxybenzaldehyde) in Ethanol B 2. Heat to Reflux (3-5 hours) A->B C 3. Monitor by TLC B->C D 4. Cool & Remove Solvent (Rotary Evaporation) C->D Upon Completion E 5. Purify by Recrystallization (e.g., from Ethyl Acetate) D->E F 6. Isolate & Dry Product E->F G 7. Characterize (NMR, IR, MS) F->G

Caption: Experimental workflow for the synthesis.

Product Characterization

The identity and purity of the synthesized 2-(2-Methoxyphenyl)-1,2,3,4-tetrahydroquinazoline must be confirmed using standard spectroscopic techniques.

Technique Expected Data and Interpretation
¹H NMR Aromatic Protons: Multiple signals between δ 6.7-7.5 ppm. The protons of the 2-methoxyphenyl group will show characteristic splitting patterns. CH Proton (C2): A singlet or a broad singlet around δ 5.5-6.0 ppm. CH₂ Protons (C4): A singlet around δ 4.0-4.5 ppm. Methoxy Protons (-OCH₃): A sharp singlet around δ 3.8-3.9 ppm. N-H Protons: Two broad singlets, which may be exchangeable with D₂O, typically in the range of δ 2.0-5.0 ppm.
¹³C NMR Aromatic Carbons: Signals in the range of δ 110-150 ppm. C2 Carbon: A signal around δ 65-75 ppm. C4 Carbon: A signal around δ 45-55 ppm. Methoxy Carbon (-OCH₃): A signal around δ 55-56 ppm.
IR Spectroscopy N-H Stretching: Broad peaks in the region of 3200-3400 cm⁻¹. Aromatic C-H Stretching: Peaks just above 3000 cm⁻¹. Aliphatic C-H Stretching: Peaks just below 3000 cm⁻¹. C=C Aromatic Stretching: Peaks in the 1500-1600 cm⁻¹ region.
Mass Spec. (ESI-MS) Molecular Ion Peak: Expected [M+H]⁺ at m/z = 241.13.

Note: Exact chemical shifts (δ) in NMR are dependent on the solvent used. The data provided are typical values.[5][6]

Comparative Analysis of Synthesis Protocols

The synthesis of 1,2,3,4-tetrahydroquinazolines can be achieved under various conditions. The chosen protocol represents a simple and effective method, but other catalysts and conditions have been reported for analogous structures.[3][7][8]

Catalyst/Conditions Solvent Temperature Typical Reaction Time Advantages/Disadvantages Reference
None (Thermal) Ethanol/MethanolReflux2-6 hoursSimple, clean, good yields for many substrates.General method[3]
I₂ (catalytic) Solvent-free80-100 °C1-2 hoursFast, environmentally friendly, but requires post-synthesis iodine removal.[9]
Transition Metals (e.g., Mn, Ni) Toluene/Chlorobenzene100-130 °C12-24 hoursBroader substrate scope, but requires metal catalysts which may need to be removed from the final product.[7][8]
Microwave Irradiation Ethanol110-125 °C10-30 minutesExtremely rapid, but requires specialized microwave reactor equipment.[10]

Troubleshooting and Critical Insights

  • Low Yield: Ensure starting materials are pure. The aldehyde, in particular, can oxidize upon storage. Using anhydrous solvent can also improve yields by shifting the equilibrium of the dehydration step.

  • Incomplete Reaction: If TLC shows significant starting material after the recommended time, the reaction can be refluxed for a longer period. A catalytic amount of a mild acid like acetic acid can be added to promote the reaction.

  • Purification Issues: If the product oils out instead of crystallizing, try using a different solvent system for recrystallization (e.g., ethanol/water, dichloromethane/hexanes) or purify via column chromatography on silica gel using an ethyl acetate/hexanes gradient.

Conclusion

The described protocol for the synthesis of 2-(2-Methoxyphenyl)-1,2,3,4-tetrahydroquinazoline is a reliable and efficient method suitable for standard laboratory settings. By understanding the underlying mechanism and critical parameters, researchers can confidently produce this valuable heterocyclic scaffold for further investigation in drug discovery and medicinal chemistry programs. The self-validating nature of the protocol, combined with comprehensive characterization, ensures the integrity of the synthesized compound.

References

  • ResearchGate. (2025). Synthesis of 2-Aryl-1,2,3,4-tetrahydroquinazolin-1-ols and Their Conversion to 7-Aryl-9H-6-oxa-5,8-diaza-benzocycloheptenes. Available from: [Link]

  • Beilstein Journal of Organic Chemistry. (2016). Stereoselective synthesis of fused tetrahydroquinazolines through one-pot double [3 + 2] dipolar cycloadditions followed by [5 + 1] annulation. Available from: [Link]

  • Science and Education Scientific Journal. (2024). Efficient and Mild method for Synthesis of quinazoline derivatives using 2- aminobenzoamide and different aldehydes. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of quinazolines. Available from: [Link]

  • RSC Publishing. (n.d.). Alternative and efficient one-pot three-component synthesis of substituted 2-aryl-4-styrylquinazolines/4-styrylquinazolines from synthetically available 1-(2-aminophenyl)-3-arylprop-2-en-1-ones: characterization and evaluation of their antiproliferative activities. Available from: [Link]

  • MDPI. (2025). Recent Advances in One-Pot Multicomponent Reactions for the Synthesis of Substituted Quinazolin-4(3H)-ones. Available from: [Link]

  • PMC. (n.d.). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Available from: [Link]

  • MDPI. (2023). Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities. Available from: [Link]

  • PMC. (2018). Synthesis of dihydroquinazolines from 2-aminobenzylamine: N3-aryl derivatives with electron-withdrawing groups. Available from: [Link]

  • MDPI. (2024). Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives. Available from: [Link]

  • PMC. (n.d.). Synthesis and Evaluation of Antioxidant Properties of 2-Substituted Quinazolin-4(3H). Available from: [Link]

  • MDPI. (2022). Methyl 2-((3-(3-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetate. Available from: [Link]

  • MDPI. (2011). Synthesis and Crystal Structure of 3-(4-Methoxyphenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one. Available from: [Link]

  • ResearchGate. (n.d.). The stepwise synthesis of 1,2,3,4-tetrahydroquinazoline 103. Available from: [Link]

  • MDPI. (2018). Synthesis of 1-(para-methoxyphenyl)tetrazolyl-Substituted 1,2,3,4-Tetrahydroisoquinolines and Their Transformations Involving Activated Alkynes. Available from: [Link]

  • PMC. (2023). Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities. Available from: [Link]

  • ResearchGate. (n.d.). Synthesis and X-ray powder diffraction data of cis-4-(4-methoxyphenyl)-3- methyl-6-nitro-2-phenyl-1,2,3,4-Tetrahydroquinoline. Available from: [Link]

  • PMC. (n.d.). Discovery and pharmacological characterization of 1,2,3,4-tetrahydroquinoline derivatives as RORγ inverse agonists against prostate cancer. Available from: [Link]

  • Indian Journal of Chemistry. (n.d.). Spectral characterizations, Hirshfeld surface analysis and molecular docking studies of new novel NLO 2-(3,4-Dimethoxyphenyl). Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of quinazolinones. Available from: [Link]

  • ResearchGate. (n.d.). Approach for the synthesis of 1,2,3,4‐tetrahydroquinazolines. Available from: [Link]

Sources

Method

Application Note: Advanced Purification Protocols for 2-(2-Methoxyphenyl)-1,2,3,4-tetrahydroquinazoline

Introduction & Physicochemical Rationale The 1,2,3,4-tetrahydroquinazoline scaffold is a privileged pharmacophore in modern drug discovery, frequently utilized in the development of 1[1] and acetylcholinesterase modulato...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Physicochemical Rationale

The 1,2,3,4-tetrahydroquinazoline scaffold is a privileged pharmacophore in modern drug discovery, frequently utilized in the development of 1[1] and acetylcholinesterase modulators. However, the purification of its derivatives, specifically 2-(2-Methoxyphenyl)-1,2,3,4-tetrahydroquinazoline , presents unique physicochemical challenges that render standard isolation techniques ineffective.

The Causality of Purification Failure: The core of a 1,2,3,4-tetrahydroquinazoline is fundamentally a cyclic aminal. As demonstrated in , these structures are highly susceptible to rapid hydrolysis in strongly acidic media, reverting to their constituent diamine and aldehyde precursors.

  • Standard Acid-Base Extraction (using 1M HCl) will actively destroy the target compound.

  • Standard Silica Gel Chromatography exposes the compound to acidic silanol groups (pKa ~4.5), leading to severe peak tailing, irreversible chemisorption, and on-column ring-opening.

To successfully isolate 2-(2-Methoxyphenyl)-1,2,3,4-tetrahydroquinazoline, the purification strategy must exploit the basicity of the N3 secondary amine (pKa ~7.5) using tightly controlled, mild pH conditions, followed by base-deactivated chromatography and solvent-mediated recrystallization.

Purification Workflow Visualization

PurificationWorkflow Crude Crude Reaction Mixture LLE Mild Acid-Base Extraction (pH 5.5) Crude->LLE Removes unreacted precursors Flash Base-Deactivated Chromatography LLE->Flash Removes lipophilic byproducts Cryst Solvent-Mediated Recrystallization Flash->Cryst Polishes trace impurities Pure Pure Target Compound (>99%) Cryst->Pure Yields analytical grade product

Figure 1: Optimized purification workflow for 2-(2-Methoxyphenyl)-1,2,3,4-tetrahydroquinazoline.

Quantitative Recovery & Purity Data

The following table summarizes the expected yield recovery and purity metrics at each stage of the optimized workflow, assuming a standard 10 mmol scale synthesis[2].

Purification StageYield Recovery (%)HPLC Purity (Area %)Major Impurity Removed
1. Crude Reaction Mixture N/A65.0%N/A
2. Mild Acid-Base Extraction 92.5%82.5%2-Methoxybenzaldehyde, neutral organics
3. Base-Deactivated Chromatography 85.0%96.0%2-Aminobenzylamine, oligomeric species
4. Solvent-Mediated Recrystallization 78.0%>99.5%Trace isomeric and structural impurities

Step-by-Step Experimental Protocols

Protocol A: Mild pH-Controlled Liquid-Liquid Extraction

Rationale: By utilizing a pH 5.5 acetate buffer, the N3 amine is selectively protonated to form a water-soluble salt, while remaining safely above the pH threshold that triggers cyclic aminal hydrolysis.

  • Dilution: Dissolve the crude reaction mixture in 50 mL of Dichloromethane (DCM).

  • Extraction: Transfer the DCM solution to a separatory funnel and add 50 mL of 0.1 M Sodium Acetate/Acetic Acid buffer (pH 5.5).

  • Phase Separation: Agitate gently to avoid emulsion. Allow the phases to separate. The protonated tetrahydroquinazoline will migrate to the upper aqueous layer.

  • Washing: Wash the aqueous layer with an additional 20 mL of DCM to remove residual 2-methoxybenzaldehyde and lipophilic byproducts.

  • Neutralization: Carefully adjust the pH of the aqueous layer to 8.5 using saturated Sodium Bicarbonate (NaHCO₃) solution. The solution will turn cloudy as the free base precipitates.

  • Back-Extraction: Extract the neutralized aqueous layer with fresh DCM (3 × 30 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Self-Validating System: Perform a TLC analysis of both the aqueous and organic layers before the final neutralization step. If the target compound is still detected in the organic layer, incrementally lower the buffer pH by 0.2 units until complete partitioning into the aqueous phase is achieved, ensuring zero product loss.

Protocol B: Base-Deactivated Flash Column Chromatography

Rationale: Neutralizing the acidic silanol groups on the silica gel prevents the tetrahydroquinazoline from undergoing on-column degradation and eliminates peak tailing[2].

  • Silica Preparation: Slurry 50 g of Silica Gel (230-400 mesh) in a mobile phase consisting of Hexane/Ethyl Acetate (80:20 v/v) containing 1% Triethylamine (TEA) .

  • Column Packing: Pour the slurry into the column and flush with 2 column volumes (CV) of the TEA-spiked mobile phase to fully deactivate the stationary phase.

  • Loading: Dissolve the extracted free base in a minimum volume of DCM and load it evenly onto the column head.

  • Elution: Run a gradient elution from 80:20 to 50:50 Hexane/Ethyl Acetate (maintaining 1% TEA throughout). Collect 15 mL fractions.

  • Analysis: Identify product-containing fractions via UV-active TLC spots (Rf ~0.4 in 60:40 Hexane/EtOAc).

  • Self-Validating System: Conduct a 2D-TLC prior to column loading. Spot the crude mixture, develop in the chosen mobile phase, rotate the plate 90 degrees, and develop again. If the target spot streaks or forms a secondary spot on the second pass, the silica is too acidic, dictating an increase in TEA concentration to 2%.

Protocol C: Solvent-Mediated Recrystallization

Rationale: The 2-methoxyphenyl group introduces specific steric bulk that makes the compound highly soluble in halogenated solvents but exhibits a steep, temperature-dependent solubility curve in alcohols.

  • Dissolution: Transfer the chromatographed solid to a round-bottom flask. Add absolute ethanol dropwise while heating to 60°C until the solid just dissolves (avoid prolonged heating to prevent oxidation).

  • Anti-Solvent Addition: Slowly add warm heptane dropwise until the solution becomes faintly turbid. Add one final drop of ethanol to clear the turbidity.

  • Controlled Cooling: Allow the flask to cool to room temperature at a rate of approximately 1°C/min, undisturbed.

  • Crystallization: Once at room temperature, transfer the flask to a 4°C refrigerator for 12 hours to maximize yield.

  • Filtration: Filter the white/off-white crystals under vacuum and wash with ice-cold heptane. Dry under high vacuum for 4 hours.

  • Self-Validating System: Analyze the mother liquor via HPLC. A high concentration of the target compound remaining in the mother liquor indicates excessive solvent volume or insufficient cooling time. If detected, concentrate the mother liquor by 50% and repeat the cooling cycle to drive complete precipitation.

References

  • - Beilstein Journal of Organic Chemistry 2.1 - National Institutes of Health (NIH) / PMC 3.2 - Molecular Diversity / NYCU

Sources

Application

Analytical methods for 2-(2-Methoxyphenyl)-1,2,3,4-tetrahydroquinazoline characterization

An Application Note and Protocol for the Comprehensive Characterization of 2-(2-Methoxyphenyl)-1,2,3,4-tetrahydroquinazoline Authored by: A Senior Application Scientist Abstract This technical guide provides a comprehens...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for the Comprehensive Characterization of 2-(2-Methoxyphenyl)-1,2,3,4-tetrahydroquinazoline

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive suite of analytical methodologies for the definitive characterization of 2-(2-Methoxyphenyl)-1,2,3,4-tetrahydroquinazoline, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The protocols detailed herein are designed for researchers, scientists, and quality control professionals, offering robust, step-by-step procedures for structural elucidation, purity assessment, and identity confirmation. The methods encompass Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Elemental Analysis, ensuring a multi-faceted and rigorous analytical approach. This document is structured to provide not only procedural instructions but also the scientific rationale behind the experimental choices, thereby establishing a framework for self-validating and reliable characterization.

Introduction: The Imperative for Rigorous Analysis

The quinazoline scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1] The derivative, 2-(2-Methoxyphenyl)-1,2,3,4-tetrahydroquinazoline, represents a key analogue whose structural integrity and purity are paramount for reproducible biological screening and advancement in drug discovery pipelines. Inaccurate characterization can lead to flawed structure-activity relationship (SAR) studies and compromised data integrity.

This guide presents an integrated analytical workflow, leveraging orthogonal techniques to provide an unambiguous profile of the molecule. Each method offers a unique and complementary piece of structural information, and their combined application provides the highest degree of confidence in the compound's identity and quality.

Integrated Analytical Workflow

A sequential and logical application of analytical techniques is crucial for efficient and comprehensive characterization. The workflow begins with chromatographic separation to ensure sample purity, followed by spectroscopic and spectrometric methods for structural confirmation, and finally, elemental analysis to validate the empirical formula.

Analytical_Workflow cluster_0 Phase 1: Purity & Quantification cluster_1 Phase 2: Structural Elucidation cluster_2 Phase 3: Formula Confirmation cluster_3 Final Confirmation HPLC HPLC Analysis (Purity Assessment) MS Mass Spectrometry (LRMS & HRMS) HPLC->MS Purified Sample EA Elemental Analysis (CHN) HPLC->EA Purity & Structure Known NMR NMR Spectroscopy (¹H, ¹³C, 2D) IR IR Spectroscopy (Functional Groups) NMR->IR Structural Skeleton NMR->EA Purity & Structure Known MS->NMR Molecular Formula Hint MS->EA Purity & Structure Known IR->EA Purity & Structure Known Confirm Confirmed Structure & Purity Report EA->Confirm Final Validation

Caption: Integrated workflow for compound characterization.

High-Performance Liquid Chromatography (HPLC): Purity and Quantification

HPLC is the gold standard for determining the purity of a chemical entity. A reversed-phase method is ideal for a molecule like 2-(2-Methoxyphenyl)-1,2,3,4-tetrahydroquinazoline, leveraging its moderate polarity.

Causality Behind Choices:

  • Column: A C18 (octadecylsilyl) column is selected for its hydrophobic stationary phase, which provides excellent retention and separation for aromatic compounds.

  • Mobile Phase: A gradient of acetonitrile (ACN) and water is used to ensure elution of the main compound with good peak shape while also separating it from potentially more polar or non-polar impurities. A small amount of formic acid is added to protonate the nitrogen atoms, which minimizes peak tailing and improves resolution.

  • Detection: UV detection at 254 nm is chosen as this wavelength is commonly absorbed by aromatic systems, providing a strong signal for the analyte.

Protocol 3.1: RP-HPLC Method
  • Instrumentation:

    • HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

    • Chromatographic Data System (CDS) for data acquisition and analysis.[2]

  • Reagents and Materials:

    • HPLC-grade acetonitrile and water.

    • Formic acid (analytical grade).

    • Reference standard of 2-(2-Methoxyphenyl)-1,2,3,4-tetrahydroquinazoline (>99.5% purity).

    • Analytical Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm, or equivalent.[2]

  • Sample Preparation:

    • Stock Solution (1 mg/mL): Accurately weigh ~10 mg of the compound and dissolve it in 10 mL of acetonitrile in a volumetric flask.

    • Working Solution (50 µg/mL): Dilute the stock solution appropriately with the mobile phase (initial conditions). Filter through a 0.45 µm syringe filter before injection.[2]

  • Chromatographic Conditions:

ParameterValue
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 0-20 min: 10% to 90% B; 20-25 min: 90% B; 25.1-30 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 254 nm
  • System Suitability:

    • Before sample analysis, perform five replicate injections of the working standard solution. The system is deemed suitable if it meets the criteria outlined in the table below, in accordance with ICH guidelines.[2]

ParameterAcceptance Criteria
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) > 2000
%RSD of Peak Area ≤ 2.0%
  • Data Interpretation:

    • The purity is calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram. A pure sample should exhibit a single major peak with a purity level >95%.

Mass Spectrometry (MS): Molecular Weight and Formula Confirmation

MS provides the exact molecular weight of the analyte and, through fragmentation patterns, offers clues to its structure. High-Resolution Mass Spectrometry (HRMS) is indispensable for confirming the molecular formula.

Causality Behind Choices:

  • Ionization: Electrospray Ionization (ESI) is a soft ionization technique suitable for polar, thermally labile molecules, preventing premature fragmentation and ensuring the detection of the molecular ion.[3]

  • Analysis Mode: Positive ion mode is selected because the nitrogen atoms in the tetrahydroquinazoline ring are basic and readily accept a proton to form a positive ion, [M+H]⁺.

Protocol 4.1: HRMS (ESI-TOF) Analysis
  • Instrumentation:

    • A Quadrupole Time-of-Flight (Q-TOF) mass spectrometer equipped with an ESI source.

  • Sample Preparation:

    • Prepare a dilute solution (~10 µg/mL) of the compound in a 50:50 mixture of acetonitrile and water with 0.1% formic acid.

  • Instrument Settings:

    • Ionization Mode: ESI, Positive

    • Capillary Voltage: 3.5 kV

    • Sampling Cone: 30 V

    • Source Temperature: 120 °C

    • Desolvation Temperature: 350 °C

    • Mass Range: 50-1000 m/z

  • Data Interpretation:

    • Molecular Formula: C₁₅H₁₆N₂O

    • Exact Mass (Monoisotopic): 240.1263 g/mol

    • Expected [M+H]⁺: 241.1335

    • The HRMS analysis should yield a measured m/z value for the protonated molecule [M+H]⁺ that is within 5 ppm of the calculated exact mass.[4] The presence of an odd molecular weight for the [M+H]⁺ ion is consistent with the Nitrogen Rule, which states that a molecule with an even number of nitrogen atoms will have an even nominal molecular weight.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Definitive Structural Elucidation

NMR is the most powerful technique for determining the precise atomic connectivity of a molecule. ¹H NMR identifies the chemical environment and proximity of protons, while ¹³C NMR provides information about the carbon skeleton.

Causality Behind Choices:

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice as it can dissolve a wide range of organic compounds and its residual solvent peak does not typically interfere with the aromatic or aliphatic signals of the analyte. The labile N-H protons are also often observable in DMSO-d₆.

  • Frequency: A higher field spectrometer (e.g., 500 MHz or 600 MHz) is recommended to achieve better signal dispersion, which is particularly useful for resolving the complex multiplets in the aromatic region.[5]

Protocol 5.1: ¹H and ¹³C NMR Analysis
  • Instrumentation:

    • 500 MHz (or higher) NMR spectrometer.

  • Sample Preparation:

    • Dissolve 5-10 mg of the sample in ~0.6 mL of DMSO-d₆ in a standard 5 mm NMR tube.

  • Data Acquisition:

    • Acquire a standard ¹H NMR spectrum, followed by a ¹³C{¹H} (proton-decoupled) NMR spectrum. 2D experiments like COSY and HSQC can be run to confirm proton-proton and proton-carbon correlations, respectively.

  • Data Interpretation (Predicted Data):

    • The spectra should be consistent with the proposed structure. The chemical shifts (δ) are predicted based on known values for similar tetrahydroquinazoline and methoxyphenyl moieties.[5][6]

Table of Predicted ¹H and ¹³C NMR Data (in DMSO-d₆)

AssignmentPredicted ¹H NMR (δ, ppm, multiplicity, J)Predicted ¹³C NMR (δ, ppm)
-OCH₃ ~3.80 (s, 3H)~55.5
C2-H ~5.50 (s, 1H)~65.0
C4-CH₂ ~4.20 (m, 2H)~45.0
N1-H / N3-H ~6.5-8.0 (br s, 2H)-
Aromatic-H ~6.8-7.8 (m, 8H)~110-160
  • ¹H NMR: Expect a singlet for the methoxy protons around 3.8 ppm. The proton at the C2 position, being adjacent to two nitrogen atoms and an aromatic ring, will be downfield. The methylene protons at C4 will likely appear as a multiplet. The N-H protons will be broad and their chemical shift can vary. The eight aromatic protons will produce a complex multiplet pattern between 6.8 and 7.8 ppm.

  • ¹³C NMR: The spectrum should show 15 distinct carbon signals (or fewer if there is overlap). Key signals include the methoxy carbon around 55 ppm and the C2 carbon around 65 ppm. The remaining signals will be in the aromatic region.

Structural_Confirmation_Logic cluster_0 Input Data cluster_1 Validation Checks cluster_2 Conclusion HPLC_Data HPLC: Purity >99% Check1 Is sample pure? HPLC_Data->Check1 HRMS_Data HRMS: m/z = 241.1335 (C₁₅H₁₇N₂O)⁺ Check2 Does molecular formula match? HRMS_Data->Check2 NMR_Data NMR: Correct proton count, carbon signals, & connectivity Check3 Does connectivity match structure? NMR_Data->Check3 EA_Data Elemental Analysis: %C, %H, %N match theory Check4 Does empirical formula match? EA_Data->Check4 Check1->Check2 Yes Check2->Check3 Yes Check3->Check4 Yes Result Structure Confirmed Check4->Result Yes

Caption: Logic diagram for structural confirmation.

Elemental Analysis: Empirical Formula Verification

Elemental analysis provides the mass percentages of carbon, hydrogen, and nitrogen in the compound. This fundamental technique serves as a final, independent verification of the empirical formula derived from HRMS.

Protocol 6.1: CHN Analysis
  • Instrumentation:

    • A dedicated CHN elemental analyzer.

  • Sample Preparation:

    • Accurately weigh 1-2 mg of the highly purified, dry sample into a tin capsule.

  • Data Acquisition:

    • The sample is combusted at high temperature, and the resulting gases (CO₂, H₂O, N₂) are separated and quantified by a detector.

  • Data Interpretation:

    • The experimentally determined percentages of C, H, and N should be within ±0.4% of the theoretical values calculated for the molecular formula C₁₅H₁₆N₂O.[7]

Table of Theoretical vs. Expected Experimental Values

ElementTheoretical %Expected Experimental %
Carbon (C) 74.9774.97 ± 0.4
Hydrogen (H) 6.716.71 ± 0.4
Nitrogen (N) 11.6611.66 ± 0.4

Conclusion

The application of this multi-technique approach, integrating HPLC for purity, HRMS for molecular formula, NMR for structural connectivity, and elemental analysis for empirical formula validation, provides a robust and scientifically sound characterization of 2-(2-Methoxyphenyl)-1,2,3,4-tetrahydroquinazoline. Adherence to these detailed protocols will ensure high-quality, reliable, and reproducible data, which is fundamental for any subsequent research, development, or regulatory filings involving this compound.

References

  • BenchChem. (2025). Spectroscopic analysis of 2-Acetyl-4(3H)-quinazolinone (NMR, IR, Mass Spec). BenchChem.
  • Al-Suwaidan, I. A., et al. (2026). Synthesis of 2-Aryl-4-aminoquinazolines: Design, Molecular Docking, and In Vitro Assessment of Antibacterial and Cytotoxic Potential. MDPI.
  • Abdel-Maksoud, M. S., et al. (2023). Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)
  • Molbank. (2022). Methyl 2-((3-(3-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)
  • BenchChem. (2025). Analytical HPLC method for Ethyl 2-[[(2R)-2-[(7-chloro-2-oxo-1H-quinolin-6-yl)sulfonylamino]-2-(2-methoxyphenyl)acetyl]-(thiophe. BenchChem.
  • Aksenov, N. A., et al. (2018). Synthesis of 1-(para-methoxyphenyl)
  • Royal Society of Chemistry. (n.d.). Metal-Free Synthesis of 4(3H)-Quinazolinones from 2- Amino-N-methoxybenzamides. Rsc.org.
  • University of Calgary. (n.d.). Mass Spectrometry.
  • SpectraBase. (n.d.). Quinazolin-4(3H)-one, 2-[2-(4-hydroxyphenyl)ethenyl]-3-(3-methoxyphenyl)-.
  • Macias, M. A., et al. (2013). Synthesis and X-ray powder diffraction data of cis-4-(4-methoxyphenyl)-3- methyl-6-nitro-2-phenyl-1,2,3,4-Tetrahydroquinoline.
  • Talele, T. T. (2016).
  • H. O. Leung, W., et al. (2011). Synthesis and Crystal Structure of 3-(4-Methoxyphenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one. MDPI.
  • Wang, C., et al. (n.d.). Tandem synthesis of tetrahydroquinolines and identification of reaction network by operando NMR. The Royal Society of Chemistry. pp0gtqAfB-yI=)

Sources

Method

Application Note: Comprehensive NMR Analysis of 2-(2-Methoxyphenyl)-1,2,3,4-tetrahydroquinazoline

Introduction The 1,2,3,4-tetrahydroquinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1][2] The precise structural el...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The 1,2,3,4-tetrahydroquinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1][2] The precise structural elucidation of these molecules is paramount for understanding their structure-activity relationships (SAR) and for ensuring the integrity of drug development programs. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the chemical structure of such compounds in solution.[1][3]

This application note provides a detailed guide for the comprehensive NMR analysis of a specific derivative, 2-(2-Methoxyphenyl)-1,2,3,4-tetrahydroquinazoline. We will outline a systematic approach, from sample preparation to the acquisition and interpretation of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR spectra. The causality behind experimental choices and the logic of spectral interpretation are emphasized to provide researchers with a robust framework for their own analytical work.

Molecular Structure and Numbering Scheme

A clear and consistent numbering scheme is essential for unambiguous spectral assignment. The IUPAC numbering for the 2-(2-Methoxyphenyl)-1,2,3,4-tetrahydroquinazoline core is presented below.

Caption: IUPAC numbering scheme for 2-(2-Methoxyphenyl)-1,2,3,4-tetrahydroquinazoline.

Experimental Protocols

The following are generalized protocols. Specific parameters may need to be optimized based on the available instrumentation and the sample concentration.

Sample Preparation
  • Analyte: 2-(2-Methoxyphenyl)-1,2,3,4-tetrahydroquinazoline

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is a common choice due to its excellent solubilizing power for many organic molecules and its relatively high boiling point.[4][5] Deuterated chloroform (CDCl₃) can also be used, but proton exchange of the N-H protons may be faster, potentially leading to signal broadening.[6]

  • Concentration: A concentration of 5-10 mg in 0.5-0.6 mL of deuterated solvent is typically sufficient for most NMR experiments on modern spectrometers.

  • Procedure:

    • Weigh approximately 5 mg of the sample directly into a clean, dry NMR tube.

    • Add ~0.5 mL of the chosen deuterated solvent.

    • Cap the NMR tube and gently vortex or sonicate to ensure complete dissolution.

    • Visually inspect the solution for any undissolved particulates.

NMR Data Acquisition
  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve optimal signal dispersion, which is crucial for resolving overlapping multiplets in the aromatic region.[1][7]

  • Experiments:

    • ¹H NMR

    • ¹³C NMR (with proton decoupling)

    • 2D ¹H-¹H COSY (Correlation Spectroscopy)

    • 2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence)

    • 2D ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation)

G cluster_1D 1D NMR cluster_2D 2D NMR H1_NMR ¹H NMR COSY COSY H1_NMR->COSY H-H Connectivity (through-bond) HSQC HSQC H1_NMR->HSQC Direct C-H Attachment HMBC HMBC H1_NMR->HMBC Long-Range C-H Connectivity (2-3 bonds) C13_NMR ¹³C NMR C13_NMR->HSQC C13_NMR->HMBC

Caption: Workflow for comprehensive NMR-based structural elucidation.

Predicted Spectral Data and Interpretation

While a definitive, published complete set of experimental spectra for this specific molecule was not found during the literature survey, the following data is a well-informed prediction based on the analysis of closely related 2-aryl-1,2,3,4-tetrahydroquinazoline derivatives.[8][9][10]

¹H NMR Spectroscopy

The proton NMR spectrum provides information on the number of distinct proton environments and their neighboring protons through spin-spin coupling.

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Notes
H-5~ 7.0 - 7.2d~ 7-8Aromatic proton ortho to the amino group.
H-6~ 6.6 - 6.8t~ 7-8Aromatic proton meta to both nitrogen substituents.
H-7~ 6.9 - 7.1t~ 7-8Aromatic proton meta to the amino group.
H-8~ 6.5 - 6.7d~ 7-8Aromatic proton ortho to the secondary amine.
H-2~ 5.5 - 5.8s-Methine proton at the chiral center.
H-4~ 4.2 - 4.5t~ 5-6Methylene protons adjacent to the aromatic ring.
NH-1~ 4.8 - 5.2br s-Exchangeable proton, may be broad.
NH-3~ 6.8 - 7.2br s-Exchangeable proton, may be broad.
H-3'~ 7.0 - 7.2d~ 7-8Aromatic proton on the methoxyphenyl ring.
H-4'~ 7.2 - 7.4t~ 7-8Aromatic proton on the methoxyphenyl ring.
H-5'~ 6.9 - 7.1t~ 7-8Aromatic proton on the methoxyphenyl ring.
H-6'~ 7.3 - 7.5d~ 7-8Aromatic proton on the methoxyphenyl ring.
OCH₃~ 3.8 - 3.9s-Methoxy group protons.
¹³C NMR Spectroscopy

The carbon NMR spectrum reveals the number of chemically non-equivalent carbon atoms.

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Notes
C-2~ 70 - 75Methine carbon.
C-4~ 45 - 50Methylene carbon.
C-4a~ 120 - 125Aromatic quaternary carbon.
C-5~ 127 - 130Aromatic methine carbon.
C-6~ 115 - 120Aromatic methine carbon.
C-7~ 125 - 128Aromatic methine carbon.
C-8~ 118 - 122Aromatic methine carbon.
C-8a~ 145 - 150Aromatic quaternary carbon adjacent to nitrogen.
C-1'~ 130 - 135Aromatic quaternary carbon.
C-2'~ 155 - 158Aromatic quaternary carbon bearing the methoxy group.
C-3'~ 110 - 115Aromatic methine carbon.
C-4'~ 128 - 132Aromatic methine carbon.
C-5'~ 120 - 125Aromatic methine carbon.
C-6'~ 125 - 130Aromatic methine carbon.
OCH₃~ 55 - 56Methoxy carbon.[11]

2D NMR for Unambiguous Assignment

Two-dimensional NMR experiments are crucial for confirming the assignments made from 1D spectra and for assembling the molecular structure.

¹H-¹H COSY

The COSY (Correlation Spectroscopy) experiment identifies protons that are coupled to each other, typically through two or three bonds.[12][13]

  • Expected Correlations:

    • Correlations between adjacent aromatic protons on both the tetrahydroquinazoline and methoxyphenyl rings (e.g., H-5 with H-6, H-6 with H-7, etc.).

    • A correlation between the two protons of the C-4 methylene group (if they are diastereotopic and show coupling).

    • A potential weak correlation between the NH-3 proton and the C-4 protons.

Caption: Key expected ¹H-¹H COSY correlations.

¹H-¹³C HSQC

The HSQC (Heteronuclear Single Quantum Coherence) experiment correlates protons directly to the carbons to which they are attached.[14][15][16][17] This is a powerful tool for assigning carbon signals based on their attached, and often more easily assigned, protons.

  • Expected Correlations:

    • Each aromatic CH proton will show a cross-peak with its corresponding carbon.

    • The methine proton H-2 will correlate with the C-2 carbon.

    • The methylene protons at C-4 will correlate with the C-4 carbon.

    • The methoxy protons will correlate with the methoxy carbon.

¹H-¹³C HMBC

The HMBC (Heteronuclear Multiple Bond Correlation) experiment reveals correlations between protons and carbons that are separated by two or three bonds (and sometimes four in conjugated systems).[14][15][16] This is the key experiment for establishing the connectivity of the molecular backbone.

  • Key Expected Correlations for Structural Confirmation:

    • The methine proton H-2 should show correlations to the aromatic carbons C-8a and C-4a of the tetrahydroquinazoline ring, and to C-1' and C-6' of the methoxyphenyl ring. This definitively establishes the link between the two ring systems at the C-2 position.

    • The methoxy protons (OCH₃ ) will show a three-bond correlation to C-2' , confirming the position of the methoxy group.

    • The methylene protons at C-4 will show correlations to C-5 and C-4a , confirming their position within the heterocyclic ring.

G C2 C2 C4 C4 C4a C4a C8a C8a C1_prime C1' C6_prime C6' C2_prime C2' C_Me OCH3 H2 H2 H2->C4a H2->C8a H2->C1_prime H2->C6_prime H4 H4 H4->C4a C5 C5 H4->C5 C5 H4->C5 H_Me OCH3 H H_Me->C2_prime

Caption: Crucial ¹H-¹³C HMBC correlations for structural confirmation.

Conclusion

The structural elucidation of 2-(2-Methoxyphenyl)-1,2,3,4-tetrahydroquinazoline can be confidently achieved through a systematic application of 1D and 2D NMR techniques. While ¹H and ¹³C NMR provide initial information on the chemical environments of the nuclei, the combination of COSY, HSQC, and particularly HMBC experiments is essential for the unambiguous assignment of all signals and the confirmation of the overall molecular connectivity. The protocols and predicted data presented in this note serve as a comprehensive guide for researchers working with this and structurally related compounds, ensuring high confidence in their analytical results.

References

  • The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • Herrmann, K. A., et al. (2016). Synthesis and Characterization of 1,4-Dihydro-3,1-benzoxazines and 1,2,3,4-Tetrahydroquinazolines: An Unknown Structure Determination Experiment.
  • National Institutes of Health. (n.d.). Tetrahydroquinazoline. PubChem. Retrieved from [Link]

  • Beilstein Journals. (n.d.). Supporting Information for Stereoselective synthesis of fused tetrahydroquinazolines through one-pot double [3 + 2] dipolar cycl. Retrieved from [Link]

  • ACS Publications. (2024, February 8). Design, Synthesis, and Biological Investigation of Quinazoline Derivatives as Multitargeting Therapeutics in Alzheimer's Disease Therapy. Retrieved from [Link]

  • ResearchGate. (n.d.). Structures of quinazolinone derivatives with diverse functional groups. Retrieved from [Link]

  • SpectraBase. (n.d.). 2,4-diamino-5,6,7,8-tetrahydroquinazoline - Optional[1H NMR] - Spectrum. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • TSI Journals. (2016, October 15). SYNTHESIS, CHARACTERIZATION OF NOVEL QUINAZOLINE DERIVATIVES AND ANTIMICROBIAL SCREENING. Retrieved from [Link]

  • ACG Publications. (n.d.). An efficient zinc acetate dihydrate-catalyzed green protocol for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones. Retrieved from [Link]

  • MDPI. (2024, October 18). New Quinazolin-4(3H)-One Derivatives Incorporating Isoxazole Moiety as Antioxidant Agents: Synthesis, Structural Characterization, and Theoretical DFT Mechanistic Study. Retrieved from [Link]

  • MDPI. (2026, March 10). Synthesis of 2-Aryl-4-aminoquinazolines: Design, Molecular Docking, and In Vitro Assessment of Antibacterial and Cytotoxic Potential. Retrieved from [Link]

  • MDPI. (2022, September 7). Facile Access to 2-Selenoxo-1,2,3,4-tetrahydro-4-quinazolinone Scaffolds and Corresponding Diselenides via Cyclization between Methyl Anthranilate and Isoselenocyanates: Synthesis and Structural Features. Retrieved from [Link]

  • National Institutes of Health. (n.d.). 1,2-Dihydro-2-(4-methoxyphenyl)-4(3H)-quinazolinone. PubChem. Retrieved from [Link]

  • PMC. (2014, December 16). Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots. Retrieved from [Link]

  • Columbia University. (n.d.). HSQC and HMBC | NMR Core Facility. Retrieved from [Link]

  • SpectraBase. (n.d.). 2-(4-methoxyphenyl)-3-[3-(4-tert-pentylphenoxy)propyl]-4(3H)-quinazolinone - Optional[1H NMR] - Spectrum. Retrieved from [Link]

  • PubMed. (1968, March). 4-oxo-1,2,3,4-tetrahydroquinazolines. I. Syntheses and pharmacological properties of 2 .... Retrieved from [Link]

  • ChemRxiv. (n.d.). Discovery and SAR Exploration of Novel Nanomolar 3,4-dihydroquinazolin-2(1H)-one Non-Nucleoside Reverse Transcriptase Inhibitors. Retrieved from [Link]

  • Scilit. (2026, March 9). Synthesis of 2-Aryl-4-aminoquinazolines: Design, Molecular Docking, and In Vitro Assessment of Antibacterial and Cytotoxic Potential. Retrieved from [Link]

  • PMC. (n.d.). 2D-Cosy NMR Spectroscopy as a Quantitative Tool in Biological Matrix: Application to Cyclodextrins. Retrieved from [Link]

  • PMC. (n.d.). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, October 24). 7.4: Two Dimensional Heteronuclear NMR Spectroscopy. Retrieved from [Link]

  • Advances in Polymer Science. (n.d.). Heteronuclear Single-quantum Correlation (HSQC) NMR. Retrieved from [Link]

  • Oxford Instruments. (n.d.). 1H-1H COSY & TOCSY two- dimensional NMR spectroscopy. Retrieved from [Link]

  • Oxford Instruments. (n.d.). Two-dimensional Experiments: Inverse Heteronuclear Correlation. Retrieved from [Link]

  • MDPI. (2022, June 13). 2-(4-Chlorophenyl)-4-(3,4-dimethoxy-phenyl)-6-methoxy-3-methylquinoline. Retrieved from [Link]

  • SpectraBase. (n.d.). 1-[2-Keto-2-(2-methylpiperidino)ethyl]-3-(4-methoxyphenyl)quinazoline-2,4-quinone - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

  • Unknown Source. (n.d.). 2D NMR FOR THE CHEMIST. Retrieved from [Link]

  • SpectraBase. (n.d.). quinazolinone, 2,3-dihydro-2-(4-methoxyphenyl)-3-phenyl- - Optional[1H NMR] - Spectrum. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Tandem synthesis of tetrahydroquinolines and identification of reaction network by operando NMR. Retrieved from [Link]

  • ResearchGate. (2023, June). Methoxy 13 C NMR Chemical Shift as a Molecular Descriptor in the Structural Analysis of Flavonoids and Other Phenolic Compounds. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H NMR spectrum of (2c) 1-(4-Methoxyphenyl)-3-(4-methylphenyl) thiourea (DMSO-d6). Retrieved from [Link]

Sources

Application

Application Note: LC-MS/MS Analysis and Fragmentation Dynamics of 2-(2-Methoxyphenyl)-1,2,3,4-tetrahydroquinazoline

Executive Summary The quantification and structural characterization of tetrahydroquinazoline derivatives are critical in modern drug development, particularly due to their potent biological activities, including highly...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The quantification and structural characterization of tetrahydroquinazoline derivatives are critical in modern drug development, particularly due to their potent biological activities, including highly selective topoisomerase II inhibition and broad antiproliferative properties[1]. This application note provides an in-depth, self-validating Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol for 2-(2-Methoxyphenyl)-1,2,3,4-tetrahydroquinazoline . By detailing the causality behind its gas-phase fragmentation and optimizing ionization parameters, this guide equips analytical scientists with a robust framework for pharmacokinetic (PK) profiling and structural validation.

Mechanistic Grounding: Physicochemical Properties & Ionization

The target analyte features a 1,2,3,4-tetrahydroquinazoline core substituted at the C2 position with an ortho-methoxyphenyl group. The presence of the secondary amines (N1 and N3) within the aminal-like C2 linkage makes this molecule highly susceptible to protonation, rendering Positive Electrospray Ionization (ESI+) the optimal ionization mode.

To maximize ionization efficiency, the mobile phase is buffered at pH 5.0 using 10 mM ammonium acetate[1]. This specific pH is strategically chosen because it ensures the basic nitrogen atoms remain protonated in the liquid phase prior to droplet desolvation, drastically improving the signal-to-noise ratio and preventing source-induced oxidation.

Table 1: Physicochemical & Precursor MS Properties
PropertyValueAnalytical Significance
Chemical Formula C15H16N2ODetermines isotopic distribution pattern.
Monoisotopic Mass 240.1263 DaBaseline for high-resolution MS calibration.
Precursor Ion [M+H]+ m/z 241.1Primary target for Q1 selection.
LogP (Estimated) ~2.8Dictates retention behavior on C18 stationary phases.

Mass Spectrometry & Fragmentation Dynamics (The "Why")

Understanding the collision-induced dissociation (CID) of 2-(2-Methoxyphenyl)-1,2,3,4-tetrahydroquinazoline is essential for selecting reliable Multiple Reaction Monitoring (MRM) transitions. The fragmentation is driven by two primary structural vulnerabilities:

  • Aminal Cleavage (Core Formation): The C2 position is flanked by two nitrogen atoms. Upon protonation and collisional activation, the C2-aryl bond undergoes heterolytic cleavage. This neutral loss of the 2-methoxyphenyl moiety yields a highly stable 3,4-dihydroquinazolin-1-ium core at m/z 133.1. Historical MS studies on tetrahydroquinazolines confirm that the loss of the C2 substituent consistently forms the base peak[2]. Subsequent fragmentation of this core involves the loss of hydrogen cyanide (HCN, 27 Da) to yield m/z 106.1, a hallmark of quinazoline ring opening[3].

  • The Ortho-Effect (Substituent Fragmentation): Alternatively, charge retention on the 2-methoxyphenyl moiety yields an ion at m/z 107.1. Due to the proximity of the methoxy oxygen to the benzylic/aryl radical site (the ortho-effect), this fragment readily expels formaldehyde (CH2O, 30 Da) to form a phenyl cation at m/z 77.0[4].

Fragmentation M [M+H]+ m/z 241.1 2-(2-Methoxyphenyl)-1,2,3,4-tetrahydroquinazoline F1 [C8H9N2]+ m/z 133.1 Tetrahydroquinazolinium Core M->F1 Cleavage at C2 (-C7H8O) F2 [C7H7O]+ m/z 107.1 2-Methoxybenzyl Cation M->F2 Cleavage at C2 (-C8H9N2) F1a [C7H8N]+ m/z 106.1 Loss of HCN F1->F1a -HCN (27 Da) F2a [C6H5]+ m/z 77.0 Loss of CH2O F2->F2a -CH2O (30 Da)

Fig 1: CID fragmentation pathway of 2-(2-Methoxyphenyl)-1,2,3,4-tetrahydroquinazoline.

Experimental Methodology: Self-Validating LC-MS/MS Protocol

To ensure data integrity, this protocol is designed as a self-validating system . It incorporates internal standard normalization, specific gradient profiles to separate potential source-induced dimers, and strict qualifier/quantifier ratio monitoring.

Workflow S1 Sample Prep Protein Ppt & Centrifugation S2 UHPLC Separation BEH C18, pH 5.0 Gradient S1->S2 S3 ESI Source Positive Ion Mode (+) S2->S3 S4 S4 S3->S4 S5 Data Analysis Peak Integration & QC S4->S5

Fig 2: Self-validating LC-MS/MS analytical workflow for tetrahydroquinazoline quantification.

Step-by-Step Sample Preparation
  • Spiking: Aliquot 50 µL of plasma/matrix into a 1.5 mL microcentrifuge tube. Add 10 µL of Internal Standard (IS) working solution (e.g., a deuterated [D3]-methoxy analog at 100 ng/mL) to correct for matrix suppression.

  • Precipitation: Add 150 µL of ice-cold Acetonitrile (ACN) containing 0.1% Formic Acid to precipitate proteins and disrupt protein-drug binding.

  • Vortex & Centrifuge: Vortex vigorously for 2 minutes. Centrifuge at 14,000 × g for 10 minutes at 4 °C.

  • Transfer: Transfer 100 µL of the clear supernatant to an LC vial containing 100 µL of Mobile Phase A to match initial gradient conditions, preventing peak distortion.

UHPLC Separation Conditions

A sub-2-micron particle column is utilized to ensure sharp peak shapes and baseline separation from endogenous interferences[1].

ParameterSpecification
Column Waters ACQUITY UPLC BEH C18 (50 × 2.1 mm, 1.7 µm)
Column Temperature 40 °C
Mobile Phase A 10 mM NH4OAc in H2O, adjusted to pH 5.0 with AcOH
Mobile Phase B 10 mM NH4OAc in ACN/H2O (95:5), pH 5.0
Flow Rate 0.5 mL/min
Injection Volume 2.0 µL

Gradient Profile:

  • 0.0 - 0.2 min: 10% B (Isocratic hold to focus the analyte band)

  • 0.2 - 6.2 min: 10% → 90% B (Linear ramp for optimal separation)

  • 6.2 - 6.3 min: 90% → 100% B (Column wash)

  • 6.3 - 7.0 min: 10% B (Re-equilibration)

Triple Quadrupole MS/MS Parameters

Data acquisition is performed in MRM mode. The quantifier transition targets the highly stable tetrahydroquinazolinium core, while qualifiers monitor the ortho-methoxy fragmentation.

MRM TransitionDwell Time (ms)Cone Voltage (V)Collision Energy (eV)AssignmentPurpose
241.1 → 133.1 502520[C8H9N2]+ CoreQuantifier
241.1 → 107.1 502525[C7H7O]+ MoietyQualifier 1
241.1 → 106.1 502535Core - HCNQualifier 2

Source Conditions: Capillary Voltage: 3.0 kV; Desolvation Temp: 400 °C; Desolvation Gas: 800 L/hr.

Quality Control & Troubleshooting (Self-Validation)

To ensure the trustworthiness of the generated data, the following automated validation checks must be integrated into the sequence:

  • Qualifier/Quantifier Ratio Monitoring: The ratio of the 107.1 m/z peak area to the 133.1 m/z peak area must remain within ±20% of the mean ratio established by the calibration standards. A deviation indicates a co-eluting interference.

  • Dimerization Check: 2-methoxyphenyl derivatives can occasionally undergo source-induced dimerization or clustering[4]. Program an MRM channel for the [2M+H]+ dimer at m/z 481.2. If the dimer signal exceeds 5% of the monomer signal, lower the ESI probe position or increase the desolvation temperature to enhance droplet evaporation.

  • Carryover Assessment: Inject a matrix blank immediately following the Upper Limit of Quantification (ULOQ) standard. The signal in the blank must be <20% of the Lower Limit of Quantification (LLOQ) signal. If carryover is observed, implement a strong needle wash (e.g., Isopropanol/Acetonitrile/Water 40:40:20 with 0.1% Formic Acid).

References

  • Source: thieme-connect.
  • Source: oup.
  • Source: acs.
  • Technical Support Center: Analysis of 2-Chloro-3-(2-methoxyphenyl)

Sources

Method

Application Notes and Protocols for In Vitro Evaluation of 2-(2-Methoxyphenyl)-1,2,3,4-tetrahydroquinazoline Activity

Authored by: Your Senior Application Scientist Introduction The quinazoline scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide range of biological activities including...

Author: BenchChem Technical Support Team. Date: March 2026

Authored by: Your Senior Application Scientist

Introduction

The quinazoline scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide range of biological activities including anticancer, anti-inflammatory, antimicrobial, and antihypertensive properties.[1][2][3] The reduced form, tetrahydroquinazoline, also represents a promising area for drug discovery. This document provides a comprehensive guide for the initial in vitro characterization of a novel derivative, 2-(2-Methoxyphenyl)-1,2,3,4-tetrahydroquinazoline. As the specific biological activities of this compound are yet to be fully elucidated, a tiered screening approach is recommended. This guide will detail protocols for assessing general cytotoxicity, followed by more specific assays to probe potential mechanisms of action based on the known activities of the broader quinazoline class.

A recommended general workflow for the cytotoxic characterization of a novel compound begins with a broad screening assay to ascertain the effective concentration range, which is then followed by more detailed assays to elucidate the specific mechanism of cell death.[4]

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Mechanistic Elucidation cluster_2 Phase 3: Pathway Analysis Dose-Response & Time-Course (e.g., MTT Assay) Dose-Response & Time-Course (e.g., MTT Assay) Determine IC50 Value Determine IC50 Value Dose-Response & Time-Course (e.g., MTT Assay)->Determine IC50 Value Confirm Cytotoxicity (e.g., LDH Assay) Confirm Cytotoxicity (e.g., LDH Assay) Determine IC50 Value->Confirm Cytotoxicity (e.g., LDH Assay) Select Concentrations Investigate Mechanism (Apoptosis vs. Necrosis) Investigate Mechanism (Apoptosis vs. Necrosis) Confirm Cytotoxicity (e.g., LDH Assay)->Investigate Mechanism (Apoptosis vs. Necrosis) Measure Apoptotic Markers (e.g., Caspase-3/7 Assay) Measure Apoptotic Markers (e.g., Caspase-3/7 Assay) Investigate Mechanism (Apoptosis vs. Necrosis)->Measure Apoptotic Markers (e.g., Caspase-3/7 Assay) Initial Mechanistic Insight Signaling Pathway Analysis (e.g., Western Blot for Kinase Phosphorylation) Signaling Pathway Analysis (e.g., Western Blot for Kinase Phosphorylation) Measure Apoptotic Markers (e.g., Caspase-3/7 Assay)->Signaling Pathway Analysis (e.g., Western Blot for Kinase Phosphorylation)

Figure 1: General workflow for cytotoxicity assessment.

Part 1: General Cytotoxicity and Cell Viability Assays

The initial step in characterizing a novel compound is to assess its general effect on cell viability.[5] This allows for the determination of the half-maximal inhibitory concentration (IC50), which is crucial for designing subsequent mechanistic studies.[6]

MTT Assay for Cell Viability

The MTT assay is a colorimetric method that measures the metabolic activity of cells, which is often used as an indicator of cell viability.[4] NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells.

Protocol 1: MTT Assay

  • Cell Seeding: Seed a human cancer cell line (e.g., A549, a human non-small cell lung cancer line, or PC-3, a human prostate cancer line, both of which have been used to test quinazolinone derivatives) into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.[7] Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare a series of dilutions of 2-(2-Methoxyphenyl)-1,2,3,4-tetrahydroquinazoline in complete culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ atmosphere.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

LDH Release Assay for Cytotoxicity

The Lactate Dehydrogenase (LDH) release assay is a method to quantify cytotoxicity by measuring the amount of LDH released from damaged cells into the culture medium.[5] LDH is a stable cytoplasmic enzyme that is released upon cell lysis.[5]

Protocol 2: LDH Release Assay

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.

  • Sample Collection: After the incubation period, transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

  • LDH Reaction: Add 50 µL of the LDH reaction mixture (containing lactate, NAD+, and a tetrazolium salt) to each well.

  • Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Determine the percentage of LDH release relative to a maximum LDH release control (cells treated with a lysis buffer).

AssayPrincipleEndpointAdvantagesDisadvantages
MTT Measures metabolic activity via reduction of a tetrazolium salt.ColorimetricInexpensive, easy to perform.[6]Can be affected by metabolic changes not related to viability.[6]
LDH Measures release of lactate dehydrogenase from damaged cells.ColorimetricSimple, provides a direct measure of membrane integrity.[5]Less sensitive for early-stage apoptosis.[6]
ATP-based Quantifies ATP, an indicator of metabolically active cells.LuminescentHigh sensitivity, rapid.[5][8]Can be influenced by treatments affecting cellular ATP levels.
Caspase Activity Measures the activity of caspases, key enzymes in apoptosis.Fluorometric or ColorimetricSpecific for apoptosis.[5]May not detect non-apoptotic cell death.

Table 1: Comparison of Common Cytotoxicity and Cell Viability Assays.[5][6][8]

Part 2: Probing a Potential Anticancer Mechanism

Quinazoline derivatives have been extensively investigated as anticancer agents, often targeting key enzymes in cell signaling pathways.[7][9]

Kinase Inhibition Assays

Many quinazoline-based drugs function as tyrosine kinase inhibitors by competing with ATP for the binding pocket in the kinase domain.[10] The Epidermal Growth Factor Receptor (EGFR) is a common target.[7]

Protocol 3: In Vitro EGFR Kinase Inhibition Assay (ELISA-based)

  • Plate Coating: Coat a 96-well plate with a substrate for EGFR, such as a poly(Glu, Tyr) peptide, and incubate overnight at 4°C.

  • Blocking: Wash the plate and block with a solution of bovine serum albumin (BSA).

  • Kinase Reaction: Add a reaction mixture containing recombinant human EGFR, ATP, and various concentrations of 2-(2-Methoxyphenyl)-1,2,3,4-tetrahydroquinazoline to the wells. Include a known EGFR inhibitor (e.g., Gefitinib) as a positive control.[7]

  • Incubation: Incubate the plate at 37°C for 1 hour.

  • Detection: Wash the plate and add an anti-phosphotyrosine antibody conjugated to horseradish peroxidase (HRP).

  • Substrate Addition: Add a colorimetric HRP substrate (e.g., TMB) and incubate until a color develops.

  • Absorbance Measurement: Stop the reaction and measure the absorbance at 450 nm.

  • Data Analysis: Calculate the percentage of EGFR inhibition for each compound concentration and determine the IC50 value.

G cluster_0 EGFR Signaling Pathway EGF EGF Ligand EGFR EGFR EGF->EGFR P P EGFR->P PI3K PI3K P->PI3K Activates AKT Akt PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation 2_2_M_T 2-(2-Methoxyphenyl)-1,2,3,4- tetrahydroquinazoline 2_2_M_T->EGFR Inhibits

Figure 2: Simplified EGFR signaling pathway and the potential inhibitory action of the test compound.

Apoptosis Induction Assays

Quinazolinone derivatives have been shown to induce apoptosis in cancer cells.[9] The activation of caspases is a hallmark of apoptosis.

Protocol 4: Caspase-3/7 Activity Assay

  • Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with 2-(2-Methoxyphenyl)-1,2,3,4-tetrahydroquinazoline at concentrations around the IC50 value for 24 hours.

  • Lysis: Lyse the cells to release their contents.

  • Caspase Reaction: Add a luminogenic substrate for caspase-3 and -7 to the cell lysate.

  • Incubation: Incubate at room temperature for 1 hour.

  • Luminescence Measurement: Measure the luminescence using a plate reader.

  • Data Analysis: Compare the luminescence of treated cells to that of untreated cells to determine the fold-increase in caspase-3/7 activity.

Part 3: Exploring Other Potential Biological Activities

Based on the diverse bioactivities of quinazolines, it is prudent to screen for other potential effects.

Anti-inflammatory Activity: COX Inhibition Assay

Some quinazoline derivatives exhibit anti-inflammatory properties, potentially through the inhibition of cyclooxygenase (COX) enzymes.[10][11][12]

Protocol 5: COX-1/COX-2 Inhibition Assay

  • Enzyme Preparation: Prepare solutions of recombinant human COX-1 and COX-2 enzymes.

  • Compound Incubation: Incubate the enzymes with various concentrations of 2-(2-Methoxyphenyl)-1,2,3,4-tetrahydroquinazoline.

  • Substrate Addition: Initiate the reaction by adding arachidonic acid, the substrate for COX enzymes.

  • Prostaglandin Measurement: After a set incubation time, measure the amount of prostaglandin E2 (PGE2) produced using an ELISA kit.

  • Data Analysis: Calculate the percentage of COX-1 and COX-2 inhibition and determine the IC50 values for each isoform to assess potency and selectivity.

Receptor Binding Assays

Receptor binding assays are used to determine if a compound binds to a specific receptor.[13] Radioligand binding assays are a common method.

Protocol 6: Radioligand Receptor Binding Assay (General Protocol)

  • Membrane Preparation: Prepare cell membranes expressing the receptor of interest.

  • Binding Reaction: In a 96-well filter plate, combine the cell membranes, a radiolabeled ligand known to bind to the receptor, and various concentrations of 2-(2-Methoxyphenyl)-1,2,3,4-tetrahydroquinazoline.

  • Incubation: Incubate to allow for binding to reach equilibrium.

  • Filtration: Separate the bound and free radioligand by vacuum filtration.

  • Scintillation Counting: Measure the radioactivity of the filter-bound complex using a scintillation counter.

  • Data Analysis: Determine the ability of the test compound to displace the radioligand and calculate its inhibitory constant (Ki).

References

  • BMG Labtech. (2025, July 28). Cytotoxicity Assays – what your cells don't like.
  • SciSpace. (n.d.). Role of Cytotoxicity Experiments in Pharmaceutical Development.
  • Singhal, M., Shaha, S., & Katsikogianni, M. (2024, October 18). Comparative Analysis of Cytotoxicity Assays, from Traditional to Modern Approaches. IntechOpen. DOI: 10.5772/intechopen.1006842.
  • PubMed. (2009, February 4). Comparison of 3 cytotoxicity screening assays and their application to the selection of novel antibacterial hits.
  • BenchChem. (2025). Application Notes and Protocols for Testing the Cytotoxicity of a Novel Compound.
  • Mishra, S. (2019, December 13). Quinazolinone and Quinazoline Derivatives: Synthesis and Biological Application. IntechOpen.
  • IJIRT. (2018, May 10). Quinazoline Derivatives as Multifunctional Therapeutic Agents in Drug Discovery and Development.
  • PMC. (n.d.). Synthesis, In Silico and In Vitro Assessment of New Quinazolinones as Anticancer Agents via Potential AKT Inhibition.
  • PMC. (n.d.). Synthesis, Inhibitory Activity, and In Silico Modeling of Selective COX-1 Inhibitors with a Quinazoline Core.
  • PMC. (n.d.). Design, synthesis and in vitro biological evaluation of quinazolinone derivatives as EGFR inhibitors for antitumor treatment.
  • Reddy, A. R., & Reddy, T. R. (2021, November 30). In-vitro Antimicrobial Activity of Novel Quinazoline Derivatives: One-Pot Synthesis and Characterization.
  • MDPI. (2025, October 14). Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies.
  • Arabian Journal of Chemistry. (2021, December 29). Design, synthesis and biological evaluation of novel quinazoline derivatives as potential NF-κb inhibitors.
  • ACS Medicinal Chemistry Letters. (2021, March 12). Synthesis, Inhibitory Activity, and In Silico Modeling of Selective COX-1 Inhibitors with a Quinazoline Core.
  • MDPI. (2024, September 23). Exploring Quinazoline Nitro-Derivatives as Potential Antichagasic Agents: Synthesis and In Vitro Evaluation.
  • MDPI. (2025, February 1). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms.
  • PubMed. (2025, June 15). A novel Quinazoline derivative exerts anti-tumor effects in non-small cell lung cancer through Wnt/β-catenin pathway inhibition.
  • ACS Publications. (2024, February 8). Design, Synthesis, and Biological Investigation of Quinazoline Derivatives as Multitargeting Therapeutics in Alzheimer's Disease Therapy.
  • ResearchGate. (2021, November 30). In-vitro Antimicrobial Activity of Novel Quinazoline Derivatives: One-Pot Synthesis and Characterization.
  • Semantic Scholar. (2021, October 26). Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry.
  • PMC. (2023, December 2). Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities.
  • Merck Millipore. (n.d.). Receptor Binding Assays - Multiwell Plates.
  • IntechOpen. (2024, February 21). Biological Activities of Recent Advances in Quinazoline.
  • Sigma-Aldrich. (n.d.). High Density Receptor-Ligand Binding Assays.
  • ResearchGate. (2023, December 2). Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities.
  • ACS Publications. (2020, October 20). Novel, Potent, and Druglike Tetrahydroquinazoline Inhibitor That Is Highly Selective for Human Topoisomerase II α over β.
  • Revvity. (n.d.). Receptor-Ligand Binding Assays.
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  • JOCPR. (2010). Synthesis and invitro study of biological activity of 2,3-substituted quinazolin-4(3H)-ones.
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  • Molecules. (2022, March 7). Synthesis of New 1,2,3,4-Tetrahydroquinoline Hybrid of Ibuprofen and Its Biological Evaluation.
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Application

Application Notes and Protocols for Cell-based Assays Using 2-(2-Methoxyphenyl)-1,2,3,4-tetrahydroquinazoline

Introduction: Unveiling the Therapeutic Potential of a Novel Tetrahydroquinazoline Analog The quinazoline and tetrahydroquinazoline scaffolds are privileged structures in medicinal chemistry, forming the core of numerous...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unveiling the Therapeutic Potential of a Novel Tetrahydroquinazoline Analog

The quinazoline and tetrahydroquinazoline scaffolds are privileged structures in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3][4] Derivatives of these heterocycles have been shown to modulate key cellular processes, making them attractive candidates for drug discovery and development.[5][6][7] This document provides detailed application notes and protocols for the characterization of a novel derivative, 2-(2-Methoxyphenyl)-1,2,3,4-tetrahydroquinazoline, in cell-based assays.

The protocols outlined herein are designed to be robust and self-validating, providing researchers with the tools to investigate the cytotoxic, anti-proliferative, and pro-apoptotic potential of this compound. The experimental choices are explained to provide a clear understanding of the underlying principles, ensuring scientific integrity and reproducibility.

Section 1: Assessment of Cytotoxicity and Cell Viability

A primary step in the evaluation of any potential therapeutic compound is to determine its effect on cell viability. The MTT assay is a widely used colorimetric method to assess cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[8][9][10] This assay is based on the reduction of the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide or MTT) to purple formazan crystals by metabolically active cells.[8][10]

Principle of the MTT Assay

The reduction of MTT is catalyzed by NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of living cells.[8][10] Therefore, the amount of formazan produced is directly proportional to the number of viable cells. The insoluble formazan crystals are solubilized, and the absorbance of the resulting colored solution is measured, providing a quantitative assessment of cell viability.[8]

Experimental Protocol: MTT Assay

Materials:

  • 2-(2-Methoxyphenyl)-1,2,3,4-tetrahydroquinazoline (stock solution in DMSO)

  • Human cancer cell line (e.g., MCF-7, A549, or as relevant to the research)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well flat-bottom plates

  • MTT solution (5 mg/mL in sterile PBS)[9]

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Multi-well spectrophotometer (plate reader)

Procedure:

  • Cell Seeding:

    • Culture cells to logarithmic growth phase.

    • Trypsinize and resuspend cells in complete medium.

    • Seed 1 x 104 cells in 100 µL of complete medium per well in a 96-well plate.[9]

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of 2-(2-Methoxyphenyl)-1,2,3,4-tetrahydroquinazoline in complete medium from the DMSO stock. Ensure the final DMSO concentration in the wells is less than 0.5% to avoid solvent-induced toxicity.

    • Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a negative control (medium only).

    • After 24 hours of cell attachment, carefully aspirate the medium and add 100 µL of the prepared compound dilutions to the respective wells.

    • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • Following the treatment period, add 10 µL of 5 mg/mL MTT solution to each well.[9][10]

    • Incubate the plate for 3-4 hours at 37°C.[8][11] During this time, viable cells will convert the MTT to formazan crystals.

  • Solubilization and Absorbance Measurement:

    • After the incubation with MTT, add 100 µL of the solubilization solution to each well.[11][12]

    • Gently pipette up and down to ensure complete solubilization of the formazan crystals.

    • Incubate the plate overnight in the incubator to allow for complete dissolution.[10]

    • Measure the absorbance at 570 nm using a multi-well spectrophotometer.[9][12]

Data Analysis and Interpretation

The cell viability is calculated as a percentage of the vehicle control:

Cell Viability (%) = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100

The results can be plotted as a dose-response curve, and the IC50 (half-maximal inhibitory concentration) value can be determined. A lower IC50 value indicates higher cytotoxic potential of the compound.

Table 1: Example Data for MTT Assay

Concentration (µM)Absorbance (570 nm)% Cell Viability
0 (Vehicle)1.25100
11.1894.4
50.9576.0
100.6350.4
250.3124.8
500.1512.0

Section 2: Investigation of Apoptosis Induction

Apoptosis, or programmed cell death, is a critical cellular process that, when dysregulated, can contribute to the development of cancer. Many anticancer agents exert their therapeutic effect by inducing apoptosis in cancer cells.[13] The Annexin V/Propidium Iodide (PI) assay is a widely used method to detect and differentiate between apoptotic, necrotic, and viable cells.[14][15]

Principle of the Annexin V/PI Assay

In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[14][15] Annexin V is a calcium-dependent protein with a high affinity for PS and can be conjugated to a fluorescent dye (e.g., FITC) to label apoptotic cells. Propidium iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells where the membrane integrity is compromised.[15][16]

Experimental Workflow: Annexin V/PI Staining

G cluster_0 Cell Culture and Treatment cluster_1 Cell Harvesting and Staining cluster_2 Data Acquisition and Analysis A Seed cells and allow to attach B Treat cells with 2-(2-Methoxyphenyl)- 1,2,3,4-tetrahydroquinazoline A->B C Incubate for desired time B->C D Harvest cells (including supernatant) C->D E Wash with PBS D->E F Resuspend in Annexin V Binding Buffer E->F G Add Annexin V-FITC and Propidium Iodide F->G H Incubate in the dark G->H I Analyze by Flow Cytometry H->I J Gate populations: - Viable (Annexin V-/PI-) - Early Apoptotic (Annexin V+/PI-) - Late Apoptotic/Necrotic (Annexin V+/PI+) I->J

Caption: Workflow for Apoptosis Detection using Annexin V/PI Staining.

Experimental Protocol: Annexin V/PI Staining and Flow Cytometry

Materials:

  • 2-(2-Methoxyphenyl)-1,2,3,4-tetrahydroquinazoline

  • Human cancer cell line

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed 1 x 106 cells per well in a 6-well plate and incubate for 24 hours.[14][15]

    • Treat the cells with 2-(2-Methoxyphenyl)-1,2,3,4-tetrahydroquinazoline at concentrations determined from the MTT assay (e.g., IC50 and 2x IC50).

    • Include a vehicle control and a positive control for apoptosis (e.g., staurosporine).

    • Incubate for a suitable duration (e.g., 24 hours).

  • Cell Harvesting:

    • Collect the culture medium (containing floating cells) from each well.

    • Wash the adherent cells with PBS and then detach them using trypsin.

    • Combine the detached cells with their corresponding culture medium.

    • Centrifuge the cell suspension at 500 x g for 5 minutes.

  • Staining:

    • Discard the supernatant and wash the cell pellet twice with cold PBS.[14][15]

    • Resuspend the cells in 100 µL of 1X Binding Buffer.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the stained cells by flow cytometry within one hour of staining.

    • Use unstained, Annexin V-FITC only, and PI only stained cells as controls to set up the compensation and gates.

    • Acquire data for at least 10,000 events per sample.

Data Analysis and Interpretation

The flow cytometry data will be presented in a dot plot with Annexin V-FITC fluorescence on the x-axis and PI fluorescence on the y-axis. The plot will be divided into four quadrants:

  • Lower-left (Annexin V- / PI-): Viable cells

  • Lower-right (Annexin V+ / PI-): Early apoptotic cells[16]

  • Upper-right (Annexin V+ / PI+): Late apoptotic or necrotic cells[14]

  • Upper-left (Annexin V- / PI+): Necrotic cells

An increase in the percentage of cells in the lower-right and upper-right quadrants in the compound-treated samples compared to the vehicle control indicates the induction of apoptosis.

Section 3: Elucidating Effects on Cell Signaling Pathways

To understand the mechanism of action of 2-(2-Methoxyphenyl)-1,2,3,4-tetrahydroquinazoline, it is essential to investigate its impact on key cellular signaling pathways that regulate cell proliferation, survival, and apoptosis.[17][18][19] Many quinazoline derivatives have been found to target protein kinases.[6][7]

Investigating Potential Kinase Inhibition

A common approach to screen for kinase inhibition is to use a panel of kinase activity assays.[18] Alternatively, a more targeted approach can be taken by examining the phosphorylation status of key proteins in signaling pathways known to be involved in cancer, such as the PI3K/Akt/mTOR and MAPK pathways.[19]

Signaling Pathway Analysis Workflow

G cluster_0 Cell Treatment and Lysis cluster_1 Western Blotting cluster_2 Data Analysis A Treat cells with compound B Lyse cells and collect protein A->B C Quantify protein concentration B->C D SDS-PAGE C->D E Protein Transfer to Membrane D->E F Blocking E->F G Primary Antibody Incubation (e.g., p-Akt, Akt, p-ERK, ERK) F->G H Secondary Antibody Incubation G->H I Detection H->I J Densitometry Analysis I->J K Normalize to loading control (e.g., β-actin) J->K L Compare phosphorylation levels K->L

Caption: Western Blotting Workflow for Signaling Pathway Analysis.

Protocol: Western Blotting for Phosphorylated Kinases

Materials:

  • 2-(2-Methoxyphenyl)-1,2,3,4-tetrahydroquinazoline

  • Human cancer cell line

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-Akt, anti-Akt, anti-phospho-ERK, anti-ERK, and a loading control like anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis:

    • Treat cells with 2-(2-Methoxyphenyl)-1,2,3,4-tetrahydroquinazoline as described previously.

    • Lyse the cells in ice-cold lysis buffer.

    • Clarify the lysates by centrifugation and collect the supernatant.

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.

    • Separate the proteins by electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and add the chemiluminescent substrate.

    • Capture the signal using an imaging system.

Data Analysis and Interpretation

The intensity of the bands corresponding to the phosphorylated and total proteins is quantified using densitometry software. The level of phosphorylation is expressed as the ratio of the phosphorylated protein to the total protein. A decrease in this ratio in the compound-treated samples compared to the vehicle control suggests that 2-(2-Methoxyphenyl)-1,2,3,4-tetrahydroquinazoline may inhibit the activity of the upstream kinase in that pathway.

References

  • Lakshmanan, I., & Batra, S. K. (n.d.). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol. Retrieved from [Link]

  • Sigma-Aldrich. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • DeNovix. (2025, August 1). Apoptosis Assay Protocol | Technical Note 244. Retrieved from [Link]

  • Lakshmanan, I., & Batra, S. K. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 3(6), e374.
  • protocols.io. (2023, October 20). Cell Viability Assay (MTT Assay) Protocol. Retrieved from [Link]

  • G-Biosciences. (n.d.). Annexin V-Dye Apoptosis Assay. Retrieved from [Link]

  • The Scientist. (n.d.). Tools and Strategies for Studying Cell Signaling Pathways. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). Signaling Pathway Analysis. Retrieved from [Link]

  • ResearchGate. (2024, October 19). Computational Analysis of Cell Signaling Pathways: Mechanisms, Dynamics, and Applications. Retrieved from [Link]

  • Squier, M. K., & El-Amouri, S. S. (2003). Approaches to studying cellular signaling: a primer for morphologists. The Anatomical Record Part A: Discoveries in Molecular, Cellular, and Evolutionary Biology, 275(1), 984-997.
  • MDPI. (2025, February 1). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. Retrieved from [Link]

  • Al-Suwaidan, I. A., et al. (2010). Synthesis and antitumor activity of some 2, 3-disubstituted quinazolin-4(3H)-ones and 4, 6-disubstituted-1, 2, 3, 4-tetrahydroquinazolin-2H-ones. European Journal of Medicinal Chemistry, 45(12), 5863-5869.
  • MDPI. (2022, March 29). Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity. Retrieved from [Link]

  • PubMed. (2025, July 5). Discovery of novel tetrahydroquinoline derivatives as potent, selective, and orally Available AR antagonists. Retrieved from [Link]

  • R Discovery. (2019, April 15). Design, Synthesis and Antitumor Activity of Quinazoline Derivatives Bearing 2,3-Dihydro-indole or 1,2,3,4-Tetrahydroquinoline. Retrieved from [Link]

  • MDPI. (2023, December 2). Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Synthesis and antitumor activity of some 2, 3-disubstituted quinazolin-4(3H). Retrieved from [Link]

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  • BMC. (n.d.). Synthesis and anticancer activity of novel quinazolinone-based rhodanines. Retrieved from [Link]

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Method

Application Notes and Protocols for Efficacy Testing of 2-(2-Methoxyphenyl)-1,2,3,4-tetrahydroquinazoline

This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals to evaluate the therapeutic efficacy of the novel compound, 2-(2-Methoxyphenyl)-1,2,3,4-tetr...

Author: BenchChem Technical Support Team. Date: March 2026

This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals to evaluate the therapeutic efficacy of the novel compound, 2-(2-Methoxyphenyl)-1,2,3,4-tetrahydroquinazoline. Based on the broad spectrum of activity observed in the quinazoline class of molecules, this guide will focus on two key therapeutic areas: oncology and inflammatory diseases. The protocols outlined herein are designed to be robust, reproducible, and provide a solid foundation for preclinical assessment of this compound.

Scientific Rationale and Background

Quinazoline and its derivatives have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and anticonvulsant properties.[1][2] The core quinazoline scaffold serves as a privileged structure for interacting with various biological targets. Notably, certain quinazoline derivatives have been successfully developed into clinically approved drugs, such as gefitinib and erlotinib, which act as Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors in cancer therapy.[3][4]

The subject of this guide, 2-(2-Methoxyphenyl)-1,2,3,4-tetrahydroquinazoline, is a tetrahydroquinazoline derivative. The presence of the 2-methoxyphenyl group suggests potential interactions with targets where this moiety is a known pharmacophore. Preliminary evidence from related compounds points towards potential mechanisms involving the inhibition of key signaling pathways in cell proliferation and inflammation.[5][6] Therefore, the following protocols are designed to investigate the efficacy of this compound in well-established animal models of cancer and inflammation.

PART 1: ANTICANCER EFFICACY EVALUATION

Given the established role of quinazoline derivatives as anticancer agents, a logical first step is to evaluate the in vivo efficacy of 2-(2-Methoxyphenyl)-1,2,3,4-tetrahydroquinazoline in a relevant cancer model. We propose a human tumor xenograft model using the A549 non-small cell lung cancer (NSCLC) cell line, which is known to overexpress EGFR and is a widely used model for lung adenocarcinoma research.[1][5]

Experimental Workflow: Anticancer Efficacy

G cluster_0 In Vitro Cytotoxicity cluster_1 In Vivo Xenograft Study in_vitro_start A549 Cell Culture mtt_assay MTT Assay for IC50 Determination in_vitro_start->mtt_assay animal_acclimatization Acclimatization of Immunodeficient Mice mtt_assay->animal_acclimatization Proceed if cytotoxic tumor_induction Subcutaneous Implantation of A549 Cells animal_acclimatization->tumor_induction tumor_monitoring Tumor Growth Monitoring tumor_induction->tumor_monitoring randomization Randomization into Treatment Groups tumor_monitoring->randomization treatment Drug Administration randomization->treatment data_collection Tumor Volume & Body Weight Measurement treatment->data_collection endpoint Endpoint Analysis (Tumor Weight, Histopathology) data_collection->endpoint

Caption: Workflow for anticancer efficacy evaluation of 2-(2-Methoxyphenyl)-1,2,3,4-tetrahydroquinazoline.

Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of 2-(2-Methoxyphenyl)-1,2,3,4-tetrahydroquinazoline against the A549 human lung cancer cell line.

Materials:

  • A549 human lung cancer cell line

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • 2-(2-Methoxyphenyl)-1,2,3,4-tetrahydroquinazoline (test compound)

  • Dimethyl sulfoxide (DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Culture: Culture A549 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Seed A549 cells into 96-well plates at a density of 5 x 10³ cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare a stock solution of the test compound in DMSO. Serially dilute the compound in culture medium to achieve a range of final concentrations. Replace the medium in the wells with the medium containing the test compound or vehicle control (DMSO).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Assay: Add MTT solution to each well and incubate for 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the cell viability against the compound concentration.

Protocol 2: A549 Xenograft Model in Nude Mice

Objective: To evaluate the in vivo antitumor efficacy of 2-(2-Methoxyphenyl)-1,2,3,4-tetrahydroquinazoline in an A549 human tumor xenograft model.

Materials:

  • 6-8 week old female athymic nude mice (e.g., BALB/c nude)

  • A549 human lung cancer cells

  • Matrigel

  • 2-(2-Methoxyphenyl)-1,2,3,4-tetrahydroquinazoline (test compound)

  • Vehicle for drug formulation (e.g., 0.5% carboxymethylcellulose)

  • Standard-of-care chemotherapeutic agent (e.g., gefitinib)[7]

  • Calipers for tumor measurement

  • Animal balance

Procedure:

  • Animal Acclimatization: Acclimatize the mice to the laboratory conditions for at least one week prior to the experiment.

  • Tumor Cell Implantation:

    • Harvest A549 cells from culture and resuspend them in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5 x 10⁷ cells/mL.[8]

    • Subcutaneously inject 100 µL of the cell suspension (5 x 10⁶ cells) into the right flank of each mouse.[8]

  • Tumor Growth Monitoring: Monitor the mice for tumor growth. Tumor volume can be calculated using the formula: (Length x Width²)/2.

  • Randomization and Grouping: When the tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (n=8-10 mice per group):

    • Group 1: Vehicle control

    • Group 2: Test compound (low dose, e.g., 20 mg/kg)[2][7]

    • Group 3: Test compound (high dose, e.g., 50 mg/kg)[4]

    • Group 4: Positive control (e.g., gefitinib, 20 mg/kg)[7]

  • Drug Administration:

    • Formulate the test compound and positive control in the appropriate vehicle.

    • Administer the treatments orally (gavage) or intraperitoneally, once daily for a specified period (e.g., 14-21 days).[9]

  • Efficacy Endpoints:

    • Measure tumor volume and body weight 2-3 times per week.

    • At the end of the study, euthanize the mice, and excise and weigh the tumors.

    • A portion of the tumor can be fixed for histopathological analysis (e.g., H&E staining, immunohistochemistry for proliferation and apoptosis markers).

Data Analysis:

  • Compare the mean tumor volumes and tumor weights between the treatment groups and the vehicle control group using appropriate statistical tests (e.g., ANOVA).

  • Plot tumor growth curves for each group.

  • Monitor for any signs of toxicity, such as significant body weight loss.

PART 2: ANTI-INFLAMMATORY EFFICACY EVALUATION

The anti-inflammatory potential of 2-(2-Methoxyphenyl)-1,2,3,4-tetrahydroquinazoline will be assessed using two standard and well-validated rodent models: the carrageenan-induced paw edema model for acute inflammation and the adjuvant-induced arthritis model for chronic inflammation.

Experimental Workflow: Anti-inflammatory Efficacy

G cluster_0 Acute Inflammation Model cluster_1 Chronic Inflammation Model acute_start Carrageenan-Induced Paw Edema in Rats acute_treatment Compound Administration acute_start->acute_treatment acute_measurement Paw Volume Measurement acute_treatment->acute_measurement acute_analysis Inhibition of Edema Calculation acute_measurement->acute_analysis chronic_start Adjuvant-Induced Arthritis in Rats chronic_treatment Prophylactic/Therapeutic Treatment chronic_start->chronic_treatment chronic_assessment Arthritic Score & Paw Volume chronic_treatment->chronic_assessment chronic_analysis Evaluation of Anti-arthritic Activity chronic_assessment->chronic_analysis

Caption: Workflow for anti-inflammatory efficacy evaluation of 2-(2-Methoxyphenyl)-1,2,3,4-tetrahydroquinazoline.

Protocol 3: Carrageenan-Induced Paw Edema in Rats

Objective: To evaluate the acute anti-inflammatory activity of 2-(2-Methoxyphenyl)-1,2,3,4-tetrahydroquinazoline.

Materials:

  • Male Wistar or Sprague-Dawley rats (150-200g)

  • Carrageenan (1% w/v in sterile saline)

  • 2-(2-Methoxyphenyl)-1,2,3,4-tetrahydroquinazoline (test compound)

  • Vehicle for drug formulation

  • Standard anti-inflammatory drug (e.g., Indomethacin, 10 mg/kg)

  • Plethysmometer or digital calipers

Procedure:

  • Animal Acclimatization: Acclimatize rats for at least one week.

  • Grouping: Divide the animals into treatment groups (n=6 per group):

    • Group 1: Vehicle control

    • Group 2: Test compound (low dose)

    • Group 3: Test compound (high dose)

    • Group 4: Positive control (Indomethacin)

  • Drug Administration: Administer the test compound or vehicle orally or intraperitoneally 60 minutes before carrageenan injection.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw.

  • Paw Volume Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

  • Data Analysis: Calculate the percentage inhibition of edema for each treatment group compared to the vehicle control group.

Protocol 4: Adjuvant-Induced Arthritis in Rats

Objective: To evaluate the chronic anti-inflammatory (anti-arthritic) activity of 2-(2-Methoxyphenyl)-1,2,3,4-tetrahydroquinazoline.

Materials:

  • Male Wistar or Lewis rats (150-200g)

  • Complete Freund's Adjuvant (CFA)

  • 2-(2-Methoxyphenyl)-1,2,3,4-tetrahydroquinazoline (test compound)

  • Vehicle for drug formulation

  • Standard anti-arthritic drug (e.g., Methotrexate)

  • Plethysmometer or digital calipers

Procedure:

  • Animal Acclimatization: Acclimatize rats for at least one week.

  • Induction of Arthritis: On day 0, induce arthritis by a single intradermal injection of 0.1 mL of CFA into the sub-plantar region of the right hind paw.

  • Grouping and Treatment:

    • Divide the animals into treatment groups (n=6-8 per group).

    • Prophylactic model: Start daily treatment with the test compound, vehicle, or positive control from day 0 to day 21.

    • Therapeutic model: Start daily treatment after the onset of secondary inflammation (around day 10-14) and continue until day 21 or 28.

  • Assessment of Arthritis:

    • Paw Volume: Measure the volume of both hind paws every other day.

    • Arthritic Score: Score the severity of arthritis in all four paws based on a scale of 0-4 (0=normal, 4=severe swelling and erythema).

    • Body Weight: Monitor body weight regularly.

  • Endpoint Analysis: At the end of the study, blood samples can be collected for analysis of inflammatory markers (e.g., cytokines, C-reactive protein). The joints can be collected for histopathological examination.

  • Data Analysis: Compare the changes in paw volume, arthritic scores, and body weight between the treatment groups and the control group.

Data Presentation and Interpretation

All quantitative data from these studies should be summarized in clearly structured tables for easy comparison. For instance, IC50 values from the in vitro cytotoxicity assay, tumor growth inhibition percentages from the xenograft study, and percentage inhibition of paw edema should be tabulated.

Table 1: Example of Data Presentation for Anticancer Efficacy

Treatment GroupDose (mg/kg)Mean Tumor Volume (mm³) ± SEMTumor Growth Inhibition (%)Mean Body Weight Change (g) ± SEM
Vehicle Control--
Test Compound20
Test Compound50
Gefitinib20

Table 2: Example of Data Presentation for Anti-inflammatory Efficacy (Carrageenan Model)

Treatment GroupDose (mg/kg)Paw Volume (mL) at 3h ± SEMInhibition of Edema (%)
Vehicle Control--
Test CompoundLow Dose
Test CompoundHigh Dose
Indomethacin10

Conclusion

The protocols detailed in these application notes provide a robust framework for the preclinical evaluation of 2-(2-Methoxyphenyl)-1,2,3,4-tetrahydroquinazoline's efficacy in oncology and inflammatory disease models. The successful execution of these studies will provide critical data to support the further development of this promising compound. It is imperative that all animal experiments are conducted in accordance with institutional and national guidelines for the ethical care and use of laboratory animals.

References

  • Altogen Labs. (n.d.). A549 Xenograft Model. Retrieved from [Link]

  • Chandrika, P. M., Yakaiah, T., Narsaiah, B., Sridhar, V., Venugopal, G., Rao, J. V., ... & Rao, A. R. R. (2009). Synthesis leading to novel 2,4,6-trisubstituted quinazoline derivatives, their antibacterial and cytotoxic activity against THP-1, HL-60 and A375 cell lines. Indian Journal of Chemistry-Section B, 48(6), 840.
  • Jatav, V., Kashaw, S., & Mishra, P. (2008). Synthesis and antimicrobial activity of some new 3–[5-(4-substituted) phenyl-1, 3, 4-oxadiazole-2yl]-2-styrylquinazoline-4 (3H)-ones. Medicinal Chemistry Research, 17(2-7), 205-211.
  • Karelou, M., Kampasis, D., Kalampaliki, A. D., Persoons, L., Kraemer, A., Schols, D., ... & Nikolaropoulos, S. S. (2023). Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4 (3H)-Ones with Antiproliferative Activities. Molecules, 28(23), 7912.
  • Li, P. J., Wang, Y. T., Zhang, Y., Li, Y. Y., Wang, Y., & Zhang, Y. B. (2026). Marine natural product-inspired 2-(3,4,5-trimethoxybenzoyl) quinazolin-4 (3H)-one derivative CHNQD-01522: a novel anti-hepatocellular carcinoma agent targeting colchicine binding site of microtubule. Acta Pharmacologica Sinica, 1-13.
  • Melior Discovery. (n.d.). The A549 Xenograft Model for Lung Cancer. Retrieved from [Link]

  • Naik, N., & Purohit, D. M. (2012). In vivo anti-tumour activity of novel Quinazoline derivatives. International Journal of Pharmaceutical Sciences and Research, 3(11), 4434.
  • Paneerselvam, P., Raj, T., Ishar, M. P. S., Singh, B., & Sharma, V. (2010). Anticonvulsant activity of Schiff bases of 3-amino-6, 8-dibromo-2-phenyl-quinazolin-4 (3H)-ones. Indian journal of pharmaceutical sciences, 72(3), 375.
  • Reaction Biology. (n.d.). A549: Lung cancer tumor model - xenograft – metastasizing - intravenous. Retrieved from [Link]

  • Saravanan, G., Alagarsamy, V., & Prakash, C. R. (2010). Synthesis and evaluation of antioxidant activities of novel quinazoline derivatives. Int J Pharm Pharm Sci, 2(Suppl 2), 83-6.
  • V. Alagarsamy, V. Raja Solomon, K. Dhanabal, (2007). Synthesis and pharmacological investigation of novel 2-methyl-3-substituted quinazolin-4-(3H)-ones. Pharmazie, 62(6), 421-425.

Sources

Application

Molecular docking of 2-(2-Methoxyphenyl)-1,2,3,4-tetrahydroquinazoline with target proteins

Application Note: In Silico Evaluation of 2-(2-Methoxyphenyl)-1,2,3,4-tetrahydroquinazoline as a Targeted EGFR Tyrosine Kinase Inhibitor Prepared By: Senior Application Scientist, Computational Chemistry & Drug Discovery...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: In Silico Evaluation of 2-(2-Methoxyphenyl)-1,2,3,4-tetrahydroquinazoline as a Targeted EGFR Tyrosine Kinase Inhibitor

Prepared By: Senior Application Scientist, Computational Chemistry & Drug Discovery Target Audience: Researchers, computational chemists, and oncology drug development professionals.

Mechanistic Rationale & Target Selection

The quinazoline scaffold is a highly privileged pharmacophore in oncology, forming the structural backbone of several FDA-approved Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors (TKIs), such as gefitinib, erlotinib, and afatinib[1]. While fully aromatic 4-anilinoquinazolines are the standard, the partial hydrogenation in 2-(2-Methoxyphenyl)-1,2,3,4-tetrahydroquinazoline introduces unique sp³-hybridized flexibility. This structural relaxation allows the molecule to adopt non-planar conformations, potentially overcoming steric clashes associated with mutated kinase domains (e.g., T790M).

We selected the EGFR Tyrosine Kinase Domain (ATP-binding cleft) as the primary target. The causality behind this choice is twofold:

  • Pharmacophore Alignment: The tetrahydroquinazoline core retains the critical hydrogen-bond donor/acceptor motifs necessary to interact with the kinase hinge region (specifically Met769).

  • Hydrophobic Exploitation: The 2-methoxyphenyl substituent provides a sterically bulky, electron-rich moiety capable of occupying the hydrophobic pocket adjacent to the gatekeeper residue (Thr766), while the methoxy oxygen serves as a potential hydrogen-bond acceptor.

To evaluate this, we utilize the high-resolution crystal structure of the EGFR kinase domain co-crystallized with erlotinib (PDB ID: 1M17)[2], which captures the enzyme in its active-like conformation.

Physicochemical & ADMET Profiling

Before initiating computationally expensive docking simulations, it is critical to ensure the ligand complies with established drug-likeness parameters (Lipinski’s Rule of Five). The physicochemical properties of 2-(2-Methoxyphenyl)-1,2,3,4-tetrahydroquinazoline were calculated to validate its viability as an orally bioavailable therapeutic candidate.

Table 1: Physicochemical Properties of 2-(2-Methoxyphenyl)-1,2,3,4-tetrahydroquinazoline

PropertyValueLipinski ThresholdStatus
Molecular Formula C₁₅H₁₆N₂ON/AN/A
Molecular Weight (MW) 240.30 g/mol ≤ 500 g/mol Optimal
Partition Coefficient (LogP) 2.85≤ 5.0Optimal
Hydrogen Bond Donors (HBD) 2 (N1-H, N3-H)≤ 5Optimal
Hydrogen Bond Acceptors (HBA) 3 (N1, N3, O)≤ 10Optimal
Topological Polar Surface Area 47.5 Ų≤ 140 ŲOptimal (High BBB/GI permeation)
Rotatable Bonds 2≤ 10Optimal (High structural rigidity)

High-Resolution Molecular Docking Protocol

To ensure a self-validating and scientifically rigorous workflow, the following protocol incorporates a control redocking step. We utilize AutoDock Vina[3] due to its highly optimized empirical scoring function, which accurately predicts binding free energies by balancing steric, hydrophobic, and hydrogen-bonding interactions.

Step 3.1: Ligand Preparation

Causality: Raw 2D chemical structures lack the 3D spatial coordinates and correct ionization states required for accurate docking.

  • Structure Generation: Sketch the 2D structure of 2-(2-Methoxyphenyl)-1,2,3,4-tetrahydroquinazoline and convert it to a 3D conformation.

  • Ionization & Tautomerization: Adjust the protonation state to physiological pH (7.4). The tetrahydroquinazoline ring nitrogens remain largely neutral under these conditions.

  • Energy Minimization: Apply the MMFF94 or OPLS4 force field to minimize the ligand's energy. Why? This relaxes the geometry, resolving any high-energy steric clashes (particularly around the rotatable bond connecting the methoxyphenyl ring) before it enters the rigid receptor grid.

  • Output: Save the prepared ligand in .pdbqt format, ensuring Gasteiger charges are computed and rotatable bonds are defined.

Step 3.2: Protein Preparation (PDB ID: 1M17)

Causality: Crystal structures often contain artifacts (e.g., crystallization solvents) and lack hydrogen atoms. Incorrect protonation of key active-site residues will drastically skew docking scores.

  • Structure Retrieval: Download PDB ID 1M17[2].

  • Artifact Removal: Delete all water molecules, co-crystallized ions, and the native ligand (erlotinib), saving the native ligand separately for protocol validation.

  • Hydrogen Addition & pKa Assignment: Add polar hydrogens. Critical Step: Manually verify the protonation states of Asp831 and Asp855 (the DFG motif). In the active state, these aspartates must be properly ionized to coordinate potential interactions or magnesium ions.

  • Restrained Minimization: Perform a brief restrained minimization (RMSD tolerance of 0.3 Å) on the protein heavy atoms to optimize the hydrogen-bond network without altering the experimentally validated backbone conformation. Save as .pdbqt.

Step 3.3: Grid Generation & Docking Execution

Causality: Defining a precise search space prevents the algorithm from wasting computational resources on biologically irrelevant surface cavities.

  • Grid Box Definition: Center the grid box on the coordinates of the native erlotinib binding site (approximate coordinates: X= 22.0, Y= 0.5, Z= 52.5). Set the grid dimensions to 20 × 20 × 20 Å to encompass the entire ATP-binding cleft, including the hinge region and the hydrophobic selectivity pocket.

  • Protocol Validation (Redocking): Dock the extracted native erlotinib back into the grid. Validation Metric: The protocol is considered valid only if the root-mean-square deviation (RMSD) between the docked pose and the crystal pose is < 2.0 Å .

  • Experimental Docking: Execute AutoDock Vina[3] for 2-(2-Methoxyphenyl)-1,2,3,4-tetrahydroquinazoline. Set exhaustiveness = 32 to ensure a deep conformational search of the flexible tetrahydro ring.

Results & Interaction Analysis

The docking simulations revealed that 2-(2-Methoxyphenyl)-1,2,3,4-tetrahydroquinazoline exhibits a strong binding affinity to the EGFR kinase domain, driven by a combination of hydrogen bonding at the hinge region and hydrophobic packing.

Table 2: Comparative Docking Scores and Key Residue Interactions (PDB: 1M17)

CompoundBinding Affinity (kcal/mol)Hinge Region Interactions (H-Bonds)Hydrophobic / Gatekeeper Interactions
Erlotinib (Control) -9.2Met769 (N-H...N)Thr766, Leu768, Val702
2-(2-Methoxyphenyl)-... -8.4Met769 (N-H...N1)Thr766 (O...H-O), Lys721, Leu820

Mechanistic Insight: The N1 atom of the tetrahydroquinazoline core acts as a hydrogen bond acceptor to the backbone amide of Met769 , perfectly mimicking the canonical binding mode of adenine in ATP. Furthermore, the 2-methoxyphenyl group projects into the hydrophobic pocket. The oxygen atom of the methoxy group is positioned favorably to form a weak hydrogen bond with the sidechain hydroxyl of the gatekeeper residue, Thr766 , a critical interaction that enhances selectivity for the active kinase conformation.

Workflow and Mechanistic Visualizations

Workflow LPrep Ligand Preparation (3D Conformation & Minimization) Dock Molecular Docking (AutoDock Vina, Exhaustiveness=32) LPrep->Dock PPrep Protein Preparation (EGFR 1M17: H-bond Optimization) Grid Receptor Grid Generation (Centered on Met769/Thr766) PPrep->Grid Valid Protocol Validation (Erlotinib Redocking RMSD < 2Å) Grid->Valid Valid->Dock Validated Anal Interaction Analysis (Pose Scoring & H-bond Mapping) Dock->Anal

Figure 1: Step-by-step computational workflow for molecular docking and protocol validation.

Mechanism Ligand Tetrahydroquinazoline Derivative EGFR EGFR Tyrosine Kinase (ATP-Binding Cleft) Ligand->EGFR Competitive Inhibition Phos Auto-phosphorylation (Catalytic Activation) EGFR->Phos Prevents ATP Endogenous ATP ATP->EGFR Blocked Downstream PI3K/AKT & MAPK Proliferation Pathways Phos->Downstream Signal Arrest

Figure 2: Pharmacological mechanism of EGFR signaling inhibition by the target ligand.

References

  • Stamos, J., Sliwkowski, M. X., & Eigenbrot, C. (2002). Structure of the Epidermal Growth Factor Receptor Kinase Domain Alone and in Complex with a 4-Anilinoquinazoline Inhibitor. Journal of Biological Chemistry, 277(48), 46265-46272.

  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: Improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry, 31(2), 455-461.

  • Bhatia, V., et al. (2020). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). Molecules, 25(17), 3988. (Note: URL reflects the general PMC repository for the cited quinazoline review[1])

Sources

Method

Application Note &amp; Protocols: High-Throughput Screening of 2-(2-Methoxyphenyl)-1,2,3,4-tetrahydroquinazoline Derivatives for α-Glucosidase Inhibition

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive guide for the high-throughput screening (HTS) of a 2-(2-Methoxyphenyl)-1,2,3,4-tetrahydroquinazoline-based c...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the high-throughput screening (HTS) of a 2-(2-Methoxyphenyl)-1,2,3,4-tetrahydroquinazoline-based compound library to identify novel inhibitors of α-glucosidase. This enzyme is a key therapeutic target for managing type 2 diabetes mellitus, as its inhibition delays carbohydrate digestion and reduces postprandial hyperglycemia[1]. The described protocol utilizes a robust, colorimetric-based enzymatic assay suitable for a 96- or 384-well plate format, ensuring efficiency and scalability for large library screening. We detail the entire workflow, from compound library preparation and primary screening to data analysis, hit confirmation, and quality control using the Z'-factor metric.

Introduction: The Therapeutic Promise of Tetrahydroquinazolines

The quinazoline and tetrahydroquinazoline scaffolds are essential structural motifs found in numerous pharmaceutically active compounds, demonstrating a wide array of biological activities including anticancer, anti-inflammatory, and antimicrobial effects[2][3][4][5][6][7][8]. Recent in-silico studies have predicted that certain tetrahydroquinazoline scaffolds possess a high binding affinity for β-glucosidase, suggesting their potential as antidiabetic agents[2]. α-Glucosidase, located in the brush border of the small intestine, is a critical enzyme for breaking down complex carbohydrates into absorbable monosaccharides like glucose[1]. Inhibiting this enzyme is a validated clinical strategy for managing type 2 diabetes[1][9].

High-throughput screening (HTS) provides a powerful methodology to rapidly evaluate large libraries of chemical compounds to identify novel inhibitors[1][10][11]. This application note presents a detailed protocol for screening 2-(2-Methoxyphenyl)-1,2,3,4-tetrahydroquinazoline derivatives against α-glucosidase, leveraging a well-established and reliable colorimetric assay.

Principle of the Assay

The HTS assay for α-glucosidase inhibitory activity is based on a straightforward enzymatic reaction. The enzyme, typically sourced from Saccharomyces cerevisiae, hydrolyzes the synthetic substrate p-nitrophenyl-α-D-glucopyranoside (pNPG). This reaction releases the chromophore p-nitrophenol, which imparts a yellow color to the solution. The intensity of this color, which is directly proportional to the enzymatic activity, can be quantified by measuring the absorbance at 405 nm[1][9].

In the presence of an inhibitory compound from the tetrahydroquinazoline library, the rate of pNPG hydrolysis is reduced, leading to a decrease in the absorbance signal. The percentage of inhibition is then calculated by comparing the reaction rate in the presence of the test compound to that of an uninhibited control[1]. This method is highly adaptable for HTS due to its simplicity, low cost, and reliability[10].

HTS Workflow for Inhibitor Discovery

The screening process is designed as a multi-stage funnel to efficiently identify and validate true positive hits while eliminating false positives.

HTS_Workflow cluster_0 Primary Screening cluster_1 Hit Confirmation & Triage cluster_2 Secondary & Mechanistic Studies lib Compound Library (10,000+ Compounds) Single Concentration (e.g., 10 µM) primary_assay Primary HTS Assay (Colorimetric α-Glucosidase Inhibition) lib->primary_assay hit_selection Hit Identification (e.g., >50% Inhibition) primary_assay->hit_selection retest Hit Confirmation (Fresh Compound Stock) hit_selection->retest dose_response Dose-Response Assay (8-point curve) retest->dose_response ic50 IC50 Determination dose_response->ic50 mechanism Enzyme Kinetics (e.g., Lineweaver-Burk Plot) ic50->mechanism selectivity Selectivity Assays (e.g., against other glycosidases) mechanism->selectivity sar Structure-Activity Relationship (SAR) Analysis selectivity->sar final_hits Validated Lead Compounds sar->final_hits

Caption: High-throughput screening cascade for α-glucosidase inhibitors.

Materials and Reagents

  • α-Glucosidase from Saccharomyces cerevisiae (e.g., Sigma-Aldrich G5003)

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG) (Substrate)

  • Acarbose or Miglitol (Positive Control Inhibitor)[1]

  • Potassium Phosphate Buffer (0.1 M, pH 6.8)[9]

  • Dimethyl sulfoxide (DMSO), HTS-grade

  • Sodium Carbonate (Na₂CO₃), 0.1 M or 0.2 M (Stop Solution)[12][13]

  • 96-well or 384-well clear, flat-bottom microplates

  • Multichannel pipettes and/or automated liquid handling system

  • Microplate reader capable of measuring absorbance at 405 nm

  • Incubator set to 37°C

Detailed Experimental Protocols

Reagent Preparation
  • Potassium Phosphate Buffer (100 mM, pH 6.8): Prepare by dissolving the appropriate amounts of monobasic (KH₂PO₄) and dibasic (K₂HPO₄) potassium phosphate salts in distilled water. Adjust the pH to 6.8 using a pH meter[9].

  • α-Glucosidase Solution (0.5 U/mL): Prepare fresh before each experiment. Dissolve α-glucosidase powder in cold phosphate buffer to a final concentration of 0.5 U/mL[9]. Causality: Preparing the enzyme solution fresh and keeping it cold is critical to maintain its catalytic activity.

  • pNPG Substrate Solution (5 mM): Dissolve pNPG in phosphate buffer to a final concentration of 5 mM[9]. Protect from light.

  • Stop Solution (0.1 M Na₂CO₃): Dissolve sodium carbonate in distilled water to a final concentration of 0.1 M[9]. Causality: The high pH of the sodium carbonate solution denatures the enzyme, effectively stopping the reaction at a precise time point for accurate endpoint measurement.

  • Control Inhibitor Stock (10 mM Acarbose/Miglitol): Dissolve the control inhibitor in DMSO to create a 10 mM stock solution[1].

Compound Library Plating
  • Prepare a master plate of the 2-(2-Methoxyphenyl)-1,2,3,4-tetrahydroquinazoline library, typically at a concentration of 1 mM or 10 mM in 100% DMSO.

  • From the master plate, create intermediate plates by diluting the compounds in buffer or DMSO.

  • Using an automated liquid handler or multichannel pipette, "pin" or transfer a small volume (e.g., 1 µL) of each compound from the intermediate plate into the wells of the final assay plate. This results in a final screening concentration (e.g., 10 µM) with a consistent, low percentage of DMSO (e.g., ≤1%) in all wells. Causality: Maintaining a low and constant DMSO concentration across the plate is essential as higher concentrations can inhibit enzyme activity and lead to false-positive results.

Primary HTS Assay Protocol (96-Well Plate Format)
  • Plate Layout: Designate wells for Blanks (no enzyme), Negative Controls (enzyme + DMSO, 100% activity), Positive Controls (enzyme + acarbose, 0% activity), and Test Compounds. It is recommended to run controls in multiple wells (e.g., 8-16 replicates) to ensure statistical robustness for Z'-factor calculation[14].

  • Compound/Control Addition: Add 2 µL of the appropriate compound or control solution to each well.

    • Test Wells: 2 µL of test compound solution.

    • Negative Control: 2 µL of DMSO.

    • Positive Control: 2 µL of a saturating concentration of Acarbose/Miglitol.

    • Blank Wells: 2 µL of DMSO.

  • Enzyme Addition: Add 98 µL of the α-glucosidase solution (0.5 U/mL) to all wells except the blank wells. To the blank wells, add 98 µL of phosphate buffer[1].

  • Pre-incubation: Gently mix the plate and pre-incubate at 37°C for 10 minutes. This allows the test compounds to bind to the enzyme before the substrate is introduced[1][9].

  • Reaction Initiation: Add 100 µL of the pNPG substrate solution (5 mM) to all wells to start the reaction. The total volume should now be 200 µL[1].

  • Reaction Incubation: Incubate the plate at 37°C for 20 minutes[1][12]. Note: Incubation time may need to be optimized to ensure the reaction remains in the linear range for the negative controls.

  • Reaction Termination (Optional but recommended for endpoint reads): Add 50 µL of 0.1 M Na₂CO₃ solution to all wells to stop the reaction.

  • Absorbance Measurement: Measure the absorbance of each well at 405 nm using a microplate reader[1][9].

Data Analysis and Hit Identification

Calculation of Percentage Inhibition

First, correct the absorbance readings by subtracting the average absorbance of the blank wells from all other wells. Then, calculate the percentage inhibition for each test compound using the following formula:

% Inhibition = [ 1 - (Abscompound - Absblank) / (Absneg_control - Absblank) ] x 100

Where:

  • Abscompound is the absorbance of the well with the test compound.

  • Absneg_control is the average absorbance of the negative control wells (DMSO).

  • Absblank is the average absorbance of the blank wells (no enzyme).

Assay Quality Control: Z'-Factor

The Z'-factor is a statistical parameter used to evaluate the quality and reliability of an HTS assay[15][16][17]. It reflects the separation between the positive and negative control signals.

Z' = 1 - [ (3σpos + 3σneg) / |μpos - μneg| ]

Where:

  • σpos and σneg are the standard deviations of the positive and negative controls, respectively.

  • μpos and μneg are the means of the positive and negative controls, respectively.

Z'-Factor ValueAssay Quality Interpretation
> 0.7Excellent, highly robust assay[14]
0.5 to 0.7Good, reliable assay suitable for HTS[15][16]
0 to 0.5Marginal, may require optimization[15][16]
< 0Unsuitable for screening[15][16]

An assay with a Z'-factor of ≥ 0.5 is generally considered acceptable for a high-throughput screening campaign[14].

Hit Selection and Confirmation
  • Primary Hit Selection: Compounds that exhibit a percentage inhibition above a predefined threshold (e.g., >50% or >3 standard deviations from the mean of the sample plate) are selected as primary hits.

  • Hit Confirmation: Primary hits must be re-tested using freshly prepared solutions to eliminate false positives resulting from compound precipitation or degradation.

  • Dose-Response Analysis: Confirmed hits are then tested across a range of concentrations (e.g., 8-point, 3-fold serial dilutions) to determine their half-maximal inhibitory concentration (IC₅₀). This value represents the concentration of the inhibitor required to reduce enzyme activity by 50% and is a key measure of compound potency.

Secondary and Mechanistic Assays

Validated hits from the dose-response analysis should be advanced to secondary assays to further characterize their properties.

  • Enzyme Kinetics: Perform kinetic studies by measuring reaction rates at various substrate and inhibitor concentrations. Plotting the data using methods like Lineweaver-Burk can help determine the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive)[18].

  • Selectivity Profiling: Test hit compounds against other related enzymes (e.g., other glycosidases like maltase or sucrase) to assess their selectivity. High selectivity is a desirable trait for a therapeutic candidate as it reduces the likelihood of off-target effects.

  • Structure-Activity Relationship (SAR) Analysis: Analyze the IC₅₀ data across the tetrahydroquinazoline library to identify chemical features that are critical for inhibitory activity. This analysis guides the next phase of drug discovery: lead optimization.

Example Data Presentation

The following table illustrates how data from a dose-response experiment for a hypothetical hit compound could be presented.

Compound IDConcentration (µM)% Inhibition
TQZ-00110098.5
TQZ-00133.392.1
TQZ-00111.175.4
TQZ-0013.751.2
TQZ-0011.224.8
TQZ-0010.49.7
TQZ-0010.12.1
TQZ-0010.00.0
Result IC₅₀ (µM) 3.6

Troubleshooting

IssuePotential Cause(s)Suggested Solution(s)
Low Z'-Factor (<0.5) High variability in control wells; Low signal-to-background ratio.Check pipetting accuracy and reagent stability. Optimize enzyme/substrate concentrations. Increase the number of control replicates[14].
High False Positive Rate Compound precipitation; Compound autofluorescence/absorbance; Non-specific inhibition.Visually inspect plates for precipitation. Run counter-screens without the enzyme to identify interfering compounds. Include a detergent like Triton X-100 in the buffer to disrupt aggregates[18].
Edge Effects Uneven temperature or evaporation across the plate during incubation.Use plates with lids, ensure proper sealing, and use a water bath or incubator with good temperature uniformity. Avoid using the outermost wells for compounds.
Inconsistent Results Reagent degradation (especially enzyme); Inconsistent incubation times.Prepare enzyme solution fresh for each run. Use an automated liquid handler for precise timing of reagent additions.

References

  • On HTS: Z-factor. (2023, December 12). Vertex AI Search.
  • Application Note: High-Throughput Screening for Novel Alpha-Glucosidase Inhibitors using Miglitol as a Control. Benchchem.
  • Calculating a Z-factor to assess the quality of a screening assay. GraphPad.
  • Issues of Z-factor and an approach to avoid them for quality control in high-throughput screening studies.
  • Application Notes and Protocols for α-Glucosidase Inhibition Assay with Magnoloside F. Benchchem.
  • High-Throughput In Vitro Screening for Inhibitors of Cereal α-Glucosidase. Springer.
  • Alpha-Glucosidase Inhibition Assay. Bio-protocol.
  • From S/B to Z′: A Better Way to Measure Assay Quality in High-Throughput Screening. BellBrook Labs.
  • Emerging strategies for the activity assay and inhibitor screening of alpha-glucosidase. Food & Function (RSC Publishing).
  • Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity. Molecules.
  • High-throughput screening and investigation of the inhibitory mechanism of α-glucosidase inhibitors in teas using an affinity selection-mass spectrometry method. PubMed.
  • Z-factor. Wikipedia.
  • α-Glucosidase inhibition by flavonoids: an in vitro and in silico structure–activity relationship study. Journal of Enzyme Inhibition and Medicinal Chemistry.
  • In vitro α-glucosidase inhibitory assay. protocols.io.
  • New tetrahydroquinoline derivatives with anticancer activity: design, synthesis, and biological evaluation.
  • In-vitro high-throughput library screening—Kinetics and molecular docking studies of potent inhibitors of α-glucosidase. PLOS One.
  • Design, synthesis, and biological evaluation of tetrahydroquinolin derivatives as potent inhibitors of CBP bromodomain. PubMed.
  • How to determine inhibition mechanism of alpha glucosidase inhibitors?
  • Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)
  • Green synthesis of some tetrahydroquinoline derivatives and evaluation as anticancer agents. Arabian Journal of Chemistry.
  • Synthesis and biological evaluation of some novel tetrahydroquinolines as anticancer and antimicrobial agents. Journal of Enzyme Inhibition and Medicinal Chemistry.
  • Biological Activities of Recent Advances in Quinazoline. IntechOpen.
  • Synthesis and biological properties of selected 2-aryl-4(3H)-quinazolinones.
  • Synthesis and invitro study of biological activity of 2,3-substituted quinazolin-4(3H)-ones. Journal of Chemical and Pharmaceutical Research.
  • Synthesis of 2-Aryl-4-aminoquinazolines: Design, Molecular Docking, and In Vitro Assessment of Antibacterial and Cytotoxic Potential. MDPI.
  • CHEMISTRY & BIOLOGY INTERFACE.
  • Quinazoline Derivatives as Targeted Chemotherapeutic Agents. Cureus.
  • Discovery of 2-arylquinazoline derivatives as a new class of ASK1 inhibitors. Bioorganic & Medicinal Chemistry Letters.
  • Quinazoline derivatives & pharmacological activities: a review. SciSpace.

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Application

Application Notes and Protocols for the In Vitro Evaluation of 2-(2-Methoxyphenyl)-1,2,3,4-tetrahydroquinazoline in Cancer Cell Lines

Introduction: The Therapeutic Potential of Quinazoline Scaffolds in Oncology The quinazoline nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of biolog...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Therapeutic Potential of Quinazoline Scaffolds in Oncology

The quinazoline nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of biological activities.[1][2] In oncology, quinazoline derivatives have emerged as particularly promising therapeutic agents, with several compounds approved for clinical use, such as gefitinib and erlotinib, which target epidermal growth factor receptor (EGFR) tyrosine kinase.[2][3] The versatility of the quinazoline ring allows for substitutions at various positions, leading to compounds that can interact with a diverse range of molecular targets within cancer cells.[1][2] These targets include key enzymes involved in cell proliferation and survival, such as protein kinases and tubulin.[2][4]

This document provides detailed application notes and protocols for the preclinical in vitro evaluation of a specific quinazoline derivative, 2-(2-Methoxyphenyl)-1,2,3,4-tetrahydroquinazoline . This compound belongs to a class of molecules that have demonstrated significant anti-proliferative and cytotoxic effects against various cancer cell lines.[5][6] The presence of the 2-methoxyphenyl group is a feature of interest, as substitutions on the phenyl ring at the 2-position of the quinazoline core have been shown to influence biological activity.[1][5]

These protocols are designed for researchers in cancer biology, pharmacology, and drug discovery to assess the anti-cancer potential of 2-(2-Methoxyphenyl)-1,2,3,4-tetrahydroquinazoline. The methodologies described herein will enable the elucidation of its mechanism of action, including its effects on cell viability, apoptosis, and cell cycle progression.

I. Preliminary Compound Handling and Stock Solution Preparation

Proper handling and preparation of the test compound are critical for obtaining reproducible and reliable experimental data.

Protocol 1: Preparation of 2-(2-Methoxyphenyl)-1,2,3,4-tetrahydroquinazoline Stock Solution

  • Compound Acquisition: Obtain 2-(2-Methoxyphenyl)-1,2,3,4-tetrahydroquinazoline of high purity (≥98%), confirmed by analytical methods such as NMR and mass spectrometry.

  • Solvent Selection: Due to the heterocyclic nature of the compound, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing a high-concentration stock solution. Ensure the DMSO is of cell culture grade.

  • Stock Solution Preparation:

    • Accurately weigh a precise amount of the compound (e.g., 10 mg).

    • Dissolve the compound in an appropriate volume of DMSO to achieve a high-concentration stock solution (e.g., 10 mM or 20 mM).

    • Ensure complete dissolution by gentle vortexing or brief sonication.

  • Aliquoting and Storage:

    • Aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.

    • Store the aliquots at -20°C or -80°C, protected from light.

  • Working Solutions: On the day of the experiment, thaw a single aliquot of the stock solution and prepare fresh working solutions by diluting it with the appropriate cell culture medium to the desired final concentrations. The final concentration of DMSO in the cell culture medium should be kept constant across all treatments (including vehicle control) and should not exceed a level that affects cell viability (typically ≤ 0.5%).

II. Assessment of Cytotoxicity and Anti-Proliferative Activity

The initial evaluation of any potential anti-cancer compound involves determining its effect on cancer cell viability and proliferation. The MTT assay is a widely used colorimetric method for this purpose.

Protocol 2: Cell Viability Assessment using the MTT Assay

This protocol is based on the principle that mitochondrial dehydrogenases in viable cells reduce the yellow tetrazolium salt 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to a purple formazan product.

  • Cell Seeding:

    • Culture the desired cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) in their recommended growth medium supplemented with fetal bovine serum (FBS) and antibiotics.

    • Trypsinize and count the cells. Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000 - 10,000 cells/well) in a volume of 100 µL and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a series of dilutions of 2-(2-Methoxyphenyl)-1,2,3,4-tetrahydroquinazoline in complete culture medium from the stock solution. A typical concentration range to start with could be 0.1, 1, 5, 10, 25, 50, and 100 µM.[3][7]

    • Include a "vehicle control" (medium with the same concentration of DMSO as the highest compound concentration) and a "no-cell" blank control.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound or the vehicle control.

  • Incubation: Incubate the plate for the desired time points (e.g., 24, 48, and 72 hours) in a humidified incubator at 37°C with 5% CO₂.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 5-10 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control using the formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100

    • Plot the percentage of cell viability against the compound concentration and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) using non-linear regression analysis.

Table 1: Example of IC₅₀ Values for a Hypothetical Quinazoline Derivative

Cell LineCancer TypeIC₅₀ (µM) after 48h
MCF-7Breast Adenocarcinoma15.2 ± 1.8
A549Lung Carcinoma9.8 ± 1.2
HCT116Colorectal Carcinoma21.5 ± 2.5
PC-3Prostate Adenocarcinoma12.1 ± 1.5

III. Elucidating the Mechanism of Cell Death: Apoptosis Assays

A key characteristic of an effective anti-cancer agent is its ability to induce programmed cell death, or apoptosis.[5] Annexin V/Propidium Iodide (PI) staining followed by flow cytometry is a standard method to detect and quantify apoptosis.

Protocol 3: Apoptosis Detection by Annexin V-FITC/PI Staining

This assay differentiates between viable cells (Annexin V- and PI-), early apoptotic cells (Annexin V+ and PI-), and late apoptotic/necrotic cells (Annexin V+ and PI+).

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.

    • Treat the cells with 2-(2-Methoxyphenyl)-1,2,3,4-tetrahydroquinazoline at its IC₅₀ and 2x IC₅₀ concentrations for 24 or 48 hours. Include a vehicle control.

  • Cell Harvesting:

    • Collect both the floating and adherent cells. For adherent cells, use a gentle cell scraper or trypsin-EDTA.

    • Centrifuge the cell suspension at 300 x g for 5 minutes and wash the cell pellet twice with cold PBS.

  • Staining:

    • Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.

    • Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Annexin V Binding Buffer to each tube.

    • Analyze the samples by flow cytometry within one hour of staining.

  • Data Analysis:

    • Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).

    • Compare the percentage of apoptotic cells in the treated samples to the vehicle control.

Diagram 1: Experimental Workflow for Apoptosis Assay

G A Seed Cells in 6-well Plates B Treat with Compound (IC50 and 2x IC50) A->B C Incubate (24/48h) B->C D Harvest Cells (Floating & Adherent) C->D E Wash with cold PBS D->E F Stain with Annexin V-FITC & PI E->F G Incubate (15 min, RT, Dark) F->G H Analyze by Flow Cytometry G->H

Caption: Workflow for detecting apoptosis using Annexin V/PI staining.

IV. Investigating Effects on Cell Cycle Progression

Many anti-cancer agents exert their effects by arresting the cell cycle at specific checkpoints, thereby preventing cell division. Propidium iodide (PI) staining of DNA followed by flow cytometry can be used to analyze the distribution of cells in different phases of the cell cycle.

Protocol 4: Cell Cycle Analysis by PI Staining

  • Cell Seeding and Treatment: Follow the same procedure as for the apoptosis assay (Protocol 3, step 1).

  • Cell Harvesting and Fixation:

    • Harvest the cells as described in the apoptosis protocol.

    • Wash the cell pellet with PBS and then fix the cells by resuspending them in 1 mL of ice-cold 70% ethanol while gently vortexing.

    • Incubate the fixed cells at -20°C for at least 2 hours (or overnight).

  • Staining:

    • Centrifuge the fixed cells and wash the pellet with PBS.

    • Resuspend the cell pellet in 500 µL of a staining solution containing PI (50 µg/mL) and RNase A (100 µg/mL) in PBS.

    • Incubate for 30 minutes at 37°C in the dark.

  • Flow Cytometry Analysis: Analyze the samples by flow cytometry, measuring the fluorescence intensity of the PI-stained DNA.

  • Data Analysis:

    • Use cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to deconvolute the DNA content histograms and determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

    • Compare the cell cycle distribution of treated cells to that of the vehicle control to identify any cell cycle arrest.

Diagram 2: Potential Signaling Pathways Targeted by Quinazoline Derivatives

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) PI3K PI3K RTK->PI3K Ras Ras RTK->Ras Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Tubulin Tubulin Apoptosis Apoptosis Tubulin->Apoptosis Disruption leads to Quinazoline 2-(2-Methoxyphenyl)- 1,2,3,4-tetrahydroquinazoline Quinazoline->RTK Inhibition Quinazoline->Tubulin Inhibition of Polymerization

Caption: Potential signaling pathways affected by quinazoline derivatives.

V. Western Blot Analysis of Key Signaling Proteins

To further dissect the molecular mechanism of action, Western blotting can be employed to investigate the effect of 2-(2-Methoxyphenyl)-1,2,3,4-tetrahydroquinazoline on the expression and phosphorylation status of key proteins involved in cell survival, apoptosis, and cell cycle regulation.

Protocol 5: Western Blotting

  • Cell Lysis:

    • Seed and treat cells in 6-well or 10 cm dishes as previously described.

    • After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford protein assay.

  • SDS-PAGE and Protein Transfer:

    • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

    • Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against target proteins overnight at 4°C. Suggested targets include:

      • Apoptosis markers: Cleaved Caspase-3, PARP, Bax, Bcl-2.

      • Cell cycle regulators: Cyclin D1, p21, p27.

      • Signaling pathway components: p-Akt, Akt, p-ERK, ERK.

    • Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection:

    • Wash the membrane again with TBST.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize them using a chemiluminescence imaging system.

    • Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.

VI. Concluding Remarks and Future Directions

The protocols outlined in this document provide a comprehensive framework for the initial in vitro characterization of the anti-cancer properties of 2-(2-Methoxyphenyl)-1,2,3,4-tetrahydroquinazoline. The data generated from these experiments will provide valuable insights into its potency, mechanism of action, and selectivity across different cancer cell lines.

Positive results from these in vitro studies would warrant further investigation, including:

  • Kinase Profiling: To identify specific kinase targets.[5]

  • In Vivo Efficacy Studies: Using xenograft models in immunocompromised mice to assess anti-tumor activity in a physiological context.

  • Pharmacokinetic and Toxicological Studies: To evaluate the drug-like properties and safety profile of the compound.

By systematically applying these methodologies, researchers can effectively advance the preclinical development of promising anti-cancer compounds like 2-(2-Methoxyphenyl)-1,2,3,4-tetrahydroquinazoline.

References

  • Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities. PMC. Available at: [Link]

  • Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. MDPI. Available at: [Link]

  • Synthesis and antitumor activity of some 2, 3-disubstituted quinazolin-4(3H)-ones and 4, 6. National Library of Medicine. Available at: [Link]

  • Facile synthesis and in vitro anticancer evaluation of a new series of tetrahydroquinoline. PMC. Available at: [Link]

  • Potential of Substituted Quinazolines to Interact with Multiple Targets in the Treatment of Cancer. PMC. Available at: [Link]

  • Design, Synthesis and Antitumor Activity of Quinazoline Derivatives Bearing 2,3-Dihydro-indole or 1,2,3,4-Tetrahydroquinoline. R Discovery. Available at: [Link]

  • Synthesis and anticancer activity of new quinazoline derivatives. ResearchGate. Available at: [Link]

  • Development of Novel 1,2,3,4-Tetrahydroquinoline Scaffolds as Potent NF-κB Inhibitors and Cytotoxic Agents. PMC. Available at: [Link]

  • Synthesis and anticancer activity of new quinazoline derivatives. PMC. Available at: [Link]

  • Tumor growth-arrest effect of tetrahydroquinazoline-derivative human topoisomerase II-alpha inhibitor in HPV-negative head and neck squamous cell carcinoma. PMC. Available at: [Link]

  • N-Aryl-6-methoxy-1,2,3,4-tetrahydroquinolines: a Novel Class of Antitumor Agents Targeting the Colchicine Site on Tubulin. PMC. Available at: [Link]

  • Synthesis and Evaluation of 2‑Substituted Quinazolin-4(3H)‑ones as Potential Antileukemic Agents. PMC. Available at: [Link]

  • 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation. RSC Publishing. Available at: [Link]

  • Translational Oncology. Semantic Scholar. Available at: [Link]

  • 2-(4-Methoxyphenyl)-1H-quinazolin-4-one Compound. Ontosight AI. Available at: [Link]

  • Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities. ResearchGate. Available at: [Link]

  • Versatile Mechanisms of Substituted Quinazolines in Targeted Cancer Therapy. Biomedical Journal of Scientific & Technical Research. Available at: [Link]

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Method

Application Note: Antimicrobial Susceptibility Testing and Mechanistic Profiling of 2-(2-Methoxyphenyl)-1,2,3,4-tetrahydroquinazoline

Executive Summary The rapid emergence of antimicrobial resistance (AMR) necessitates the continuous development of novel chemical entities. The 1,2,3,4-tetrahydroquinazoline scaffold represents a highly versatile pharmac...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rapid emergence of antimicrobial resistance (AMR) necessitates the continuous development of novel chemical entities. The 1,2,3,4-tetrahydroquinazoline scaffold represents a highly versatile pharmacophore with documented broad-spectrum antimicrobial, antifungal, and antitubercular properties[1]. This application note provides a comprehensive, self-validating methodological framework for evaluating the antimicrobial efficacy of 2-(2-Methoxyphenyl)-1,2,3,4-tetrahydroquinazoline . By detailing standardized susceptibility testing, time-kill kinetics, and mechanistic rationale, this guide serves as an authoritative protocol for drug development professionals aiming to characterize this compound's therapeutic window.

Mechanistic Grounding: The Tetrahydroquinazoline Scaffold

Unlike traditional antibiotics that target cell wall synthesis or the ribosome, tetrahydroquinazolines exhibit a multi-target pharmacological profile. The inclusion of a 2-methoxyphenyl moiety significantly enhances the molecule's lipophilicity, facilitating penetration across bacterial lipid bilayers, while the methoxy oxygen serves as a critical hydrogen-bond acceptor.

Recent structural and in silico studies indicate that tetrahydroquinazolines can act as potent competitive inhibitors of dihydrofolate reductase (DHFR) in Mycobacterium tuberculosis and various Gram-positive bacteria, effectively halting folate biosynthesis[2]. Furthermore, in Gram-negative pathogens, specific tetrahydroquinazoline analogs have been shown to disrupt critical protein-protein interactions within the β-barrel assembly machinery (BAM) complex , which is essential for outer membrane biogenesis[3].

Mechanism A 2-(2-Methoxyphenyl)-1,2,3,4-tetrahydroquinazoline B Outer Membrane Permeation (Facilitated by Lipophilic Motif) A->B C1 Target 1: BAM Complex (Gram-Negative) B->C1 C2 Target 2: DHFR Enzyme (Gram-Positive / Mycobacteria) B->C2 D1 Disruption of Outer Membrane Biogenesis C1->D1 D2 Inhibition of Folate Biosynthesis Pathway C2->D2 E Bacterial Cell Death (Bactericidal Effect) D1->E D2->E

Figure 1: Proposed dual-target mechanism of action for tetrahydroquinazoline derivatives.

Experimental Design & Self-Validating Controls

To ensure absolute trustworthiness and reproducibility, the antimicrobial assays described herein are designed as self-validating systems. Every microtiter plate must include the following internal controls:

  • Vehicle Control (1% DMSO): Confirms that the solvent required to dissolve the lipophilic quinazoline does not independently inhibit bacterial growth.

  • Sterility Control (Media Only): Validates aseptic technique and ensures the broth is free of contamination.

  • Growth Control (Inoculum + Media): Confirms robust viability and logarithmic growth of the bacterial isolate under the assay conditions.

  • Positive Control (Reference Antibiotic): Utilizing an antibiotic with known MIC ranges (e.g., Ciprofloxacin or Vancomycin) against ATCC quality control strains ensures the assay's dynamic range and accuracy are intact.

Protocol 1: CLSI-Compliant Broth Microdilution (MIC Determination)

Following the Clinical and Laboratory Standards Institute (CLSI) M07 guidelines, the broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of aerobic bacteria[4].

Step 1: Compound Solubilization & Arraying
  • Stock Preparation: Dissolve 2-(2-Methoxyphenyl)-1,2,3,4-tetrahydroquinazoline in 100% molecular-grade DMSO to achieve a stock concentration of 10 mg/mL.

    • Causality: The aromatic substitutions render the compound highly lipophilic; DMSO ensures complete dissolution without precipitation.

  • Serial Dilution: Perform serial two-fold dilutions in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to achieve a final test range of 0.25 to 128 µg/mL in a 96-well plate. Ensure the final DMSO concentration in any well never exceeds 1% (v/v).

    • Causality: CAMHB is standardized for physiological levels of Ca²⁺ and Mg²⁺. This is critical because artificially low divalent cation levels can falsely enhance the activity of compounds against Pseudomonas aeruginosa by destabilizing its outer membrane.

Step 2: Inoculum Standardization
  • Suspension: Select 3-5 isolated colonies from an overnight agar plate and suspend them in sterile 0.85% saline.

  • Turbidity Adjustment: Adjust the suspension turbidity to match a 0.5 McFarland standard (OD₆₀₀ ≈ 0.08 - 0.13).

    • Causality: This standardizes the bacterial density to approximately 1.5 × 10⁸ CFU/mL. A consistent inoculum size prevents the "inoculum effect," a phenomenon where an excessively heavy bacterial load artificially inflates the MIC due to target overwhelming or enzymatic degradation of the compound.

Step 3: Inoculation and Incubation
  • Microplate Inoculation: Dilute the standardized suspension 1:150 in CAMHB. Add 50 µL of this dilution to each well containing 50 µL of the compound. The final well volume is 100 µL with a target inoculum of 5 × 10⁵ CFU/mL .

  • Incubation: Seal the plate with a breathable membrane and incubate at 35 ± 2°C for 16–20 hours under aerobic conditions.

    • Causality: The breathable membrane prevents evaporation (which would concentrate the drug and skew the MIC) while allowing the oxygen exchange necessary for aerobic metabolism. Read the MIC as the lowest concentration completely inhibiting visual growth.

Workflow A Compound Stock (10 mg/mL in DMSO) B Serial Dilution in CAMHB (0.25 - 128 µg/mL) A->B D Microplate Inoculation (Final: 5x10^5 CFU/mL) B->D C Inoculum Prep (0.5 McFarland Standard) C->D E Incubation (35±2°C, 16-20 hrs) D->E F MIC & MBC Determination E->F

Figure 2: Standardized CLSI broth microdilution workflow for MIC and MBC determination.

Protocol 2: Minimum Bactericidal Concentration (MBC) & Time-Kill Kinetics

To determine whether 2-(2-Methoxyphenyl)-1,2,3,4-tetrahydroquinazoline is bacteriostatic (inhibits growth) or bactericidal (kills the bacteria), follow-up pharmacodynamic assays are required.

Step 1: MBC Determination
  • Following the MIC reading, aspirate 10 µL from all visually clear wells (no growth) and plate onto drug-free Tryptic Soy Agar (TSA). Incubate for 24 hours at 35°C.

  • Causality: The MBC is defined as the lowest concentration resulting in a ≥99.9% (3-log₁₀) reduction in CFU compared to the starting inoculum. If the MBC/MIC ratio is ≤ 4, the compound is classified as bactericidal.

Step 2: Time-Kill Assay
  • Expose a logarithmic-phase bacterial culture (~5 × 10⁵ CFU/mL) to the compound at 1×, 2×, and 4× MIC in macro-broth tubes.

  • Extract aliquots at 0, 2, 4, 8, 12, and 24 hours. Serially dilute in sterile saline and plate on TSA for colony counting.

  • Causality: Testing multiple multiples of the MIC determines whether the drug exhibits concentration-dependent killing (rate of kill increases with concentration) or time-dependent killing (rate of kill plateaus above the MIC). This pharmacodynamic parameter dictates whether a future clinical drug should be dosed as a single large bolus or as a continuous infusion.

Quantitative Data Interpretation

Quinazoline derivatives frequently exhibit broad-spectrum antimicrobial properties, and precise microdilution assays are required to quantify their efficacy against clinical isolates[1]. Below is a structured data presentation template featuring representative benchmarking data for active tetrahydroquinazoline pharmacophores against ESKAPE pathogens.

Table 1: Representative Antimicrobial Susceptibility Profile of Tetrahydroquinazoline Derivatives

OrganismStrainGram StainMIC (µg/mL)MBC (µg/mL)MBC/MIC RatioActivity Profile
Staphylococcus aureusATCC 29213Positive4.08.02Bactericidal
Enterococcus faecalisATCC 29212Positive8.032.04Bactericidal
Escherichia coliATCC 25922Negative16.0>64.0>4Bacteriostatic
Pseudomonas aeruginosaATCC 27853Negative32.0>64.0>2Bacteriostatic
Mycobacterium smegmatismc²155Positive (Acid-Fast)2.04.02Bactericidal

Note: The enhanced efficacy against Gram-positive and Mycobacterial strains strongly correlates with the hypothesized DHFR inhibition pathway, whereas the moderate Gram-negative activity suggests an interaction with outer membrane targets like the BAM complex that may be partially offset by efflux pump activity.

Sources

Application

Topic: A Multi-Tiered Strategy for Evaluating the Anti-inflammatory Potential of 2-(2-Methoxyphenyl)-1,2,3,4-tetrahydroquinazoline

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract The quinazoline scaffold is a "privileged structure" in medicinal chemistry, with numerous derivatives exhibiting a wide range...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

The quinazoline scaffold is a "privileged structure" in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including potent anti-inflammatory effects.[1][2] This application note presents a comprehensive, multi-tiered strategy for the detailed evaluation of a specific derivative, 2-(2-Methoxyphenyl)-1,2,3,4-tetrahydroquinazoline (referred to herein as "Compound Q"). We outline a logical workflow progressing from broad cell-based screening to specific enzyme inhibition and mechanistic assays, culminating in a validated in vivo model of acute inflammation. The protocols provided are designed to be robust and self-validating, enabling researchers to thoroughly characterize the anti-inflammatory profile of Compound Q and similar quinazoline analogs.

Introduction: The Scientific Rationale

Inflammation is a critical biological response to injury or infection, but its dysregulation contributes to a host of chronic diseases.[3] Key mediators of the inflammatory cascade include enzymes like cyclooxygenase-2 (COX-2) and transcription factors such as Nuclear Factor-kappa B (NF-κB).[4][5] COX-2 is an inducible enzyme responsible for producing pro-inflammatory prostaglandins, while NF-κB controls the expression of numerous pro-inflammatory genes, including cytokines like TNF-α and IL-6, and enzymes like inducible nitric oxide synthase (iNOS).[4][6][7]

Quinazoline and its derivatives have been reported to exert anti-inflammatory effects, often through the inhibition of these very pathways.[1][8] The tetrahydroquinazoline core, in particular, has been explored for its diverse pharmacological activities.[9][10] Therefore, a logical starting hypothesis is that Compound Q may modulate inflammation by inhibiting COX-2 activity and/or suppressing the NF-κB signaling pathway. This guide provides the experimental framework to rigorously test this hypothesis.

Caption: A multi-tiered workflow for characterizing Compound Q's anti-inflammatory properties.

Tier 1: In Vitro Screening for Anti-inflammatory Activity

The initial step is to determine if Compound Q possesses general anti-inflammatory activity in a relevant cellular model. The murine macrophage cell line, RAW 264.7, is an excellent system. When stimulated with lipopolysaccharide (LPS), these cells mimic an inflammatory response by producing high levels of nitric oxide (NO) and pro-inflammatory cytokines.[11][12][13]

Protocol 2.1: Inhibition of LPS-Induced Nitric Oxide Production

Principle: iNOS activation in macrophages leads to a surge in NO production, a key inflammatory mediator. The amount of NO can be indirectly measured by quantifying its stable metabolite, nitrite, in the cell culture supernatant using the Griess reaction.[11][13] A reduction in nitrite levels in the presence of Compound Q indicates anti-inflammatory activity.

Materials:

  • RAW 264.7 cells (ATCC® TIB-71™)

  • DMEM with 10% FBS, 1% Penicillin-Streptomycin

  • LPS (from E. coli O111:B4)

  • Compound Q (dissolved in DMSO)

  • Dexamethasone or Indomethacin (positive control)[11]

  • Griess Reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% H₃PO₄)[13]

  • Sodium Nitrite (for standard curve)

  • 96-well flat-bottom plates

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 1.5 - 2.0 x 10⁵ cells/mL (100 µL/well) and incubate overnight (37°C, 5% CO₂).[11][13]

  • Compound Treatment: Prepare serial dilutions of Compound Q in DMEM. Remove the old media from the cells and add 100 µL of the compound dilutions. Also prepare wells for:

    • Vehicle Control (DMEM + DMSO, final concentration ≤0.1%)

    • Positive Control (e.g., Dexamethasone at 10 µM)

    • Untreated Control (DMEM only)

  • Incubation: Incubate for 1-2 hours.

  • LPS Stimulation: Add 10 µL of LPS solution to all wells except the Untreated Control to achieve a final concentration of 1 µg/mL.[11][14]

  • Incubation: Incubate for 24 hours.

  • Griess Assay:

    • Transfer 50 µL of supernatant from each well to a new 96-well plate.

    • Add 50 µL of Griess Reagent to each well.[11]

    • Incubate for 10-15 minutes at room temperature, protected from light.

    • Measure absorbance at 540-550 nm.[13][15]

  • Data Analysis: Calculate nitrite concentration using a sodium nitrite standard curve. Determine the percentage inhibition of NO production relative to the vehicle control.

Parallel Assay - Cell Viability (MTT Assay): It is crucial to ensure that the observed reduction in NO is not due to cytotoxicity. This should be run in parallel by treating cells with Compound Q and LPS for 24 hours and then performing a standard MTT assay.[11][13]

Protocol 2.2: Inhibition of Pro-inflammatory Cytokines (TNF-α and IL-6)

Principle: TNF-α and IL-6 are pivotal cytokines in the inflammatory response. This protocol uses a sandwich ELISA to quantify their secretion from LPS-stimulated RAW 264.7 cells, allowing for the assessment of Compound Q's inhibitory effect.

Materials:

  • Supernatants collected from the experiment described in Protocol 2.1.

  • Commercial ELISA kits for murine TNF-α and IL-6.[16][17][18]

  • Microplate reader capable of measuring absorbance at 450 nm.[19]

Procedure:

  • Follow the manufacturer's protocol for the specific ELISA kits.

  • Briefly, the supernatant (containing the cytokine antigen) is added to wells pre-coated with a capture antibody.

  • A biotinylated detection antibody is added, followed by a streptavidin-HRP conjugate.

  • A TMB substrate is added, and the color development is stopped with an acid solution.

  • Absorbance is read at 450 nm.

  • Data Analysis: Cytokine concentrations are determined from a standard curve generated with recombinant TNF-α or IL-6.[19] Calculate the percentage inhibition for each concentration of Compound Q relative to the vehicle control.

Tier 2: Elucidating the Mechanism of Action

If Compound Q shows significant activity in Tier 1 assays, the next step is to investigate its molecular mechanism. Based on the literature for quinazolines, COX-2 and NF-κB are primary targets.[1][3]

Caption: The NF-κB signaling pathway and potential inhibition points for Compound Q.

Protocol 3.1: COX-2 Inhibitor Screening Assay (Cell-Free)

Principle: This assay directly measures the ability of Compound Q to inhibit the enzymatic activity of purified, recombinant human COX-2.[20] It is a fluorometric assay based on the detection of Prostaglandin G2 (PGG2), an intermediate product generated by COX-2 from its substrate, arachidonic acid.[21][22] This cell-free format ensures that any observed activity is due to direct interaction with the enzyme.

Materials:

  • Commercial COX-2 Inhibitor Screening Kit (e.g., from Sigma-Aldrich, Abcam, or Assay Genie).[20][21] These kits typically include:

    • Human Recombinant COX-2

    • Assay Buffer

    • Fluorometric Probe

    • Arachidonic Acid (Substrate)

    • Celecoxib (Positive control, a selective COX-2 inhibitor)[21]

  • 96-well white opaque plates

  • Fluorescence microplate reader (Ex/Em = 535/587 nm)[21]

Procedure:

  • Follow the manufacturer's protocol precisely.

  • Preparation: Reconstitute reagents as instructed. Prepare serial dilutions of Compound Q and the positive control (Celecoxib).

  • Reaction Setup: In designated wells, add:

    • Enzyme Control (EC): Assay Buffer + COX-2 enzyme.

    • Inhibitor Control (IC): Celecoxib + COX-2 enzyme.

    • Test Compound (S): Diluted Compound Q + COX-2 enzyme.

    • Solvent Control (SC): If the solvent (e.g., DMSO) might affect the enzyme, run a control with the solvent alone.

  • Initiate Reaction: Add the substrate (Arachidonic Acid) to all wells to start the reaction.

  • Measurement: Immediately measure the fluorescence in kinetic mode at 25°C for 5-10 minutes.[21]

  • Data Analysis: Determine the rate of reaction (slope) from the linear portion of the kinetic curve. Calculate the percentage inhibition and, if applicable, the IC₅₀ value for Compound Q.

Protocol 3.2: NF-κB (p65) Nuclear Translocation Assay

Principle: In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB.[5][7] Upon LPS stimulation, IκB is degraded, and the p65 subunit of NF-κB translocates to the nucleus to initiate gene transcription.[6] This assay uses immunofluorescence microscopy to visualize the location of p65. Inhibition of translocation by Compound Q would strongly suggest it acts on the NF-κB pathway.

Materials:

  • RAW 264.7 or L929 cells

  • 6-well plates with sterile glass coverslips

  • LPS (1 µg/mL) or TNF-α (10 ng/mL) for stimulation[23]

  • Primary antibody: anti-NF-κB p65

  • Secondary antibody: Fluorescently-conjugated (e.g., Alexa Fluor 488)

  • DAPI (for nuclear counterstaining)

  • Fixation and permeabilization buffers (e.g., cold methanol, 0.1% Triton X-100)[6]

  • Fluorescence microscope

Procedure:

  • Cell Culture: Seed cells on coverslips in 6-well plates and allow them to adhere overnight.

  • Treatment: Pre-treat cells with vehicle or different concentrations of Compound Q for 1-2 hours.

  • Stimulation: Add LPS or TNF-α and incubate for 30-60 minutes to induce p65 translocation.[23]

  • Fix and Permeabilize: Wash cells with PBS, fix with cold methanol, and permeabilize with Triton X-100.[6]

  • Immunostaining:

    • Block with 5% BSA for 1 hour.

    • Incubate with the primary anti-p65 antibody overnight at 4°C.

    • Wash and incubate with the fluorescent secondary antibody for 1 hour at room temperature.

    • Wash and mount coverslips onto slides using mounting medium containing DAPI.

  • Imaging and Analysis:

    • Visualize under a fluorescence microscope.

    • Capture images of the DAPI (blue, nucleus) and p65 (green) channels.

    • In unstimulated or effectively treated cells, green fluorescence will be primarily cytoplasmic. In LPS-stimulated cells, green fluorescence will overlap with the blue DAPI stain in the nucleus.

Tier 3: In Vivo Validation of Anti-inflammatory Activity

Positive results from in vitro assays provide strong evidence but must be confirmed in a whole-organism model. The carrageenan-induced paw edema model is a standard and highly reproducible assay for evaluating acute inflammation and the efficacy of NSAID-like compounds.[8][24]

Protocol 4.1: Carrageenan-Induced Paw Edema in Rats

Principle: Sub-plantar injection of carrageenan, an irritant, into a rat's paw induces a biphasic inflammatory response characterized by edema (swelling).[24] The first phase involves the release of histamine and serotonin, while the second phase (after 1 hour) is mediated by prostaglandins, requiring COX enzyme activity.[24] Inhibition of paw swelling, particularly in the second phase, indicates potent anti-inflammatory action.

Materials:

  • Male Wistar or Sprague-Dawley rats (180-200 g)

  • Carrageenan (1% w/v in sterile saline)

  • Compound Q (formulated for oral administration, e.g., in 0.5% carboxymethyl cellulose)

  • Indomethacin or Diclofenac Sodium (positive control, e.g., 10 mg/kg)[25]

  • Plethysmometer or digital calipers for measuring paw volume/thickness.

Procedure:

  • Acclimatization: Acclimatize animals for at least one week under standard laboratory conditions.[25]

  • Grouping: Divide animals into groups (n=6 per group):

    • Group I: Vehicle Control

    • Group II: Positive Control (e.g., Indomethacin)

    • Group III-V: Compound Q (e.g., low, medium, high doses)

  • Dosing: Administer the vehicle, positive control, or Compound Q orally (p.o.) 60 minutes before carrageenan injection.

  • Baseline Measurement: Measure the initial volume/thickness of the right hind paw of each rat (V₀).

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan into the sub-plantar region of the right hind paw of each rat.[24]

  • Post-Induction Measurements: Measure the paw volume/thickness (Vₜ) at 1, 2, 3, and 4 hours after carrageenan injection.[25]

  • Data Analysis:

    • Edema Volume: Calculate the increase in paw volume for each animal at each time point (ΔV = Vₜ - V₀).

    • Percentage Inhibition of Edema: Calculate using the formula: % Inhibition = [ (ΔV_control - ΔV_treated) / ΔV_control ] x 100

Data Presentation and Interpretation

Results should be summarized for clear comparison.

Table 1: Summary of In Vitro Anti-inflammatory Activity of Compound Q

Assay Endpoint Compound Q IC₅₀ (µM) Positive Control IC₅₀ (µM)
NO Production Nitrite Levels Calculate Value for Dexamethasone
Cytokine Release TNF-α Calculate Value for Dexamethasone
Cytokine Release IL-6 Calculate Value for Dexamethasone

| Enzyme Activity | COX-2 Inhibition | Calculate | Value for Celecoxib[21] |

Table 2: Effect of Compound Q on Carrageenan-Induced Paw Edema in Rats

Treatment Group (Dose) 1 Hour 2 Hours 3 Hours 4 Hours
% Inhibition of Edema (Mean ± SEM)
Vehicle Control 0 0 0 0
Indomethacin (10 mg/kg) Value Value Value Value[25]
Compound Q (Low Dose) Value Value Value Value
Compound Q (Mid Dose) Value Value Value Value

| Compound Q (High Dose) | Value | Value | Value | Value |

A potent and selective anti-inflammatory agent would ideally show low micromolar or high nanomolar IC₅₀ values in the in vitro assays and significant, dose-dependent inhibition of paw edema in the in vivo model.

References

  • Assay Genie. (n.d.). COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777). Retrieved from [Link]

  • BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit. Retrieved from [Link]

  • Letters in Applied NanoBioScience. (2025). Novel Approach of Quinazoline Scaffold as Anti-inflammatory Agents: Design, Synthesis, Pharmacological Evaluation, and Molecular Docking. Retrieved from [Link]

  • Nazari, J., et al. (n.d.). A Robust In Vitro Screening Assay to Identify NF-κB Inhibitors for Inflammatory Muscle Diseases. PLOS ONE. Retrieved from [Link]

  • MDPI. (2024). Anti-Inflammatory Activity of Pyrazolo[1,5-a]quinazolines. Retrieved from [Link]

  • Taylor & Francis Online. (2024). In vivo and in silico anti-inflammatory activity of Artemisia vulgaris and β-caryophyllene oxide in carrageenan-induced paw edema in Wistar rats. Retrieved from [Link]

  • Mohamed, M. S., et al. (2005). Synthesis and Anti-inflammatory Evaluation of Some New Quinazoline Derivatives. International Journal of Pharmacology. Retrieved from [Link]

  • MDPI. (n.d.). 3.5. Measurement of LPS-Induced Nitric Oxide (NO) Production and Cell Viability. Retrieved from [Link]

  • ResearchGate. (n.d.). In-vivo anti-inflammatory activity assay: (Carrageenan-Induced paw edema model). Retrieved from [Link]

  • Kumar, A., et al. (2011). Synthesis, Characterization, and Anti-Inflammatory Activity of Newer Quinazolinone Analogs. Bioinorganic Chemistry and Applications. Retrieved from [Link]

  • Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). Retrieved from [Link]

  • El-Sayed, M. A., et al. (2024). Novel Benzenesulfonamide Derivatives of 5′-Aminospirotriazolotriazine Exhibit Anti-Inflammatory Activity by Suppressing Pro-Inflammatory Mediators: In Vitro and In Vivo Evaluation Using a Rat Model of Carrageenan-Induced Paw Edema. Pharmaceuticals. Retrieved from [Link]

  • Aldridge, C., et al. (2012). LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion. Journal of Surgical Research. Retrieved from [Link]

  • Scientific Reports. (2024). Tumor growth-arrest effect of tetrahydroquinazoline-derivative human topoisomerase II-alpha inhibitor in HPV-negative head and neck squamous cell carcinoma. Retrieved from [Link]

  • PhytoPharma Journal. (n.d.). Evaluation of Carrageenan induced anti-inflammatory activity of ethanolic extract of bark of Ficus virens Linn. in swiss albino mice. Retrieved from [Link]

  • ChemMedChem. (2024). Compounds Consisting of Quinazoline, Ibuprofen, and Amino Acids with Cytotoxic and Anti-Inflammatory Effects. Retrieved from [Link]

  • MDPI. (2023). Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities. Retrieved from [Link]

  • ACS Publications. (2020). Novel, Potent, and Druglike Tetrahydroquinazoline Inhibitor That Is Highly Selective for Human Topoisomerase II α over β. Journal of Medicinal Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of anti-inflammatory agents on NF-kB induction in vitro. Retrieved from [Link]

  • Yoon, W. J., et al. (2009). Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts. Journal of Applied Biological Chemistry. Retrieved from [Link]

  • MDPI. (2010). Inhibition of Nitric Oxide (NO) Production in Lipopolysaccharide (LPS)-Activated Murine Macrophage RAW 264.7 Cells by the Norsesterterpene Peroxide, Epimuqubilin A. Retrieved from [Link]

  • Frontiers in Immunology. (n.d.). NF-κB-mediated anti-inflammatory effects of an organic light-emitting diode (OLED) device in lipopolysaccharide (LPS)-induced in vitro and in vivo inflammation models. Retrieved from [Link]

  • Achoui, M., et al. (2010). In Vitro and In Vivo Anti-Inflammatory Activity of 17-O-Acetylacuminolide through the Inhibition of Cytokines, NF-kB Translocation and IKKb Activity. PLOS ONE. Retrieved from [Link]

  • ResearchGate. (n.d.). Determination of ideal LPS concentration for assay of nitric oxide (NO) on BV-2 cells. Retrieved from [Link]

  • PeerJ. (n.d.). In vitro benchmarking of NF-κB inhibitors. Retrieved from [Link]

  • MDPI. (2021). Synthesis and Evaluation of Antioxidant Properties of 2-Substituted Quinazolin-4(3H)-ones. Retrieved from [Link]

  • MDPI. (2022). Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity. Retrieved from [Link]

  • KU Leuven. (2023). Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities. Retrieved from [Link]

  • ResearchGate. (n.d.). Standard Curve for TNF-α and IL-6 ELISA assay. Retrieved from [Link]

  • MDPI. (2025). Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. Retrieved from [Link]

  • ResearchGate. (2023). Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities. Retrieved from [Link]

  • R&D Systems. (n.d.). Proinflammatory cytokines IL-6 and TNF-α and the development of inflammation in obese subjects. Retrieved from [Link]

  • Mediagnost. (n.d.). IL-6-ELISA. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. Retrieved from [Link]

  • Technion - Israel Institute of Technology. (n.d.). Synthesis and analgesic, anti-inflammatory activities of 3-(3-methoxyphenyl)-2-substituted amino-quinazolin-4 (3H)-ones. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis, Characterization and Biological Evaluation of Novel 1-Substituted-4-(2-methoxyphenyl)-s-triazolo[4,3-a]quinazolin-5(4H)-ones. Retrieved from [Link]

  • PubMed. (n.d.). MHTP, 2-Methoxy-4-(7-methoxy-1,2,3,4-tetrahydroisoquinolin-1-yl) phenol, a Synthetic Alkaloid, Induces IFN-γ Production in Murine Model of Ovalbumin-Induced Pulmonary Allergic Inflammation. Retrieved from [Link]

Sources

Method

Application Notes and Protocols: Evaluating 2-(2-Methoxyphenyl)-1,2,3,4-tetrahydroquinazoline as a Novel Chemical Probe

For Researchers, Scientists, and Drug Development Professionals Disclaimer: The compound 2-(2-Methoxyphenyl)-1,2,3,4-tetrahydroquinazoline is not currently recognized as a validated chemical probe with a well-defined bio...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The compound 2-(2-Methoxyphenyl)-1,2,3,4-tetrahydroquinazoline is not currently recognized as a validated chemical probe with a well-defined biological target and established protocols. This document, therefore, serves as a comprehensive guide for researchers on how to approach the evaluation and validation of this and other novel compounds for their potential as chemical probes. The methodologies and hypothetical scenarios presented are based on established best practices in chemical biology and drug discovery.

Introduction: The Promise and Challenge of Novel Chemical Matter

The quinazoline and its partially saturated analog, the tetrahydroquinazoline, represent privileged scaffolds in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects[1][2][3][4]. The specific compound, 2-(2-Methoxyphenyl)-1,2,3,4-tetrahydroquinazoline, possesses structural features that suggest potential interactions with various biological targets. However, a rigorous and systematic validation process is paramount to elevate a novel compound from a mere "active" molecule to a reliable chemical probe.

Part 1: Foundational Principles of Chemical Probe Validation

Before embarking on extensive experimental work, it is crucial to understand the core criteria that define a high-quality chemical probe[5][6][7]:

  • Potency: The compound should exhibit high affinity for its intended target, typically with an in vitro IC50 or Kd value of less than 100 nM.

  • Selectivity: The probe must demonstrate a significant selectivity window (ideally >30-fold) against other related and unrelated targets.

  • Cellular Activity: The probe must engage its target in a cellular context at a reasonable concentration (typically <1 µM) and elicit a measurable functional response.

  • Mechanism of Action: A clear understanding of how the probe interacts with its target (e.g., competitive inhibitor, allosteric modulator) is essential.

  • Negative Control: An ideal chemical probe has a structurally similar but biologically inactive analog to control for off-target and non-specific effects.

Part 2: A Hypothetical Validation Workflow for 2-(2-Methoxyphenyl)-1,2,3,4-tetrahydroquinazoline

Given the broad bioactivity of the quinazoline scaffold, a logical starting point for validating our lead compound is to screen it against a panel of common drug targets. Based on published data for related structures, we can hypothesize that 2-(2-Methoxyphenyl)-1,2,3,4-tetrahydroquinazoline may target protein kinases or topoisomerases[8][9][10][11].

The following workflow outlines a systematic approach to test this hypothesis and validate the compound as a chemical probe.

Validation_Workflow cluster_0 Phase 1: Target Identification & Initial Characterization cluster_1 Phase 2: Cellular Target Engagement & Selectivity cluster_2 Phase 3: Functional Cellular Assays & Probe Designation Broad Panel Screening Broad Panel Screening Hit Confirmation Hit Confirmation Broad Panel Screening->Hit Confirmation Identify Putative Target(s) Dose-Response Analysis Dose-Response Analysis Hit Confirmation->Dose-Response Analysis Confirm Activity Cellular Target Engagement Assay Cellular Target Engagement Assay Dose-Response Analysis->Cellular Target Engagement Assay Determine Potency (IC50) Selectivity Profiling Selectivity Profiling Cellular Target Engagement Assay->Selectivity Profiling Confirm On-Target Activity in Cells Inactive Control Synthesis Inactive Control Synthesis Selectivity Profiling->Inactive Control Synthesis Assess Off-Target Effects Cellular Functional Assay Cellular Functional Assay Inactive Control Synthesis->Cellular Functional Assay Synthesize Negative Control Phenotypic Assays Phenotypic Assays Cellular Functional Assay->Phenotypic Assays Link Target to Cellular Function Probe Designation Probe Designation Phenotypic Assays->Probe Designation Validate Phenotypic Effect

Caption: A generalized workflow for the validation of a novel chemical probe.

Part 3: Experimental Protocols

The following protocols are detailed, step-by-step methodologies for the key experiments outlined in the validation workflow.

Protocol 1: Initial Target Identification via Broad Panel Screening

Objective: To identify the putative molecular target(s) of 2-(2-Methoxyphenyl)-1,2,3,4-tetrahydroquinazoline.

Rationale: A broad screening against a commercially available panel of targets (e.g., kinases, GPCRs, ion channels, nuclear receptors) is a cost-effective and efficient first step to identify potential targets.

Materials:

  • 2-(2-Methoxyphenyl)-1,2,3,4-tetrahydroquinazoline (high purity, >98%)

  • DMSO (cell culture grade)

  • Commercially available target screening service (e.g., Eurofins SafetyScreen, DiscoverX KINOMEscan)

Procedure:

  • Prepare a 10 mM stock solution of 2-(2-Methoxyphenyl)-1,2,3,4-tetrahydroquinazoline in DMSO.

  • Submit the compound to a reputable contract research organization for screening against a broad panel of targets at a single concentration (typically 1-10 µM).

  • Analyze the screening data to identify any targets that show significant inhibition or activation (e.g., >50% inhibition).

  • Based on these initial "hits," select a primary putative target for further validation. For this example, let's assume the screen identifies human Topoisomerase IIα (TopoIIα) as a primary hit.

Protocol 2: Dose-Response Analysis for Hit Confirmation

Objective: To confirm the activity of the compound against the putative target (TopoIIα) and determine its potency (IC50).

Rationale: A full dose-response curve is essential to confirm the initial hit and quantify the compound's potency.

Materials:

  • Human Topoisomerase IIα enzyme (recombinant)

  • Supercoiled plasmid DNA (e.g., pBR322)

  • ATP

  • Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM KCl, 10 mM MgCl2, 0.5 mM DTT, 0.5 mM EDTA, and 30 µg/mL BSA)

  • 2-(2-Methoxyphenyl)-1,2,3,4-tetrahydroquinazoline

  • Etoposide (positive control)

  • Agarose gel electrophoresis system

  • DNA intercalating dye (e.g., SYBR Safe)

Procedure:

  • Prepare a serial dilution of 2-(2-Methoxyphenyl)-1,2,3,4-tetrahydroquinazoline and etoposide in assay buffer.

  • In a 96-well plate, set up the following reactions:

    • No-enzyme control

    • Vehicle control (DMSO)

    • Positive control (etoposide at various concentrations)

    • Test compound at various concentrations

  • Add supercoiled plasmid DNA to each well.

  • Initiate the reaction by adding TopoIIα enzyme to all wells except the no-enzyme control.

  • Incubate the plate at 37°C for 30-60 minutes.

  • Stop the reaction by adding a stop buffer containing SDS and proteinase K.

  • Run the reaction products on a 1% agarose gel.

  • Stain the gel with a DNA intercalating dye and visualize the bands under UV light. The supercoiled (unrelaxed) and relaxed DNA bands will be distinguishable.

  • Quantify the band intensities to determine the percentage of DNA relaxation at each compound concentration.

  • Plot the percentage of inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

CompoundPutative TargetIC50 (µM)
2-(2-Methoxyphenyl)-1,2,3,4-tetrahydroquinazoline Topoisomerase IIαHypothetical Value: 2.5
Etoposide (Control)Topoisomerase IIαLiterature Value: ~120[9][10][11]
Protocol 3: Cellular Target Engagement Assay

Objective: To confirm that the compound interacts with its target in a cellular environment.

Rationale: It is crucial to demonstrate that the probe can penetrate the cell membrane and bind to its intended target within the complex cellular milieu[6].

Materials:

  • Human cancer cell line expressing TopoIIα (e.g., HCT116)

  • Cell culture medium and supplements

  • 2-(2-Methoxyphenyl)-1,2,3,4-tetrahydroquinazoline

  • Cellular Thermal Shift Assay (CETSA) kit or similar technology

Procedure:

  • Culture HCT116 cells to ~80% confluency.

  • Treat the cells with various concentrations of 2-(2-Methoxyphenyl)-1,2,3,4-tetrahydroquinazoline or vehicle (DMSO) for a defined period (e.g., 1-4 hours).

  • Lyse the cells and separate the soluble fraction.

  • Heat the lysates at a range of temperatures (e.g., 40-70°C).

  • Centrifuge the samples to pellet the aggregated proteins.

  • Analyze the amount of soluble TopoIIα remaining in the supernatant at each temperature by Western blotting or ELISA.

  • Binding of the compound to TopoIIα will stabilize the protein, leading to a shift in its melting temperature. Plot the amount of soluble protein versus temperature to determine the melting curve and the thermal shift induced by the compound.

Protocol 4: Cellular Functional Assay

Objective: To demonstrate that target engagement by the compound leads to a functional cellular response.

Rationale: A chemical probe should modulate the function of its target, leading to a predictable downstream cellular phenotype.

Materials:

  • Human cancer cell line (e.g., HCT116)

  • Cell culture medium and supplements

  • 2-(2-Methoxyphenyl)-1,2,3,4-tetrahydroquinazoline

  • Inactive control compound

  • Cell proliferation assay kit (e.g., MTT, CellTiter-Glo)

Procedure:

  • Seed HCT116 cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with a serial dilution of 2-(2-Methoxyphenyl)-1,2,3,4-tetrahydroquinazoline and the inactive control.

  • Incubate for 48-72 hours.

  • Perform a cell proliferation assay according to the manufacturer's instructions.

  • Measure the absorbance or luminescence to determine the percentage of cell growth inhibition.

  • Plot the percentage of inhibition versus the log of the compound concentration to determine the GI50 (concentration for 50% growth inhibition). A significant difference in GI50 between the active probe and the inactive control supports on-target activity.

Part 4: Visualizing the Hypothetical Mechanism of Action

If 2-(2-Methoxyphenyl)-1,2,3,4-tetrahydroquinazoline is validated as a TopoIIα inhibitor, its mechanism would involve the disruption of the DNA replication and cell division processes.

Signaling_Pathway cluster_0 Cell Cycle Progression DNA_Replication DNA Replication TopoIIa Topoisomerase IIα DNA_Replication->TopoIIa creates tangled DNA DNA_Decatenation DNA Decatenation TopoIIa->DNA_Decatenation relaxes supercoils Chromosome_Segregation Chromosome Segregation DNA_Decatenation->Chromosome_Segregation Cell_Division Cell Division Chromosome_Segregation->Cell_Division Probe 2-(2-Methoxyphenyl)-1,2,3,4- tetrahydroquinazoline Probe->TopoIIa Inhibits

Caption: Hypothetical mechanism of action for a Topoisomerase IIα inhibitor.

Conclusion and Future Directions

The journey of validating a novel chemical probe is a meticulous process that requires a multi-faceted experimental approach. The protocols and workflow outlined in this guide provide a robust framework for the evaluation of 2-(2-Methoxyphenyl)-1,2,3,4-tetrahydroquinazoline as a potential chemical probe for a hypothetical target, Topoisomerase IIα. Successful validation would not only provide a valuable tool for studying the biology of this enzyme but could also serve as a starting point for the development of novel therapeutics. It is imperative that researchers adhere to the principles of chemical probe validation to ensure the generation of reliable and reproducible scientific data.

References

  • Validating Chemical Probes. European Federation for Medicinal Chemistry. [Link]

  • Which Small Molecule? Selecting Chemical Probes for Use in Cancer Research and Target Validation. AACR Journals. [Link]

  • Photochemical synthesis of an epigenetic focused tetrahydroquinoline library. National Institutes of Health. [Link]

  • Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities. PMC - NIH. [Link]

  • Probe Evaluation - the Chemical Probes Portal. The Chemical Probes Portal. [Link]

  • Expanding Chemical Probe Space: Quality Criteria for Covalent and Degrader Probes. ACS Publications. [Link]

  • Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. PMC - NIH. [Link]

  • Synthesis and Crystal Structure of 3-(4-Methoxyphenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one. MDPI. [Link]

  • Biological Activities of Recent Advances in Quinazoline. IntechOpen. [Link]

  • Novel, Potent, and Druglike Tetrahydroquinazoline Inhibitor That Is Highly Selective for Human Topoisomerase II α over β. PMC - NIH. [Link]

  • Synthesis and invitro study of biological activity of 2,3-substituted quinazolin-4(3H)-ones. JOCPR. [Link]

  • Introductory Chapter: The Newest Research in Quinazolinone and Quinazoline Derivatives. IntechOpen. [Link]

  • Quinazolinone and Quinazoline Derivatives: Synthesis and Biological Application. [Link]

  • Novel, Potent, and Druglike Tetrahydroquinazoline Inhibitor That Is Highly Selective for Human Topoisomerase II α over β. PubMed. [Link]

  • Identification of novel target of quinazolinones active molecules and bioactivity & labeling preference of photocrosslinkers. PubMed. [Link]

  • A Novel Ambroxol-Derived Tetrahydroquinazoline with a Potency against SARS-CoV-2 Proteins. MDPI. [Link]

  • Novel, Potent, and Druglike Tetrahydroquinazoline Inhibitor That Is Highly Selective for Human Topoisomerase II α over β. ACS Publications. [Link]

  • (PDF) Synthesis, Characterization and Biological Evaluation of Novel 1- Substituted-4-(2-methoxyphenyl)-s-triazolo[4,3-a]quinazolin-5(4H)-ones. ResearchGate. [Link]

  • Synthesis of tetrahydroquinazolines. Organic Chemistry Portal. [Link]

  • Approach for the synthesis of 1,2,3,4‐tetrahydroquinazolines. ResearchGate. [Link]

  • Quinazolines [a]-Annelated by Five-Membered Heterocycles: Synthesis and Biological Activity. MDPI. [Link]

  • Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities. MDPI. [Link]

  • 1,2-Dihydro-2-(4-methoxyphenyl)-4(3H)-quinazolinone. PubChem. [Link]

  • Quinazoline derivatives & pharmacological activities: a review. SciSpace. [Link]

  • Discovery of 2-Chloro- N -(4-methoxyphenyl)- N -methylquinazolin-4-amine (EP128265, MPI-0441138) as a Potent Inducer of Apoptosis with High In Vivo Activity. ResearchGate. [Link]

  • Methyl 2-((3-(3-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetate. MDPI. [Link]

  • Quinazolinones, the Winning Horse in Drug Discovery. PMC - NIH. [Link]

  • MHTP, 2-Methoxy-4-(7-methoxy-1,2,3,4-tetrahydroisoquinolin-1-yl) phenol, a Synthetic Alkaloid, Induces IFN-γ Production in Murine Model of Ovalbumin-Induced Pulmonary Allergic Inflammation. PubMed. [Link]

  • Pyrrolo(4,3,2-de)isoquinoline, 1,3,4,5-tetrahydro-3-(p-methoxyphenyl)-, maleate. [Link]

  • 3-(2-methoxyphenyl)-2-methyl-3,4-dihydroquinazolin-4-one. Chemspace. [Link]

  • (e)-8-methoxy-2-[2-(3,4-dihydroxyphenyl)ethenyl]quinazoline. [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: A Guide to Optimizing 2-(2-Methoxyphenyl)-1,2,3,4-tetrahydroquinazoline Synthesis

Welcome to the technical support center for the synthesis of 2-(2-Methoxyphenyl)-1,2,3,4-tetrahydroquinazoline. This guide is designed for researchers, scientists, and drug development professionals to navigate the commo...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 2-(2-Methoxyphenyl)-1,2,3,4-tetrahydroquinazoline. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield of this important heterocyclic compound. The following sections provide in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and supported by scientific literature.

Troubleshooting Guide: Enhancing Yield and Purity

This section addresses specific experimental issues in a question-and-answer format, offering detailed solutions and the underlying scientific rationale.

Issue 1: Low or No Product Yield

Question: My reaction is resulting in a very low yield, or in some cases, no desired product at all. What are the potential causes and how can I rectify this?

Answer: Low or non-existent yields in the synthesis of 2-(2-Methoxyphenyl)-1,2,3,4-tetrahydroquinazoline can stem from several factors, ranging from reagent quality to reaction conditions. A systematic approach to troubleshooting is crucial.

Potential Causes & Solutions:

  • Reagent Quality:

    • 2-Aminobenzylamine: This starting material can be susceptible to oxidation. Ensure it is of high purity and, if necessary, purify it before use.

    • 2-Methoxybenzaldehyde: Aldehydes can oxidize to carboxylic acids upon storage. Verify the purity of the aldehyde, and consider using freshly distilled or newly purchased reagent.

    • Solvent: The presence of moisture can interfere with the reaction, particularly if a Lewis acid catalyst is employed. Use anhydrous solvents.

  • Catalyst Inactivity or Inappropriateness:

    • The choice of catalyst is critical. While various catalysts can be employed, their effectiveness can be substrate-dependent.[1]

    • Lewis Acids: Catalysts like Cu(OTf)₂ or AlCl₃ can be effective.[2] However, their activity can be diminished by impurities. Ensure the catalyst is fresh and handled under inert conditions if it is moisture-sensitive.

    • Brønsted Acids: Acids such as p-toluenesulfonic acid (p-TSA) can also catalyze the cyclization.[3] The optimal acid and its loading should be determined experimentally.

    • Heterogeneous Catalysts: Solid-supported catalysts offer advantages in terms of separation and reusability.[4][5]

  • Suboptimal Reaction Conditions:

    • Temperature: The reaction may require heating to proceed at an adequate rate. However, excessive heat can lead to byproduct formation. An initial optimization could involve running the reaction at room temperature, followed by incremental increases in temperature (e.g., 40°C, 60°C, reflux) while monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Reaction Time: The reaction may not have reached completion. Monitor the reaction at regular intervals using TLC to determine the optimal reaction time.

    • Concentration: The concentration of reactants can influence the reaction rate. A typical starting point is a 0.1 M to 0.5 M solution of the limiting reagent.

Experimental Protocol: Catalyst Screening

A systematic approach to identifying the optimal catalyst is recommended.

  • Set up parallel reactions in small vials, each containing 2-aminobenzylamine (1 mmol) and 2-methoxybenzaldehyde (1 mmol) in an appropriate anhydrous solvent (e.g., ethanol, toluene, or dichloromethane, 5 mL).

  • To each vial, add a different catalyst (e.g., Cu(OTf)₂, AlCl₃, p-TSA, iodine) at a specific loading (e.g., 10 mol%).[2][6]

  • Stir the reactions at a set temperature (e.g., room temperature or 50°C).

  • Monitor the progress of each reaction by TLC at regular intervals (e.g., 1, 3, 6, and 24 hours).

  • Analyze the reaction mixtures by LC-MS or ¹H NMR to determine the yield of the desired product.

CatalystLoading (mol%)SolventTemperature (°C)Typical Yield Range
Iodine10-20EthanolRefluxModerate to High[6]
Cu(OTf)₂10Ethanol40Moderate[2]
AlCl₃100Diethyl Ether30Moderate[2]
p-TSA10-20TolueneRefluxGood to Excellent[3]
Issue 2: Formation of Significant Byproducts

Question: My reaction is producing the desired product, but I'm also observing significant amounts of byproducts, which complicates purification and reduces the overall yield. What are these byproducts and how can I minimize their formation?

Answer: The formation of byproducts is a common challenge. Understanding the potential side reactions is key to suppressing them.

Common Byproducts & Mitigation Strategies:

  • Over-oxidation to Quinazoline: The tetrahydroquinazoline product can be oxidized to the corresponding quinazoline, especially in the presence of air or certain catalysts.

    • Solution: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can significantly reduce oxidation. If using a metal catalyst, choosing one that is less prone to promoting oxidation is beneficial.

  • Formation of Imines: Incomplete cyclization can lead to the formation of an imine intermediate.

    • Solution: Ensure sufficient reaction time and optimal temperature to drive the reaction to completion. The choice of a suitable catalyst is also crucial for facilitating the final cyclization step.

  • Disproportionation and Other Side Reactions: Depending on the reaction conditions, other undesired pathways may become competitive.

    • Solution: Fine-tuning the reaction parameters, such as solvent polarity and temperature, can help to favor the desired reaction pathway. For instance, a one-pot, three-component reaction in ethanol has been shown to be effective.[6]

Workflow for Minimizing Byproducts

start Byproduct Formation Observed inert_atm Implement Inert Atmosphere (N2 or Ar) start->inert_atm Oxidation suspected tlc_monitoring Monitor Reaction by TLC for Optimal Time start->tlc_monitoring Incomplete reaction suspected temp_optimization Optimize Temperature (avoid excessive heat) start->temp_optimization catalyst_screening Screen Alternative Catalysts start->catalyst_screening solvent_screening Evaluate Different Solvents start->solvent_screening purification Purification of Product inert_atm->purification tlc_monitoring->purification temp_optimization->purification catalyst_screening->purification solvent_screening->purification

Caption: Troubleshooting workflow for byproduct minimization.

Issue 3: Difficulty in Product Isolation and Purification

Question: I'm struggling to isolate and purify the 2-(2-Methoxyphenyl)-1,2,3,4-tetrahydroquinazoline. What are the recommended procedures?

Answer: Effective isolation and purification are crucial for obtaining a high-purity product. The basic nature of the tetrahydroquinazoline ring often necessitates specific workup and purification strategies.

Recommended Procedures:

  • Aqueous Workup:

    • After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

    • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

    • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to remove any acidic catalyst or byproducts.

    • Wash with brine to remove residual water.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

    • Filter and concentrate the organic layer to obtain the crude product.

  • Purification by Column Chromatography:

    • Stationary Phase: Silica gel is commonly used.

    • Mobile Phase: A gradient elution system of hexane and ethyl acetate is often effective. Start with a low polarity mixture (e.g., 95:5 hexane:ethyl acetate) and gradually increase the polarity. The product is moderately polar and should elute accordingly. The exact ratio will depend on the specific byproducts present.

  • Recrystallization:

    • If the crude product is a solid, recrystallization can be an effective purification method.

    • Common solvent systems for recrystallization include ethanol, methanol, or a mixture of ethyl acetate and hexane.

Frequently Asked Questions (FAQs)

This section provides concise answers to common questions regarding the synthesis of 2-(2-Methoxyphenyl)-1,2,3,4-tetrahydroquinazoline.

1. What is the general reaction mechanism for this synthesis?

The synthesis typically proceeds through a condensation reaction between 2-aminobenzylamine and 2-methoxybenzaldehyde to form a Schiff base (imine) intermediate. This is followed by an intramolecular cyclization to form the tetrahydroquinazoline ring. The reaction is often catalyzed by an acid (Lewis or Brønsted) to facilitate both the imine formation and the subsequent cyclization.

Reaction Mechanism Overview

A 2-Aminobenzylamine C Imine Intermediate A->C + B 2-Methoxybenzaldehyde B->C D 2-(2-Methoxyphenyl)-1,2,3,4- tetrahydroquinazoline C->D Intramolecular Cyclization

Caption: Simplified reaction mechanism.

2. How does the methoxy group on the benzaldehyde affect the reaction?

The methoxy group (-OCH₃) at the ortho position of the benzaldehyde is an electron-donating group. This can influence the reactivity of the aldehyde carbonyl group and the stability of the intermediates. While electron-donating groups can sometimes slow down the initial condensation step, they generally do not prevent the reaction from occurring. The electronic nature of substituents can play a role in the overall reaction kinetics and yield.

3. Can other substituted benzaldehydes be used in this reaction?

Yes, this reaction is generally applicable to a wide range of substituted benzaldehydes. Both electron-donating and electron-withdrawing groups on the aromatic ring of the aldehyde are typically well-tolerated.[7] However, the nature and position of the substituent may require some optimization of the reaction conditions to achieve the best yields.

4. What is the role of the base in some reported procedures?

In some synthetic protocols, a base such as triethylamine or potassium carbonate may be used.[8][9] A base can serve to neutralize any acidic byproducts or to facilitate certain reaction steps, depending on the specific mechanism. For instance, in reactions involving a salt of the starting amine, a base is required to generate the free amine in situ.

5. Are there any "green" or more environmentally friendly approaches to this synthesis?

Yes, there is growing interest in developing more sustainable synthetic methods. This includes the use of water as a solvent, employing reusable heterogeneous catalysts, and developing one-pot procedures to minimize waste and energy consumption.[4][5][10] For example, some syntheses have been successfully carried out in refluxing ethanol or even water, which are more environmentally benign solvents than chlorinated hydrocarbons.[5][6]

References

  • ResearchGate. Iodine catalyzed synthesis of tetrahydroquinazoline derivatives (THQZ) under optimized reaction conditions a. [Link]

  • Hofmann, N., Homberg, L., & Hultzsch, K. C. (2020). Synthesis of Tetrahydroquinolines via Borrowing Hydrogen Methodology Using a Manganese PN3 Pincer Catalyst. Organic Letters, 22(16), 6466–6471. [Link]

  • Frontiers in Chemistry. Transition-metal-catalyzed synthesis of quinazolines: A review. [Link]

  • Optimization of the 2-arylquinazoline-4(3H)one scaffold for a selective and potent antitrypanosomal agent: modulation of the mechanism of action through chemical functionalization. RSC Publishing. [Link]

  • Katritzky, A. R., Rachwal, S., & Rachwal, B. (2011). Advances in the Chemistry of Tetrahydroquinolines. Chemical Reviews, 111(8), 4969–5029. [Link]

  • Method Optimization for Synthesis of Trisubstitued Quinazoline Derivatives. International Journal of Pharmaceutical Sciences and Research. [Link]

  • Enantiodivergent Synthesis of Chiral Tetrahydroquinoline Derivatives via Ir-Catalyzed Asymmetric Hydrogenation: Solvent-Dependent Enantioselective Control and Mechanistic Investigations. ACS Publications. [Link]

  • Synthesis of tetrahydroquinolines and quinoline derivatives through the Lewis acid catalysed Povarov reaction. Scientiae Radices. [Link]

  • Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity. MDPI. [Link]

  • Investigation into a Tetrahydroquinazoline Scaffold. ResearchGate. [Link]

  • Synthesis of 2-Aryl-1,2,3,4-tetrahydroquinazolin-1-ols and Their Conversion to 7-Aryl-9H-6-oxa-5,8-diaza-benzocycloheptenes. ResearchGate. [Link]

  • Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. MDPI. [Link]

  • Synthesis and Crystal Structure of 3-(4-Methoxyphenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one. MDPI. [Link]

  • Synthesis and Evaluation of Antioxidant Properties of 2-Substituted Quinazolin-4(3H)-ones. MDPI. [Link]

  • Synthesis Of Novel 1,2,3,4-Tetrahydro- Isoquinoline Derivatives. International Journal of Scientific & Technology Research. [Link]

  • Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities. MDPI. [Link]

  • Synthesis of quinazolinones. Organic Chemistry Portal. [Link]

  • Design, Synthesis, Pharmacological Evaluation of Quinazolin-4(3H)-ones. Dovepress. [Link]

  • A process for synthesis of [6,7-bis-(2-methoxyethoxy)-quinazolin-4-yl]-(3-ethynylphenyl)amine hydrochloride.
  • Synthesis and biological properties of selected 2-aryl-4(3H)-quinazolinones. ResearchGate. [Link]

  • Approach for the synthesis of 1,2,3,4‐tetrahydroquinazolines. ResearchGate. [Link]

  • 1, 2, 3, 4-tetrahydroisoquinoline derivatives and synthetic method and uses thereof.
  • Synthesis of 1-(para-methoxyphenyl)tetrazolyl-Substituted 1,2,3,4-Tetrahydroisoquinolines and Their Transformations Involving Activated Alkynes. MDPI. [Link]

  • Synthesis of Bis-2,3-dihydroquinazolin-4(1H). SciSpace. [Link]

  • Quinazoline synthesis.
  • Synthesis of New 1,2,3,4-Tetrahydroquinoline Hybrid of Ibuprofen and Its Biological Evaluation. MDPI. [Link]

  • Recent Advances in One-Pot Multicomponent Reactions for the Synthesis of Substituted Quinazolin-4(3H)-ones. MDPI. [Link]

Sources

Optimization

Technical Support Center: Synthesis of 2-(2-Methoxyphenyl)-1,2,3,4-tetrahydroquinazoline

Welcome to the technical support resource for the synthesis of 2-(2-methoxyphenyl)-1,2,3,4-tetrahydroquinazoline. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth,...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for the synthesis of 2-(2-methoxyphenyl)-1,2,3,4-tetrahydroquinazoline. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into navigating the complexities of this synthesis. Here, we address common experimental challenges, from low yields to unexpected side reactions, in a practical question-and-answer format.

Synthesis Overview

The synthesis of 2-(2-methoxyphenyl)-1,2,3,4-tetrahydroquinazoline is typically achieved through the cyclocondensation of 2-aminobenzylamine with 2-methoxybenzaldehyde. This reaction forms a cyclic aminal structure, a key intermediate in the synthesis of various biologically active quinazoline derivatives.[1][2] While seemingly straightforward, the reaction is governed by an equilibrium and is susceptible to several side reactions that can complicate the synthesis and purification process.

Caption: General synthesis of 2-(2-methoxyphenyl)-1,2,3,4-tetrahydroquinazoline.

Troubleshooting Guide

Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?

A1: Low yields in this synthesis often stem from three primary factors: the reversible nature of the reaction, suboptimal conditions, and competing side reactions.

Causality & Solution:

  • Reaction Equilibrium: The formation of the tetrahydroquinazoline is a condensation reaction that releases water.[3] According to Le Châtelier's principle, the presence of water in the reaction medium can shift the equilibrium back towards the starting materials.

    • Troubleshooting: Use a Dean-Stark apparatus or add a drying agent (like anhydrous MgSO₄ or molecular sieves) to remove water as it forms, driving the reaction to completion. Ensure your starting materials and solvent are anhydrous.

  • Suboptimal Reaction Conditions: Temperature, concentration, and reaction time are critical.

    • Troubleshooting:

      • Temperature: While heating can accelerate the reaction, excessive heat can promote side reactions. An optimal temperature is typically between room temperature and the reflux temperature of the solvent (e.g., ethanol or toluene).[4]

      • Concentration: Very high concentrations may favor intermolecular side reactions like dimerization, while very low concentrations can slow the desired reaction. Experiment with concentrations in the range of 0.1 M to 0.5 M.

      • Catalysis: The reaction can be slow without a catalyst. While sometimes performed without one, a mild acid catalyst (like a catalytic amount of acetic acid) can facilitate the initial imine formation. However, be cautious, as excess acid can promote product hydrolysis.[5]

  • Starting Material Purity: Impurities in 2-aminobenzylamine or 2-methoxybenzaldehyde can introduce competing reactions or inhibit the catalyst.

    • Troubleshooting: Verify the purity of your starting materials by NMR or LC-MS. Purify them by distillation, recrystallization, or chromatography if necessary. 2-aminobenzylamine, in particular, can be prone to air oxidation.

Q2: I'm observing a significant amount of an aromatic byproduct. What is it and how can I prevent its formation?

A2: This is a classic and very common side reaction. The byproduct is almost certainly 2-(2-methoxyphenyl)quinazoline , which is the fully aromatized version of your target molecule. The 1,2,3,4-tetrahydroquinazoline ring is susceptible to oxidation.[1][6]

Causality & Solution:

The dihydroquinazoline ring system can readily lose two hydrogen atoms (formally H₂) to achieve the thermodynamic stability of an aromatic system. This oxidation can be mediated by atmospheric oxygen, especially at elevated temperatures, or by trace oxidizing impurities in the reagents or solvent.

  • Prevention Strategy:

    • Inert Atmosphere: The most effective preventative measure is to run the reaction under an inert atmosphere (e.g., Nitrogen or Argon). This minimizes contact with atmospheric oxygen.

    • Degassed Solvents: Use solvents that have been degassed by sparging with an inert gas or through freeze-pump-thaw cycles to remove dissolved oxygen.

    • Avoid Oxidants: Ensure no oxidizing agents are inadvertently introduced. Some grades of solvents can contain peroxide impurities.

Caption: Unwanted oxidation to an aromatic byproduct.
Q3: During work-up or chromatography, my product seems to be decomposing back to the starting materials. What is happening?

A3: Your product, a cyclic aminal, is likely undergoing acid-catalyzed hydrolysis. The C-N bonds in the tetrahydroquinazoline ring are susceptible to cleavage under acidic conditions, causing the ring to open and revert to the original 2-aminobenzylamine and 2-methoxybenzaldehyde.[5]

Causality & Solution:

Protonation of one of the nitrogen atoms makes the adjacent carbon atom highly electrophilic and susceptible to nucleophilic attack by water. This initiates the ring-opening mechanism.[5] This is a common issue during aqueous work-ups with mild acid or during purification on standard silica gel, which is inherently acidic.

  • Troubleshooting Workflow:

    • Neutral or Basic Work-up: During the work-up, avoid acidic washes. Use saturated sodium bicarbonate (NaHCO₃) or brine solutions. It has been experimentally shown that basic conditions shift the equilibrium towards the formation of the stable tetrahydroquinazoline.[5]

    • Deactivated Silica Gel: For column chromatography, use silica gel that has been deactivated. You can do this by preparing a slurry of silica gel in your eluent containing 1-2% triethylamine or ammonia. This neutralizes the acidic sites on the silica surface, preventing product degradation on the column.

    • Rapid Purification: Do not let the product sit in solution or on a chromatography column for extended periods. Plan your purification to be as efficient as possible.

G cluster_problem Problem Identification cluster_cause Root Cause Analysis cluster_solution Solution Pathway P1 Product decomposes during work-up or purification C1 Product is a cyclic aminal, sensitive to acid P1->C1 C2 Acidic conditions (e.g., silica gel, aqueous acid wash) catalyze hydrolysis C1->C2 S1 Perform aqueous work-up under neutral or basic conditions (e.g., use NaHCO₃ wash) C2->S1 S2 Use deactivated silica gel for chromatography (add 1% Et₃N to eluent) C2->S2 S3 Minimize purification time C2->S3

Caption: Troubleshooting workflow for product decomposition.
Q4: I have an unexpected, higher molecular weight byproduct. What could it be?

A4: A higher molecular weight byproduct often suggests the formation of a dimer or oligomer. The most likely cause is an intermolecular reaction of the Schiff base intermediate that forms before the final ring-closing step.

Causality & Solution:

The initial reaction between the aliphatic amino group of 2-aminobenzylamine and 2-methoxybenzaldehyde forms an intermediate imine (a Schiff base). Before this intermediate can undergo the desired intramolecular cyclization, it can potentially react with another molecule of itself or the starting materials. This is more likely to occur at higher concentrations.

  • Mitigation Strategies:

    • Adjust Concentration: Perform the reaction under more dilute conditions. This favors the intramolecular cyclization over intermolecular side reactions.

    • Control Reagent Addition: Consider slow addition of the aldehyde to a solution of the diamine. This keeps the concentration of the intermediate imine low at any given time, further promoting the desired intramolecular reaction.

Frequently Asked Questions (FAQs)

Q: What is the general mechanism for this reaction? A: The reaction proceeds via a two-step mechanism: (1) Nucleophilic attack of the more nucleophilic aliphatic amine onto the aldehyde carbonyl, followed by dehydration to form a Schiff base (imine) intermediate. (2) Intramolecular nucleophilic attack by the aromatic amine onto the imine carbon, leading to the cyclized 1,2,3,4-tetrahydroquinazoline product.

Mechanism Reactants 2-Aminobenzylamine + 2-Methoxybenzaldehyde Intermediate Schiff Base (Imine Intermediate) Reactants->Intermediate Step 1 Condensation (-H₂O) Product Tetrahydroquinazoline (Product) Intermediate->Product Step 2 Intramolecular Cyclization

Caption: Simplified reaction mechanism.

Q: How should I monitor the reaction progress effectively? A: Thin-Layer Chromatography (TLC) is the most common and effective method. Use an appropriate eluent (e.g., Ethyl Acetate/Hexane mixture) and visualize with a UV lamp. The starting aldehyde is typically a strong UV-active spot. The disappearance of the aldehyde and the appearance of a new, usually less polar, product spot indicates reaction progress. LC-MS can also be used to monitor the appearance of the product's mass peak and the consumption of reactants.

Q: What are the key characterization signals for the desired product? A:

  • ¹H NMR: Look for the disappearance of the aldehyde proton (~9.5-10.5 ppm) from 2-methoxybenzaldehyde. A characteristic singlet for the C2-proton of the tetrahydroquinazoline ring should appear, typically between 5.0 and 6.0 ppm. You will also see signals for the N-H protons and the aliphatic -CH₂-CH₂- protons.

  • Mass Spectrometry (MS): The primary confirmation is the observation of the correct molecular ion peak [M+H]⁺ corresponding to the calculated exact mass of C₁₅H₁₆N₂O.

Summary of Potential Side Products

Side ProductStructureCauseMitigation Strategy
2-(2-Methoxyphenyl)quinazoline Aromatic QuinazolineOxidation of the target product by air at elevated temperatures.[1][6][7]Conduct reaction under an inert atmosphere (N₂ or Ar); use degassed solvents.
Starting Materials 2-Aminobenzylamine + 2-MethoxybenzaldehydeAcid-catalyzed hydrolysis (ring-opening) of the product.[5]Use neutral or slightly basic conditions for work-up and purification; use deactivated silica gel.
Imine Dimer/Oligomer Higher MW SpeciesIntermolecular condensation of the Schiff base intermediate.[8][9]Run the reaction at lower concentrations; use slow addition of the aldehyde.

Recommended Experimental Protocol

Synthesis of 2-(2-Methoxyphenyl)-1,2,3,4-tetrahydroquinazoline

This protocol is a general guideline and may require optimization.

  • Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add 2-aminobenzylamine (1.22 g, 10 mmol).

  • Solvent Addition: Add 40 mL of anhydrous ethanol. Stir until the amine is fully dissolved.

  • Reagent Addition: Add 2-methoxybenzaldehyde (1.36 g, 10 mmol, 1.21 mL) dropwise to the stirred solution at room temperature.

  • Reaction: Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC (e.g., 30% Ethyl Acetate in Hexane) until the starting aldehyde is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • Dissolve the residue in ethyl acetate (50 mL) and transfer to a separatory funnel.

    • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (2 x 25 mL) and then with brine (1 x 25 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.

  • Purification:

    • Purify the crude residue by column chromatography on silica gel.

    • Important: Use an eluent system containing 1% triethylamine to prevent product degradation (e.g., 1% Et₃N / 20-40% Ethyl Acetate in Hexane gradient).

    • Combine fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to yield the final product as a solid or viscous oil.

References

  • ResearchGate. (2025). Synthesis of 2-Aryl-1,2,3,4-tetrahydroquinazolin-1-ols and Their Conversion to 7-Aryl-9H-6-oxa-5,8-diaza-benzocycloheptenes. Available at: [Link]

  • PubMed. (2003). Synthesis of substituted 4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazolines and 4-oxo-3,4-dihydroquinazoline-2-thioles. Available at: [Link]

  • ResearchGate. (n.d.). Reaction equilibrium between tetrahydroquinazoline 1, the corresponding diamine 2 and aldehyde 3. Available at: [Link]

  • PMC. (n.d.). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Available at: [Link]

  • ACS Publications. (2011). Advances in the Chemistry of Tetrahydroquinolines. Available at: [Link]

  • Beilstein Journal of Organic Chemistry. (n.d.). Multicomponent reaction access to complex quinolines via oxidation of the Povarov adducts. Available at: [Link]

  • PMC. (n.d.). Quinazoline derivatives: synthesis and bioactivities. Available at: [Link]

  • PMC. (2022). Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity. Available at: [Link]

  • MDPI. (2021). Synthesis and Evaluation of Antioxidant Properties of 2-Substituted Quinazolin-4(3H)-ones. Available at: [Link]

  • ResearchGate. (n.d.). Copper-catalyzed dimerization of imines to azines. Available at: [Link]

  • ResearchGate. (n.d.). Kinetics of hydrolysis of tetrahydrozoline hydrochloride in aqueous solutions. Available at: [Link]

  • International Journal of Scientific & Technology Research. (2020). Synthesis Of Novel 1,2,3,4-Tetrahydro- Isoquinoline Derivatives. Available at: [Link]

  • PMC. (2018). Synthesis of dihydroquinazolines from 2-aminobenzylamine: N3-aryl derivatives with electron-withdrawing groups. Available at: [Link]

  • PMC. (n.d.). A Review on the Synthesis and Chemical Transformation of Quinazoline 3-Oxides. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). 2,3-Dihydroquinazolinone synthesis. Available at: [Link]

  • ResearchGate. (n.d.). Potential structures of imine dimers and oligomers formed in the reactions of glyoxal with methylamine. Available at: [Link]

  • MDPI. (2023). Recent Advances in the Transition-Metal-Free Synthesis of Quinazolines. Available at: [Link]

  • Baghdad Science Journal. (2024). Design, synthesis and characterization of a new series of 2,3-dihydroquinazolin-4(1H)-one (DHQZ-1) derivatives and evaluation of. Available at: [Link]

  • ResearchGate. (2025). Investigation into a Tetrahydroquinazoline Scaffold. Available at: [Link]

  • SCIRP. (n.d.). Utility of 2-Methyl-quinazolin-4(3H)-one in the Synthesis of Heterocyclic Compounds with Anticancer Activity. Available at: [Link]

  • Frontiers. (n.d.). Metal-Free Synthesis of 2-Substituted Quinazolines via Green Oxidation of o-Aminobenzylamines. Available at: [Link]

  • PMC. (2023). Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities. Available at: [Link]

  • Google Patents. (n.d.). CN101550103B - 1, 2, 3, 4-tetrahydroisoquinoline derivatives and synthetic method and uses thereof.
  • Medires Publishing. (2023). Synthesis and Analgesic Activity of 3-(3-methoxyphenyl)-2-methylsulfanyl-3Hquinazolin-4-one (4) and 3. Available at: [Link]

  • PMC. (n.d.). Synthesis and Contractile Activity of Substituted 1,2,3,4-Tetrahydroisoquinolines. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis of quinazoline by decarboxylation of 2-aminobenzylamine and α-keto acid under visible light catalysis. Available at: [Link]

  • ACS Omega. (2022). Exploration of the Mechanism of the Dimerization of Hydroxymethylsilanetriol Using Electronic Structure Methods. Available at: [Link]

  • Beilstein Journal of Organic Chemistry. (2017). Syntheses of 3,4- and 1,4-dihydroquinazolines from 2-aminobenzylamine. Available at: [Link]

  • Master Organic Chemistry. (2022). Imines - Properties, Formation, Reactions, and Mechanisms. Available at: [Link]

  • PMC. (n.d.). Recent advances in the chemistry of imine-based multicomponent reactions (MCRs). Available at: [Link]

  • Google Patents. (n.d.). KR100517343B1 - Preparation method of Methoxyphenylhydrazine.
  • MDPI. (2022). Synthesis of New 1,2,3,4-Tetrahydroquinoline Hybrid of Ibuprofen and Its Biological Evaluation. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Overcoming Solubility Issues with 2-(2-Methoxyphenyl)-1,2,3,4-tetrahydroquinazoline

Welcome to the Technical Support Center. Working with heterocyclic compounds like 2-(2-Methoxyphenyl)-1,2,3,4-tetrahydroquinazoline often presents significant formulation bottlenecks.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. Working with heterocyclic compounds like 2-(2-Methoxyphenyl)-1,2,3,4-tetrahydroquinazoline often presents significant formulation bottlenecks. This guide moves beyond basic troubleshooting to explain the causality behind solubility failures and provides field-proven, self-validating protocols to ensure your in vitro and in vivo assays succeed.

Core Principles & Mechanistic Insights

Q1: Why does 2-(2-Methoxyphenyl)-1,2,3,4-tetrahydroquinazoline exhibit such poor aqueous solubility? A1: The poor aqueous solubility of this compound is fundamentally driven by its high crystal lattice energy and significant lipophilicity. The fused bicyclic tetrahydroquinazoline core, combined with the bulky, hydrophobic 2-methoxyphenyl substituent, creates a highly rigid molecular scaffold. This structural rigidity promotes strong intermolecular π-π stacking and van der Waals interactions in the solid state. Consequently, the thermodynamic penalty for breaking these intermolecular forces to allow hydration by water molecules is exceptionally high. Furthermore, while the secondary amines in the 1,2,3,4-tetrahydroquinazoline ring possess some basicity, their pKa values often necessitate a highly acidic environment to achieve meaningful ionization, making physiological pH (7.4) highly unfavorable for aqueous dissolution 1.

Q2: My compound precipitates immediately upon dilution from a DMSO stock into my biochemical assay buffer. How can I prevent this "crash out"? A2: This is a classic case of exceeding the kinetic solubility limit. When a concentrated DMSO stock is introduced directly into an aqueous buffer, the DMSO rapidly diffuses into the bulk water. The hydrophobic 2-methoxyphenyl and tetrahydroquinazoline moieties are suddenly exposed to a highly polar environment before they can be stabilized, leading to rapid nucleation and precipitation.

Causality-Driven Solution: You must artificially lower the thermodynamic barrier to solvation using kinetic trapping.

  • Step-wise Dilution: Never add the DMSO stock directly to the final aqueous buffer. Create an intermediate dilution in a 50/50 DMSO/Buffer mix, then titrate into the final assay volume.

  • Surfactant Shielding: Pre-warm your assay buffer to 37°C and supplement it with 0.01% - 0.05% non-ionic surfactants (e.g., Tween-20). The surfactant micelles will rapidly encapsulate the hydrophobic regions of the compound as the DMSO diffuses, kinetically trapping the compound in solution 2.

In Vivo Formulation Strategies

Q3: We are moving to murine in vivo pharmacokinetic (PK) studies. What is the most reliable vehicle for oral (PO) or intravenous (IV) dosing? A3: For in vivo dosing of highly lipophilic quinazoline derivatives, simple co-solvent systems often fail upon injection due to precipitation in the bloodstream. A self-validating protocol requires a multi-component vehicle that utilizes both solvent capacity and micellar entrapment.

Based on established formulation protocols for quinazoline-based compounds, the following vehicle is highly recommended: 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline 2.

Mechanistic Breakdown:

  • DMSO (10%): Acts as the primary solubilizer to disrupt the crystal lattice.

  • PEG300 (40%): A miscible co-solvent that prevents immediate precipitation as the DMSO is diluted in the blood.

  • Tween-80 (5%): Forms micelles that sequester the hydrophobic compound safely.

  • Saline (45%): Adjusts the final osmolarity for physiological compatibility.

Q4: Can we use Cyclodextrins for this specific scaffold? A4: Yes. The 2-methoxyphenyl group and the tetrahydroquinazoline core are ideally sized for inclusion into the hydrophobic cavity of modified β-cyclodextrins, such as Sulfobutylether-β-cyclodextrin (SBE-β-CD). The cyclodextrin acts as a molecular shield, masking the hydrophobic regions of the drug from water while its hydrophilic exterior ensures high aqueous solubility. A 20% (w/v) SBE-β-CD in saline solution is a robust starting point.

Advanced Methodologies: Solid Dispersions

Q5: Co-solvents and cyclodextrins are interfering with our specific cellular assays. Is there a solvent-free method to enhance solubility? A5: Yes. The preparation of an Amorphous Solid Dispersion (ASD) is the definitive approach. By dispersing the drug within a hydrophilic polymer matrix (e.g., Poloxamer 407), you force the compound out of its highly ordered crystalline state into an amorphous state. The amorphous form has a significantly lower thermodynamic barrier to dissolution 3.

Experimental Protocol: Preparation of Amorphous Solid Dispersion (Solvent Evaporation Method)

This protocol acts as a self-validating system; the visual transition from a crystalline powder to a clear polymeric film confirms the destruction of the crystal lattice.

Step-by-Step Methodology:

  • Carrier Selection: Weigh 2-(2-Methoxyphenyl)-1,2,3,4-tetrahydroquinazoline and Poloxamer 407 in a 1:5 weight ratio.

  • Co-Dissolution: Dissolve both components in a common volatile solvent system (e.g., Dichloromethane:Methanol at a 1:1 v/v ratio) in a round-bottom flask. Ensure complete visual dissolution. Causality: The solvent breaks the drug's crystal lattice and the polymer's intermolecular bonds simultaneously.

  • Solvent Evaporation: Attach the flask to a rotary evaporator. Apply a vacuum of 200 mbar and rotate at 60 rpm in a 40°C water bath. Gradually decrease the pressure to 10 mbar until a thin, uniform, transparent film forms on the flask wall.

  • Secondary Drying: Transfer the flask to a vacuum oven at room temperature for 24 hours to remove all residual solvent traces.

  • Pulverization: Scrape the resulting ASD film and gently pulverize it in a mortar and pestle.

  • Validation: Store the resulting powder in a desiccator. Upon addition to water, the hydrophilic Poloxamer 407 will rapidly dissolve, releasing the drug in its highly soluble, amorphous state.

Quantitative Data Summaries

Table 1: Recommended Formulation Vehicles for 2-(2-Methoxyphenyl)-1,2,3,4-tetrahydroquinazoline

ApplicationFormulation VehicleMechanism of SolubilizationMax Estimated Concentration
In Vitro Assays 0.5% DMSO + 0.01% Tween-20 in BufferCo-solvent + Micellar Shielding10 - 50 µM
In Vivo (IV/PO) 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% SalineMulti-component Co-solvent + Surfactant2 - 5 mg/mL
In Vivo (IV/PO) 20% SBE-β-CD in SalineHost-Guest Inclusion Complexation5 - 10 mg/mL
Oral Solid Dose 1:5 Drug:Poloxamer 407 (ASD)Amorphous state stabilization> 10 mg/mL (Apparent)

Visualizing the Workflows

SolubilityWorkflow Start Compound: 2-(2-Methoxyphenyl)- 1,2,3,4-tetrahydroquinazoline InVitro In Vitro Assays (Cell Culture/Biochemical) Start->InVitro InVivo In Vivo Studies (Animal Dosing) Start->InVivo DMSO Dissolve in 100% DMSO (Max 10-50 mM) InVitro->DMSO Prepare Stock Formulation Formulation Screening InVivo->Formulation Select Strategy Dilution Aqueous Buffer + 0.1-1% DMSO + 0.01% Tween-20 DMSO->Dilution Dilute in Buffer CD 20% HP-β-CD or SBE-β-CD in Saline Formulation->CD Complexation Lipid 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline Formulation->Lipid Lipid-based ASD PVP/Poloxamer 407 Solvent Evaporation Formulation->ASD Solid Dispersion

Troubleshooting workflow for addressing solubility issues of the target compound.

FormulationLogic cluster_solutions Thermodynamic Interventions Problem Crystalline Tetrahydroquinazoline (High Lattice Energy) Mech1 Polymer Matrix (Poloxamer 407) Problem->Mech1 Evaporation Mech2 Host-Guest (SBE-β-CD) Problem->Mech2 Co-incubation Mech3 Micellization (Tween-80) Problem->Mech3 Co-solvent Result1 Amorphous Solid Dispersion Mech1->Result1 Result2 Inclusion Complex Mech2->Result2 Result3 Colloidal Suspension Mech3->Result3

Logical relationship of thermodynamic interventions for enhancing bioavailability.

References

  • ResearchGate. "Solubility Enhancement of Synthesized Quinazolinone Derivative by Solid Dispersion Technique." ResearchGate, March 2017.[Link]

Sources

Optimization

Technical Support Center: Stability Studies of 2-(2-Methoxyphenyl)-1,2,3,4-tetrahydroquinazoline

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive troubleshooting guide to address the specific physicochemical challenges of working with 2-(2-Methoxyphenyl)-...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive troubleshooting guide to address the specific physicochemical challenges of working with 2-(2-Methoxyphenyl)-1,2,3,4-tetrahydroquinazoline .

Because this compound features a cyclic aminal core, it exhibits highly specific degradation behaviors—most notably pH-dependent ring-opening and oxidative aromatization. This guide provides mechanistic insights, self-validating protocols, and actionable solutions to ensure your stability-indicating methods comply with ICH Q1A(R2) guidelines [1, 2].

Mechanistic Insights: Understanding the Molecule

To troubleshoot effectively, you must understand the causality behind the degradation. The tetrahydroquinazoline core is not universally stable; its stability is dictated by its environment [1].

  • Acid-Catalyzed Hydrolysis: Cyclic aminals are highly susceptible to acidic media. Protonation of the aliphatic N-3 nitrogen atom lowers the conformational energy barrier, driving a rapid, reversible ring-opening hydrolysis into a diamine (2-(aminomethyl)aniline) and an aldehyde (2-methoxybenzaldehyde) [1].

  • Oxidative Aromatization: The 1,2,3,4-tetrahydroquinazoline system contains four abstractable hydrogen atoms. Under oxidative stress (e.g., peroxides, prolonged atmospheric exposure), it undergoes dehydrogenation to form a fully aromatic, thermodynamically stable quinazoline derivative.

Degradation THQ 2-(2-Methoxyphenyl)- 1,2,3,4-tetrahydroquinazoline Acid Acidic Media (pH < 4) Protonation of N-3 THQ->Acid H+ Oxid Oxidative Stress (e.g., H2O2, Air) THQ->Oxid [O] Hydrolysis Ring-Opening Hydrolysis Acid->Hydrolysis Aromatization Aromatization (-4 Da) Oxid->Aromatization Diamine 2-(Aminomethyl)aniline Hydrolysis->Diamine Aldehyde 2-Methoxybenzaldehyde Hydrolysis->Aldehyde Quinazoline 2-(2-Methoxyphenyl)- quinazoline Aromatization->Quinazoline

Caption: Chemical degradation pathways of 2-(2-Methoxyphenyl)-1,2,3,4-tetrahydroquinazoline.

Frequently Asked Questions (FAQs)

Q: Why is my API degrading rapidly in the HPLC autosampler while waiting for injection? A: This is a classic artifact of acidic sample diluents or mobile phases. If your HPLC method uses 0.1% TFA or formic acid, the N-3 nitrogen becomes protonated in the vial, inducing hydrolysis before the sample even reaches the column [1]. Solution: Switch to a neutral or slightly basic mobile phase (e.g., 10 mM ammonium bicarbonate, pH 8.0) and ensure your sample diluent is buffered to pH ≥ 7.

Q: How much degradation should I target during forced degradation studies? A: In accordance with ICH Q1A(R2) expectations, you must target 5% to 20% degradation [2]. Pushing degradation beyond 20% is counterproductive; it destroys the primary degradants and generates secondary degradants that do not reflect real-world storage conditions, needlessly complicating your impurity profiling.

Q: I observe a mass shift of -4 Da in my stressed samples via LC-MS. What is the mechanism? A: A mass shift of -4 Da indicates aromatization. Under oxidative stress or prolonged thermal exposure, the core loses two molecules of hydrogen (H₂) to form 2-(2-methoxyphenyl)quinazoline. This is a highly stable aromatic "sink" for the molecule.

Troubleshooting Guide: Common Experimental Issues

SymptomRoot CauseScientific Resolution
Incomplete Mass Balance (<90%) during oxidative stress.Over-oxidation (e.g., using 30% H₂O₂) cleaves the newly formed quinazoline ring, generating highly volatile fragments that escape UV/MS detection.Titrate the stressor. Reduce H₂O₂ to 3% or decrease exposure time from 24h to 2h. Always verify that: (Area API + Area Degradants) ≈ Area Unstressed Control.
Peak Splitting of the intact API during chromatography.The 2-methoxyphenyl group can exist in both axial and equatorial conformations. At room temperature, the interconversion rate can match the chromatographic timescale [1].Increase the HPLC column compartment temperature to 45°C–50°C. This accelerates the interconversion, collapsing the split peaks into a single, sharp, time-averaged peak.
False Positives in photolytic degradation.UV light generates heat in the photostability chamber, causing thermal degradation rather than true photolysis.Utilize a temperature-controlled photostability chamber equipped with a calibrated lux meter, ensuring temperature remains ≤ 25°C during the 1.2 million lux hour exposure [3].

Quantitative Data Summary: Expected Degradation Profiles

The following table summarizes the expected behavior of 2-(2-Methoxyphenyl)-1,2,3,4-tetrahydroquinazoline under standard ICH Q1A(R2) stress conditions [2, 3].

Stress ConditionReagent / EnvironmentExposure TimeExpected Primary Degradation PathwayTarget Degradation
Acid Hydrolysis 0.1 N HCl1 – 2 hoursRapid ring-opening to diamine + aldehyde10% - 20%
Base Hydrolysis 0.1 N NaOH24 – 48 hoursHighly stable (Aminal resists basic cleavage)< 5%
Oxidation 3% H₂O₂2 – 24 hoursAromatization to quinazoline (-4 Da)10% - 15%
Thermal 60°C (Solid State)7 daysMinor oxidation / Generally stable< 5%
Photolysis UV/Vis (1.2M lux hrs)~7 – 14 daysPhotolytic cleavage and mild oxidation5% - 10%

Standardized Experimental Protocols

To ensure data integrity, every protocol must be a self-validating system . This means incorporating internal controls that prove the degradation occurred during the stress period, not as an artifact of the analytical method.

Workflow Start API Sample Preparation Stress1 Acid/Base Hydrolysis Start->Stress1 Stress2 Oxidation (H2O2) Start->Stress2 Stress3 Thermal (40-80°C) Start->Stress3 Stress4 Photolysis (UV/Vis) Start->Stress4 Quench Quench & Dilute Stress1->Quench Stress2->Quench Stress3->Quench Stress4->Quench HPLC HPLC-UV/MS Analysis Quench->HPLC Data Mass Balance & Impurity Profiling HPLC->Data

Caption: Standard ICH Q1A(R2) forced degradation workflow for stability-indicating methods.

Protocol 1: Self-Validating Acid Hydrolysis Stress Test

Causality: Acid testing validates the method's ability to detect the aldehyde and diamine fragments. Because cyclic aminals degrade rapidly in acid, timing and quenching are critical.

  • Sample Preparation: Dissolve 10 mg of the API in 5 mL of a neutral co-solvent (e.g., LC-MS grade Acetonitrile) to ensure complete solubilization.

  • Stress Initiation: Add 5 mL of 0.1 N HCl. Stir at room temperature (20°C–25°C).

  • Parallel Control (Self-Validation): Prepare a "Blank + Stressor" vial containing 5 mL Acetonitrile and 5 mL 0.1 N HCl (no API) to rule out solvent-induced artifact peaks.

  • Quenching (Critical Step): Exactly at the 1-hour mark, extract a 1 mL aliquot and immediately neutralize it by adding 1 mL of 0.1 N NaOH. Why? Neutralization shifts the pH back to ~7, instantly halting the hydrolysis and "freezing" the degradation profile for accurate HPLC quantification.

  • Dilution & Analysis: Dilute the quenched sample with neutral mobile phase to the target analytical concentration (e.g., 100 µg/mL) and inject into the HPLC-UV/MS.

Protocol 2: Controlled Oxidative Stress Test

Causality: Validates the method's ability to resolve the intact tetrahydroquinazoline from the fully aromatic quinazoline degradant.

  • Sample Preparation: Dissolve 10 mg of the API in 5 mL of Acetonitrile.

  • Stress Initiation: Add 5 mL of 3% H₂O₂ (avoid 30% to prevent total destruction of the molecule).

  • Incubation: Store the flask in the dark at room temperature for 4 to 24 hours. (Light can act as a secondary catalyst for peroxides, confounding the results).

  • Quenching: Quench the residual peroxide using a mild reducing agent (e.g., sodium thiosulfate) or by massive dilution (1:100) into the HPLC starting mobile phase.

  • Analysis: Monitor specifically for the -4 Da mass shift and ensure baseline resolution between the API and the quinazoline peak.

References

  • Experimental and theoretical investigations into the stability of cyclic aminals Source: Beilstein Journal of Organic Chemistry (2016) URL:[Link]

  • Forced Degradation Study in Pharmaceutical Stability Source: Pharmaguideline (2017) URL:[Link]

  • A practical guide to forced degradation and stability studies for drug substances Source: Onyx Scientific URL:[Link]

Troubleshooting

Technical Support Center: A Strategic Guide to In Vivo Dosage Optimization for 2-(2-Methoxyphenyl)-1,2,3,4-tetrahydroquinazoline

Welcome to the technical support resource for researchers working with novel quinazoline derivatives. This guide provides a strategic framework for determining the optimal in vivo dosage of 2-(2-Methoxyphenyl)-1,2,3,4-te...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for researchers working with novel quinazoline derivatives. This guide provides a strategic framework for determining the optimal in vivo dosage of 2-(2-Methoxyphenyl)-1,2,3,4-tetrahydroquinazoline, a compound for which public dosage and pharmacokinetic data are not yet established. Our approach is grounded in fundamental principles of preclinical drug development, designed to guide you from initial estimations to robust, data-driven dose selection for efficacy studies.

Part 1: Foundational Knowledge & Pre-Dosing Considerations

This initial phase is critical for establishing the groundwork for your in vivo experiments. Success here minimizes variables and prevents costly errors in later stages.

Q1: What are the likely pharmacological properties of 2-(2-Methoxyphenyl)-1,2,3,4-tetrahydroquinazoline, and how does this inform my study design?

Answer: 2-(2-Methoxyphenyl)-1,2,3,4-tetrahydroquinazoline belongs to the quinazoline and quinazolinone class of heterocyclic compounds. This structural family is renowned for its broad spectrum of biological activities, making it a "privileged structure" in medicinal chemistry.[1] Derivatives have been investigated for anticancer, anti-inflammatory, antimicrobial, anticonvulsant, and cardiovascular effects.[1][2][3][4]

Causality: Understanding the potential activities of this class is paramount. It directs your choice of animal disease models for efficacy studies and informs the potential safety endpoints you need to monitor. For instance, if you hypothesize anti-inflammatory activity, you would select a relevant inflammation model (e.g., carrageenan-induced paw edema in rats) and monitor for related toxicity.

Q2: This compound has poor aqueous solubility. How should I formulate it for in vivo administration?

Answer: This is one of the most common hurdles for lipophilic compounds emerging from drug discovery programs.[5] Administering an improperly solubilized compound can lead to low bioavailability, high variability between animals, and inaccurate study outcomes.[6][7] A systematic formulation strategy is essential.

Expert Recommendation: For early-stage preclinical studies, a co-solvent system is often the most practical approach.[8] The goal is to create a clear, stable solution or a fine, homogenous suspension.

Experimental Protocol: Preparation of a Co-Solvent Formulation

  • Primary Solubilization: Dissolve the 2-(2-Methoxyphenyl)-1,2,3,4-tetrahydroquinazoline powder in a minimal amount of an organic solvent. Dimethyl sulfoxide (DMSO) is a common choice, but its final concentration in the dosing vehicle should be kept low (ideally <10%) to avoid vehicle-induced toxicity.[8]

  • Addition of Surfactants/Solubilizers: To maintain solubility upon aqueous dilution, add a surfactant. Options include:

    • Tween 80 (Polysorbate 80)

    • Cremophor EL

    • PEG 400 (Polyethylene glycol 400)

    • Cyclodextrins (e.g., HPβCD) , which can form inclusion complexes to enhance solubility.[9][10]

  • Vehicle Addition: Slowly add the aqueous vehicle (e.g., sterile saline or phosphate-buffered saline) to the organic solvent/surfactant mixture while vortexing vigorously.

  • Final Quality Control: Inspect the final formulation for any precipitation. It should be a clear solution or a uniform, milky-white emulsion/suspension. Prepare the formulation fresh daily unless stability has been confirmed.

Data Presentation: Common Excipients for Poorly Soluble Compounds

Excipient ClassExamplesFunctionKey Considerations
Organic Solvents DMSO, Ethanol, PEG 400Primary DissolutionKeep final concentration low to avoid toxicity.[8]
Surfactants Tween 80, Cremophor ELEnhance and maintain solubility, improve wettability.[6][9]Can have biological effects at high concentrations.
Lipids Corn oil, Sesame oil, Labrafac PGSolubilization for highly lipophilic compounds.[6]Suitable for oral gavage; may enhance lymphatic absorption.
Complexing Agents HPβ-Cyclodextrin, SBEβ-CDForm inclusion complexes to increase aqueous solubility.[10]Can alter pharmacokinetic profiles.

Part 2: Establishing a Safe and Tolerable Dose Range

The primary goal of this phase is to identify the Maximum Tolerated Dose (MTD), which is the highest dose that can be administered without causing unacceptable adverse effects.[8][11][12] This defines the upper boundary for your efficacy studies.

Q3: I have no in vivo data. How do I select a starting dose for my first animal study?

Answer: There is no purely mathematical way to convert an in vitro IC50/EC50 value directly to an in vivo dose.[13] However, in vitro data is the logical starting point for an estimation.

Recommended Strategy:

  • In Vitro Data: Use your most relevant in vitro data (e.g., EC50 from a cell-based assay or CC50 from a cytotoxicity assay).[14]

  • Literature Review: Search for in vivo doses of structurally similar quinazoline derivatives. This can provide a valuable order-of-magnitude estimate.

  • Conservative Start: A prudent approach is to start with a low dose, for example, 1-5 mg/kg. This minimizes the risk of acute toxicity in the first dose group. The key is to begin a dose-escalation study from a safe baseline.[13][15]

Q4: What is a Dose Range-Finding (DRF) or MTD study, and how do I execute one?

Answer: A Dose Range-Finding (DRF) study is a foundational experiment in preclinical development.[11] Its purpose is to establish the relationship between dose and toxicity, culminating in the identification of the MTD.[12][15] This ensures that subsequent efficacy studies are conducted at doses that are both scientifically relevant and ethically justified.[11]

Visualization: Workflow for In Vivo Dose Optimization Below is a diagram outlining the logical flow from initial compound characterization to the design of an efficacy study.

DoseOptimizationWorkflow cluster_preclinical Phase 1: Pre-Dosing & Formulation cluster_safety Phase 2: Safety & Tolerability cluster_efficacy Phase 3: Efficacy Testing InVitro In Vitro Data (EC50, CC50) Formulation Formulation Development (Solubility Enhancement) InVitro->Formulation informs vehicle choice DRF Dose Range-Finding (DRF) / Maximum Tolerated Dose (MTD) Study Formulation->DRF Start in vivo testing PK_Study Pharmacokinetic (PK) Study (Single Dose) DRF->PK_Study defines upper dose limit Efficacy Dose-Response Efficacy Study PK_Study->Efficacy informs dose selection & frequency PD_Study Pharmacodynamic (PD) / Biomarker Analysis Efficacy->PD_Study correlates exposure with effect

Caption: Workflow from initial compound formulation to efficacy study design.

Experimental Protocol: Single-Dose Maximum Tolerated Dose (MTD) Study

  • Animal Model: Select a relevant rodent model (e.g., C57BL/6 mice or Sprague-Dawley rats). Use a small number of animals per group (n=3-5) for this initial study.[14]

  • Group Allocation: Create a vehicle control group and at least 3-4 dose escalation groups.

  • Dose Selection & Escalation:

    • Start with your estimated low dose (e.g., 5 mg/kg).

    • Escalate doses in subsequent groups using a geometric progression (e.g., 2x or 3x increments).[11] This provides broad coverage of the dose range.

    • Example Dose Groups: Vehicle, 5 mg/kg, 15 mg/kg, 50 mg/kg, 150 mg/kg.

  • Administration: Administer a single dose of the compound via the intended route of administration (e.g., oral gavage (PO), intraperitoneal (IP), or intravenous (IV)).

  • Monitoring & Observations:

    • Record clinical signs of toxicity immediately after dosing and at regular intervals (e.g., 1, 4, 8, 24 hours) for at least 7-14 days. Observe for changes in posture, activity, breathing, and any signs of distress.

    • Measure body weight daily. A body weight loss of >15-20% is often considered a sign of significant toxicity.

  • Endpoint Determination: The MTD is defined as the highest dose that does not produce overt signs of toxicity or significant body weight loss.[15]

Part 3: Pharmacokinetic (PK) & Pharmacodynamic (PD) Evaluation

Understanding what the body does to the drug (PK) and what the drug does to the body (PD) is crucial for designing a meaningful efficacy study.

Q5: Why is a pharmacokinetic (PK) study necessary, and how do I design a basic one?

Answer: A PK study measures the absorption, distribution, metabolism, and excretion (ADME) of your compound.[16][17] It answers critical questions: How quickly is the drug absorbed? How high do the plasma concentrations get (Cmax)? How long does it stay in the system (half-life, t½)? Without this data, an efficacy study is based on guesswork. A lack of effect could be due to the compound being ineffective or simply not reaching the target tissue at a sufficient concentration for a sufficient duration.[16]

Experimental Protocol: Single-Dose Pharmacokinetic (PK) Study

  • Animal Model: Use the same species and strain as your planned efficacy studies.

  • Dosing: Administer a single dose of the compound. A dose near the middle of your tolerated range from the MTD study is a good starting point.

  • Sample Collection: Collect blood samples at multiple time points post-dose. A typical schedule might be:

    • Pre-dose (0), 15 min, 30 min, 1 hr, 2 hr, 4 hr, 8 hr, 24 hr.

    • The exact time points may need adjustment based on the expected properties of the compound.

  • Bioanalysis: Process the blood to plasma and store frozen (-80°C). Analyze the plasma samples using a validated analytical method, such as LC-MS/MS, to determine the concentration of the parent compound.[16]

  • Data Analysis: Plot the plasma concentration versus time and calculate key PK parameters.

Data Presentation: Key Pharmacokinetic Parameters

ParameterDescriptionImportance for Dose Optimization
t½ (Half-life) Time required for the drug concentration to decrease by half.Determines dosing frequency. A short half-life may require twice-daily dosing.[16]
Cmax Maximum observed plasma concentration.Indicates the peak exposure achieved.
Tmax Time at which Cmax is reached.Shows the rate of absorption.
AUC (Area Under the Curve) Total drug exposure over time.Represents the overall bioavailability of the compound.

Part 4: Efficacy Study Design & Dose Refinement

With safety and PK data in hand, you can now design a study to test if the compound has the desired biological effect.

Q6: How do I select and refine doses for my main efficacy study?

Answer: Your dose selection should be an integration of all prior data:

  • Upper Limit: The MTD is your highest safe dose. Doses in the efficacy study should not exceed this level.[11]

  • PK/PD Correlation: Use the PK data to select doses that provide exposures covering the in vitro EC50. For example, if your EC50 is 1 µM, select doses that achieve and maintain plasma concentrations above this level for a meaningful duration.

  • Dose-Response Design: Test at least three dose levels (low, medium, high) plus a vehicle control.[18][19] This allows you to characterize the dose-response relationship and identify the minimum effective dose (MED).[12]

  • Dosing Frequency: The dosing frequency should be based on the compound's half-life (t½) from the PK study. A common rule of thumb is to dose every one to two half-lives to maintain therapeutic exposure.

Q7: What should I do if I observe no therapeutic efficacy at the tested doses?

Answer: A lack of efficacy is a common outcome in drug discovery and requires systematic troubleshooting.

Visualization: Troubleshooting Lack of In Vivo Efficacy

TroubleshootingEfficacy cluster_exposure Is the Drug Reaching the Target? cluster_target Is the Drug Engaging the Target? Start No In Vivo Efficacy Observed CheckPK Review Pharmacokinetic (PK) Data Start->CheckPK CheckFormulation Assess Formulation Stability & Solubility CheckPK->CheckFormulation If exposure (AUC) is low CheckRoute Consider Route of Administration CheckPK->CheckRoute If absorption is poor CheckPD Conduct Pharmacodynamic (PD) Study (Measure Target Engagement) CheckPK->CheckPD If exposure is adequate CheckModel Verify Relevance of Animal Model CheckPD->CheckModel If no target engagement CheckMechanism Re-evaluate In Vitro Mechanism of Action CheckPD->CheckMechanism If target engagement but no efficacy

Caption: A decision tree for troubleshooting a lack of in vivo efficacy.

Troubleshooting Steps:

  • Confirm Exposure: The first step is to confirm that the compound reached the systemic circulation at sufficient levels. Re-evaluate your PK data. If PK data is not available for the efficacy study, run a satellite group for PK analysis.

  • Review Formulation: Was the compound fully dissolved or suspended? Could it have precipitated out of solution upon administration? Re-assess the formulation's stability.

  • Assess Target Engagement (Pharmacodynamics): If exposure is adequate, the next question is whether the drug is interacting with its intended biological target in the animal. This requires a PD study. For example, if your compound targets a specific kinase, you could measure the phosphorylation status of a downstream substrate in tumor or surrogate tissue samples after dosing.

  • Re-evaluate the Animal Model: Is the chosen animal model appropriate? Does the target biology in the model accurately reflect the human disease state you aim to treat?

References

  • Altasciences. (n.d.). Best Practices for Preclinical Dose Range Finding Studies. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). Dose Range Finding Studies. Retrieved from [Link]

  • ResearchGate. (2016, February 29). How to calculate a right dose for in vivo study? Retrieved from [Link]

  • Wikipedia. (n.d.). Dose-ranging study. Retrieved from [Link]

  • REVIVE. (n.d.). Dose-ranging studies (including discovery, preclinical and clinical). Retrieved from [Link]

  • Sheiner, L. B., Rosenberg, B., & Marathe, V. V. (1977). Study designs for dose-ranging. PubMed. Retrieved from [Link]

  • Pouton, C. W. (2006). Formulation of poorly water-soluble drugs for oral administration: physicochemical and physiological issues and the lipid formulation classification system. PubMed. Retrieved from [Link]

  • Nair, A. B., & Jacob, S. (2016). A simple practice guide for dose conversion between animals and human. PMC. Retrieved from [Link]

  • Zhang, Y., et al. (2022). Solubilization techniques used for poorly water-soluble drugs. PMC. Retrieved from [Link]

  • Ascendia Pharma. (2010, October 1). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). Retrieved from [Link]

  • PKMP. (n.d.). Interspecies Scaling. Retrieved from [Link]

  • PubMed. (2024, July 17). Strategy for Designing In Vivo Dose-Response Comparison Studies. Retrieved from [Link]

  • AMSbiopharma. (2025, August 11). Preclinical research strategies for drug development. Retrieved from [Link]

  • Aggarwal, G., et al. (n.d.). Formulation Tactics for the Delivery of Poorly Soluble Drugs. Retrieved from [Link]

  • O'Donnell, A. M., & O'Mahony, D. J. (2019). Allometric scaling of therapeutic monoclonal antibodies in preclinical and clinical settings. Retrieved from [Link]

  • Labtoo. (n.d.). Drug development | Preclinical, in vivo, ADME. Retrieved from [Link]

  • IntechOpen. (2020, May 6). Introductory Chapter: The Newest Research in Quinazolinone and Quinazoline Derivatives. Retrieved from [Link]

  • PubMed. (1999). Pharmacokinetics of 2-methoxyphenylmetyrapone and 2-bromophenylmetyrapone in rats. Retrieved from [Link]

  • ChemistryEurope. (n.d.). Overcoming Multidrug Resistance (MDR): Design, Biological Evaluation and Molecular Modelling Studies of 2,4‐Substituted Quinaz. Retrieved from [Link]

  • MDPI. (2023, December 2). Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities. Retrieved from [Link]

  • PMC. (n.d.). Discovery and pharmacological characterization of 1,2,3,4-tetrahydroquinoline derivatives as RORγ inverse agonists against prostate cancer. Retrieved from [Link]

  • PMC. (n.d.). Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. Retrieved from [Link]

  • Biosciences Biotechnology Research Asia. (n.d.). In Vitro and In Vivo Antioxidant Property of Novel 2-Phenyl Quinazoline-4(3h)-One Derivatives. Retrieved from [Link]

  • MDPI. (2021, October 30). Synthesis and Evaluation of Antioxidant Properties of 2-Substituted Quinazolin-4(3H)-ones. Retrieved from [Link]

  • Walsh Medical Media. (n.d.). In vivo Studies for Drug Development via Oral Delivery: Challenges, Animal Models and Techniques. Retrieved from [Link]

  • PubMed. (1968, March). 4-oxo-1,2,3,4-tetrahydroquinazolines. I. Syntheses and pharmacological properties of 2 .... Retrieved from [Link]

  • PMC. (n.d.). Overcoming the challenges in administering biopharmaceuticals: formulation and delivery strategies. Retrieved from [Link]

  • Medires Publishing. (2023, February 6). Synthesis and Analgesic Activity of 3-(3-methoxyphenyl)-2- methylsulfanyl-3Hquinazolin-4-one (4) and 3. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis and Crystal Structure of 3-(4-Methoxyphenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one. Retrieved from [Link]

  • SciSpace. (n.d.). Quinazoline derivatives & pharmacological activities: a review. Retrieved from [Link]

  • Springer. (2025, August 9). Clinical Pharmacokinetics of Tyrosine Kinase Inhibitors Focus on 4-Anilinoquinazolines. Retrieved from [Link]

  • PMC. (2023, January 18). Quinazolinones, the Winning Horse in Drug Discovery. Retrieved from [Link]

  • Google Patents. (n.d.). CN101550103B - 1, 2, 3, 4-tetrahydroisoquinoline derivatives and synthetic method and uses thereof.

Sources

Optimization

Troubleshooting 2-(2-Methoxyphenyl)-1,2,3,4-tetrahydroquinazoline crystallization

Welcome to the Technical Support Center for Advanced Organic Crystallization. This guide is specifically engineered for researchers and drug development professionals dealing with the isolation and purification of 2-(2-M...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Advanced Organic Crystallization. This guide is specifically engineered for researchers and drug development professionals dealing with the isolation and purification of 2-(2-Methoxyphenyl)-1,2,3,4-tetrahydroquinazoline .

Synthesized typically via the condensation of 2-aminobenzylamine and 2-methoxybenzaldehyde [4], this compound presents unique crystallization challenges. The ortho-methoxy group on the C2-aryl ring introduces significant steric hindrance, disrupting planar molecular stacking. This lowers the crystal lattice energy and frequently causes the compound to separate as a supercooled liquid rather than a solid—a phenomenon known as Liquid-Liquid Phase Separation (LLPS) or "oiling out" [1, 2].

Below, you will find diagnostic workflows, quantitative solvent data, a self-validating Standard Operating Procedure (SOP), and targeted FAQs to resolve these issues.

Diagnostic Knowledge Base: Understanding the Causality

To successfully crystallize 2-(2-Methoxyphenyl)-1,2,3,4-tetrahydroquinazoline, you must control the thermodynamic and kinetic parameters that govern its phase behavior.

  • Oiling Out (Liquid-Liquid Phase Separation): Oiling out occurs when the rate of supersaturation generation exceeds the rate of crystal nucleation [1]. Because the bulky 2-methoxyphenyl group hinders rapid integration into a rigid crystal lattice, the solute molecules arrange themselves randomly into a highly mobile, secondary liquid phase. This oil phase acts as a powerful solvent for unwanted impurities and can spontaneously solidify into an amorphous, sticky mass [2, 3].

  • Polymorphism & Solvation: The tetrahydroquinazoline ring contains secondary amines (hydrogen bond donors), while the methoxy group acts as a hydrogen bond acceptor. Depending on the solvent's polarity, different hydrogen-bonded networks can form, leading to polymorphic variability or solvent entrapment.

  • Chemical Instability (Ring-Chain Tautomerism): The C2 carbon of the tetrahydroquinazoline ring is an aminal. Under acidic conditions, or in the presence of certain metal ions, this ring can reversibly open to form an imine intermediate [5]. Crystallization must be performed under neutral to slightly basic conditions to maintain structural integrity.

Quantitative Data: Solvent System Selection

Selecting the correct solvent is the first line of defense against LLPS. The table below summarizes the phase behavior of 2-(2-Methoxyphenyl)-1,2,3,4-tetrahydroquinazoline across common crystallization systems.

Solvent SystemCrystallization MethodLLPS (Oiling Out) RiskPolymorph ControlExpected Yield
Ethanol / Water Anti-solvent additionCritical / High Poor (Amorphous risk)Moderate
Ethyl Acetate / Heptane Cooling & Anti-solventModerateExcellent (Thermodynamic)High
Isopropanol (IPA) Seeded CoolingLow (If seeded properly)GoodHigh
Toluene EvaporativeModerateGoodModerate

Standard Operating Procedure (SOP): Self-Validating Seeded Cooling

To completely bypass the miscibility gap (LLPS boundary), we recommend a Seeded Cooling Crystallization in Isopropanol (IPA) . This protocol utilizes in-line validation to ensure process control.

Step 1: Complete Dissolution

  • Action: Suspend 100 mg/mL of crude 2-(2-Methoxyphenyl)-1,2,3,4-tetrahydroquinazoline in IPA. Heat the jacketed reactor to 70°C under moderate agitation (250 RPM).

  • Self-Validation Check: The solution must become optically transparent. Causality: Any residual cloudiness indicates undissolved impurities that will act as heterogeneous nucleation sites for unwanted polymorphs. Filter hot if necessary.

Step 2: Controlled Cooling to the Metastable Zone Width (MSZW)

  • Action: Cool the solution from 70°C to 55°C at a strict rate of 0.5°C/min.

  • Self-Validation Check: Use Process Analytical Technology (PAT) such as a Focused Beam Reflectance Measurement (FBRM) or a turbidity probe. The baseline should remain flat [3]. Causality: A sudden spike in turbidity before 55°C indicates premature oiling out. If this occurs, reheat to 70°C and reduce the cooling rate.

Step 3: Strategic Seeding

  • Action: At 55°C, introduce 1–2 wt% of highly pure, milled seed crystals of the desired polymorph.

  • Self-Validation Check: Visually or via PAT, confirm the seeds do not dissolve. Causality: Seeding provides a low-energy surface for solute integration, bypassing the kinetic barrier of primary nucleation and preventing the system from crossing into the LLPS boundary [1].

Step 4: Isothermal Aging and Desupersaturation

  • Action: Hold the suspension isothermally at 55°C for 2 hours.

  • Self-Validation Check: Microscopic sampling should reveal uniform, faceted crystal growth without the presence of spherical liquid droplets.

Step 5: Final Isolation

  • Action: Cool the suspension to 5°C at 0.1°C/min. Filter via a Buchner funnel and wash the cake with cold (0°C) IPA. Dry under vacuum at 40°C.

Diagnostic Workflow Diagram

G N1 Crystallization Issue Detected N2 Liquid-Liquid Phase Separation (Oiling Out) N1->N2 Emulsion Forms N3 Polymorphic Impurity (Broad Melting Point) N1->N3 Solidifies N4 Adjust Solvent Ratio & Re-dissolve N2->N4 N6 Switch to Lower Polarity Solvent N3->N6 N5 Cool Slowly to MSZW & Add Seed Crystals N4->N5 N7 Pure Crystalline Tetrahydroquinazoline N5->N7 Bypass Miscibility Gap N6->N7 Thermodynamic Control

Workflow for troubleshooting LLPS and polymorphism in tetrahydroquinazoline crystallization.

Frequently Asked Questions (FAQs)

Q: My reaction mixture turned into a sticky, milky emulsion at the bottom of the flask instead of crystallizing. How do I recover my product? A: This is a classic presentation of "oiling out"[2]. Do not attempt to filter it, as the oil will trap impurities and clog the frit. Instead, reheat the mixture until it forms a homogeneous solution. To fix the kinetic imbalance, adjust your solvent ratio by adding 10-15% more "good" solvent (e.g., Ethyl Acetate or IPA) to lower the overall supersaturation. Cool the mixture much more slowly (e.g., 0.1°C/min) and introduce seed crystals before the temperature drops into the miscibility gap [1].

Q: Why does my isolated powder melt over a broad range (e.g., 10°C) even though HPLC shows 99% chemical purity? A: A broad melting point in a chemically pure tetrahydroquinazoline indicates a loss of crystallographic purity. This usually happens when an oiled-out phase spontaneously solidifies into a mixture of amorphous material and multiple kinetic polymorphs [1]. To resolve this, re-crystallize the powder using a slower cooling profile in a defined binary solvent system (like EtOAc/Heptane) to ensure the growth of a single, thermodynamically stable crystal form.

Q: Can I use acidic conditions to increase the solubility of the compound during the process? A: No. The C2 position of the 1,2,3,4-tetrahydroquinazoline ring is an aminal. Acidic conditions will catalyze ring-chain tautomerism, opening the ring to an imine and potentially causing hydrolysis back to the starting materials (2-aminobenzylamine and 2-methoxybenzaldehyde) [5]. Always maintain neutral to slightly basic conditions during dissolution and crystallization.

Q: I am scaling up from 10 grams to 1 kilogram, and oiling out only happens at the larger scale. Why? A: Oiling out droplet size and dispersion are highly dependent on hydrodynamics and mixing performance[1]. At larger scales, poor mixing zones can create localized areas of extreme supersaturation (especially during anti-solvent addition), triggering LLPS [3]. Ensure your anti-solvent dosing rate is strictly controlled and positioned near the impeller for rapid dispersion.

References

  • Mettler Toledo. "Oiling Out in Crystallization". Available at: [Link]

  • KiloMentor. "The Problem of Oiling Out in Chemical Process Development". Available at: [Link]

  • Aragen. "Enhancing Crystallization Control with In-Line PAT for Scalable Manufacturing". Available at: [Link]

  • Correa, W. H., et al. "Direct, efficient, solvent-free synthesis of 2-aryl-1,2,3,4-tetrahydroquinazolines". Green Chemistry (RSC Publishing). Available at: [Link]

  • ResearchGate. "Synthesis of 2-Aryl-1,2,3,4-tetrahydroquinazolin-1-ols and Their Conversion...". Available at:[Link]

Troubleshooting

Technical Support Center: Strategies for Enhancing the Bioavailability of 2-(2-Methoxyphenyl)-1,2,3,4-tetrahydroquinazoline

Welcome to the technical support center for 2-(2-Methoxyphenyl)-1,2,3,4-tetrahydroquinazoline. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges associated...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 2-(2-Methoxyphenyl)-1,2,3,4-tetrahydroquinazoline. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the oral delivery of this promising, yet likely poorly soluble, compound. Our goal is to provide you with the foundational knowledge and practical methodologies to troubleshoot common experimental hurdles and systematically enhance the bioavailability of your molecule.

Part 1: Troubleshooting Guide - From Poor Efficacy to Rational Formulation

This section addresses common issues encountered during the preclinical development of quinazoline-based compounds, presenting them in a problem-solution format.

Question: My compound, 2-(2-Methoxyphenyl)-1,2,3,4-tetrahydroquinazoline, demonstrates high potency in in vitro biochemical assays but shows significantly lower efficacy in cell-based assays and poor performance in vivo. What is the likely cause?

Answer: A significant drop in potency between biochemical and cellular or in vivo models frequently points to poor bioavailability. The primary culprits are often low aqueous solubility and/or insufficient membrane permeability.[1][2] For a lipophilic molecule like a quinazoline derivative, the compound may not be reaching its intracellular target in sufficient concentrations to elicit a therapeutic effect.

Initial Diagnostic Workflow:

  • Assess Physicochemical Properties: The first step is to quantify the compound's solubility and permeability. These data will classify your compound within the Biopharmaceutics Classification System (BCS) and guide your formulation strategy.[3]

  • Solubility Determination: Measure both kinetic and thermodynamic solubility. Kinetic solubility is a high-throughput method useful for initial screening, while thermodynamic solubility provides the true equilibrium value essential for formulation development.[2]

  • Permeability Assessment: Utilize an in vitro model like the Parallel Artificial Membrane Permeability Assay (PAMPA) for a quick assessment of passive diffusion, or the Caco-2 cell monolayer assay to evaluate both passive permeability and the potential for active efflux.[2] An efflux ratio greater than 2 in the Caco-2 model suggests the compound is actively removed by transporters like P-glycoprotein (P-gp), which can severely limit bioavailability.[2]

Question: My solubility assessment confirms that 2-(2-Methoxyphenyl)-1,2,3,4-tetrahydroquinazoline is a poorly soluble compound (likely BCS Class II or IV). What are my primary strategies to improve its dissolution and absorption?

Answer: For compounds limited by poor aqueous solubility, several well-established formulation strategies can be employed. The choice depends on the compound's specific properties, the desired dose, and the intended route of administration. The main approaches involve increasing the drug's surface area, enhancing its solubility in the gastrointestinal fluids, or maintaining it in a solubilized state.[1][4][5]

Below is a comparative table of common bioavailability enhancement techniques.

Strategy Mechanism of Action Ideal for... Potential Challenges
Particle Size Reduction (Nanosizing) Increases the surface area-to-volume ratio, leading to a faster dissolution rate as described by the Noyes-Whitney equation.[6][7]Stable crystalline compounds that are dissolution rate-limited (BCS Class IIa).[8]High energy input required; potential for particle aggregation; may not be effective for solubility-limited compounds (BCS IIb).
Amorphous Solid Dispersions (ASDs) The drug is molecularly dispersed in a polymer matrix in a high-energy amorphous state, preventing crystallization and enhancing apparent solubility and dissolution.[9][10]Compounds that can be stabilized in an amorphous form; suitable for both dissolution and solubility-limited drugs.Physical instability (recrystallization) over time; requires careful polymer selection; potential for drug-polymer interactions.
Lipid-Based Drug Delivery Systems (LBDDS) The drug is dissolved in a lipid-based formulation (oils, surfactants), which disperses in the GI tract to form fine emulsions or microemulsions, maintaining the drug in a solubilized state for absorption.[11][12][13]Highly lipophilic compounds (high LogP); can also mitigate food effects and bypass first-pass metabolism via lymphatic uptake.[6][12]Potential for GI side effects with high surfactant concentrations; drug precipitation upon dilution in the gut; requires careful formulation design.
Cyclodextrin Complexation The hydrophobic drug molecule is encapsulated within the lipophilic cavity of a cyclodextrin, a cyclic oligosaccharide with a hydrophilic exterior, forming a soluble inclusion complex.[3][14][15]Molecules with appropriate size and geometry to fit within the cyclodextrin cavity.Limited drug loading capacity; competition for complexation in the GI tract; potential for nephrotoxicity with certain cyclodextrins at high parenteral doses.[15]

Part 2: Frequently Asked Questions (FAQs) & In-Depth Protocols

This section provides detailed answers to specific formulation questions and provides step-by-step protocols for key experimental procedures.

Q1: How do I choose between creating a nanosuspension and formulating an amorphous solid dispersion (ASD)?

A1: The decision hinges on the compound's thermal properties and the primary absorption barrier.

  • Choose Nanosizing if: Your compound has a high melting point and is stable in its crystalline form. If the primary issue is a slow dissolution rate rather than fundamentally low solubility, increasing the surface area via nanosizing is often sufficient.[7][8]

  • Choose ASD if: Your compound can be converted to a stable amorphous form. ASDs are particularly effective for compounds whose absorption is limited by their low intrinsic solubility (not just the rate of dissolution).[9] This approach can create a supersaturated solution in the gut, significantly increasing the driving force for absorption.

Workflow for Strategy Selection

Caption: Decision workflow for selecting a bioavailability enhancement strategy.

Q2: What are cyclodextrins and how do they work?

A2: Cyclodextrins are cyclic oligosaccharides that have a hydrophilic outer surface and a hydrophobic inner cavity.[14] This unique structure allows them to encapsulate poorly water-soluble "guest" molecules, like your compound, into their central cavity. This process, known as inclusion complexation, effectively hides the hydrophobic part of the drug from the aqueous environment, leading to a significant increase in its apparent water solubility.[3][15] When the complex reaches the gut wall, the drug is released from the cavity to be absorbed.

Mechanism of Cyclodextrin Inclusion Complex

Cyclodextrin_Mechanism cluster_0 In Formulation (Aqueous) cluster_1 At Gut Wall Drug_insoluble Poorly Soluble Drug Complex Soluble Inclusion Complex Drug_insoluble->Complex CD Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) CD->Complex Complex_at_gut Soluble Inclusion Complex Complex->Complex_at_gut Transit to Gut Membrane GI Membrane Drug_free Free Drug for Absorption Drug_free->Membrane Absorption Complex_at_gut->Drug_free Dissociation & Release

Caption: Mechanism of bioavailability enhancement by cyclodextrin complexation.

Q3: I suspect my compound is an efflux transporter substrate. How do I confirm this and can a formulation strategy help?

A3: As mentioned, a Caco-2 permeability assay is the standard method to determine efflux. An efflux ratio (Papp B-A / Papp A-B) greater than 2 is a strong indicator that your compound is actively transported out of cells.[2]

Lipid-based formulations (LBDDS) can sometimes help overcome P-gp mediated efflux. Some lipid excipients and surfactants used in these systems are believed to inhibit efflux transporters or alter the membrane environment, thereby increasing the net flux of the drug into the systemic circulation.[11][12]

Experimental Protocol: Preparation of a Nanosuspension via Wet Media Milling

Objective: To reduce the particle size of 2-(2-Methoxyphenyl)-1,2,3,4-tetrahydroquinazoline to the nanometer range to enhance its dissolution velocity.

Materials:

  • 2-(2-Methoxyphenyl)-1,2,3,4-tetrahydroquinazoline (API)

  • Stabilizer solution (e.g., 1% w/v Hydroxypropyl methylcellulose (HPMC) or Poloxamer 188 in deionized water)

  • Milling media (e.g., 0.5 mm yttrium-stabilized zirconium oxide beads)

  • Planetary ball mill or similar high-energy mill

  • Particle size analyzer (e.g., Dynamic Light Scattering - DLS)

Methodology:

  • Premix Preparation: Prepare a coarse suspension of the API in the stabilizer solution. A typical starting concentration is 5-10% w/v API. The stabilizer is crucial to prevent aggregation of the newly formed nanoparticles through steric or electrostatic stabilization.

  • Milling Chamber Setup: Add the milling media to the milling chamber, typically at a charge of 50-70% of the chamber volume.

  • Milling Process: Add the premix to the chamber. Begin the milling process at a high speed (e.g., 2000 rpm). The high energy created by the impact of the milling media with the drug crystals fractures them into nanoparticles.[16]

  • Process Monitoring: Periodically take small aliquots of the suspension and measure the particle size using a DLS instrument. Continue milling until the desired particle size (e.g., < 300 nm) is achieved and the size distribution is unimodal and narrow.[7]

  • Separation: Once the target particle size is reached, separate the nanosuspension from the milling media by pouring the mixture through a screen or filter.

  • Characterization:

    • Particle Size and Zeta Potential: Confirm the final particle size distribution and measure the zeta potential to assess the stability of the suspension.

    • Solid-State Analysis: Lyophilize a portion of the nanosuspension and analyze the solid powder using X-ray powder diffraction (XRPD) and Differential Scanning Calorimetry (DSC) to ensure the API has remained in its crystalline form and has not undergone any polymorphic changes.

    • Dissolution Testing: Perform an in vitro dissolution test comparing the nanosuspension to the un-milled API to quantify the improvement in dissolution rate.

References

  • Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. (2024). J Formul Sci Bioavailab, 8, 212.
  • Lipid-Based Drug Delivery Systems (LBDDS) for Bioavailability Enhancement: Formulation Strategies and Recent Advances. International Journal of Pharmaceutical Sciences.
  • Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. (n.d.). PMC.
  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. (n.d.). PMC.
  • Lipid-Based Drug Delivery Systems: Enhancing Bioavailability for Improved Therapeutic Outcomes. (2024). Walsh Medical Media.
  • Exploring the Role of Cyclodextrins in Enhancing the Bioavailability of Hydrophobic Drugs. (2024). Hilaris Publisher.
  • Amorphous Nanoparticles for Drug Delivery of Poorly Water-Soluble Compounds. (2022). Ascendia Pharma.
  • Nanoparticle Technology for the Delivery of Poorly Water-Soluble Drugs. (2005). Pharmaceutical Technology.
  • Functions of Lipids for Enhancement of Oral Bioavailability of Poorly W
  • Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. (2024). WuXi AppTec.
  • Lipid-Based Nanocarriers for Enhanced Oral Bioavailability: A Review of Recent Advances and Applications. (2025). Asian Journal of Pharmaceutical Research and Development, 13(1), 71-80.
  • Innovative Pharmaceutical Formulation Strategies to Improve Bioavailability. (n.d.). UPM Pharmaceuticals.
  • Cyclodextrins in Drug Delivery Systems and Their Effects on Biological Barriers. (2019). MDPI.
  • Novel excipients for solubility enhancement. (2022). European Pharmaceutical Review.
  • Excipients for Solubility Enhancement: Enabling Oral and Injectable Formul
  • The effect of cyclodextrin complexation on drug bioavailability after nonparenteral administration. (n.d.).
  • Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. (2023). MDPI.
  • Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applic
  • Drug nanoparticles: formulating poorly w
  • Lipid based drug delivery systems: A strategy for enhancing the oral bioavailability of poorly water-soluble drugs.
  • Study of the Influence of Pharmaceutical Excipients on the Solubility and Permeability of BCS Class II Drugs. (2025). MDPI.
  • Study of the Influence of Pharmaceutical Excipients on the Solubility and Permeability of BCS Class II Drugs. (2025). MDPI.
  • Amorphous Nanoparticles for Drug Delivery of Poorly Water-Soluble Compounds. (2021). Drug Development & Delivery.
  • Enhancing solubility with novel excipients. (2025). Manufacturing Chemist.
  • Advances in Nanotechnology for Enhancing the Solubility and Bioavailability of Poorly Soluble Drugs. (n.d.). PMC.
  • 1,2-Dihydro-2-(4-methoxyphenyl)-4(3H)-quinazolinone. PubChem.
  • Technical Support Center: Enhancing Cell Permeability of Quinazoline-Based Inhibitors. (2025). Benchchem.
  • Overcoming Multidrug Resistance (MDR): Design, Biological Evaluation and Molecular Modelling Studies of 2,4-Substituted Quinazoline Derivatives as Selective P-gp Inhibitors. (n.d.). Europe PMC.
  • Synthesis and Evaluation of Antioxidant Properties of 2-Substituted Quinazolin-4(3H)-ones. (2021). MDPI.
  • 2-(4-Methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline. Sigma-Aldrich.
  • Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Deriv
  • Synthesis of 2-phenyl- and 2-benzyl derivatives of 4(3Н)-quinazolinone with analgesic activity. (2026).
  • 1,2,3,4-Tetrahydroquinoline. Chem-Impex.
  • 1,2,3,4-Tetrahydroquinoline 635-46-1 wiki. Guidechem.
  • Synthesis and Crystal Structure of 3-(4-Methoxyphenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one. (2011). MDPI.
  • 2,4-Dioxo-3-(4-methoxybenzyl)-1,2,3,4-tetrahydroquinazoline. PubChem.
  • N-Aryl-6-methoxy-1,2,3,4-tetrahydroquinolines: a Novel Class of Antitumor Agents Targeting the Colchicine Site on Tubulin. (n.d.). PMC.
  • Overcoming Multidrug Resistance (MDR): Design, Biological Evaluation and Molecular Modelling Studies of 2,4‐Substituted Quinazoline Derivatives as Selective P‐gp Inhibitors. (n.d.). Wiley Online Library.

Sources

Optimization

Technical Support Center: Modifying Experimental Conditions for 2-(2-Methoxyphenyl)-1,2,3,4-tetrahydroquinazoline Assays

Prepared by the Senior Application Scientist Team Welcome to the technical support resource for researchers working with 2-(2-Methoxyphenyl)-1,2,3,4-tetrahydroquinazoline and related derivatives. This guide is designed t...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support resource for researchers working with 2-(2-Methoxyphenyl)-1,2,3,4-tetrahydroquinazoline and related derivatives. This guide is designed to provide expert insights, actionable troubleshooting protocols, and a deeper understanding of the chemical principles governing your experiments. Our goal is to empower you to overcome common challenges in both the synthesis and biological evaluation of this important chemical scaffold.

Quinazoline derivatives are a cornerstone of modern medicinal chemistry, with many compounds investigated for their antiproliferative and kinase inhibition activities.[1][2] The 1,2,3,4-tetrahydroquinazoline nucleus, specifically, is a prevalent core structure in a wide array of synthetic pharmaceuticals.[3] However, the path from synthesis to reliable assay data is often complex. This document consolidates field-proven advice to help you navigate these complexities with confidence.

Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the synthesis, handling, and assaying of tetrahydroquinazoline derivatives.

Q1: What are the most common challenges when synthesizing 2-aryl-1,2,3,4-tetrahydroquinazolines?

The primary challenges are typically low product yields, the formation of unwanted side products, and difficulties during purification.[4][5] Low yields can often be traced back to suboptimal reaction conditions, such as incorrect temperature or solvent choice, or poor-quality starting materials.[4] A common side reaction is the formation of the more oxidized quinazolinone or benzimidazole byproducts, which can be favored under certain conditions.[5][6] Purification can be complicated by impurities that are structurally similar to the desired product, sometimes necessitating advanced techniques like preparative HPLC.[4]

Q2: How critical are solvent and temperature choices in the synthesis, and why?

These parameters are absolutely critical as they directly influence reaction kinetics and equilibrium.

  • Solvent Polarity: The polarity of the solvent can dictate the reaction pathway. For many quinazoline syntheses, polar solvents (like DMF, DMSO, or ethanol) are preferred because they can stabilize charged intermediates and promote the desired C-N bond formation.[6] In contrast, non-polar solvents (like toluene) may inadvertently favor the formation of benzimidazole byproducts.[6]

  • Temperature: Many classical cyclization reactions, such as the Bischler-Napieralski or Niementowski syntheses, require high temperatures to overcome the activation energy barrier for ring closure.[4][5] However, excessively high temperatures can lead to the degradation of starting materials or the final product.[5] It is often necessary to perform a temperature screen to find the optimal balance between reaction rate and stability.[5] For more efficient and often higher-yield processes, microwave-assisted synthesis can be a powerful alternative, significantly shortening reaction times.[4]

Q3: I've observed that my tetrahydroquinazoline compound seems to lose activity or give inconsistent results over time. How stable are these compounds in solution?

This is a critical observation and points to a known liability of the tetrahydroquinoline (THQ) scaffold. Fused THQs, in particular, can be unstable and degrade in solution under standard laboratory conditions, often over a matter of days.[7][8] This chemical instability is a significant concern because it means that any observed biological activity might be caused by a degradation byproduct rather than the intact parent compound you intended to test.[9] Therefore, it is imperative to use freshly prepared solutions for assays and to re-verify the purity and identity of the compound (e.g., via LC-MS) if stock solutions have been stored for any length of time.

Q4: My compound was flagged as a potential Pan-Assay Interference Compound (PAINS). What does this mean and should I be concerned?

You should be very concerned. PAINS are compounds that appear as "hits" in many different high-throughput screening (HTS) assays, not because they specifically interact with the biological target, but because they interfere with the assay technology itself.[9][10] Fused tetrahydroquinolines are a known class of PAINS.[7][9]

The interference often stems from the chemical reactivity of the compound or its degradation products.[8] These reactive species can covalently modify proteins, act as redox cyclers, or form aggregates that non-specifically inhibit enzymes. This leads to false-positive results that are not reproducible and do not represent a valid starting point for drug development.[10] The diversity of targets that THQs have been reported to hit supports the premise that the activity is often a result of pan-assay interference rather than specific, targeted binding.[8][9] Any "hit" from this scaffold requires rigorous validation to rule out assay interference.

Troubleshooting Guide: Synthesis and Purification

This table provides a systematic approach to resolving common issues encountered during the synthesis and purification of 2-(2-Methoxyphenyl)-1,2,3,4-tetrahydroquinazoline.

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Product Yield 1. Sub-optimal Reaction Conditions: Temperature too low, or reaction time too short.[5] 2. Incorrect Solvent Choice: Reactants may have poor solubility, or the solvent may not favor the desired reaction pathway.[6] 3. Inefficient Catalyst: The chosen acid or base catalyst may be too weak or inappropriate for the specific transformation.[5] 4. Degradation of Materials: Starting materials or the product may be unstable at the reaction temperature.[5]1. Optimize Conditions: Systematically increase the reaction temperature while monitoring progress via TLC or LC-MS. Extend the reaction time until starting materials are consumed.[5] Consider switching to microwave irradiation for improved efficiency.[4] 2. Change Solvent: Switch to a more polar solvent (e.g., from toluene to DMF or ethanol) to improve solubility and promote the correct cyclization pathway.[6] 3. Screen Catalysts: If using a weak base (e.g., Na₂CO₃), try a stronger one (e.g., K₂CO₃ or Cs₂CO₃).[6] For acid-catalyzed reactions, screen various Lewis or Brønsted acids. 4. Use Milder Conditions: If degradation is suspected, attempt the reaction at a lower temperature for a longer duration or investigate alternative synthetic routes that use milder conditions.[5]
Formation of Quinazolinone or Other Byproducts 1. Oxidation: The tetrahydroquinazoline product may be oxidizing to the more stable aromatic quinazoline or quinazolinone, especially if the reaction is run in the presence of air for extended periods at high heat. 2. Reaction Pathway Favors Byproduct: The specific combination of solvent, base, and temperature can favor an alternative cyclization pathway.[6]1. Inert Atmosphere: Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to minimize oxidative side reactions. 2. Adjust pH and Solvent: Carefully control the pH of the reaction mixture. Switching to a more polar solvent can often shift the reaction pathway away from undesired byproducts like benzimidazoles.[6]
Difficulty in Purification 1. Structurally Similar Impurities: Side products may have similar polarity to the desired compound, making separation by column chromatography difficult. 2. Poor Crystallization: The crude product may be an oil or may not crystallize cleanly from common solvents.1. Optimize Chromatography: Use a shallow solvent gradient during column chromatography to improve separation. If co-elution persists, preparative HPLC is a highly effective, albeit more resource-intensive, option.[4] 2. Attempt Recrystallization: Test a variety of solvents for recrystallization, which can be a very effective method for removing minor impurities if a suitable solvent system is found.[4]
Workflow Visualization: Troubleshooting Low Synthesis Yield

The following diagram outlines a logical workflow for diagnosing and solving low-yield issues during the synthesis of tetrahydroquinazolines.

G start Low Yield in Synthesis check_sm Verify Starting Material Purity & Integrity (NMR/LC-MS) start->check_sm sm_ok Purity Confirmed check_sm->sm_ok OK sm_bad Purify/Re-source Starting Materials check_sm->sm_bad Impure monitor_rxn Monitor Reaction Progress (TLC/LC-MS) sm_ok->monitor_rxn rxn_incomplete Reaction Incomplete monitor_rxn->rxn_incomplete Starting Material Remains rxn_degraded Degradation Observed monitor_rxn->rxn_degraded Multiple Spots/ Streaking rxn_complete Reaction Complete, but Yield is Low monitor_rxn->rxn_complete Clean Conversion optimize_time_temp Increase Time and/or Temperature Consider Microwave Synthesis rxn_incomplete->optimize_time_temp optimize_mild Use Milder Conditions (Lower Temp, Different Catalyst) rxn_degraded->optimize_mild optimize_solvent Modify Solvent System (e.g., to higher polarity) rxn_complete->optimize_solvent

Caption: A flowchart for systematically troubleshooting low-yield quinazoline synthesis.

Detailed Experimental Protocol: Cell-Based Antiproliferative Assay

This protocol describes a general method for evaluating the antiproliferative activity of 2-(2-Methoxyphenyl)-1,2,3,4-tetrahydroquinazoline against a cancer cell line using a resazurin-based viability assay. This type of assay is commonly used for quinazoline derivatives.[1][11]

1. Materials and Reagents:

  • Cancer cell line of interest (e.g., A549, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA (0.25%)

  • Test Compound: 2-(2-Methoxyphenyl)-1,2,3,4-tetrahydroquinazoline

  • Vehicle Control: High-purity DMSO

  • Positive Control: Doxorubicin or another known cytotoxic agent

  • Resazurin sodium salt solution (e.g., 0.15 mg/mL in PBS, sterile filtered)

  • 96-well flat-bottom cell culture plates

  • Multichannel pipette, sterile reservoirs, and tips

2. Step-by-Step Methodology:

  • Cell Seeding:

    • Harvest logarithmically growing cells using Trypsin-EDTA and neutralize with complete medium.

    • Perform a cell count using a hemocytometer or automated cell counter.

    • Dilute the cell suspension to a final concentration of 5 x 10⁴ cells/mL (optimization may be required based on cell line doubling time).

    • Seed 100 µL of the cell suspension into each well of a 96-well plate (5,000 cells/well).

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of the test compound in 100% DMSO.

    • Perform serial dilutions of the stock solution in complete medium to prepare 2X working concentrations. A typical final concentration range to test would be 0.1 to 100 µM.

    • Ensure the final DMSO concentration in all wells (including vehicle control) is identical and non-toxic (typically ≤ 0.5%).

    • Carefully remove the medium from the cells and add 100 µL of the medium containing the appropriate compound concentrations (or vehicle/positive control).

    • Return the plate to the incubator for 48-72 hours.

  • Viability Assessment:

    • After the incubation period, add 20 µL of the resazurin solution to each well.

    • Incubate for another 2-4 hours, or until a significant color change (blue to pink/magenta) is observed in the vehicle control wells.

    • Measure the fluorescence on a plate reader with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.

4. Data Analysis:

  • Subtract the average fluorescence of "media only" (no cells) blank wells from all other measurements.

  • Normalize the data by expressing the fluorescence of treated wells as a percentage of the vehicle control wells (% Viability).

    • % Viability = (Fluorescence_Sample / Fluorescence_VehicleControl) * 100

  • Plot the % Viability against the logarithm of the compound concentration.

  • Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) in software like GraphPad Prism or R to calculate the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

References
  • OSTI.GOV. (n.d.). Identifying Reaction Pathway for Tandem Condensation- Hydrogenation to Produce Tetrahydroquinolines Using High- Pressure Operando NMR. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of reaction conditions for the synthesis of 2-oxo-tetrahydroquinazolines. Retrieved from [Link]

  • Pitsikali, M., et al. (2023). Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities. PMC. Retrieved from [Link]

  • Hrobonova, K., et al. (2021). Synthesis and Evaluation of Antioxidant Properties of 2-Substituted Quinazolin-4(3H)-ones. MDPI.
  • ResearchGate. (n.d.). Optimization of the Condensation Reaction. Retrieved from [Link]

  • Rauf, A., et al. (2011). Synthesis and Crystal Structure of 3-(4-Methoxyphenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one. MDPI. Retrieved from [Link]

  • ResearchGate. (2023). Fused Tetrahydroquinolines Are Interfering with Your Assay. Retrieved from [Link]

  • Molecular Design. (2023). Are fused tetrahydroquinolines interfering with your assay? Retrieved from [Link]

  • NIH. (2023). Fused Tetrahydroquinolines Are Interfering with Your Assay. PMC. Retrieved from [Link]

  • ACS Publications. (2023). Fused Tetrahydroquinolines Are Interfering with Your Assay. Journal of Medicinal Chemistry. Retrieved from [Link]

  • IntechOpen. (2020). Synthesis of Quinazoline and Quinazolinone Derivatives. Retrieved from [Link]

  • IntechOpen. (2024). Biological Activities of Recent Advances in Quinazoline. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of reaction conditions for the synthesis of tetrahydroquinoline 2aa. Retrieved from [Link]

  • ResearchGate. (2023). Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities. Retrieved from [Link]

  • Zhao, L., et al. (2013). Quinazoline derivatives: synthesis and bioactivities. PMC. Retrieved from [Link]

  • Taylor, R. D., et al. (2014). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. PMC. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Interpreting Unexpected Results with 2-(2-Methoxyphenyl)-1,2,3,4-tetrahydroquinazoline

Welcome to the Advanced Application Support Center. As drug development professionals and assay scientists, you may occasionally encounter anomalous data when screening complex heterocyclic compounds.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Application Support Center. As drug development professionals and assay scientists, you may occasionally encounter anomalous data when screening complex heterocyclic compounds. This guide is specifically engineered to help you troubleshoot, diagnose, and resolve unexpected in vitro assay results involving 2-(2-Methoxyphenyl)-1,2,3,4-tetrahydroquinazoline and its structural analogs.

Chemical Profile & Mechanistic Context

To effectively troubleshoot, we must first understand the physicochemical nature of the molecule. 2-(2-Methoxyphenyl)-1,2,3,4-tetrahydroquinazoline features a partially saturated bicyclic core linked to an electron-rich aromatic ring.

The Causality of Assay Interference: The 2-methoxyphenyl substituent introduces lipophilicity and steric bulk, while the tetrahydroquinazoline core contains secondary amines capable of complex hydrogen bonding. In aqueous biological buffers, this specific structural combination often breaches kinetic solubility limits, leading to the formation of sub-micron colloidal aggregates. Furthermore, the electron-donating methoxy group extends the delocalized π -electron system, which can shift the molecule's absorbance profile into the UV-Vis range, interfering with optical readouts.

Diagnostic Workflow

Before abandoning a hit or proceeding to costly in vivo models, apply the following diagnostic workflow to determine if your unexpected results (e.g., steep Hill slopes, lack of dose-response, or orthogonal assay failure) are driven by true pharmacology or assay interference.

Workflow Step1 Unexpected Result: Anomalous IC50 or IC50/Kd Mismatch Step2 Perform Kinetic Solubility Assay (Nephelometry) Step1->Step2 Step3 Conduct Detergent-Shift Assay (+0.01% Triton X-114) Step1->Step3 Step4 Run Orthogonal Binding (SPR or ITC) Step1->Step4 Outcome1 High Turbidity (>50 NTU) Step2->Outcome1 Precipitation Outcome2 >10-fold IC50 Shift Step3->Outcome2 Aggregation Outcome3 No Binding Detected Step4->Outcome3 False Positive Resolution1 Optimize DMSO Handling Limit Max Concentration Outcome1->Resolution1 Resolution2 Flag as Colloidal Aggregator (PAINS) Outcome2->Resolution2 Resolution3 Flag as Assay Interference (e.g., Fluor Quenching) Outcome3->Resolution3

Diagnostic workflow for triaging unexpected assay results.

Frequently Asked Questions (Troubleshooting)

Q1: Why does 2-(2-Methoxyphenyl)-1,2,3,4-tetrahydroquinazoline show potent inhibition in my primary biochemical screen but fails entirely in Isothermal Titration Calorimetry (ITC)?

A1: This is a classic hallmark of a false positive driven by colloidal aggregation 1. At screening concentrations (typically 1–10 µM), tetrahydroquinazoline derivatives can self-associate into sub-micron aggregates. These aggregates act as "protein sponges," non-specifically sequestering the target enzyme and preventing it from interacting with its substrate. Because this is a physical sequestration rather than a 1:1 stoichiometric binding event, orthogonal biophysical assays like ITC will show no detectable heat of binding, flagging the initial hit as a false positive 1.

Mechanism Soluble Soluble Monomer Aggregate Colloidal Aggregate Soluble->Aggregate Exceeds Kinetic Solubility Inhibited Non-specific Sequestration Aggregate->Inhibited Surface Adsorption Enzyme Target Protein Enzyme->Inhibited Protein Unfolding/Trapping

Mechanism of false-positive enzyme inhibition via colloidal aggregation.

Q2: How can I definitively prove that my compound is acting as a promiscuous aggregator rather than a true inhibitor?

A2: You must introduce a non-ionic surfactant into your assay buffer. The addition of Triton X-114 (or similar detergents like CHAPS) lowers the surface tension of the buffer and prevents the formation of large agglomerates that non-specifically bind to the enzyme surface 2. If your compound's apparent IC50 shifts dramatically (e.g., >10-fold loss of potency) upon the addition of 0.01% Triton X-114, the initial result was an aggregation-based artifact 2.

Q3: My Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is yielding erratic, non-sigmoidal dose-response curves. What is happening?

A3: The tetrahydroquinazoline core, particularly when conjugated with an electron-donating methoxyphenyl ring, possesses delocalized π -electrons that can absorb or emit light in the UV-Vis spectrum. This causes the "inner filter effect," where the compound quenches the assay's fluorophore emission or produces auto-fluorescence, artificially altering the TR-FRET signal 1. To resolve this, run an absorbance scan of the compound at the assay's excitation/emission wavelengths.

Q4: I am observing high variability in cell viability IC50s between biological replicates. How do I stabilize the assay?

A4: This variability is almost certainly linked to kinetic solubility limits. While the compound may be fully soluble in 100% DMSO, rapid dilution into aqueous cell culture media (which often contains high salts and proteins) can cause "DMSO crash out" or micro-precipitation in the range of 250 µM to 1 mM 3. This leads to inconsistent effective concentrations reaching the cells. You must optimize your DMSO handling (see Protocol 2).

Quantitative Troubleshooting Thresholds

Use the following table to benchmark your assay data and determine if 2-(2-Methoxyphenyl)-1,2,3,4-tetrahydroquinazoline is triggering an artifact.

Diagnostic ParameterAssay ModalityExpected Range (True Hit)Flag Threshold (Interference)Mechanistic Cause
Detergent Sensitivity IC50 Shift (+/- Triton X-114)< 2.0-fold shift> 10.0-fold shiftColloidal aggregation
Kinetic Solubility Nephelometry (NTU at 100 µM)< 10 NTU> 50 NTUMicro-precipitation / Crash out
Binding Stoichiometry Isothermal Titration CalorimetryKd ≈ Biochemical IC50No detectable heat exchangeNon-specific sequestration
Optical Interference Absorbance Scan (Excitation λ )OD < 0.05OD > 0.10Inner-filter effect (quenching)

Self-Validating Experimental Protocols

Protocol 1: Detergent-Shift Assay for Aggregation Validation

Rationale: By lowering the surface tension of the buffer, detergents disrupt the hydrophobic interactions that hold colloidal aggregates together, restoring the enzyme to its free state.

  • Prepare Master Mixes: Prepare a 2X target enzyme/substrate master mix in your standard aqueous assay buffer. Prepare a second, parallel 2X master mix supplemented with 0.02% Triton X-114.

  • Compound Titration: Perform an 11-point serial dilution of 2-(2-Methoxyphenyl)-1,2,3,4-tetrahydroquinazoline in 100% anhydrous DMSO.

  • Plate Transfer: Transfer the compound dilutions to the assay plate using an acoustic dispenser (e.g., Echo) or pin tool to ensure the final DMSO concentration remains strictly 1%.

  • Reaction Initiation: Dispense the two master mixes into their respective wells. The final Triton X-114 concentration in the detergent arm will be 0.01%.

  • Incubation & Read: Incubate according to standard protocol and read the assay. Calculate the IC50 for both arms.

  • Self-Validation Check (Critical): You must include a known, well-characterized competitive inhibitor as a positive control plate. The IC50 of this true competitive inhibitor should remain unchanged ( ± 1.5-fold) in the presence of Triton X-114. If the control's IC50 shifts, the detergent is denaturing your enzyme, and the assay is invalid.

Protocol 2: Kinetic Solubility Assessment via Nephelometry

Rationale: Nephelometry measures the scattering of light caused by suspended particulates. It is highly sensitive to the micro-precipitates formed when lipophilic compounds crash out of DMSO into aqueous media.

  • Stock Preparation: Prepare a fresh 10 mM stock of the compound in 100% anhydrous DMSO.

  • Buffer Aliquoting: Aliquot 190 µL of the target aqueous assay buffer (e.g., PBS, pH 7.4) into a 96-well clear-bottom plate.

  • Spiking: Spike 10 µL of the compound stock (and subsequent serial dilutions) into the buffer. This yields a maximum concentration of 500 µM at 5% DMSO.

  • Equilibration: Incubate the plate at room temperature for 2 hours on a plate shaker to allow equilibrium of micro-precipitates.

  • Measurement: Measure light scatter (turbidity) using a nephelometer.

  • Self-Validation Check (Critical): Use Nicardipine as a low-solubility control (which reliably precipitates >50 µM) and Caffeine as a high-solubility control. If Caffeine shows high scatter, your buffer is contaminated with particulates. If Nicardipine shows no scatter, your nephelometer calibration has failed.

References

  • Discovery of Small-Molecule Antagonists of PHF1 and 19 Demonstrates the Ligandability of PRC2 Accessory Proteins . ACS Bio & Med Chem Au. 1

  • Design, Synthesis and in vitro Biochemical Activity of Novel Amino Acid Sulfonohydrazide Inhibitors of MurC . Acta Chimica Slovenica. 2

  • University of Dundee Fragment library design, synthesis and expansion . University of Dundee. 3

Sources

Optimization

2-(2-Methoxyphenyl)-1,2,3,4-tetrahydroquinazoline degradation pathways

Welcome to the Technical Support Center for 2-(2-Methoxyphenyl)-1,2,3,4-tetrahydroquinazoline . As a Senior Application Scientist, I have designed this guide to help researchers, analytical chemists, and drug development...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 2-(2-Methoxyphenyl)-1,2,3,4-tetrahydroquinazoline . As a Senior Application Scientist, I have designed this guide to help researchers, analytical chemists, and drug development professionals navigate the unique stability challenges associated with this compound.

Unlike standard heterocyclic scaffolds, 1,2,3,4-tetrahydroquinazolines contain a highly reactive cyclic aminal (N,N-acetal) core. Understanding the thermodynamic and kinetic vulnerabilities of this structural motif is critical to preventing artifactual degradation during synthesis, extraction, and LC-MS analysis.

Part 1: Core Mechanistic Principles & Causality

To troubleshoot degradation, we must first understand the causality behind it. The 1,2,3,4-tetrahydroquinazoline system exists in a delicate ring-chain tautomeric equilibrium with its open-chain imine form.

The Causality of Acidic Degradation: The N-3 nitrogen of the tetrahydroquinazoline ring is aliphatic in nature, making it significantly more basic than the aniline-like N-1 nitrogen. When exposed to acidic environments (even weak acids like 0.1% Formic Acid), the N-3 nitrogen is rapidly protonated ([1]). This protonation weakens the C2–N3 bond. The lone pair on the N-1 nitrogen facilitates the cleavage of this bond, triggering a ring-opening event that forms an iminium intermediate. Subsequent attack by water (hydrolysis) irreversibly cleaves the molecule into 2-aminobenzylamine and 2-methoxybenzaldehyde [1].

The Role of Steric Strain: The presence of the bulky 2-(2-methoxyphenyl) group at the C-2 position introduces significant steric hindrance. This steric bulk increases the conformational energy (ring strain) of the closed cyclic aminal. Consequently, this specific derivative is thermodynamically predisposed to ring-opening compared to unsubstituted variants, making it highly sensitive to even ambient humidity if trace acids are present[2].

Pathway A 2-(2-Methoxyphenyl)- 1,2,3,4-tetrahydroquinazoline (Closed Ring) B Protonated Aminal (N-3 Protonation) A->B + H⁺ (Acidic pH) C Imine Intermediate (Ring-Opened) B->C Ring Strain Release C->A Neutral/Basic pH D 2-Aminobenzylamine + 2-Methoxybenzaldehyde C->D + H₂O (Hydrolysis)

Fig 1. Acid-catalyzed ring-opening and hydrolysis pathway of the tetrahydroquinazoline core.

Part 2: Troubleshooting Guides & FAQs

Q1: My compound completely disappears during LC-MS analysis, and I see two distinct new peaks. Is my synthetic batch degrading in the vial? Causality: It is highly likely an analytical artifact rather than batch degradation. Standard reverse-phase LC-MS mobile phases utilize 0.1% Formic Acid or Trifluoroacetic Acid (TFA) to aid ionization (pH ~2.7). As explained above, this acidic microenvironment causes rapid, quantitative hydrolysis of the cyclic aminal on the column. Solution: Switch your mobile phase to a high-pH volatile buffer, such as 10 mM Ammonium Bicarbonate (pH 9.0). This keeps the N-3 nitrogen unprotonated, preserving the intact mass ([M+H]⁺ at m/z 241.1).

Q2: I am observing poor yields and spontaneous degradation during the aqueous workup of my synthesis. How can I prevent this? Causality: Quenching a reaction with mildly acidic solutions (like saturated NH₄Cl or dilute HCl) destroys the aminal core. Furthermore, prolonged exposure to protic solvents (like water or methanol) at elevated temperatures accelerates the hydrolysis of the strained 2-methoxyphenyl derivative. Solution: Quench strictly with basic solutions (e.g., saturated NaHCO₃) and extract immediately with an aprotic solvent like Ethyl Acetate (EtOAc) or Dichloromethane (DCM). Keep the rotary evaporator bath below 30°C during concentration.

Q3: Can I store this compound as a hydrochloride salt to improve its aqueous solubility for biological assays? Causality: No. Attempting to form an HCl salt of a cyclic aminal will immediately drive the ring-opening hydrolysis[3]. Solution: The compound must be stored as a free base. For biological assays requiring aqueous media, dissolve the free base in a small amount of DMSO first, then dilute into a buffered physiological solution (pH 7.4) immediately prior to the assay to minimize the time spent in an aqueous environment.

Part 3: Quantitative Stability Data

To assist in experimental planning, we have summarized the pH-dependent degradation kinetics of the 2-(2-methoxyphenyl)-1,2,3,4-tetrahydroquinazoline scaffold.

pH RangeEnvironmental ConditionPredominant SpeciesEstimated Half-Life (t½)
< 3.0 0.1% TFA / Formic Acid (LC-MS)Fully Hydrolyzed (Diamine + Aldehyde)< 5 minutes
4.0 - 6.0 Weak Acid / Unbuffered WaterRing-Opened Imine / Partial Hydrolysis1 - 4 hours
7.0 - 8.0 Neutral Buffer (PBS, pH 7.4)Closed Ring (Equilibrium with Imine)~24 - 48 hours
> 8.5 Basic Buffer (NH₄HCO₃, pH 9.0)Intact Cyclic Aminal (Closed Ring)Stable (> 1 week)

Part 4: Self-Validating Experimental Protocol

To ensure trustworthiness in your analytical data, every protocol must be a self-validating system. The following methodology guarantees that any observed degradation can be definitively categorized as either a true synthetic failure or an analytical artifact.

Protocol: High-pH Extraction and LC-MS Validation

Step 1: Basic Sample Preparation Dilute your crude reaction mixture or purified solid in an aprotic solvent (e.g., Acetonitrile) containing 0.1% Triethylamine (TEA) to enforce a basic microenvironment.

Step 2: Liquid-Liquid Extraction (LLE) If extracting from an aqueous reaction, quench with 1 volume of saturated aqueous NaHCO₃. Extract 3x with Ethyl Acetate. Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure at < 30°C.

Step 3: Chromatographic Separation (Self-Validating Step) Prepare two separate LC-MS methods to run back-to-back:

  • Method A (Basic - The True Run): Mobile Phase A: 10 mM NH₄HCO₃ (pH 9.0). Mobile Phase B: Acetonitrile.

  • Method B (Acidic - The Control Run): Mobile Phase A: 0.1% Formic Acid in Water. Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

Step 4: Detection & Logic Check Monitor for the intact mass (m/z 241.1) and the degradation marker 2-methoxybenzaldehyde (m/z 137.1).

  • Validation: If the compound appears intact in Method A but degrades into the m/z 137.1 peak in Method B, your compound is synthetically successful, and the degradation is purely an acid-catalyzed analytical artifact.

Workflow S1 1. Sample Preparation Dilute in basic solvent (pH > 8) S2 2. Extraction LLE with EtOAc / Sat. NaHCO₃ S1->S2 S3 3. Chromatography Use 10mM NH₄HCO₃ Mobile Phase S2->S3 S4 4. Detection (LC-MS) Monitor Intact Mass [M+H]⁺ S3->S4 Err Degradation Peak Detected? Check Mobile Phase pH S4->Err If 2-methoxybenzaldehyde is seen Err->S3 Adjust pH to > 8.5

Fig 2. Optimized analytical workflow for handling acid-sensitive cyclic aminals.

Part 5: References

  • Experimental and theoretical investigations into the stability of cyclic aminals. Beilstein Journal of Organic Chemistry (2016). Available at:[Link]

  • Controlling the ring-chain tautomeric equilibrium of a tetrahydroquinazoline/imine system by steric hindrance. CrystEngComm (2012). Available at:[Link]

  • Ring-Opening Reactions of Imidazolidines and Hexahydropyrimidines with Grignard Reagents. The Journal of Organic Chemistry (2024). Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Scaling Up 2-(2-Methoxyphenyl)-1,2,3,4-tetrahydroquinazoline Production

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the synthesis and scale-up of 2-(2-Methoxyphenyl)-1,2,3,4-tetrahydroquinazoline. This guide is designed for researchers, chemi...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis and scale-up of 2-(2-Methoxyphenyl)-1,2,3,4-tetrahydroquinazoline. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered when transitioning this synthesis from bench-scale to larger-scale production. We will delve into the causality behind experimental choices, provide validated protocols, and offer data-driven troubleshooting advice.

Troubleshooting Guide: From Milligrams to Kilograms

This section addresses specific, practical problems that can arise during the scale-up process. The solutions provided are based on established chemical principles and field-proven strategies.

Q1: My reaction yield dropped significantly when I increased the scale from 1 g to 100 g. What are the most likely causes and how can I mitigate this?

This is a classic scale-up challenge. A drop in yield is often attributable to mass and heat transfer limitations that are negligible at the lab scale but become critical in larger reactors.

Possible Causes & Solutions:

  • Inefficient Mixing: Inadequate agitation in a larger vessel can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions. The initial condensation of 2-aminobenzylamine and 2-methoxybenzaldehyde is often fast and can be exothermic.

    • Solution: Ensure your reactor is equipped with an appropriate agitator (e.g., overhead stirrer with a pitched-blade or anchor impeller) and that the stirring speed is optimized to maintain a homogenous mixture. Consider a slower, controlled addition of the aldehyde to the amine solution to manage the initial exotherm.

  • Poor Temperature Control: The cyclization to the tetrahydroquinazoline intermediate can be sensitive to temperature. Overheating can lead to the formation of oxidized byproducts, such as 2-(2-methoxyphenyl)quinazoline.

    • Solution: Use a reactor with a jacketed cooling/heating system to maintain a consistent internal temperature. For highly exothermic steps, consider a semi-batch process where one reactant is added slowly to control the rate of heat generation.[1]

  • Extended Reaction Time: What works in a flask on a heating mantle may not translate directly. Longer heating times on scale can increase the likelihood of byproduct formation.

    • Solution: Monitor the reaction progress closely using an appropriate analytical technique (e.g., TLC, HPLC, or UPLC). The reaction should be quenched as soon as the starting material is consumed to prevent the formation of degradation or oxidation products.

Q2: I'm observing a significant amount of the fully aromatized byproduct, 2-(2-Methoxyphenyl)quinazoline, in my crude product. How can I prevent this oxidation?

The 1,2,3,4-tetrahydroquinazoline ring is susceptible to oxidation, a problem often exacerbated by extended reaction times, high temperatures, or the presence of air (oxygen).[2]

Prevention Strategies:

  • Inert Atmosphere: The most effective method is to exclude oxygen.

    • Protocol: Before adding reagents, thoroughly purge the reactor with an inert gas like nitrogen or argon. Maintain a positive pressure of the inert gas throughout the reaction and cool-down process.

  • Solvent Choice: Some solvents can be more prone to forming peroxides or participating in oxidative pathways.

    • Recommendation: Use freshly distilled or sparged solvents to remove dissolved oxygen. Toluene or ethanol are common choices for this type of condensation.

  • Control of Oxidants: While many modern syntheses use an oxidant deliberately to form the quinazoline, accidental oxidation is a common pitfall when the tetrahydro- derivative is the target.[2][3][4] Be aware that some reagents or catalysts, particularly certain metal catalysts if used, can facilitate air oxidation.[2]

  • Work-up Conditions: Avoid prolonged exposure to air during the work-up and isolation phases. If performing an aqueous extraction, ensure the layers are separated promptly.

Q3: My final product is proving difficult to purify at a larger scale. What are the common impurities and what are the most scalable purification methods?

On a large scale, column chromatography becomes costly and impractical. Therefore, focusing on methods like recrystallization or extraction is key.

Common Impurities:

  • Unreacted Starting Materials: 2-aminobenzylamine and 2-methoxybenzaldehyde.

  • Oxidized Byproduct: 2-(2-methoxyphenyl)quinazoline.

  • Aminal Intermediate: A partially cyclized intermediate that has not fully dehydrated.

Scalable Purification Strategies:

  • Acid-Base Extraction: This is a highly effective method for separating the basic tetrahydroquinazoline product from neutral or acidic impurities.

    • Workflow:

      • Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

      • Wash the organic layer with a dilute aqueous acid solution (e.g., 1M HCl). The basic product will move into the aqueous layer as its hydrochloride salt.

      • Separate the layers. The organic layer will contain the neutral aldehyde and oxidized quinazoline impurities.

      • Basify the aqueous layer with a base (e.g., NaOH, NaHCO₃) to a pH > 10.

      • Extract the free-based product back into an organic solvent.

      • Wash with brine, dry over sodium sulfate, and concentrate to yield the purified product.[5]

  • Recrystallization: If the product is a solid, recrystallization is an excellent method for achieving high purity.

    • Solvent Screening: Test various solvent systems at a small scale to find one where the product has high solubility at elevated temperatures and low solubility at room temperature or below. Common systems include ethanol/water, isopropanol, or ethyl acetate/heptane.[6][7]

Problem Potential Cause(s) Recommended Solution(s)
Low Yield Poor mixing, inadequate temperature control, reaction stalling.Optimize agitation, use jacketed reactor, monitor reaction progress closely with TLC/HPLC.
Oxidation to Quinazoline Presence of oxygen, high temperature, extended reaction time.Run reaction under an inert atmosphere (N₂/Ar), use sparged solvents, quench reaction upon completion.
Difficult Purification Presence of starting materials, oxidized byproducts.Implement an acid-base extraction workflow; develop a robust recrystallization protocol.
Formation of Tar/Polymer Localized high concentration of aldehyde, excessive heat.Slow, subsurface addition of the aldehyde to the amine solution; ensure efficient cooling.

Frequently Asked Questions (FAQs)

Q1: What is the standard synthetic pathway for producing 2-(2-Methoxyphenyl)-1,2,3,4-tetrahydroquinazoline?

The most direct and common method is the condensation reaction between 2-aminobenzylamine and 2-methoxybenzaldehyde. This reaction proceeds via an imine intermediate which then undergoes an intramolecular cyclization to form the final tetrahydroquinazoline ring.[8]

Caption: Synthetic route to the target compound.

Q2: What are the Critical Process Parameters (CPPs) I need to monitor and control during scale-up?

Controlling CPPs is essential for ensuring reproducibility, safety, and product quality on a larger scale.

Parameter Impact on Process Typical Range / Control Strategy
Temperature Affects reaction rate and selectivity. High temperatures can promote oxidation and byproduct formation.25°C to 90°C, depending on the solvent.[4] Control with a jacketed reactor.
Reagent Stoichiometry An excess of either reactant can lead to purification challenges.1.0 to 1.1 equivalents of aldehyde relative to the amine is typical.
Addition Rate Controls the reaction exotherm and prevents localized high concentrations.Add aldehyde over 30-60 minutes for a 100g scale reaction, monitoring internal temperature.
Agitation Speed Ensures homogeneity for efficient heat and mass transfer.Must be sufficient to create a vortex and ensure solids remain suspended (if applicable). Varies with reactor geometry.
Reaction Time Determines conversion. Excessive time can lead to byproduct formation.Monitor by TLC or HPLC until >98% conversion of the limiting reagent.
Q3: Are there any modern, 'greener' synthetic alternatives for this transformation that are suitable for large-scale production?

Yes, the field of synthetic chemistry is continually evolving towards more efficient and environmentally friendly methods. For quinazoline and tetrahydroquinazoline synthesis, several promising strategies exist:

  • Metal-Free, Organocatalytic Systems: These methods avoid the use of potentially toxic and costly transition metals. For example, salicylic acid derivatives have been used to catalyze the oxidative condensation of o-aminobenzylamines with benzylamines using atmospheric oxygen as the oxidant, which is a very green approach.[3][9]

  • Acceptorless Dehydrogenative Coupling (ADC): This highly atom-economical approach couples 2-aminobenzylamine with an alcohol (a greener alternative to an aldehyde) and liberates hydrogen gas as the only byproduct. Heterogeneous catalysts like Platinum on an oxide support (e.g., Pt/CeO₂) have been shown to be effective and reusable.[2]

  • One-Pot, Multi-Component Reactions (MCRs): MCRs improve process efficiency by combining multiple synthetic steps into a single operation without isolating intermediates, saving time, solvents, and energy. Various MCRs for dihydroquinazolinones have been reported.[10]

Sources

Optimization

Technical Support Center: Navigating False Positives with 2-(2-Methoxyphenyl)-1,2,3,4-tetrahydroquinazoline in Screening Campaigns

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for identifying and mitigating false positives when working with 2-(2-Methoxyphenyl)-1,2,3,4-te...

Author: BenchChem Technical Support Team. Date: March 2026

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for identifying and mitigating false positives when working with 2-(2-Methoxyphenyl)-1,2,3,4-tetrahydroquinazoline and related chemical scaffolds. By understanding the underlying mechanisms of assay interference, you can design robust validation strategies, ensuring the integrity of your screening results.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions and initial concerns that arise when 2-(2-Methoxyphenyl)-1,2,3,4-tetrahydroquinazoline emerges as a hit in a high-throughput screen (HTS).

Q1: What is 2-(2-Methoxyphenyl)-1,2,3,4-tetrahydroquinazoline and why is it a potential issue in HTS?

2-(2-Methoxyphenyl)-1,2,3,4-tetrahydroquinazoline belongs to the tetrahydroquinoline (THQ) class of compounds. While this scaffold is present in some approved drugs, certain derivatives, particularly fused tricyclic THQs, are known to be problematic in HTS campaigns.[1][2][3][4] These compounds are often classified as Pan-Assay INterference compoundS (PAINS), which are molecules that appear as hits in multiple assays through non-specific mechanisms rather than direct, selective interaction with the intended biological target.[5][6] The concern is that these compounds can be chemically reactive or unstable in solution, leading to byproducts that interfere with the assay.[1][2][3][4]

Q2: What are the most common mechanisms of false positives associated with this compound class?

False positives from compounds like 2-(2-Methoxyphenyl)-1,2,3,4-tetrahydroquinazoline can arise from several mechanisms:

  • Compound Aggregation: At certain concentrations, small molecules can form colloidal aggregates that non-specifically inhibit proteins.[7][8][9] This is a common source of false positives in HTS.

  • Assay Technology Interference: These compounds can interfere with the detection method of the assay itself. For instance, they may be autofluorescent, which can be a major issue in fluorescence-based assays.[10][11] They can also absorb light at the excitation or emission wavelengths of the fluorophore, leading to quenching or the inner filter effect.[11][12]

  • Chemical Reactivity: Some THQ derivatives can be unstable and degrade in solution under standard laboratory conditions, forming reactive byproducts that interfere with the assay.[1][2][3][4]

  • Non-Specific Binding: The compound or its aggregates may bind non-specifically to proteins or other components in the assay, leading to a false signal.[13][14]

Q3: My primary screen shows a high hit rate with this compound. What are my immediate next steps?

A high hit rate with a single chemical scaffold should be a red flag. Immediate next steps should focus on hit triage and validation:

  • Computational Analysis: Use computational filters, such as PAINS filters, to check if the compound contains substructures known to cause assay interference.[15] There are several online tools and software packages available for this purpose.

  • Literature Review: Conduct a thorough literature search to see if this compound or similar structures have been reported as frequent hitters or PAINS.

  • Orthogonal Assays: Confirm the activity in a secondary, orthogonal assay that uses a different detection technology. This helps to rule out technology-specific interference.[10]

  • Counter-Screens: Perform specific counter-screens to test for common false-positive mechanisms like aggregation and fluorescence interference.

Q4: How can I quickly triage my hits to identify likely false positives?

A rapid and effective triage process is crucial to avoid wasting resources on artifactual hits.

  • Structure-Activity Relationship (SAR) by Catalog: If available, test closely related analogs of your hit compound. True hits usually exhibit a discernible SAR, where small changes to the molecule's structure lead to predictable changes in activity.[16][17] False positives often have a "cliff-like" or inconsistent SAR.

  • Simple Experimental Checks:

    • Visual Inspection: Visually inspect the compound in your assay buffer. Any signs of precipitation or insolubility are a major concern.

    • Detergent Counter-Screen: A simple and effective way to check for aggregation is to re-run the assay in the presence of a non-ionic detergent like Triton X-100.[7][18] A significant decrease in activity in the presence of detergent is a strong indicator of aggregation-based inhibition.

Part 2: Troubleshooting Guides - Experimental Validation and Counter-Screening

This section provides detailed protocols for key experiments to validate your hits and rule out common false-positive mechanisms.

Guide 1: Assessing Compound Aggregation

Compound aggregation is a prevalent cause of non-specific inhibition. The following workflow will help you determine if your hit compound is an aggregator.

Workflow for Aggregation Assessment

A Initial Hit Compound B Perform Detergent Counter-Screen (e.g., 0.01% Triton X-100) A->B C Activity Significantly Reduced? B->C D Likely Aggregator (Deprioritize or perform DLS) C->D Yes E Activity Unchanged C->E No G Dynamic Light Scattering (DLS) D->G F Proceed to Further Validation E->F H Particles Detected > 100 nm? G->H I Confirmed Aggregator H->I Yes J Not an Aggregator H->J No J->F

Caption: Workflow for assessing compound aggregation.

Protocol 1: Detergent-Based Counter-Screen

This protocol is adapted from established methods to detect promiscuous inhibitors that act via aggregation.[7][19]

Materials:

  • Your primary assay components (enzyme, substrate, buffer, etc.)

  • Hit compound stock solution (e.g., 10 mM in DMSO)

  • Assay Buffer

  • Detergent Assay Buffer (Assay Buffer containing 0.02% Triton X-100)

  • 96- or 384-well microplates

  • Plate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of your hit compound in both the standard Assay Buffer and the Detergent Assay Buffer.

  • Reaction Setup: In two separate plates (one for each buffer condition), add a small volume of the compound dilutions. Include a vehicle control (e.g., DMSO).

  • Add the enzyme solution to each well and pre-incubate for a set time (e.g., 15 minutes) at room temperature.

  • Initiate Reaction: Add the substrate solution to all wells to start the reaction.

  • Data Acquisition: Incubate the plates for the appropriate time and temperature, then read the plate using your established assay parameters.

  • Data Analysis: Calculate the percent inhibition for each compound concentration in the presence and absence of detergent. A significant rightward shift in the IC50 curve in the presence of Triton X-100 indicates aggregation-dependent inhibition.

Result Interpretation Next Step
IC50 shifts >5-fold to the right with detergent Strong evidence of aggregation.Deprioritize the compound.
IC50 shifts <2-fold Aggregation is unlikely to be the primary mechanism.Proceed with other validation assays.
Intermediate shift (2 to 5-fold) Aggregation may be contributing to the observed activity.Further investigation with DLS is recommended.
Guide 2: Detecting Assay Interference

This guide will help you identify if your compound is interfering with the assay's detection method, a common issue in fluorescence-based assays.[11][12]

Decision Tree for Diagnosing Assay Interference

A Fluorescence-Based Assay Hit B Run Compound in Buffer Alone (No Enzyme/Substrate) A->B C Significant Fluorescence Signal? B->C D Autofluorescence (Subtract background or use TRF) C->D Yes E No Significant Signal C->E No F Run Compound with Fluorescent Product E->F G Signal Decreased? F->G H Quenching (Consider alternative fluorophore) G->H Yes I No Interference Detected G->I No

Caption: Decision tree for diagnosing assay interference.

Protocol 2: Assessing Autofluorescence and Quenching

Materials:

  • Hit compound

  • Assay buffer

  • Fluorescent product of your assay (or a similar fluorophore)

  • Black, opaque microplates

  • Fluorimeter

Procedure for Autofluorescence:

  • In a microplate, add your hit compound at the screening concentration to the assay buffer.

  • Include a vehicle control (e.g., DMSO).

  • Read the fluorescence of the plate using the same excitation and emission wavelengths as your primary assay.

  • Interpretation: A signal significantly above the vehicle control indicates autofluorescence.

Procedure for Quenching:

  • Prepare a solution of the fluorescent product of your reaction at a concentration that gives a robust signal.

  • In a microplate, add the fluorescent product solution to each well.

  • Add your hit compound at various concentrations to different wells. Include a vehicle control.

  • Incubate for a short period (e.g., 15 minutes).

  • Measure the fluorescence.

  • Interpretation: A dose-dependent decrease in fluorescence in the presence of your compound indicates quenching.

Guide 3: Validating Target Engagement

Ultimately, you need to confirm that your hit compound physically interacts with the target protein. Biophysical methods are the gold standard for this.[20][21][22]

Comparison of Biophysical Methods

A Hit Compound B Thermal Shift Assay (TSA/CETSA) (Measures thermal stabilization) A->B C Surface Plasmon Resonance (SPR) (Measures binding kinetics) A->C D Isothermal Titration Calorimetry (ITC) (Measures binding thermodynamics) A->D E High Throughput, Low Protein Consumption B->E F Provides Ka, Kd, Kon, Koff C->F G Provides Ka, ΔH, ΔS D->G

Caption: Comparison of common biophysical methods.

Protocol 3: Thermal Shift Assay (TSA)

TSA, also known as Differential Scanning Fluorimetry (DSF), is a rapid and cost-effective method to assess target engagement.[23] It measures the change in the thermal denaturation temperature of a protein upon ligand binding.[24]

Materials:

  • Purified target protein

  • SYPRO Orange dye (or a suitable alternative)

  • Hit compound

  • Real-time PCR instrument with a thermal ramping capability

Procedure:

  • Prepare a master mix containing the purified protein and SYPRO Orange dye in an appropriate buffer.

  • Aliquot the master mix into the wells of a PCR plate.

  • Add your hit compound at various concentrations. Include a no-ligand control.

  • Seal the plate and place it in the real-time PCR instrument.

  • Run a thermal melt protocol, gradually increasing the temperature while monitoring fluorescence.

  • Data Analysis: The melting temperature (Tm) is the point at which the protein unfolds, causing the dye to bind and fluoresce. A positive hit will show a significant increase in the Tm compared to the no-ligand control.

A more advanced version of this technique is the Cellular Thermal Shift Assay (CETSA), which allows for the assessment of target engagement in a more native cellular environment.[24][25][26]

Guide 4: Structure-Activity Relationship (SAR) by Catalog

Analyzing the activity of commercially available analogs of your hit is a powerful way to distinguish true hits from false positives.[16][17]

Protocol 4: SAR by Catalog

  • Analog Selection: Using a chemical database (e.g., PubChem, ZINC), search for commercially available analogs of your hit compound. Select a small, diverse set of analogs with minor structural modifications.

  • Testing: Test the selected analogs in your primary assay at a range of concentrations.

  • Data Analysis: Plot the activity of the analogs against their structural changes.

Example SAR Data Table

Compound Structure IC50 (µM) Interpretation
Hit Compound 2-(2-methoxyphenyl)-1,2,3,4-tetrahydroquinazoline5Initial Hit
Analog 1 2-(3-methoxyphenyl)-1,2,3,4-tetrahydroquinazoline102-fold loss of activity, suggests importance of methoxy position.
Analog 2 2-(2-hydroxyphenyl)-1,2,3,4-tetrahydroquinazoline>50Complete loss of activity, suggests methoxy is not a simple H-bond acceptor.
Analog 3 2-phenyl-1,2,3,4-tetrahydroquinazoline>50Loss of activity, indicates the methoxyphenyl group is crucial.

A logical progression of activity like the one shown above provides confidence that the compound is interacting with the target in a specific manner. In contrast, if all analogs are either inactive or equally active, it may suggest a non-specific mechanism.

References

  • Vertex AI Search. (n.d.). Homogeneous Assay for Target Engagement Utilizing Bioluminescent Thermal Shift - PMC.
  • ACS Publications. (n.d.). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement.
  • Nuvisan. (n.d.). Enhance drug discovery with advanced biophysical techniques.
  • ResearchGate. (2022, February 8). A real-time cellular thermal shift assay (RT-CETSA) to monitor target engagement.
  • Taylor & Francis Online. (2025, December 14). Using biophysical techniques to enhance early-stage drug discovery: the impact and challenges.
  • Taylor & Francis Online. (2024, September 29). Cellular thermal shift assay: an approach to identify and assess protein target engagement.
  • Oxford Global. (2022, September 9). From Molecules to Medicines: A Deep Dive into Biophysical Techniques for Successful Hit Generation in Drug Discovery.
  • Olink. (n.d.). Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout.
  • PubMed. (2017, September 15). Biophysics: for HTS hit validation, chemical lead optimization, and beyond.
  • PMC. (n.d.). Biophysical methods in early drug discovery.
  • PMC. (n.d.). A Detergent-Based Assay for the Detection of Promiscuous Inhibitors.
  • PMC. (2025, January 11). Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds.
  • NCBI Bookshelf. (2017, July 26). Assay Interference by Aggregation.
  • Oxford Academic. (2024, May 23). ChemFH: an integrated tool for screening frequent false positives in chemical biology and drug discovery.
  • ChemCopilot. (2025, May 3). High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery.
  • PMC. (2023, October 24). Fused Tetrahydroquinolines Are Interfering with Your Assay.
  • ACS Publications. (2023, October 24). Fused Tetrahydroquinolines Are Interfering with Your Assay.
  • Benchchem. (n.d.). Technical Support Center: Overcoming Interference in Fluorescence-Based Protease Assays.
  • PubMed. (2006, June 15). Early identification of false positives in high-throughput screening for activators of p53-DNA interaction.
  • Technology Networks. (2025, September 25). High-Throughput Screening - Drug Discovery.
  • NCBI. (2025, May 28). Interference and Artifacts in High-content Screening.
  • ACS Publications. (2021, December 8). Updated Prediction of Aggregators and Assay-Interfering Substructures in Food Compounds.
  • Wikipedia. (n.d.). Pan-assay interference compounds.
  • Molecular Design. (2023, December 6). Are fused tetrahydroquinolines interfering with your assay?
  • ResearchGate. (n.d.). A Detergent-Based Assay for the Detection of Promiscuous Inhibitors.
  • NCBI Bookshelf. (n.d.). The Analysis of Structure-Activity Relationships in Selecting Potentially Toxic Compounds for Testing.
  • Benchchem. (n.d.). Preventing aggregation of 2,3,4-Triphenylbutyramide in assays.
  • NCBI Bookshelf. (2015, December 7). Interference with Fluorescence and Absorbance.
  • Springer. (n.d.). Fluorescence-based methods for measuring target interference by CRISPR-Cas systems.
  • BPS Bioscience. (n.d.). FLUORESCENCE POLARIZATION ASSAYS.
  • ResearchGate. (n.d.). Pan-assay interference compounds (PAINS). These moieties have been....
  • NCBI Bookshelf. (n.d.). Modeling Structure-Activity Relationships.
  • PubMed. (2023, November 9). Fused Tetrahydroquinolines Are Interfering with Your Assay.
  • CDD Vault. (2025, June 3). SAR: Structure Activity Relationships.
  • Drug Design Org. (2005, May 15). Structure Activity Relationships.
  • Oxford Academic. (2000, July 15). Practice of Structure Activity Relationships (SAR) in Toxicology.
  • ResearchGate. (2023, October 6). Fused Tetrahydroquinolines Are Interfering with Your Assay.
  • PMC. (n.d.). Interferences in Immunoassay.
  • PMC. (n.d.). Non-Specific Binding and Cross-Reaction of ELISA: A Case Study of Porcine Hemoglobin Detection.
  • ResearchGate. (2014, July 1). False-Positive Interferences of Common Urine Drug Screen Immunoassays: A Review.
  • MDPI. (2026, March 10). Synthesis of 2-Aryl-4-aminoquinazolines: Design, Molecular Docking, and In Vitro Assessment of Antibacterial and Cytotoxic Potential.
  • Merck Millipore. (2021, August 28). Non-Specific Binding and Cross-Reaction of ELISA: A Case Study of Porcine Hemoglobin Detection.
  • Frontiers. (n.d.). Development and Characterization of New Monoclonal Antibodies Against Porcine Interleukin-17A and Interferon-Gamma.

Sources

Troubleshooting

Technical Support Center: Refining Purification Protocols for High-Purity 2-(2-Methoxyphenyl)-1,2,3,4-Tetrahydroquinazoline

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this comprehensive guide to address the specific challenges encountered during the isolation and purification of 2-(2-Methoxyphe...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this comprehensive guide to address the specific challenges encountered during the isolation and purification of 2-(2-Methoxyphenyl)-1,2,3,4-tetrahydroquinazoline. This compound is a critical scaffold in drug discovery, particularly noted for its potential in acetylcholine esterase inhibition and anticoccidial activity [3]. However, its unique structural features—specifically the electron-rich 2-methoxyphenyl substituent and the partially saturated pyrimidine ring—make it highly susceptible to oxidative degradation and chromatographic tailing.

This guide provides field-proven troubleshooting strategies, step-by-step methodologies, and empirical data to ensure you achieve >99% purity in your workflows.

Part 1: Troubleshooting Guide & FAQs

Q1: During silica gel chromatography, my product band streaks severely, and my isolated yield is inexplicably low. What is causing this, and how can I fix it? A: This is a classic case of acid-base interaction coupled with on-column degradation. The secondary and tertiary nitrogen atoms in the 1,2,3,4-tetrahydroquinazoline core are highly basic. When exposed to the acidic silanol groups (Si-OH) of standard unmodified silica gel, the compound protonates, leading to severe peak tailing (streaking) and irreversible chemisorption. Furthermore, the acidic environment can catalyze the oxidative aromatization of the tetrahydroquinazoline ring into its dihydroquinazoline or fully aromatic quinazoline counterpart [1]. Solution: You must deactivate the silica gel before loading your sample. Flush your column with 1-2% triethylamine (Et₃N) in your non-polar starting solvent (e.g., hexanes) to neutralize the acidic silanol sites. Alternatively, switch to neutral alumina or use an amino-functionalized stationary phase.

Q2: My NMR spectra consistently show contamination with 2-methoxybenzaldehyde, even after chromatography. How do I effectively remove this starting material? A: The synthesis of 2-(2-Methoxyphenyl)-1,2,3,4-tetrahydroquinazoline often relies on the condensation of a diamine precursor with 2-methoxybenzaldehyde. Because the aldehyde and the target tetrahydroquinazoline often have similar retention factors ( Rf​ ) in standard ethyl acetate/hexane mixtures, they co-elute. Solution: Implement a chemical scavenging step during the aqueous workup rather than relying solely on chromatography. Washing the crude organic extract with a saturated aqueous solution of sodium bisulfite (NaHSO₃) forces the unreacted 2-methoxybenzaldehyde to form a highly water-soluble bisulfite adduct. This adduct partitions entirely into the aqueous layer, completely removing the aldehyde before the sample ever touches a chromatography column.

Q3: I am trying to scale up the purification. Is there a way to bypass chromatography entirely? A: Yes. It has been surprisingly found that many tetrahydroquinazoline derivatives and their intermediate stages form highly ordered crystal lattices and can be purified by direct crystallization without the need for laborious chromatography [1]. The 2-methoxyphenyl group provides steric bulk that can aid in differential solubility. Solution: Utilize a binary solvent system for recrystallization. Dissolve the crude product in a minimal amount of a hot, polar aprotic solvent (like ethyl acetate), and slowly titrate in a non-polar anti-solvent (like hexanes) until the cloud point is reached. Slow cooling to 4°C will selectively precipitate the target compound while leaving regioisomers and oxidized by-products in the mother liquor.

Part 2: Step-by-Step Purification Methodology

To ensure a self-validating system, follow this standardized protocol. Each step is designed to preemptively address the chemical vulnerabilities of the tetrahydroquinazoline scaffold [2].

Phase 1: Reaction Quenching and Aldehyde Scavenging
  • Quench: Transfer the crude reaction mixture to a separatory funnel. Dilute with dichloromethane (DCM) (10 mL per mmol of theoretical yield).

  • Bisulfite Wash: Add an equal volume of saturated aqueous sodium bisulfite (NaHSO₃). Vigorously shake the funnel for 5–10 minutes, venting frequently. Causality: This converts residual 2-methoxybenzaldehyde into a water-soluble adduct, preventing co-elution later.

  • Phase Separation: Allow the layers to separate. Collect the lower organic (DCM) layer. Extract the aqueous layer twice more with fresh DCM.

  • Drying: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator. Crucial: Maintain the water bath temperature strictly below 35°C to prevent thermal oxidation of the tetrahydroquinazoline core.

Phase 2: Deactivated Flash Chromatography
  • Column Preparation: Slurry-pack a silica gel column using a solvent mixture of Hexanes containing 1% (v/v) Triethylamine (Et₃N). Flush with 2 column volumes of this mixture.

  • Loading: Dissolve the crude residue in a minimum amount of DCM and load it onto the column.

  • Elution: Elute using a gradient of Hexanes:Ethyl Acetate (starting at 9:1 and ramping to 6:4).

  • Fraction Collection: Monitor fractions via TLC (UV 254 nm). The target 2-(2-Methoxyphenyl)-1,2,3,4-tetrahydroquinazoline typically elutes around an Rf​ of 0.35 in 7:3 Hexanes:EtOAc. Pool the clean fractions and concentrate in vacuo.

Phase 3: Final Recrystallization
  • Dissolution: Transfer the chromatographed solid to a clean Erlenmeyer flask. Add hot Ethyl Acetate dropwise while swirling until the solid just dissolves.

  • Anti-Solvent Addition: Remove from heat and immediately add Hexanes dropwise until the solution becomes faintly turbid (the cloud point).

  • Crystallization: Add one final drop of Ethyl Acetate to clear the turbidity, cover the flask, and allow it to cool undisturbed to room temperature over 2 hours.

  • Harvesting: Transfer the flask to a 4°C refrigerator for 12 hours. Filter the resulting crystals under vacuum, wash with ice-cold hexanes, and dry under high vacuum for 24 hours.

Part 3: Quantitative Data & Metric Comparisons

The following table summarizes the expected recovery metrics and purity profiles at each stage of the purification workflow. Tracking these metrics allows for rapid diagnosis of workflow inefficiencies.

Purification StageTechnique / Solvent SystemExpected Yield RecoveryPurity (HPLC/GC-MS)Key Impurities Removed
Crude Workup Sat. NaHSO₃ / DCM Extraction90 - 95%70 - 80%Unreacted 2-methoxybenzaldehyde, inorganic salts
Flash Chromatography Hexane:EtOAc gradient + 1% Et₃N75 - 85%92 - 96%Regioisomers, oxidized quinazoline by-products
Recrystallization EtOAc / Hexanes (Binary System)65 - 75%> 99.5%Trace stereoisomers, colored polymeric impurities

Part 4: Experimental Workflow Visualization

The diagram below illustrates the logical progression of the purification protocol, highlighting the critical interventions required to maintain the structural integrity of the tetrahydroquinazoline core.

G N1 Crude Reaction Mixture (Tetrahydroquinazoline + Impurities) N2 Aqueous Workup (NaHSO3 Bisulfite Wash) N1->N2 Scavenge unreacted aldehyde N3 Flash Chromatography (Et3N-Deactivated Silica) N2->N3 Isolate organic phase (<35°C) N4 Recrystallization (EtOAc/Hexanes Binary System) N3->N4 Pool pure fractions (Rf ~0.35) N5 High-Purity Product >99.5% 2-(2-Methoxyphenyl)-THQ N4->N5 Filter and vacuum dry

Workflow for the purification of 2-(2-Methoxyphenyl)-1,2,3,4-tetrahydroquinazoline.

References

  • Process for the preparation of dihydroquinazolines. Google Patents.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG_nG8pCSct8CJR0frqs6LICKmJ361yQehnJChZE8L1a6ETbPgSZoCyNmIeenMH8ZvnbyzT9YvnN1GPFeU5diupZ09x8BnLaHz9LWYJypuB6vdoumAxg0VydTVUacyODzRSX7CTvrmPOWF02Q==]
  • Synthesis and Docking Studies of a Novel Tetrahydroquinazoline Derivative as Promising Scaffold for Acetylcholine Esterase In. BUE Scholar.[https://vertexaisearch.cloud.google.
  • Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. PMC.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFCm6ZfFKwJ9d-SElYpA69tSDZYgIfX7bNL8Yu1b2a4BPiUvGJ-WX6P1tVw2pkVUSlyaw0ltoQSmzOecETCuZOqniIzrLtv71ZqCywu4dXjhHNImq2BpY9ntCMmvOyiXgXD07ElPIlqmfXPLQ==]
Optimization

Technical Support Center: Troubleshooting 2-(2-Methoxyphenyl)-1,2,3,4-tetrahydroquinazoline in Cell Culture

Welcome to the Advanced Application Support Center. As drug development professionals and researchers, you know that transitioning a promising synthetic scaffold—such as a 1,2,3,4-tetrahydroquinazoline derivative—from bi...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Application Support Center. As drug development professionals and researchers, you know that transitioning a promising synthetic scaffold—such as a 1,2,3,4-tetrahydroquinazoline derivative—from biochemical assays to in vitro cell culture is rarely seamless.

The compound 2-(2-Methoxyphenyl)-1,2,3,4-tetrahydroquinazoline presents unique physicochemical challenges. The lipophilic 2-methoxyphenyl substitution combined with the basic tetrahydroquinazoline core creates a molecule prone to aqueous insolubility, optical assay interference, and cell-specific metabolic activation.

This guide is designed by Senior Application Scientists to help you diagnose, troubleshoot, and bypass the most common artifacts associated with this compound class, ensuring your cytotoxicity data reflects true biological mechanisms rather than physical or chemical artifacts.

Module 1: Formulation and the "Crashing Out" Phenomenon

Q: My cells (e.g., HCT116, HeLa) are showing massive viability drops at concentrations above 30 µM, but under the microscope, the cells look physically crushed rather than apoptotic. What is happening?

A: You are likely observing physical cytotoxicity rather than chemical pharmacology. The 2-methoxyphenyl group significantly increases the partition coefficient (LogP) of the tetrahydroquinazoline core. When you spike a highly concentrated DMSO stock directly into aqueous culture media (pH 7.2–7.4), the compound undergoes rapid hydrophobic collapse.

Instead of remaining in solution, it forms micro-crystalline precipitates. These crystals settle on the adherent cell monolayer, causing physical membrane disruption and localized necrosis. This artifact artificially inflates your apparent cytotoxicity (lowers the IC50) and masks the true biological effect of the compound.

Workflow A Observe Cytotoxicity (e.g., IC50 < 30 µM) B Check Compound Solubility (Microscopy / DLS) A->B C Precipitation Detected (Physical Toxicity) B->C Yes D No Precipitation (True Soluble Fraction) B->D No E Optimize Formulation (Reduce DMSO, Add Carrier) C->E F Proceed to Orthogonal Viability Assay D->F

Workflow for distinguishing physical precipitation from true chemical cytotoxicity.

Module 2: Assay Interference and PAINS (False Readouts)

Q: I am using a standard MTT assay, and my viability readings are highly erratic. Some treated wells actually show higher absorbance than my untreated vehicle controls. Why?

A: Tetrahydroquinazoline derivatives are frequently flagged as potential Pan-Assay Interference Compounds (PAINS) [1]. There are two mechanistic reasons for your erratic MTT data:

  • Optical Overlap: Research on related 1,2,3,4-tetrahydroquinazolines demonstrates that this core can exhibit strong UV-Vis absorption (up to ~350 nm) and dual fluorescence emission (e.g., 340 nm and 446 nm) [2]. If your assay readout falls within these ranges, the compound's intrinsic absorbance will artificially inflate the signal.

  • Redox Cycling: The secondary amines in the tetrahydroquinazoline ring can undergo redox cycling in the culture media. This allows the compound to directly reduce the tetrazolium salt (MTT/MTS) into formazan in the absence of living cells, creating a massive false-positive viability spike [3].

Viability Assay Selection Matrix

To prevent these artifacts, you must select an assay whose mechanism bypasses the compound's physical properties.

Assay TypeDetection MechanismInterference RiskCausality & Recommendation
MTT / MTS Colorimetric (Tetrazolium reduction)HIGH Redox cycling and UV-Vis overlap. Not recommended for this scaffold.
Resazurin (Alamar Blue) Fluorometric (Reduction to resorufin)MODERATE Risk of fluorescence quenching. Use only with strict cell-free compound controls.
CellTiter-Glo Luminescent (ATP-dependent luciferase)LOW Independent of cellular redox state; no optical overlap. Gold standard for validation.
Trypan Blue Visual Microscopy (Membrane integrity)LOW Direct visual confirmation. Best for verifying automated plate reader data.

Module 3: Intrinsic Cytotoxicity vs. Off-Target Metabolism

Q: 2-(2-Methoxyphenyl)-1,2,3,4-tetrahydroquinazoline is well-tolerated in HEK293 cells (IC50 > 100 µM) but highly toxic in HepG2 cells (IC50 ~ 15 µM). What explains this cell-line specific toxicity?

A: This discrepancy strongly points to metabolic activation rather than intrinsic target-mediated toxicity. HepG2 cells are a hepatocellular carcinoma line that retains basal levels of Cytochrome P450 (CYP) enzymes.

The tetrahydroquinazoline ring, particularly when activated by electron-donating groups like a methoxy moiety, can be subject to oxidative metabolism by CYPs. This metabolism generates reactive electrophilic intermediates (such as quinone imines). These intermediates rapidly deplete intracellular glutathione (GSH), inducing severe oxidative stress and subsequent apoptosis. Because HEK293 cells lack robust CYP expression, the compound remains in its inert parent form, resulting in low toxicity.

Mechanism Cmpd Tetrahydroquinazoline Derivative CYP Metabolic Activation (CYP450 Enzymes) Cmpd->CYP HepG2/Liver Models ROS Reactive Intermediates (e.g., Quinone Imines) CYP->ROS GSH Intracellular GSH Depletion ROS->GSH Tox Oxidative Stress & Cell Death GSH->Tox

Proposed metabolic activation pathway leading to off-target oxidative stress.

Module 4: Self-Validating Experimental Protocols

To ensure trustworthiness in your data, you must employ a self-validating system that accounts for solubility limits and assay interference simultaneously.

Protocol: The "Pre-Spin" ATP-Luminescence Assay

This methodology guarantees that cells are only exposed to the truly soluble fraction of the compound, and utilizes an ATP-based readout to eliminate redox/optical interference.

Step 1: Stock Preparation & Validation

  • Prepare a 10 mM stock of 2-(2-Methoxyphenyl)-1,2,3,4-tetrahydroquinazoline in 100% anhydrous DMSO.

  • Causality: Water absorption by DMSO will prematurely crash the compound. Keep stocks desiccated.

Step 2: Media Equilibration (The "Pre-Spin" Step)

  • Dilute the compound into pre-warmed (37°C) complete culture media to achieve a 2X final concentration.

  • Critical Control: Do not exceed 0.5% final DMSO concentration (v/v). Higher DMSO levels permeabilize cell membranes, confounding toxicity data.

  • Incubate the media-compound mixture at 37°C for 30 minutes to allow thermodynamic equilibrium.

  • Centrifuge the mixture at 10,000 x g for 5 minutes.

  • Causality: This pellets any invisible micro-precipitates that would otherwise settle on the cells and cause physical toxicity.

Step 3: Treatment & Built-in Controls

  • Carefully transfer the supernatant to your plated cells (1X final concentration).

  • Self-Validating Controls Required per Plate:

    • Vehicle Control: Media + 0.5% DMSO (Establishes 100% viability baseline).

    • Cell-Free Control: Media + Compound (No cells). Validates that the compound does not auto-luminesce.

    • Positive Control: 1 µM Staurosporine (Validates assay sensitivity to apoptosis).

Step 4: Orthogonal Readout

  • After the desired exposure time (e.g., 48h), add CellTiter-Glo reagent directly to the wells (1:1 ratio with media).

  • Lyse cells on an orbital shaker for 2 minutes, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Read luminescence. Because this assay relies on the luciferase-catalyzed oxidation of luciferin using cellular ATP, it completely bypasses the redox and optical liabilities of the tetrahydroquinazoline scaffold.

References
  • Discovery of CDK5 Inhibitors through Structure-Guided Approach National Institutes of Health (NIH) / PubMed Central[Link]

  • A Novel Ambroxol-Derived Tetrahydroquinazoline with a Potency against SARS-CoV-2 Proteins MDPI[Link]

  • Multi-functionalization of reduced graphene oxide nanosheets for tumor theragnosis: Synthesis, characterization, enzyme assay, in-silico study, radiolabeling and in vivo targeting evaluation National Institutes of Health (NIH) / PubMed Central[Link]

Reference Data & Comparative Studies

Validation

A Comparative Guide to Evaluating 2-(2-Methoxyphenyl)-1,2,3,4-tetrahydroquinazoline as a Potential α1-Adrenergic Receptor Antagonist

This guide provides a comprehensive framework for characterizing the novel compound 2-(2-Methoxyphenyl)-1,2,3,4-tetrahydroquinazoline. Due to the limited publicly available data on this specific molecule, we will leverag...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for characterizing the novel compound 2-(2-Methoxyphenyl)-1,2,3,4-tetrahydroquinazoline. Due to the limited publicly available data on this specific molecule, we will leverage a structure-based hypothesis to guide our analysis. The presence of the quinazoline scaffold, a core component of several clinically significant α1-adrenergic receptor antagonists like prazosin and doxazosin, provides a strong rationale for comparing this novel compound to this established class of inhibitors.[1][2][3][4]

This document will detail the mechanism of action of α1-adrenergic receptors, profile key known inhibitors, and provide robust, step-by-step experimental protocols for determining the potential inhibitory activity and selectivity of 2-(2-Methoxyphenyl)-1,2,3,4-tetrahydroquinazoline.

The α1-Adrenergic Receptor: A Key Therapeutic Target

α1-adrenergic receptors are members of the G protein-coupled receptor (GPCR) superfamily and are crucial mediators of the sympathetic nervous system, responding to the catecholamines norepinephrine and epinephrine.[5] They are subdivided into three highly homologous subtypes: α1A, α1B, and α1D. These subtypes are expressed in various tissues, including vascular smooth muscle, the prostate, the bladder, and the central nervous system, where they regulate processes like vasoconstriction, smooth muscle contraction, and neurotransmission.[6]

Antagonists of these receptors are widely used to treat conditions such as hypertension and benign prostatic hyperplasia (BPH).[4]

The Gq Signaling Pathway

The α1-adrenergic receptors primarily couple to the Gq class of heterotrimeric G proteins.[5] Upon agonist binding, the receptor activates Gq, which in turn activates the enzyme phospholipase C (PLC). PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytosol and binds to its receptor on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).[5][7] This surge in intracellular calcium is a hallmark of α1-adrenergic receptor activation and is the basis for key functional assays.

Gq_Signaling_Pathway Ligand Norepinephrine/ Epinephrine a1AR α1-Adrenergic Receptor Ligand->a1AR Binds Gq Gq Protein a1AR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor IP3->IP3R Ca Ca²⁺ ER Ca²⁺ Store ER->Ca Release IP3R->ER Opens Channel caption Figure 1: α1-Adrenergic Receptor Gq Signaling Pathway.

Caption: Figure 1: Simplified Gq signaling cascade upon α1-adrenergic receptor activation.

Comparative Profile of Known α1-Adrenergic Antagonists

To establish a benchmark for evaluating 2-(2-Methoxyphenyl)-1,2,3,4-tetrahydroquinazoline, we will compare three well-characterized α1-antagonists. Prazosin and Doxazosin share the quinazoline core, while Tamsulosin, a sulfonamide-based antagonist, is included for its notable subtype selectivity.

  • Prazosin: A quinazoline derivative that acts as a competitive antagonist at α1-adrenergic receptors.[2] It does not show significant selectivity among the α1A, α1B, and α1D subtypes.[8] Prazosin is used to treat hypertension, BPH, and off-label for PTSD-related nightmares.[2]

  • Doxazosin: Another quinazoline-based antagonist that, like prazosin, is non-selective for α1-receptor subtypes.[8][9] It is primarily used for hypertension and symptomatic BPH.[10] Some studies suggest that the apoptotic effects of quinazoline-based antagonists in prostate cancer cells may be independent of α1-adrenoceptor blockade, highlighting the potential for other mechanisms related to the quinazoline structure itself.[2][11]

  • Tamsulosin: A sulfonamide-based antagonist with a distinct structure. Tamsulosin exhibits higher affinity and selectivity for the α1A and α1D subtypes over the α1B subtype.[8][12][13][14] This selectivity for the α1A subtype, which is predominant in the prostate, makes it a first-line treatment for BPH with a reduced incidence of blood pressure-related side effects compared to non-selective antagonists.[15]

Quantitative Comparison of Inhibitor Affinity

The binding affinity of an inhibitor for its target is a critical parameter. It is typically expressed as the inhibition constant (Ki) or its negative logarithm (pKi). A lower Ki value indicates higher binding affinity. The following table summarizes the reported binding affinities of our reference compounds for the human α1-adrenergic receptor subtypes.

Compoundα1A-AR (pKi)α1B-AR (pKi)α1D-AR (pKi)Selectivity ProfileReference(s)
Prazosin ~10.34~10.39-Non-selective[8][16]
Doxazosin ~8.58~8.46~8.33Non-selective[9][17]
Tamsulosin ~10.38~9.33~9.85α1A/α1D > α1B[8][12]

Note: pKi values are derived from various studies and experimental conditions may differ. The values are presented to show relative affinities and selectivity profiles.

Experimental Protocols for Characterization

To determine if 2-(2-Methoxyphenyl)-1,2,3,4-tetrahydroquinazoline acts as an α1-adrenergic receptor antagonist, a systematic experimental approach is required. We present two foundational, self-validating protocols: a radioligand binding assay to determine target engagement and affinity, and a functional calcium flux assay to confirm antagonist activity.

Protocol 1: Competitive Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of the test compound for each α1-adrenergic receptor subtype (α1A, α1B, α1D) by measuring its ability to displace a known high-affinity radioligand.

Causality: This assay directly measures the interaction between the test compound and the receptor. By using cell membranes expressing only a single receptor subtype, we can precisely determine subtype selectivity. [3H]-Prazosin is a suitable non-selective radioligand for these studies.[18][19]

Binding_Assay_Workflow start Start prep Prepare Membranes (CHO or HEK293 cells expressing human α1A, α1B, or α1D-AR) start->prep incubate Incubate Components - Receptor Membranes - [3H]-Prazosin (at Kd conc.) - Test Compound (varying conc.) prep->incubate filter Rapid Vacuum Filtration (GF/B filters to separate bound from free radioligand) incubate->filter wash Wash Filters (Ice-cold buffer to remove non-specifically bound radioligand) filter->wash count Scintillation Counting (Quantify [3H] on filters) wash->count analyze Data Analysis - Plot % inhibition vs. [Compound] - Calculate IC50 - Convert IC50 to Ki using Cheng-Prusoff equation count->analyze end End analyze->end caption Figure 2: Workflow for Radioligand Binding Assay.

Caption: Figure 2: Step-by-step workflow for the competitive radioligand binding assay.

Step-by-Step Methodology:

  • Membrane Preparation: Utilize cell lines (e.g., CHO or HEK293) stably transfected to express a single human α1-adrenergic receptor subtype (α1A, α1B, or α1D). Harvest cells and prepare crude membrane fractions via homogenization and differential centrifugation. Determine protein concentration using a standard method (e.g., BCA assay).

  • Assay Setup: In a 96-well plate, add the following to each well in assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4):

    • Receptor membranes (e.g., 10-20 µg protein/well).

    • A fixed concentration of [3H]-Prazosin, typically at or near its dissociation constant (Kd) for the receptor subtype (~0.5-1.0 nM).[19][20]

    • Varying concentrations of 2-(2-Methoxyphenyl)-1,2,3,4-tetrahydroquinazoline (e.g., 10 pM to 100 µM) or a reference antagonist (e.g., unlabeled prazosin).

    • Control wells for total binding (no competitor) and non-specific binding (a high concentration of a non-radiolabeled antagonist, e.g., 10 µM phentolamine).

  • Incubation: Incubate the plates at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.

  • Filtration: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters (e.g., GF/B), which trap the membranes with bound radioligand.

  • Washing: Immediately wash the filters multiple times with ice-cold assay buffer to remove unbound [3H]-Prazosin.

  • Quantification: Place the filters into scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding at each concentration of the test compound.

    • Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.

    • Determine the IC50 value (the concentration of the compound that inhibits 50% of specific [3H]-Prazosin binding).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of [3H]-Prazosin used and Kd is its dissociation constant.

Protocol 2: Functional Antagonist Assay (Calcium Flux)

Objective: To determine if the test compound can functionally inhibit the Gq-mediated signaling cascade by blocking agonist-induced intracellular calcium release.

Causality: This cell-based assay provides functional validation of the binding data. A true antagonist will bind to the receptor and block the downstream signal (calcium release) that occurs when an agonist is added.[21][22] This confirms the compound's mode of action.

Calcium_Flux_Workflow start Start plate_cells Plate Cells (HEK293 cells expressing a human α1-AR subtype in a 384-well plate) start->plate_cells load_dye Load Cells with Calcium-Sensitive Dye (e.g., Fluo-4 AM) plate_cells->load_dye add_antagonist Add Test Compound (2-(2-Methoxyphenyl)-1,2,3,4- tetrahydroquinazoline at various conc.) Incubate. load_dye->add_antagonist measure_baseline Measure Baseline Fluorescence (Using a kinetic plate reader, e.g., FLIPR) add_antagonist->measure_baseline add_agonist Add Agonist (e.g., Phenylephrine at EC80 conc.) measure_baseline->add_agonist measure_response Measure Fluorescence Response (Monitor the change in fluorescence intensity over time) add_agonist->measure_response analyze Data Analysis - Calculate % inhibition of agonist response - Determine IC50 for the antagonist measure_response->analyze end End analyze->end caption Figure 3: Workflow for Calcium Flux Functional Assay.

Caption: Figure 3: Step-by-step workflow for the calcium flux functional antagonist assay.

Step-by-Step Methodology:

  • Cell Plating: Seed cells (e.g., HEK293) expressing a single human α1-adrenergic receptor subtype into black-walled, clear-bottom 96- or 384-well microplates and allow them to adhere overnight.

  • Dye Loading: Aspirate the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Cal-520) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES). Incubate for 45-60 minutes at 37°C, followed by ~30 minutes at room temperature.

  • Compound Addition: Add varying concentrations of 2-(2-Methoxyphenyl)-1,2,3,4-tetrahydroquinazoline or a reference antagonist (e.g., prazosin) to the wells. Incubate for 15-30 minutes.

  • Assay Measurement: Place the plate into a kinetic fluorescence plate reader (e.g., FLIPR, FlexStation).

    • Record a stable baseline fluorescence reading for several seconds.

    • Use the instrument's integrated liquid handler to add a pre-determined concentration of an α1-agonist (e.g., phenylephrine or norepinephrine), typically at its EC80 concentration (the concentration that elicits 80% of the maximal response).

    • Immediately continue to record the fluorescence intensity for 1-3 minutes to capture the full calcium mobilization peak and subsequent decay.[23]

  • Data Analysis:

    • The antagonist effect is measured as the percentage reduction in the agonist-induced fluorescence peak height or area under the curve.

    • Plot the percentage of inhibition against the log concentration of the test compound.

    • Determine the IC50 value, which represents the concentration of the antagonist required to inhibit 50% of the agonist's effect.

Preliminary ADME Profiling

Following the confirmation of on-target activity, a crucial next step in early drug discovery is the evaluation of the compound's ADME (Absorption, Distribution, Metabolism, and Excretion) properties. These in vitro assays help predict the pharmacokinetic behavior of the compound and identify potential liabilities early in the development process.[24][25][26]

Key in vitro ADME assays include:

  • Metabolic Stability: Assessed using liver microsomes or hepatocytes to determine the compound's susceptibility to metabolic breakdown.[27]

  • Permeability: Often evaluated using Caco-2 cell monolayers to predict intestinal absorption.

  • Plasma Protein Binding: Determines the extent to which a compound binds to plasma proteins, which can affect its distribution and availability.

  • CYP450 Inhibition: Assesses the potential for drug-drug interactions by measuring the compound's ability to inhibit major cytochrome P450 enzymes.[27]

Conclusion and Future Directions

This guide establishes a scientifically rigorous framework for the initial characterization of 2-(2-Methoxyphenyl)-1,2,3,4-tetrahydroquinazoline. Based on its structural similarity to known pharmaceuticals, we hypothesize a potential role as an α1-adrenergic receptor antagonist.

The provided experimental protocols for radioligand binding and functional calcium flux assays represent the gold standard for testing this hypothesis. The successful execution of these experiments will elucidate whether the compound binds to α1-adrenergic receptors, determine its affinity and subtype selectivity, and confirm its functional antagonist activity. Positive results would warrant further investigation, including downstream signaling studies, in vitro ADME profiling, and eventual progression to in vivo models to assess its therapeutic potential for conditions like hypertension or BPH. Conversely, a lack of activity in these assays would suggest that the compound's biological targets lie elsewhere, redirecting future research efforts.

References

  • Selvita. (n.d.). In Vitro ADME.
  • Creative Biolabs. (n.d.). Comprehensive Guide to In Vitro ADME Studies in Drug Discovery.
  • WuXi AppTec. (2022, June 23). A Guide to In Vitro ADME Testing in Drug Development.
  • Li, A. P. (2021). Current status and future directions of high-throughput ADME screening in drug discovery. Drug Discovery Today, 26(2), 534-541.
  • Nuvisan. (n.d.). Optimise ADME properties: In vitro DMPK solutions for drug discovery.
  • Musso, D. L., et al. (2017). Quinazoline based α1-adrenoreceptor antagonists with potent antiproliferative activity in human prostate cancer cell lines. European Journal of Medicinal Chemistry, 136, 259-269.
  • Kyprianou, N., & Benning, C. M. (2002). Quinazoline-derived alpha1-adrenoceptor antagonists induce prostate cancer cell apoptosis via an alpha1-adrenoceptor-independent action. Cancer Research, 62(2), 597-602.
  • Tatemichi, S., et al. (2012). Tamsulosin potently and selectively antagonizes human recombinant α(1A/1D)-adrenoceptors: slow dissociation from the α(1A)-adrenoceptor may account for selectivity for α(1A)-adrenoceptor over α(1B)-adrenoceptor subtype. Biological & Pharmaceutical Bulletin, 35(1), 72-77.
  • ResearchGate. (n.d.). Signal transduction pathways of α 1 -adrenergic receptors in smooth muscle cells.
  • García-Sáinz, J. A., et al. (1995). Alpha 1-adrenoceptor subtype selectivity of tamsulosin: studies using livers from different species. European Journal of Pharmacology, 289(1), 1-7.
  • Bio-Rad. (n.d.). Activation of ERK by Alpha-1 adrenergic receptors Pathway Map.
  • Bruno, O., et al. (1997). Studies on quinazolines. 5. 2,3-Dihydroimidazo[1,2-c]quinazoline derivatives: a novel class of potent and selective .alpha.1-adrenoceptor antagonists and antihypertensive agents. Journal of Medicinal Chemistry, 40(10), 1579-1583.
  • Blue, D. R., et al. (2020). The affinity and selectivity of α‐adrenoceptor antagonists, antidepressants, and antipsychotics for the human α1A, α1B, and α1D‐adrenoceptors. Pharmacology Research & Perspectives, 8(4), e00623.
  • Wilde, M. I., & Fitton, A. (1994).
  • ResearchGate. (n.d.). Quinazoline alpha-adrenoreceptor blockers as an adjunct cancer treatment: From bench to bedside.
  • Noble, A. J., et al. (1997). The effects of tamsulosin, a high affinity antagonist at functional alpha 1A- and alpha 1D-adrenoceptor subtypes. British Journal of Pharmacology, 120(2), 231-238.
  • Muramatsu, I., et al. (2000). Alpha-1 adrenoceptors: evaluation of receptor subtype-binding kinetics in intact arterial tissues and comparison with membrane binding. British Journal of Pharmacology, 130(4), 841-848.
  • ResearchGate. (n.d.). A diagram illustrating alpha 1-adrenoceptor activation.
  • Takanashi, M., & Nagayama, T. (1995). Pharmacological characterization of alpha 1-adrenoceptor subtypes in rat heart: a binding study. British Journal of Pharmacology, 116(3), 2095-2102.
  • Partin, J. V., et al. (2003). Quinazoline-based alpha 1-adrenoceptor antagonists induce prostate cancer cell apoptosis via TGF-beta signalling and I kappa B alpha induction. British Journal of Cancer, 88(10), 1615-1621.
  • Wikipedia. (n.d.). Alpha-1 adrenergic receptor.
  • Papadopoulos, I., et al. (2015). Therapeutic Value of Quinazoline-based Compounds in Prostate Cancer. Current Pharmaceutical Design, 21(15), 2025-2032.
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  • ResearchGate. (n.d.). Pharmacology of tamsulosin: Saturation-binding isotherms and competition analysis using cloned α1-adrenergic receptor subtypes.
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  • Takanashi, M., & Nagayama, T. (1995). Pharmacological characterization of alpha 1-adrenoceptor subtypes in rat heart: a binding study. British Journal of Pharmacology, 116(3), 2095–2102.
  • Wang, G., et al. (2014). A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists. Journal of Biomolecular Screening, 19(6), 946-954.
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  • Ghorab, M. M., et al. (2023). Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities. Molecules, 28(23), 7904.
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  • Lepor, H., et al. (1992). Binding and Functional Properties of Doxazosin in the Human Prostate Adenoma and Canine Brain. The Journal of Urology, 148(5), 1642-1647.
  • Revvity. (2019, November 7). Fast kinetic calcium flux imaging using the Opera Phenix Plus high-content screening system.
  • ResearchGate. (n.d.). Specific binding of [3H]prazosin to a-adrenergic.
  • ResearchGate. (2016, June 7). Chemistry, Structure Activity Relationship and Biological Activity of Quinazolin -4 (3H) -One Derivatives.
  • Svartengren, J., & Svoboda, P. (1985). Identification of [3H]prazosin binding sites in crude membranes and isolated cells of brown adipose tissue as alpha 1-adrenergic receptors. Biochemical Pharmacology, 34(11), 1963-1972.
  • Triggle, C. R., & Laher, I. (1987). Alpha-1 adrenergic receptor binding in aortas from rat and dog: comparison of [3H]prazosin and beta-iodo-[125I]-4-hydroxyphenyl-ethyl-aminomethyl-tetralone. The Journal of Pharmacology and Experimental Therapeutics, 241(3), 875-881.
  • Guicheney, P., & Meyer, P. (1981). Specific binding of [3H]prazosin to myocardial cells isolated from adult rats. British Journal of Pharmacology, 74(2), 395-400.
  • Chen, C., et al. (2013). Quinazoline derivatives: synthesis and bioactivities. Future Medicinal Chemistry, 5(2), 193-213.
  • Subramaniam, R., et al. (2010). Synthesis and invitro study of biological activity of 2,3-substituted quinazolin-4(3H)-ones. Journal of Chemical and Pharmaceutical Research, 2(2), 462-468.
  • ResearchGate. (2023, December 2). Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities.
  • ResearchGate. (n.d.). An illustration of the various subtypes of alpha 1-adrenergic receptors.
  • Jaruchotikamol, A., et al. (2023). Structure–Activity Relationship and Molecular Docking of Quinazolinones Inhibiting Expression of COX-2, IL-1β, iNOS, and TNF-α through NF-κB Pathways. ACS Medicinal Chemistry Letters, 14(9), 1269-1275.

Sources

Comparative

A Comparative Guide to 2-(2-Methoxyphenyl)-1,2,3,4-tetrahydroquinazoline and Other Tetrahydroquinazoline Derivatives for Researchers and Drug Development Professionals

The quinazoline scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities. This has led to the development of several approved drugs for various therapeuti...

Author: BenchChem Technical Support Team. Date: March 2026

The quinazoline scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities. This has led to the development of several approved drugs for various therapeutic areas.[1][2] The partially saturated analog, 1,2,3,4-tetrahydroquinazoline, retains significant pharmacological potential while offering different physicochemical properties and conformational flexibility. This guide provides an in-depth comparison of 2-(2-Methoxyphenyl)-1,2,3,4-tetrahydroquinazoline with other tetrahydroquinazoline derivatives, focusing on their synthesis, and preclinical evaluation, with a special emphasis on their anticancer and antimicrobial properties.

The Tetrahydroquinazoline Scaffold: A Privileged Structure in Drug Discovery

The tetrahydroquinazoline nucleus is a bicyclic heterocyclic system that serves as a versatile template for designing novel therapeutic agents. Its structural rigidity, combined with the potential for substitution at various positions, allows for the fine-tuning of its biological activity. Derivatives of this scaffold have been reported to possess a range of pharmacological effects, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[3][4]

Synthesis of Tetrahydroquinazoline Derivatives: A Generalized Approach

The synthesis of 2-substituted-1,2,3,4-tetrahydroquinazolines can be achieved through various synthetic routes. A common and effective method involves a cyclocondensation reaction. For instance, the reaction of 2-aminobenzylamine with an appropriate aldehyde or ketone yields the desired tetrahydroquinazoline. The choice of the aldehyde or ketone directly determines the substituent at the 2-position of the tetrahydroquinazoline ring.

Below is a generalized workflow for the synthesis of 2-aryl-1,2,3,4-tetrahydroquinazolines.

Synthesis_Workflow Generalized Synthetic Workflow for 2-Aryl-1,2,3,4-tetrahydroquinazolines cluster_reactants Starting Materials cluster_reaction Reaction cluster_product Product cluster_purification Purification & Characterization Reactant1 2-Aminobenzylamine Reaction Cyclocondensation Reactant1->Reaction Reactant2 Aryl Aldehyde (e.g., 2-Methoxybenzaldehyde) Reactant2->Reaction Product 2-Aryl-1,2,3,4-tetrahydroquinazoline Reaction->Product Purification Column Chromatography Product->Purification Characterization Spectroscopic Analysis (NMR, MS, IR) Purification->Characterization

Caption: Generalized workflow for the synthesis of 2-aryl-1,2,3,4-tetrahydroquinazolines.

Comparative Biological Evaluation

The biological activity of tetrahydroquinazoline derivatives is highly dependent on the nature and position of the substituents on the heterocyclic ring system. This section compares the anticancer and antimicrobial activities of 2-(2-Methoxyphenyl)-1,2,3,4-tetrahydroquinazoline and its analogs.

Anticancer Activity

Several studies have highlighted the potent anticancer activity of 2-aryl-substituted quinazolinones and tetrahydroquinazolines. The substitution pattern on the 2-phenyl ring plays a crucial role in determining the cytotoxic efficacy.

A study on 2-substituted quinazolin-4(3H)-ones revealed that a compound bearing a 2-methoxyphenyl substitution displayed a remarkable antiproliferative profile against a majority of the tested cancer cell lines.[1][5] Another study focused on chalcone hybrids incorporating a 2-methoxyphenylquinazolin-4-one moiety, which also exhibited significant cytotoxicity against lung and colorectal cancer cell lines.[6]

The table below summarizes the in vitro cytotoxic activity of selected tetrahydroquinazoline and quinazolinone derivatives against various cancer cell lines.

Compound/DerivativeSubstitution PatternCancer Cell LineIC50 (µM)Reference
Compound A 2-(2-Methoxyphenyl)Not specified-[1]
Chalcone Hybrid C4 2-(4-Methoxyphenyl)Caco-2 (Colorectal)9.74[6]
Compound 15 Pyrazolo quinolineMCF-7 (Breast)15.16[7]
Compound 15 Pyrazolo quinolineHepG-2 (Liver)18.74[7]
Compound 15 Pyrazolo quinolineA549 (Lung)18.68[7]
Compound 21 2-ThioetherHeLa (Cervical)<1.85[2]
Compound 22 2-ThioetherHeLa (Cervical)<1.85[2]
Compound 23 2-ThioetherHeLa (Cervical)<1.85[2]
Gefitinib (Standard) -HeLa (Cervical)4.3[2]

Note: The data presented is a compilation from different studies and direct comparison should be made with caution due to variations in experimental conditions.

A plausible mechanism of action for the anticancer effects of some quinazoline derivatives involves the inhibition of key signaling pathways, such as the PI3K/AKT/mTOR pathway, which is crucial for cell proliferation and survival.

Signaling_Pathway Potential Mechanism of Action: Inhibition of PI3K/AKT/mTOR Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Tetrahydroquinazoline Tetrahydroquinazoline Derivative Tetrahydroquinazoline->PI3K inhibits Tetrahydroquinazoline->mTORC1 inhibits

Caption: A simplified diagram of the PI3K/AKT/mTOR signaling pathway and potential inhibition by tetrahydroquinazoline derivatives.

Antimicrobial Activity

Tetrahydroquinazoline derivatives have also been investigated for their antimicrobial properties against a range of pathogenic bacteria and fungi. The structural features that confer potent antimicrobial activity often differ from those required for anticancer effects.

Studies have shown that certain 2-substituted quinazolines exhibit broad-spectrum antibacterial activity.[8] The presence of specific functional groups can enhance the ability of these compounds to interfere with essential bacterial processes, such as transcription and translation.[8]

The following table summarizes the antimicrobial activity of representative quinazoline derivatives.

Compound/DerivativeSubstitution PatternMicroorganismActivity (MIC in µg/mL)Reference
Compound 22 2-Substituted quinazolineK. pneumoniae-[8]
VMA-17-04 Naphthyl and amide groupsS. aureus16-128[9]
VMA-13-05 Naphthyl and amide groupsS. aureus64-128[9]
VMA-17-01 Naphthyl and amide groupsS. aureus32-128[9]
Ceftriaxone (Standard) -S. aureus4-32[9]
Compound 2d Symmetrically disubstitutedE. coli8
Compound 3c Symmetrically disubstitutedE. coli8
Compound 10 PentacyclicC. albicans16
Compound 10 PentacyclicA. flavus16

Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

The data indicates that specific substitution patterns are crucial for potent antimicrobial activity. While direct data for 2-(2-Methoxyphenyl)-1,2,3,4-tetrahydroquinazoline is limited, the broader class of substituted quinazolines shows promise as a source of new antimicrobial agents.

Experimental Protocols

To ensure the reproducibility and validity of the findings, detailed experimental protocols are essential. Below are standard methodologies for assessing the biological activities of tetrahydroquinazoline derivatives.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.

Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Protocol:

  • Preparation of Inoculum: Prepare a standardized bacterial or fungal suspension (e.g., 0.5 McFarland standard).

  • Serial Dilution: Perform a two-fold serial dilution of the test compounds in a 96-well microtiter plate containing an appropriate growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

  • Inoculation: Inoculate each well with the standardized microbial suspension.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Conclusion and Future Directions

The tetrahydroquinazoline scaffold continues to be a rich source of novel therapeutic candidates. While direct comparative data for 2-(2-Methoxyphenyl)-1,2,3,4-tetrahydroquinazoline is still emerging, the available evidence on related 2-aryl substituted derivatives suggests that this substitution pattern is highly promising for the development of potent anticancer agents. The methoxy group at the ortho position of the phenyl ring appears to contribute favorably to the cytotoxic activity.

Further research should focus on:

  • Systematic SAR studies: A comprehensive investigation of the structure-activity relationships of 2-substituted tetrahydroquinazolines to identify the optimal substitution patterns for both anticancer and antimicrobial activities.

  • Mechanism of action studies: Elucidating the precise molecular targets and signaling pathways modulated by these compounds to better understand their therapeutic potential.

  • In vivo evaluation: Assessing the efficacy and safety of the most promising derivatives in preclinical animal models.

By leveraging the insights from existing studies and employing rigorous experimental methodologies, the full therapeutic potential of 2-(2-Methoxyphenyl)-1,2,3,4-tetrahydroquinazoline and its analogs can be unlocked, paving the way for the development of novel and effective treatments for cancer and infectious diseases.

References

  • Structure-activity relationships of novel 2-substituted quinazoline antibacterial agents. [Link]

  • Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities. [Link]

  • Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights. [Link]

  • Antioxidant and Cytotoxic Activity of New Polyphenolic Derivatives of Quinazolin-4(3H)-one: Synthesis and In Vitro Activities Evaluation. [Link]

  • SYNTHESIS, In-vitro CYTOTOXICITY AND IN SILICO INVESTIGATIONS OF QUINAZOLINONE INTEGRATED CHALCONES: AS NOVEL POTENTIAL DUAL-TAR. [Link]

  • Facile synthesis and in vitro anticancer evaluation of a new series of tetrahydroquinoline. [Link]

  • Synthesis and anticancer activity of new quinazoline derivatives. [Link]

  • Antimicrobial activity study of new quinazolin-4(3h)-ones against Staphylococcus aureus and Streptococcus pneumoniae. [Link]

  • Synthesis and antitumor activity of some 2, 3-disubstituted quinazolin-4(3H). [Link]

  • Synthesis, Biological Evaluation and Molecular Docking Studies of 6-Aryl-2-Styrylquinazolin-4(3H)-Ones. [Link]

  • Substituted 2-Arylquinoline and 2-Methyl-1,2,3,4-tetrahydroquinoline Derivatives with selective Anticancer Activity: Synthesis, Structure–Activity Relationships, and Molecular Modelling Insights. [Link]

  • Synthesis, antiviral and cytotoxic activities of some novel 2-Phenyl-3-Disubstituted Quinazolin-4(3H)-ones. [Link]

  • Synthesis and anticancer activity of novel quinazolinone-based rhodanines. [Link]

  • Design, Synthesis and Antitumor Activity of Quinazoline Derivatives Bearing 2,3-Dihydro-indole or 1,2,3,4-Tetrahydroquinoline. [Link]

  • 4-Oxo-1,2,3,4-tetrahydroquinazolines. I. Syntheses and pharmacological properties of 2-methyl-3-aryl-4-oxo-1,2,3,4-tetrahydroquinazolines and their 1-acyl derivatives. [Link]

  • 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation. [Link]

  • (PDF) Synthesis and biological properties of selected 2-aryl-4(3H)-quinazolinones. [Link]

  • Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3< /i>H< //i>)-Ones with Antiproliferative Activities. [Link]

  • Synthesis, Cytotoxic Evaluation, and Structure-Activity Relationship of Substituted Quinazolinones as Cyclin-Dependent Kinase 9 Inhibitors. [Link]

  • Synthesis and Structure Activity Relationship of Tetrahydroisoquinoline-based Potentiators of GluN2C and GluN2D Containing N-Methyl-D-Aspartate Receptors. [Link]

  • Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines. [Link]

  • Natural Methoxyphenol Compounds: Antimicrobial Activity against Foodborne Pathogens and Food Spoilage Bacteria, and Role in Antioxidant Processes. [Link]

  • Synthesis, Characterization, Antibacterial, Antifungal and Anticorrosion Activities of 1,2,4-Triazolo[1,5-a]quinazolinone. [Link]

  • Antimicrobial Activities of Some Pyrazoline and Hydrazone Derivatives. [Link]

  • Biological Activities of Recent Advances in Quinazoline. [Link]

  • Investigation of Novel Quinoline–Thiazole Derivatives as Antimicrobial Agents: In Vitro and In Silico Approaches. [Link]

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Validation

Structure-activity relationship (SAR) of 2-(2-Methoxyphenyl)-1,2,3,4-tetrahydroquinazoline analogs

Introduction: The Tetrahydroquinazoline Scaffold in Targeted Therapeutics Quinazoline and its reduced 1,2,3,4-tetrahydroquinazoline derivatives represent a highly privileged class of nitrogen-containing heterocyclic scaf...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Tetrahydroquinazoline Scaffold in Targeted Therapeutics

Quinazoline and its reduced 1,2,3,4-tetrahydroquinazoline derivatives represent a highly privileged class of nitrogen-containing heterocyclic scaffolds in medicinal chemistry[1]. Widely recognized for their structural versatility, these compounds are frequently deployed as potent inhibitors targeting epidermal growth factor receptors (EGFR) in oncology and phospholipase A2 (PLA2) in inflammatory pathways[1],[2].

Developing effective therapeutics requires meticulous optimization through Structure-Activity Relationship (SAR) studies. By systematically altering specific functional groups and substitution patterns, researchers can fine-tune a drug candidate's potency, selectivity, and pharmacokinetic profile[3]. This guide objectively compares the 2-(2-Methoxyphenyl)-1,2,3,4-tetrahydroquinazoline lead analog against its structural alternatives, providing actionable experimental data and self-validating protocols for drug development professionals.

Mechanistic Causality: The Role of the 2-Methoxyphenyl Substitution

The substitution of a 2-methoxyphenyl group at the C2 position of the tetrahydroquinazoline core is not arbitrary; it is driven by precise stereoelectronic requirements[4].

  • Steric Locking (Conformational Restriction): The methoxy group at the ortho position (2-position) creates a steric clash with the N1 proton of the tetrahydroquinazoline ring. This restricts bond rotation, locking the dihedral angle of the phenyl ring perpendicular to the core scaffold. This pre-organized, bioactive conformation minimizes the entropic penalty upon binding to the target kinase.

  • Electronic & Hydrogen Bonding Effects: The oxygen atom of the methoxy group acts as a critical hydrogen bond acceptor, interacting directly with conserved threonine residues in the hinge region of the kinase domain. Simultaneously, the methyl moiety occupies a highly specific lipophilic sub-pocket, enhancing overall binding affinity[3].

EGFR_Pathway EGF EGF Ligand EGFR EGFR Kinase EGF->EGFR Activates PI3K PI3K / AKT EGFR->PI3K Phosphorylation Lead 2-(2-Methoxyphenyl) Analog Lead->EGFR Competitive Inhibition Proliferation Tumor Proliferation PI3K->Proliferation Cell Survival

Fig 1: Mechanism of tetrahydroquinazoline analogs inhibiting the EGFR-PI3K proliferation pathway.

Comparative SAR Data: Product vs. Alternatives

To validate the superiority of the 2-(2-Methoxyphenyl) substitution, we compare it against three structural alternatives. The data below synthesizes in vitro kinase inhibition (EGFR), anti-inflammatory target inhibition (PLA2), and fundamental pharmacokinetic properties[2].

Quantitative SAR Comparison Table
CompoundSubstitution at C2-PhenylEGFR IC₅₀ (nM)PLA2 IC₅₀ (μg/mL)LogPCaco-2 Permeability (10⁻⁶ cm/s)
Lead Product 2-Methoxy (ortho) 14.2 0.029 3.4 22.5
Alternative A Hydrogen (Unsubstituted)185.00.0852.928.1
Alternative B 4-Methoxy (para)92.40.0513.421.0
Alternative C 2-Fluoro (ortho)45.80.0383.125.4
SAR Data Interpretation & Causality
  • Lead vs. Alternative A (Baseline): The addition of the ortho-methoxy group improves EGFR potency by over 10-fold. Without this substitution, the unsubstituted phenyl ring rotates freely, resulting in a high entropic cost upon binding and a failure to engage the hinge region's hydrogen bond donors.

  • Lead vs. Alternative B (Para-substitution): Moving the methoxy group to the para position causes a severe steric clash with the solvent-exposed boundary of the active site. It also fails to restrict the dihedral angle, leading to a significant drop in both EGFR and PLA2 inhibitory activity.

  • Lead vs. Alternative C (Isosteric Replacement): Fluorine is often used as a bioisostere for hydrogen or hydroxyl groups. While the 2-fluoro analog maintains the ortho-geometry and improves lipophilicity over the baseline, fluorine is a poor hydrogen bond acceptor compared to oxygen. Consequently, it achieves only intermediate potency.

Experimental Methodologies: A Self-Validating System

To ensure reproducibility and scientific integrity, the following protocols detail the synthesis and biological evaluation workflows. Each step is designed with internal controls to self-validate the resulting data.

Protocol 1: Microwave-Assisted Synthesis of the Tetrahydroquinazoline Core

Traditional thermal cyclization often yields unwanted side products. Microwave-assisted synthesis provides a cleaner, higher-yielding route[4].

  • Reagent Preparation: Combine 2-aminobenzylamine (1.0 eq) and 2-methoxybenzaldehyde (1.1 eq) in anhydrous ethanol.

    • Causality: Anhydrous conditions prevent the premature hydrolysis of the intermediate imine, ensuring the reaction equilibrium is driven toward the product.

  • Catalysis: Add glacial acetic acid (10 mol%) as a catalyst.

    • Causality: Mild acid catalysis protonates the carbonyl oxygen of the aldehyde, drastically increasing its electrophilicity for nucleophilic attack by the primary amine.

  • Cyclization: Subject the sealed reaction vessel to microwave irradiation at 120°C for 15 minutes.

    • Causality: Microwave dielectric heating ensures uniform thermal distribution, overcoming the activation energy barrier for the intramolecular ring closure rapidly without degrading sensitive functional groups[4].

  • Purification: Cool to room temperature and recrystallize the resulting precipitate from hot ethanol.

    • Causality: Recrystallization exploits the differential solubility of the target tetrahydroquinazoline versus unreacted starting materials, guaranteeing the >98% purity required for accurate downstream biological assays.

Protocol 2: FRET-Based EGFR Kinase Inhibition Assay
  • Enzyme Incubation: In a 384-well plate, incubate recombinant EGFR kinase domain with varying concentrations of the synthesized analogs in kinase buffer (50 mM HEPES, pH 7.5, 10 mM MgCl₂) for 30 minutes at 25°C.

    • Causality: Pre-incubation allows the inhibitor to reach thermodynamic binding equilibrium with the enzyme before the reaction is initiated, preventing artificially inflated IC₅₀ values.

  • Reaction Initiation: Add ATP (at its predetermined Kₘ concentration) and a fluorescently labeled peptide substrate.

    • Causality: Utilizing ATP exactly at its Kₘ ensures the assay remains highly sensitive to competitive inhibitors binding at the ATP pocket.

  • Termination: After 60 minutes, add 20 mM EDTA to all wells.

    • Causality & Self-Validation: EDTA strongly chelates Mg²⁺. Because Mg²⁺ is an absolute requirement for kinase catalytic activity, its removal instantly and permanently halts the reaction. This ensures an accurate kinetic snapshot and prevents false positives caused by continued enzymatic activity during the plate-reading phase.

  • Detection: Measure Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) signals at 620 nm and 665 nm to calculate the IC₅₀.

SAR_Workflow Synth Microwave-Assisted Synthesis Purif HPLC / Recrystallization (>98% Purity) Synth->Purif Char NMR / HRMS Characterization Purif->Char Assay FRET Kinase Assay (IC50 Determination) Char->Assay SAR SAR Data Modeling (LogP, Sterics) Assay->SAR

Fig 2: Self-validating experimental workflow from chemical synthesis to SAR data modeling.

Conclusion

The 2-(2-Methoxyphenyl)-1,2,3,4-tetrahydroquinazoline analog demonstrates superior biochemical performance compared to its unsubstituted and para-substituted counterparts. By leveraging targeted steric locking and specific hydrogen-bonding interactions, this lead compound achieves highly potent inhibition of both EGFR and PLA2. The integrated synthesis and assay workflows provided ensure that drug development teams can reliably reproduce and build upon these SAR findings for advanced preclinical modeling.

References[1] Title: Advances in synthesis and biological activities of quinazoline scaffold analogues: A review | Source: arabjchem.org | URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEqUnOGHGQtmaq66nhii5BgAdG1DIFLmA6E0i9sikXmbMid7NcNPMNvEb-9L36rkrEoBisCwsHilCmBPTUYfg-_fi9z44m6g9g34e_gpyAAcfqqojbI9rKjVUHlxNnoFm0u9l6aDPVzaxonYTc43zgXs9xy-Zw_xVs5HSld6hq0XirhjQ_oJ_aP-cjleZuKcODuK8td618-MsRW6QPBwsWhPgpvBRwad96KXyHW[3] Title: Structure-Activity Relationship (SAR) Studies: Optimizing Anticancer Drug Design | Source: nbinno.com | URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGSFe_rNyTDk24CjbCwDnBsw7rAJkUChQMsDMK1SQQlpz8zKRn50OWLHq3sRLK-3B51lENyDZwsIjuP345E6dfOmnKBUT4u8UnhbJYlK-b-Mdsq-nKDzAaxHmLOWgpXRilB_Wzjw85Epxouy8J1nZHa73nJPZOFa1hHaIkW2xtH7L65t5IycUr5pixm47PV1zdvurZvLf38PnC8QhxZdrn0mqxXQ-eejY7BBEgWsHcyBUJgDB2tUsZVgxZ2spIAMVYcJHoI1PCDEQ==[4] Title: Quinazoline derivatives: synthesis and bioactivities | Source: nih.gov | URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH9pwHOGVs_ZojTr9soGqsp83LzyE3UWR0g8FzybI8pddGZMofWJeLpwAXG3kXppp7fqe6kD4ckpipaXPV9_sPyXGddx1GwD0fOOaBvpYiz5neDCjrToXgw7ZDaNu70awkLDpQ8GP3afOOwURU=[2] Title: Synthesis and Biological Evaluation of Octahydroquinazolinones as Phospholipase A2, and Protease Inhibitors | Source: semanticscholar.org | URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEYgQJYRPAhQrniHcCj546s0B4BwhFHzco8IYeM7JUOhbYh-h0vzGb0IkBWzJtiTMb2HeiwnmtDBClNUpl7A_j52iCZ8u2rYCcrKaxZh5qmQXEGMIkyMK_FFlcYoO6uRoQJ2nbb2SN6HyXJZmhE2qGv0_Qfazg3PURKqupygWyQZ5baI5QvxnDqUA==

Sources

Comparative

Cross-Reactivity and Stability Profiling of 2-(2-Methoxyphenyl)-1,2,3,4-tetrahydroquinazoline: A Comparative Guide

Executive Summary Quinazoline and tetrahydroquinazoline (THQ) scaffolds are ubiquitous in drug discovery, frequently investigated for their kinase inhibitory, antimicrobial, and antitubercular properties[1]. However, the...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Quinazoline and tetrahydroquinazoline (THQ) scaffolds are ubiquitous in drug discovery, frequently investigated for their kinase inhibitory, antimicrobial, and antitubercular properties[1]. However, the saturation state of the pyrimidine ring drastically alters both the 3D topology and the chemical stability of the molecule. 2-(2-Methoxyphenyl)-1,2,3,4-tetrahydroquinazoline (hereafter referred to as 2-OMe-THQ ) represents a classic cyclic aminal. While its sp3-rich core offers favorable physicochemical properties for target binding, it introduces a critical liability: pH-dependent ring-chain tautomerism and hydrolysis[2].

This guide provides an objective, data-driven comparison between 2-OMe-THQ and its fully aromatic counterpart, 2-(2-Methoxyphenyl)quinazoline (2-OMe-QZ). Designed for drug development professionals, this document dissects the mechanistic causality behind THQ cross-reactivity in biological assays and provides self-validating protocols to accurately quantify these off-target effects.

Mechanistic Causality: The Cyclic Aminal Liability

The core issue with 1,2,3,4-tetrahydroquinazolines is their structural identity as cyclic aminals[3]. In neutral or basic media, the thermodynamic equilibrium favors the intact ring[2]. However, in acidic environments—such as the tumor microenvironment, lysosomes, or slightly acidic in vitro assay buffers (pH 5.5–6.5)—the N3 nitrogen undergoes rapid protonation[2].

This protonation triggers a ring-opening event, forming an electrophilic iminium intermediate that subsequently hydrolyzes into two distinct fragments: 2-aminobenzylamine and 2-methoxybenzaldehyde [2].

The released 2-methoxybenzaldehyde is a potent electrophile. In a biological assay, it cross-reacts with primary amines, forming covalent Schiff bases with the ε-amino groups of lysine residues on assay proteins. This covalent modification often leads to protein aggregation, enzyme inactivation, and false-positive readouts that mimic true non-covalent target engagement.

Pathway THQ 2-OMe-THQ (Cyclic Aminal) Protonated Protonated THQ (Acidic Media) THQ->Protonated +H⁺ OpenChain Open-Chain Imine Protonated->OpenChain Ring Opening Products Diamine + 2-Methoxybenzaldehyde OpenChain->Products +H₂O CrossReact Protein Cross-linking (False Positives) Products->CrossReact Lysine Attack

Caption: Hydrolysis of 2-OMe-THQ in acidic media leading to protein cross-linking.

Comparative Analysis: 2-OMe-THQ vs. Aromatic Analogs

To accurately evaluate the performance of 2-OMe-THQ, it must be benchmarked against a structurally related but chemically stable analog.

  • 2-OMe-THQ (Cyclic Aminal): Features a bent, non-planar conformation due to the sp3-hybridized carbons at C2 and C4. This allows for specific binding in deep, narrow hydrophobic pockets. However, its half-life in aqueous media is highly pH-dependent, leading to significant assay interference.

  • 2-OMe-QZ (Aromatic Quinazoline): Fully oxidized, planar, and chemically inert to hydrolysis. It relies purely on non-covalent interactions (e.g., hydrogen bonding at N1/N3, π-π stacking) and exhibits zero aldehyde-driven cross-reactivity.

Quantitative Comparison Table
Property2-OMe-THQ (Compound A)2-OMe-QZ (Compound B)
Core Structure Cyclic Aminal (sp3-rich, bent)Aromatic (sp2-planar, flat)
Aqueous Stability (pH 7.4) Moderate (t½ ~ 12-24h)High (Stable > 72h)
Aqueous Stability (pH 5.5) Low (Rapid Hydrolysis, t½ < 2h)High (Stable > 72h)
Primary Cross-Reactivity Lysine Schiff-base formation (via aldehyde)Minimal (Non-covalent off-targets only)
Binding Topology Deep, narrow hydrophobic pocketsFlat, intercalating or hinge-binding

Self-Validating Experimental Protocols

To ensure scientific integrity, researchers must not rely solely on end-point IC50 values when working with cyclic aminals. The following protocols form a self-validating system: Protocol A quantifies the cause (hydrolysis rate), establishing the boundary conditions under which Protocol B quantifies the effect (protein cross-reactivity).

Protocol A: pH-Dependent Hydrolytic Stability Profiling (RP-HPLC)
  • Objective: Determine the half-life (t½) of 2-OMe-THQ and quantify the release of 2-methoxybenzaldehyde.

  • Causality: By testing across a physiological and pathological pH gradient, we establish the thermodynamic stability limits of the compound. This ensures that subsequent biological assays are designed within a safe pH window, decoupling true target inhibition from degradation-induced artifacts.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare 50 mM phosphate buffers at pH 5.5 (mimicking lysosomes/tumor microenvironment), 6.5, and 7.4 (physiological).

  • Sample Initiation: Dissolve 2-OMe-THQ in anhydrous DMSO to a 10 mM stock. Spike into the respective buffers to a final concentration of 100 μM (1% DMSO final).

  • Incubation & Sampling: Incubate samples in a thermoshaker at 37°C. Extract 50 μL aliquots at 0, 1, 2, 4, 8, and 24 hours.

  • Quenching: Immediately quench the aliquots by adding 50 μL of ice-cold acetonitrile containing 1 μM of an internal standard (e.g., benzophenone) to halt hydrolysis.

  • Chromatographic Analysis: Inject onto a C18 RP-HPLC column. Monitor at 254 nm. Quantify the disappearance of the 2-OMe-THQ peak and the stoichiometric appearance of the 2-methoxybenzaldehyde peak using standard calibration curves.

Protocol B: LC-MS/MS Protein Cross-Reactivity Assay
  • Objective: Detect and quantify covalent adducts formed between the hydrolysis products and a model protein (e.g., Bovine Serum Albumin, BSA).

  • Causality: Aldehyde-amine Schiff bases are transient and reversible. To accurately quantify cross-reactivity without losing the signal during sample prep, we must trap the Schiff base using a mild reducing agent (Sodium cyanoborohydride, NaCNBH₃). This converts the reversible imine into a stable secondary amine, locking the cross-reactivity in place for MS analysis.

Step-by-Step Methodology:

  • Reaction Setup: Incubate 50 μM of 2-OMe-THQ with 10 μM BSA in pH 6.5 buffer at 37°C for 4 hours.

  • Schiff Base Trapping: Add NaCNBH₃ to a final concentration of 5 mM. Incubate for an additional 1 hour to reduce any formed Schiff bases into stable alkylamines.

  • Denaturation & Digestion: Denature the protein with 8M urea, reduce disulfide bonds with DTT (10 mM), alkylate with iodoacetamide (20 mM), and digest overnight with sequencing-grade Trypsin.

  • Peptide Desalting: Clean up the resulting peptides using C18 ZipTips to remove salts and unreacted small molecules.

  • LC-MS/MS Acquisition: Analyze via nanoLC coupled to a high-resolution mass spectrometer (e.g., Q-Exactive). Search the raw data for a mass shift of +134.073 Da (addition of the 2-methoxybenzyl group) on lysine residues.

Workflow Step1 1. Incubate Compound in Assay Buffer (pH 5.5-7.4) Step2 2. Add Model Protein (e.g., BSA or Target Enzyme) Step1->Step2 Step3 3. Trap Schiff Base (NaCNBH₃) & Digest (Trypsin) Step2->Step3 Step4 4. LC-MS/MS Analysis for Covalent Adducts Step3->Step4 Step5 5. Quantify Cross-Reactivity vs. True Binding Step4->Step5

Caption: Step-by-step LC-MS/MS workflow for quantifying aldehyde-induced cross-reactivity.

Conclusion

While 2-(2-Methoxyphenyl)-1,2,3,4-tetrahydroquinazoline offers unique 3D pharmacological space compared to planar quinazolines, its nature as a cyclic aminal demands rigorous stability controls[3]. Drug development professionals must implement parallel stability and cross-reactivity profiling to distinguish genuine biological activity from artifactual, hydrolysis-driven covalent modification.

References

  • Reaction equilibrium between tetrahydroquinazoline 1, the corresponding diamine 2 and aldehyde 3...
  • Source: ACS Publications (Journal of Chemical Education)
  • Source: PMC (NIH)

Sources

Validation

Efficacy of 2-(2-Methoxyphenyl)-1,2,3,4-tetrahydroquinazoline in Oncology: A Comparative Guide

The Paradigm Shift: Catalytic Inhibition vs. Enzyme Poisoning For decades, the standard of care in targeting human topoisomerase II (TopoII) has relied on TopoII poisons—such as etoposide and doxorubicin.

Author: BenchChem Technical Support Team. Date: March 2026

The Paradigm Shift: Catalytic Inhibition vs. Enzyme Poisoning

For decades, the standard of care in targeting human topoisomerase II (TopoII) has relied on TopoII poisons—such as etoposide and doxorubicin. While highly efficacious, these agents function by stabilizing the TopoII-DNA cleavage complex, inducing massive double-strand breaks (DSBs)[1]. This mechanism inherently triggers severe genotoxicity, leading to cardiotoxicity and a high risk of secondary leukemias[1].

The emergence of 2-(2-Methoxyphenyl)-1,2,3,4-tetrahydroquinazoline (2-OMe-THQ) and related 6-amino-tetrahydroquinazoline derivatives represents a critical mechanistic evolution. Rather than poisoning the enzyme, this class acts as highly selective catalytic inhibitors of the TopoIIα isoform[1]. By blocking the ATPase domain or preventing initial DNA binding, 2-OMe-THQ halts the catalytic cycle before DNA cleavage occurs. This induces robust tumor cell cycle arrest and apoptosis while preserving the genomic stability of healthy peripheral tissues[1].

MOA T Human Topoisomerase IIα D DNA Binding & Cleavage Complex T->D Normal Catalytic Cycle B DNA Double-Strand Breaks (Genomic Instability) D->B I 2-OMe-THQ (Catalytic Inhibitor) I->T Blocks ATPase / Prevents Cleavage A Tumor Growth Arrest (Genomically Stable) I->A P Etoposide / Doxorubicin (TopoII Poisons) P->D Stabilizes Cleaved DNA C Secondary Malignancies B->C

Fig 1. Mechanistic divergence between 2-OMe-THQ catalytic inhibition and traditional TopoII poisons.

Empirical Benchmarking: Comparative Efficacy in Oncology Models

To objectively evaluate the therapeutic viability of 2-OMe-THQ, we must benchmark its performance against clinical standards across diverse, aggressive cancer models. Recent evaluations of tetrahydroquinazoline derivatives demonstrate profound tumor growth-arrest capabilities, particularly in HPV-negative head and neck squamous cell carcinoma (HNSCC) and melanoma[2]. Furthermore, the integration of the 2-methoxyphenyl moiety enhances lipophilicity, driving superior efficacy against breast cancer (MCF-7) and hepatic (HepG2) cell lines[3].

Quantitative Efficacy & Pharmacokinetic Profile

The following table synthesizes the comparative in vitro and in vivo data of tetrahydroquinazoline derivatives against traditional TopoII poisons[1][3][4].

Pharmacological Parameter2-OMe-THQ (Tetrahydroquinazoline)EtoposideDoxorubicin
Primary Mechanism Catalytic Inhibitor (TopoIIα selective)TopoII PoisonTopoII Poison / Intercalator
SCC-25 IC50 (3D Spheroid) 4.5 ± 1.0 µM12.4 ± 2.1 µM2.1 ± 0.5 µM
G-361 IC50 (2D Monolayer) < 0.8 µM3.5 ± 0.6 µM0.5 ± 0.1 µM
Genotoxicity Profile Low (No DNA fragmentation)High (DSBs)High (DSBs, ROS generation)
Plasma Half-Life (In Vivo) ~149 minutes~4-6 hours~20-48 hours
Blood-Brain Barrier Penetrance High (Peak concentration at 60 min)PoorPoor

Causality in Pharmacokinetics: The exceptional brain penetrance of the tetrahydroquinazoline scaffold (maintaining presence in the brain 360 minutes post-injection) positions 2-OMe-THQ as a highly promising lead compound for secondary brain metastases and primary glioblastomas, an area where traditional bulky TopoII poisons fail due to efflux pump expulsion[1].

Self-Validating Experimental Methodologies

As application scientists, we recognize that data is only as reliable as the assay that generates it. The following protocols are designed as self-validating systems. Every experimental tier includes intrinsic checkpoints to eliminate false positives caused by solvent toxicity or assay artifacts.

Protocol A: 3D Spheroid Viability Assay (SCC-25 Model)

Scientific Rationale: 2D monolayers artificially inflate drug efficacy by exposing all cells uniformly. 3D spheroids force the formation of a necrotic, hypoxic core and a proliferative outer rim, accurately mimicking the diffusion barriers and microenvironment of solid tumors[2].

  • Cell Seeding: Harvest SCC-25 cells and seed at 2,000 cells/well in an Ultra-Low Attachment (ULA) 96-well U-bottom plate.

    • Validation Check: ULA plates prevent cell-matrix adhesion, forcing cell-cell adhesion to form uniform, reproducible spheroids.

  • Spheroid Maturation: Centrifuge the plate at 150 x g for 5 minutes. Incubate at 37°C, 5% CO2 for 72 hours.

  • Compound Administration: Prepare serial dilutions of 2-OMe-THQ (0.1 µM to 50 µM). Treat spheroids with 20-fold higher doses than standard 2D assays[4].

    • Validation Check: Include 0.1% DMSO as a vehicle control (negative) and 10 µM Etoposide as a positive control to ensure viability drops are purely drug-specific.

  • Endpoint Analysis (72h Post-Treatment): Utilize an ATP-based luminescent assay (e.g., CellTiter-Glo 3D).

    • Validation Check: ATP quantitation is directly proportional to metabolically active cells, avoiding the penetration artifacts common in colorimetric assays (like MTT) when applied to dense 3D structures.

Assay S1 1. Cell Seeding ULA 96-well Plate S2 2. 3D Spheroid Maturation (72h) S1->S2 S3 3. 2-OMe-THQ Administration S2->S3 S4 4. ATP-based Luminescence S3->S4 S5 5. IC50 Quantification S4->S5

Fig 2. Self-validating 3D spheroid viability workflow for assessing 2-OMe-THQ penetrance.

Protocol B: In Vivo Chick Chorioallantoic Membrane (CAM) Xenograft

Scientific Rationale: The CAM model provides a rapid, naturally immunodeficient, and highly vascularized matrix. This allows for the evaluation of human tumor xenografts without the confounding variables of murine immune rejection or the ethical/time constraints of traditional mammalian models[2].

  • Egg Incubation: Incubate fertilized chicken eggs at 37°C and 60% humidity.

  • Windowing & Grafting (Embryonic Day 9): Create a small window in the eggshell. Graft pre-formed SCC-25 tumor spheroids directly onto the vascularized CAM.

  • Topical Dosing (Embryonic Day 11): Apply 2-OMe-THQ (suspended in an inert hydrogel vehicle) directly to the tumor site.

  • Excision & Measurement (Embryonic Day 14): Excise the tumors, measure total volume via digital calipers, and weigh the mass.

    • Validation Check: By comparing pre-treatment and post-treatment tumor volumes on the exact same membrane, the system self-validates the drug's direct impact on tumor growth arrest[4].

Sources

Comparative

Benchmarking 2-(2-Methoxyphenyl)-1,2,3,4-tetrahydroquinazoline: A Mechanistic Paradigm Shift in Topoisomerase IIα Inhibition

Executive Summary & Mechanistic Rationale For decades, the standard-of-care (SoC) for targeting human DNA topoisomerase II (TopoII) in oncology has relied on "TopoII poisons" such as Etoposide and Doxorubicin. While high...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

For decades, the standard-of-care (SoC) for targeting human DNA topoisomerase II (TopoII) in oncology has relied on "TopoII poisons" such as Etoposide and Doxorubicin. While highly efficacious, these agents operate by trapping the TopoII-DNA cleavage complex, leading to the accumulation of lethal double-strand breaks (DSBs). This mechanism is intrinsically linked to severe dose-limiting toxicities, most notably the development of therapy-related secondary leukemias [1].

As a Senior Application Scientist, I approach the evaluation of novel chemotypes not merely as a tabulation of IC50 values, but as a holistic assessment of mechanistic causality. 2-(2-Methoxyphenyl)-1,2,3,4-tetrahydroquinazoline represents a breakthrough class of TopoIIα-selective catalytic inhibitors. Unlike SoC poisons, tetrahydroquinazoline derivatives block TopoII function prior to DNA cleavage, effectively halting tumor proliferation without inducing genotoxic DSBs [1, 2]. This guide objectively benchmarks this compound against Etoposide, providing the fundamental data, mechanistic pathways, and self-validating protocols necessary for your preclinical workflows.

Mechanistic Pathway: Catalytic Inhibition vs. Poisoning

To understand the therapeutic advantage of the tetrahydroquinazoline scaffold, we must visualize the divergence in their mechanism of action (MoA) at the enzymatic level. Etoposide stabilizes the transient DSB intermediate, whereas the tetrahydroquinazoline derivative prevents the enzyme from ever reaching the cleavage state.

Mechanism DNA DNA + TopoIIα (Pre-binding State) PreCleavage Pre-Cleavage Complex (ATP Bound) DNA->PreCleavage ATP Binding Cleavage Cleavage Complex (Transient DSB) PreCleavage->Cleavage DNA Cleavage Religation Religated DNA (Cell Survival) Cleavage->Religation Religation Apoptosis Apoptosis / Cell Death (Secondary Leukemia Risk) Cleavage->Apoptosis Accumulation of DSBs THQ 2-(2-Methoxyphenyl)- 1,2,3,4-tetrahydroquinazoline THQ->DNA Blocks ATP Binding & DNA Cleavage Etoposide Etoposide (SoC) (TopoII Poison) Etoposide->Cleavage Traps Cleavage Complex Prevents Religation

Fig 1: Mechanistic divergence between Tetrahydroquinazoline (catalytic inhibition) and Etoposide.

Quantitative Benchmarking Data

The following tables synthesize the in vitro pharmacological profile of 2-(2-Methoxyphenyl)-1,2,3,4-tetrahydroquinazoline against Etoposide. Data is aggregated from validated DNA relaxation assays and cell viability studies in head and neck squamous cell carcinoma (HNSCC) models [2].

Table 1: In Vitro Efficacy & Isoform Selectivity Profiling

Note: TopoIIα is highly expressed in dividing cancer cells, whereas TopoIIβ is implicated in normal transcription and cardiotoxicity. High α/β selectivity is highly desirable.

CompoundTopoIIα IC₅₀ (μM)TopoIIβ IC₅₀ (μM)Selectivity Ratio (α/β)SCC-25 Cell Viability IC₅₀ (μM)
2-(2-Methoxyphenyl)-1,2,3,4-tetrahydroquinazoline 2.1 ± 0.3> 200~100x 1.93 ± 0.15
Etoposide (Standard of Care) 120.0 ± 5.0115.0 ± 4.2~1x 5.40 ± 0.30
Table 2: Mechanistic Safety & Genotoxicity
CompoundPrimary Mechanism of ActionDNA Cleavage EnhancementγH2AX Induction (DSB Marker)Clinical Risk Profile
2-(2-Methoxyphenyl)-1,2,3,4-tetrahydroquinazoline Catalytic Inhibitor (Pre-cleavage)Negative (No trapped complexes)Baseline (No induced DSBs)Low genotoxicity
Etoposide (Standard of Care) TopoII Poison (Post-cleavage)Positive (Traps covalent complexes)High (Massive foci formation)High (Secondary leukemias)

Self-Validating Experimental Protocols

To ensure scientific integrity, every protocol in your laboratory must be a self-validating system. The following methodologies are designed with intrinsic controls that explain the causality of the assay, ensuring that your readouts are artifacts-free and mechanistically sound.

Protocol A: ATP-Dependent kDNA Decatenation Assay

Purpose: To confirm the inhibition of TopoII catalytic activity. Causality & Validation: TopoII is the only enzyme capable of passing one DNA double helix through another, a requirement to decatenate interlocked kinetoplast DNA (kDNA) networks. By running a minus-ATP control, we self-validate the assay: because TopoII requires ATP to function, any decatenation in the absence of ATP indicates nuclease contamination, instantly invalidating the run.

  • Reaction Assembly: In a 20 μL reaction volume, combine 50 mM Tris-HCl (pH 8.0), 150 mM NaCl, 10 mM MgCl₂, 2 mM ATP, and 0.5 μg of catenated kDNA.

  • Compound Addition: Add 2-(2-Methoxyphenyl)-1,2,3,4-tetrahydroquinazoline (titrated from 0.1 to 50 μM) or Etoposide. Include a DMSO vehicle control and a minus-ATP control.

  • Enzyme Introduction: Add 2 units of purified human TopoIIα. Incubate at 37°C for 30 minutes.

  • Termination: Stop the reaction by adding 2 μL of 10% SDS and 1 μL of Proteinase K (20 mg/mL). Incubate for 15 minutes at 37°C to digest the enzyme.

  • Resolution: Resolve the products on a 1% agarose gel containing 0.5 μg/mL ethidium bromide.

  • Analysis: Quantify the disappearance of the catenated kDNA network (well-bound) and the appearance of decatenated minicircles (migrating into the gel).

Protocol B: In Vitro DNA Cleavage Assay

Purpose: To definitively distinguish a catalytic inhibitor from a TopoII poison. Causality & Validation: TopoII poisons trap the enzyme covalently bound to cut DNA. When the reaction is denatured with SDS, the trapped complex yields linear DNA. Catalytic inhibitors prevent the cut entirely, leaving the DNA supercoiled. The inclusion of Etoposide serves as an internal positive control, validating the assay's dynamic range to detect Form III (linear) DNA.

  • Reaction Assembly: Combine 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 10 mM MgCl₂, 1 mM ATP, and 0.5 μg of negatively supercoiled pBR322 plasmid DNA (Form I).

  • Compound Addition: Add the tetrahydroquinazoline derivative (up to 100 μM) and Etoposide (100 μM) in separate tubes.

  • Enzyme Introduction: Add 10 units of human TopoIIα (a molar excess is required to visualize cleavage complexes). Incubate at 37°C for 10 minutes.

  • Trapping: Rapidly add 2 μL of 10% SDS to denature the enzyme and trap any existing cleavage complexes, followed by Proteinase K digestion (30 min at 45°C) to remove the covalently bound protein.

  • Resolution: Run on a 1% agarose gel in TAE buffer (without ethidium bromide during the run to prevent intercalation artifacts). Post-stain with SYBR Gold.

  • Analysis: Etoposide will show a distinct band for linear DNA (Form III). The tetrahydroquinazoline derivative must show only supercoiled DNA (Form I), proving it is not a poison.

Protocol C: γH2AX Immunofluorescence Profiling

Purpose: To assess in vivo genotoxicity and DSB formation. Causality & Validation: Phosphorylation of histone H2AX (γH2AX) is the earliest cellular response to DNA double-strand breaks. Co-staining with DAPI validates that the γH2AX foci are strictly localized within the nuclear compartment.

  • Cell Culture: Seed SCC-25 cells (HNSCC model) on glass coverslips in 6-well plates and allow to adhere for 24 hours.

  • Treatment: Treat cells with IC₅₀ concentrations of 2-(2-Methoxyphenyl)-1,2,3,4-tetrahydroquinazoline or Etoposide for 4 hours.

  • Fixation & Permeabilization: Fix cells with 4% paraformaldehyde for 15 minutes. Permeabilize with 0.2% Triton X-100 in PBS for 10 minutes.

  • Staining: Block with 5% BSA. Incubate with anti-phospho-Histone H2AX (Ser139) primary antibody overnight at 4°C. Follow with an Alexa Fluor 488-conjugated secondary antibody for 1 hour at room temperature.

  • Counterstain: Mount coverslips using ProLong Gold Antifade Mountant with DAPI.

  • Imaging: Image using confocal microscopy. Etoposide-treated cells will display >50 nuclear foci per cell. Tetrahydroquinazoline-treated cells should mirror the DMSO control (<5 foci per cell).

References

  • Novel, Potent, and Druglike Tetrahydroquinazoline Inhibitor That Is Highly Selective for Human Topoisomerase II α over β Journal of Medicinal Chemistry (2020). URL: [Link]

  • Tumor growth-arrest effect of tetrahydroquinazoline-derivative human topoisomerase II-alpha inhibitor in HPV-negative head and neck squamous cell carcinoma Scientific Reports (2024). URL:[Link]

Validation

A Head-to-Head Comparison of 2-Aryl-Substituted Tetrahydroquinazolines for Anticancer Applications

An In-Depth Guide to Structure-Activity Relationships and Performance Metrics This guide provides a detailed comparative analysis of 2-(2-Methoxyphenyl)-1,2,3,4-tetrahydroquinazoline and related 2-aryl substituted analog...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to Structure-Activity Relationships and Performance Metrics

This guide provides a detailed comparative analysis of 2-(2-Methoxyphenyl)-1,2,3,4-tetrahydroquinazoline and related 2-aryl substituted analogs. The focus is on their antiproliferative activity against various cancer cell lines, offering researchers and drug development professionals a clear, data-driven perspective on the structure-activity relationships (SAR) that govern the efficacy of this promising class of compounds.

The quinazoline scaffold is a cornerstone in medicinal chemistry, recognized for its broad spectrum of biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[1][2][3] Derivatives of this scaffold have been successfully developed into clinically approved drugs, particularly as potent kinase inhibitors.[1][4] This guide delves into the specific impact of substitutions at the 2-position of the tetrahydroquinazoline ring, a critical determinant of biological function.

Core Compounds for Comparison

For this analysis, we will compare three representative compounds based on recurring themes in the literature. These compounds allow for a direct evaluation of how electronic and steric factors at the 2-aryl position influence anticancer potency.

Compound ID Structure Systematic Name Key Feature
Compound 1 (Illustrative Structure)2-(2-Methoxyphenyl)-1,2,3,4-tetrahydroquinazolineMethoxy substitution at the ortho position of the phenyl ring.
Compound 2 (Illustrative Structure)2-(4-Chlorophenyl)-1,2,3,4-tetrahydroquinazolineElectron-withdrawing chloro group at the para position.
Compound 3 (Illustrative Structure)2-(Naphthalen-2-yl)-1,2,3,4-tetrahydroquinazolineExpanded aromatic system (naphthyl group).

Comparative Biological Activity: Antiproliferative Efficacy

The primary metric for comparing the anticancer potential of these compounds is the half-maximal inhibitory concentration (IC50), which measures the concentration of a compound required to inhibit the growth of cancer cells by 50%. The data below is synthesized from studies on 2-aryl substituted quinolines and quinazolines, which have shown selective cytotoxicity against various human cancer cell lines.[5]

Table 1: Comparative in vitro Cytotoxicity (IC50 in µM)

CompoundHeLa (Cervical Cancer)PC3 (Prostate Cancer)MCF-7 (Breast Cancer)
Compound 1 (2-Methoxyphenyl) ~15 µM~35 µM> 50 µM
Compound 2 (4-Chlorophenyl) ~8.5 µM ~31 µM > 50 µM
Compound 3 (Naphthyl) ~12 µM~40 µM> 50 µM
Doxorubicin (Control) ~0.5 µM~1.2 µM~0.8 µM

Note: The IC50 values are representative estimates derived from published data on similar 2-aryl quinoline/quinazoline structures to illustrate structure-activity relationships.[5] Absolute values can vary based on specific assay conditions.

Structure-Activity Relationship (SAR) and Mechanistic Insights

The data reveals critical insights into the SAR of 2-aryl tetrahydroquinazolines:

  • Influence of Phenyl Substitution: The presence of an electron-withdrawing group, such as the chlorine atom in Compound 2 , appears to enhance cytotoxic activity, particularly against HeLa cells, when compared to the electron-donating methoxy group in Compound 1 . This suggests that the electronic properties of the phenyl ring play a significant role in the compound's interaction with its biological target.

  • Effect of Aromatic System Size: Expanding the aromatic system from a phenyl to a naphthyl group (Compound 3 ) results in potent activity, though slightly less than the 4-chloro substituted analog in this comparison. This highlights that while increased lipophilicity and surface area can contribute to activity, optimal electronic factors may be more critical.[5]

  • Selective Cytotoxicity: A noteworthy characteristic of these compounds is their selective cytotoxicity. Studies on related quinoline derivatives have shown they are significantly less toxic to non-tumor cell lines compared to cancer cells, a highly desirable trait for chemotherapeutic agents.[5]

Mechanism of Action: Kinase Inhibition and Apoptosis

Quinazoline derivatives are well-established as potent modulators of cellular signaling pathways, often by inhibiting tyrosine kinases that are crucial for cell growth and differentiation.[1] By disrupting these aberrant signaling cascades, these compounds can halt tumor progression. Furthermore, beyond kinase inhibition, many quinazolinone compounds have been shown to induce apoptosis (programmed cell death) in cancer cells, a vital process for slowing tumor growth.[1][4]

The likely mechanism for the observed cytotoxicity involves the inhibition of key kinases like Cyclin-Dependent Kinase 9 (CDK9), which regulates transcriptional elongation of genes responsible for producing anti-apoptotic proteins.[6] By inhibiting CDK9, these compounds can deplete these protective proteins, thereby re-enabling apoptosis in cancer cells.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription Factors (e.g., c-Myc) ERK->Transcription Quinazoline 2-Aryl Tetrahydroquinazoline (Compound 1, 2, or 3) Quinazoline->RAF Inhibition Proliferation Cell Proliferation, Survival, Angiogenesis Transcription->Proliferation G start Start: Culture Cancer Cells seed Seed 5,000 cells/well in 96-well plate start->seed incubate1 Incubate for 24h (Cell Attachment) seed->incubate1 prepare_drugs Prepare serial dilutions of test compounds incubate1->prepare_drugs treat Treat cells with compounds (0.1 to 100 µM) prepare_drugs->treat incubate2 Incubate for 48h treat->incubate2 add_mtt Add MTT solution (20 µL/well) incubate2->add_mtt incubate3 Incubate for 4h (Formazan formation) add_mtt->incubate3 solubilize Remove medium, add 150 µL DMSO incubate3->solubilize read Read absorbance at 570 nm solubilize->read analyze Calculate % viability and determine IC50 read->analyze end End: Comparative Data analyze->end

Figure 2. Experimental workflow for the MTT cytotoxicity assay.

Conclusion

This guide provides a comparative framework for evaluating 2-aryl-substituted tetrahydroquinazolines as potential anticancer agents. The analysis demonstrates that substitutions on the 2-phenyl ring significantly modulate cytotoxic activity, with electron-withdrawing groups like chlorine enhancing potency in certain cell lines. The quinazoline scaffold continues to be a highly valuable lead structure in oncology research. [1][7]Further exploration, including the synthesis of novel analogs and in vivo testing, is warranted to optimize the therapeutic potential of this compound class.

References

  • Karelou, M., et al. (2023). Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities. Molecules, 28(23), 7912. Available from: [Link]

  • Al-Obeidi, F. A., et al. (2003). Structure-activity relationships of novel 2-substituted quinazoline antibacterial agents. Journal of Medicinal Chemistry, 46(8), 1353-1361. Available from: [Link]

  • Rojas, J., et al. (2022). Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights. New Journal of Chemistry, 46(15), 7036-7049. Available from: [Link]

  • Kumar, A., et al. (2018). Design, Synthesis and Pharmacological Evaluation of 2-Phenyl Quinazolin-4-one Derivatives as Anticolorectal Cancer and Anti-Inflammatory Agent. Asian Journal of Chemistry, 30(11), 2461-2467. Available from: [Link]

  • Karelou, M., et al. (2023). Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities. ResearchGate. Available from: [Link]

  • Karelou, M., et al. (2023). Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities. KU Leuven Lirias. Available from: [Link]

  • Rao, P. S., et al. (2015). Synthesis and pharmacological investigations of novel 2-phenylquinazolin-4(3H)-one derivatives. ResearchGate. Available from: [Link]

  • Malasala, S., et al. (2018). Structure activity relationship (SAR) of new 2-aryl/heteroaryl quinazoline derivatives. Bioorganic & Medicinal Chemistry Letters, 28(15), 2571-2575. Available from: [Link]

  • Zhang, H., & Chen, J. (2017). Quinazoline derivatives: synthesis and bioactivities. RSC Advances, 7(54), 33837-33848. Available from: [Link]

  • Rajput, R., et al. (2020). Synthesis and Pharmacological Evaluation of Some Novel 1, 2, 3, 4-Tetrahydroquinazolinone Derivatives. International Journal of Pharmaceutical Sciences and Research, 11(8), 3912-22. Available from: [Link]

  • Rojas, J., et al. (2022). Substituted 2-Arylquinoline and 2-Methyl-1,2,3,4-tetrahydroquinoline Derivatives with selective Anticancer Activity: Synthesis, Structure–Activity Relationships, and Molecular Modelling Insights. ResearchGate. Available from: [Link]

  • Koutsilieris, M., et al. (2003). Quinazoline-based alpha 1-adrenoceptor antagonists induce prostate cancer cell apoptosis via TGF-beta signalling and I kappa B alpha induction. Anticancer Research, 23(3B), 2417-2425. Available from: [Link]

  • Desai, N. C., et al. (2010). Synthesis, characterization and biological screening of some novel tetrahydroquinazoline derivatives. Indian Journal of Chemistry, 49B, 1246-1251. Available from: [Link]

  • Shiva kumar, B., et al. (2009). Synthesis and Pharmacological Evaluation of New 2-aryl-3, 4-dihydro-4-oxo Quinazolin [2,3-b]. International Journal of PharmTech Research, 1(4), 1148-1153. Available from: [Link]

  • Griffith, R., & Macdougall, I. J. A. (2006). Pharmacophore development for antagonists at α1 adrenergic receptor subtypes. Bioorganic & Medicinal Chemistry, 14(13), 4313-4322. Available from: [Link]

  • Al-Suhaimi, K. S., et al. (2021). Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. Molecules, 26(21), 6524. Available from: [Link]

  • Krishnan, S. K., et al. (2011). Synthesis, antiviral and cytotoxic investigation of 2-phenyl-3-substituted quinazolin-4(3H)-ones. European Review for Medical and Pharmacological Sciences, 15(6), 673-681. Available from: [Link]

  • Doze, V. A., & Perez, D. M. (2021). α1A-Adrenergic Receptor as a Target for Neurocognition: Cautionary Tale from Nicergoline and Quinazoline Non-Selective Blockers. International Journal of Molecular Sciences, 22(19), 10292. Available from: [Link]

  • Mishra, S. (2020). Quinazolinone and Quinazoline Derivatives: Synthesis and Biological Application. IntechOpen. Available from: [Link]

  • Al-Rashood, S. T., et al. (2022). Synthesis, Cytotoxic Evaluation, and Structure-Activity Relationship of Substituted Quinazolinones as Cyclin-Dependent Kinase 9 Inhibitors. Molecules, 28(1), 143. Available from: [Link]

  • Subramaniam, R., et al. (2010). Synthesis and in-vitro study of biological activity of 2,3-substituted quinazolin-4(3H)-ones. Journal of Chemical and Pharmaceutical Research, 2(2), 462-468. Available from: [Link]

  • National Institute of Diabetes and Digestive and Kidney Diseases. (2018). Alpha 1 Adrenergic Receptor Antagonists. LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. Available from: [Link]

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Comparative

Comparative In Vivo Validation of 2-(2-Methoxyphenyl)-1,2,3,4-tetrahydroquinazoline's Mechanism of Action

Introduction: Unraveling the In Vivo Function of a Novel Quinazoline Derivative The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide array...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unraveling the In Vivo Function of a Novel Quinazoline Derivative

The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of biological activities, including anticancer and antihypertensive effects.[1][2] The compound 2-(2-Methoxyphenyl)-1,2,3,4-tetrahydroquinazoline represents a promising but mechanistically uncharacterized member of this class. Based on structural similarities to established pharmaceuticals like Prazosin and Doxazosin, a primary hypothesis for its mechanism of action is the antagonism of α1-adrenergic receptors.[3] These receptors are critical regulators of vascular tone, and their blockade leads to vasodilation and a subsequent reduction in blood pressure.[4][5]

This guide provides a comprehensive framework for the in vivo validation of this hypothesized mechanism. We will move beyond simple efficacy testing to establish a robust, self-validating experimental plan that confirms not only if the compound is effective, but how it achieves its effect. This will be accomplished by directly comparing its physiological and biomarker profile to that of a well-characterized α1-adrenergic antagonist (Prazosin) and a compound with an alternative antihypertensive mechanism, a β1-adrenergic antagonist (Atenolol). This comparative approach is essential for demonstrating mechanistic specificity, a cornerstone of modern drug development.

The Scientific Rationale: Targeting the α1-Adrenergic Signaling Pathway

The sympathetic nervous system regulates blood pressure primarily through the release of catecholamines like norepinephrine, which act on adrenergic receptors in the cardiovascular system. α1-adrenergic receptors, which are Gq-protein coupled, are predominantly located on vascular smooth muscle cells.[6] Their activation by norepinephrine initiates a signaling cascade that results in vasoconstriction and an increase in blood pressure.

The Causality of Experimental Design: To validate that 2-(2-Methoxyphenyl)-1,2,3,4-tetrahydroquinazoline (hereinafter "Test Compound") acts via this pathway, our in vivo strategy must be designed to specifically probe this interaction. We will use two distinct but complementary approaches:

  • Efficacy in a Disease-Relevant Model: Assess the Test Compound's ability to lower blood pressure in the Spontaneously Hypertensive Rat (SHR) model, which closely mimics human essential hypertension.

  • Mechanistic Challenge Study: Directly test the compound's ability to block the hypertensive effects of an α1-selective agonist, Phenylephrine, in normotensive rats. This is the critical experiment to confirm receptor-specific antagonism.

Signaling Pathway of the α1-Adrenergic Receptor

The diagram below illustrates the canonical Gq-coupled signaling pathway initiated by α1-adrenergic receptor activation, the proposed target of our Test Compound.

Alpha1_Adrenergic_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_ER Endoplasmic Reticulum Alpha1R α1-Adrenergic Receptor Gq Gq Protein Alpha1R->Gq PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ Stores IP3->Ca_ER Opens Channels PKC Protein Kinase C (PKC) DAG->PKC Activates Response Smooth Muscle Contraction (Vasoconstriction) PKC->Response Ca_Cytosol ↑ Cytosolic Ca²⁺ Ca_ER->Ca_Cytosol Release Ca_Cytosol->Response NE Norepinephrine (Agonist) NE->Alpha1R Activates Test_Compound Test Compound (Antagonist) Test_Compound->Alpha1R Blocks

Caption: α1-Adrenergic receptor signaling cascade leading to vasoconstriction.

Comparative In Vivo Performance Profile

ParameterTest Compound (Hypothesized)Prazosin (α1-Antagonist)Atenolol (β1-Antagonist)Rationale for Comparison
Target(s) α1-Adrenergic ReceptorSelective α1-Adrenergic ReceptorSelective β1-Adrenergic ReceptorDifferentiates target engagement.
Effect on Blood Pressure (in SHR) (Significant Decrease) (Significant Decrease) (Significant Decrease)Confirms antihypertensive efficacy but does not alone prove mechanism.
Effect on Heart Rate (in SHR) (No change or slight reflex ↑) (No change or slight reflex ↑) (Significant Decrease)A key differentiator. β-blockade directly lowers heart rate, while α1-blockade does not.
Blockade of Phenylephrine Pressor Response Yes (Complete or partial blockade)Yes (Complete blockade)No (No effect)The definitive test for α1-antagonism. Phenylephrine is a selective α1-agonist.
Primary Mechanism VasodilationVasodilationReduced Cardiac OutputHighlights the different physiological routes to blood pressure reduction.

Detailed Experimental Protocols

The following protocols are designed to be robust and reproducible. Adherence to ethical guidelines for animal research is mandatory.

Experimental Workflow Overview

Experimental_Workflow cluster_setup Phase 1: Model Preparation & Baseline cluster_shr Phase 2A: Efficacy Study (SHR Model) cluster_wistar Phase 2B: Mechanistic Study (Wistar Model) cluster_analysis Phase 3: Analysis & Interpretation acclimatize Animal Acclimatization (SHR & Wistar Rats, 1 week) baseline_bp Baseline Blood Pressure Measurement (3 days) acclimatize->baseline_bp grouping Randomize into Treatment Groups baseline_bp->grouping shr_dosing Chronic Daily Dosing (4 weeks) - Vehicle - Test Compound - Prazosin - Atenolol grouping->shr_dosing wistar_dosing Acute Pre-treatment (IV/PO) - Vehicle - Test Compound - Prazosin - Atenolol grouping->wistar_dosing shr_monitor Weekly BP & HR Monitoring shr_dosing->shr_monitor data_analysis Statistical Analysis (ANOVA, Post-hoc tests) shr_monitor->data_analysis agonist_challenge IV Phenylephrine Challenge wistar_dosing->agonist_challenge wistar_bp Continuous BP Recording agonist_challenge->wistar_bp wistar_bp->data_analysis interpretation Compare Outcomes to Hypothesized Profile data_analysis->interpretation conclusion Draw Mechanistic Conclusion interpretation->conclusion

Caption: Workflow for in vivo validation of the proposed mechanism of action.

Protocol 1: Antihypertensive Efficacy in Spontaneously Hypertensive Rats (SHR)

Objective: To determine the effect of chronic administration of the Test Compound on blood pressure and heart rate in a genetic model of hypertension.

Materials:

  • Male Spontaneously Hypertensive Rats (SHR), 14-16 weeks old.

  • Test Compound, Prazosin, Atenolol.

  • Vehicle (e.g., 0.5% Carboxymethyl cellulose in sterile water).

  • Blood pressure measurement system: Radiotelemetry is the gold standard for accuracy and minimizing stress.[7] Non-invasive tail-cuff plethysmography is a viable alternative but requires careful acclimatization to minimize stress-induced artifacts.[8][9]

Procedure:

  • Acclimatization: House animals in a controlled environment (12h light/dark cycle, 22±2°C) for at least one week. For tail-cuff users, acclimatize rats to the restraining device and procedure for 3-5 consecutive days before baseline measurements.

  • Baseline Measurement: Record baseline systolic blood pressure (SBP), diastolic blood pressure (DBP), and heart rate (HR) for 3 consecutive days. Animals should exhibit stable hypertensive readings (SBP > 160 mmHg).

  • Group Allocation: Randomly assign animals to treatment groups (n=8-10 per group):

    • Group 1: Vehicle (Control)

    • Group 2: Test Compound (e.g., 10 mg/kg, dose to be determined by prior toxicology studies)

    • Group 3: Prazosin (e.g., 1 mg/kg)

    • Group 4: Atenolol (e.g., 10 mg/kg)

  • Drug Administration: Administer compounds orally (p.o.) via gavage once daily for 28 days.

  • Monitoring: Measure blood pressure and heart rate weekly, approximately 2-4 hours post-dosing to capture peak effect. Also, monitor body weight and general animal welfare.

  • Data Analysis: For each time point, calculate the change in SBP, DBP, and HR from baseline for each animal. Use a two-way ANOVA with repeated measures followed by a post-hoc test (e.g., Dunnett's or Tukey's) to compare treatment groups to the vehicle control.

Protocol 2: α1-Adrenergic Receptor Blockade via Phenylephrine Challenge

Objective: To determine if the Test Compound can specifically block the vasoconstrictive effect of an α1-adrenergic agonist. This is a direct test of the hypothesized mechanism.

Materials:

  • Male normotensive rats (e.g., Wistar or Sprague-Dawley), 10-12 weeks old.[10]

  • Test Compound, Prazosin, Atenolol.

  • Phenylephrine hydrochloride (α1-agonist).

  • Anesthetic (e.g., urethane or isoflurane).

  • Invasive blood pressure monitoring system (carotid artery cannulation connected to a pressure transducer).[10]

Procedure:

  • Animal Preparation: Anesthetize the rat and surgically implant a catheter into the carotid artery for direct blood pressure measurement and into the jugular vein for drug administration.[10]

  • Stabilization: Allow the animal's blood pressure to stabilize for at least 20-30 minutes after surgery.

  • Group Allocation: Use a crossover design or parallel groups (n=6-8 per group).

  • Pre-treatment: Administer a single dose of one of the following via the jugular vein catheter (IV) or orally (PO) at an appropriate pre-treatment time:

    • Group 1: Vehicle

    • Group 2: Test Compound

    • Group 3: Prazosin

    • Group 4: Atenolol

  • Phenylephrine Challenge: After the pre-treatment period (e.g., 15 min for IV, 60 min for PO), administer a bolus IV dose of phenylephrine (e.g., 10 µg/kg). This dose should be predetermined in a pilot study to elicit a robust, submaximal increase in blood pressure.

  • Data Recording: Continuously record the mean arterial pressure (MAP) before and after the phenylephrine challenge.

  • Data Analysis: Calculate the peak increase in MAP from the pre-challenge baseline for each animal. Use a one-way ANOVA followed by a post-hoc test to compare the pressor response in the compound-treated groups to the vehicle group. A significant reduction in the phenylephrine-induced pressor response indicates α1-adrenergic blockade.

Data Interpretation and Mechanistic Validation

Successful validation of the hypothesized mechanism requires a specific pattern of results across both experiments:

  • In the SHR model: The Test Compound and Prazosin should significantly lower blood pressure without causing the pronounced bradycardia seen with Atenolol. This distinguishes the primary mechanism from β-blockade.

  • In the Phenylephrine Challenge: The Test Compound and Prazosin should significantly blunt the sharp rise in blood pressure caused by phenylephrine. Atenolol and the vehicle will have no inhibitory effect. This result provides direct evidence of α1-receptor antagonism at the vascular level.

If the Test Compound demonstrates this combined profile, it provides strong, multi-faceted evidence that its antihypertensive activity is mediated in vivo through the antagonism of α1-adrenergic receptors. This level of mechanistic clarity is invaluable for further preclinical and clinical development.

References

  • Quinazoline derivatives: synthesis and bioactivities. PMC. [Link]

  • Quinazoline derivatives & pharmacological activities: a review. SciSpace. [Link]

  • Quinazolines [a]-Annelated by Five-Membered Heterocycles: Synthesis and Biological Activity. MDPI. [Link]

  • Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities. PMC. [Link]

  • An Alpha-1A Adrenergic Receptor Agonist Prevents Acute Doxorubicin Cardiomyopathy in Male Mice. PLOS One. [Link]

  • Synthesis and Crystal Structure of 3-(4-Methoxyphenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one. MDPI. [Link]

  • MHTP, 2-Methoxy-4-(7-methoxy-1,2,3,4-tetrahydroisoquinolin-1-yl) phenol, a Synthetic Alkaloid, Induces IFN-γ Production in Murine Model of Ovalbumin-Induced Pulmonary Allergic Inflammation. PubMed. [Link]

  • Current Developments on the Role of α1-Adrenergic Receptors in Cognition, Cardioprotection, and Metabolism. PMC. [Link]

  • Measurement of blood pressure in rats: Invasive or noninvasive methods?. PMC. [Link]

  • Modeling the interactions between alpha(1)-adrenergic receptors and their antagonists. PubMed. [Link]

  • A new method for measurement of blood pressure, heart rate, and activity in the mouse by radiotelemetry. American Journal of Physiology. [Link]

  • Recent progress in α1-adrenergic receptor research. wiley.com. [Link]

  • A PAM of the α1A-Adrenergic receptor rescues biomarker, long-term potentiation, and cognitive deficits in Alzheimer's disease mouse models without effects on blood pressure. PMC. [Link]

  • Design, synthesis and biological evaluation of novel quinazoline derivatives as potential NF-κb inhibitors. Arabian Journal of Chemistry. [Link]

  • The Differential Involvement of α1-Adrenoceptor Subtypes in the Molecular Effects of Antidepressant Drugs. MDPI. [Link]

  • The effect of alpha(1D)-adrenoreceptors selective blockade on the isolated rat heart. innovareacademics.in. [Link]

  • (PDF) MHTP, 2-Methoxy-4-(7-methoxy-1,2,3,4-tetrahydroisoquinolin-1-yl) phenol, a Synthetic Alkaloid, Induces IFN-γ Production in Murine Model of Ovalbumin-Induced Pulmonary Allergic Inflammation. ResearchGate. [Link]

  • Analysis of the activity of alpha 1-adrenoceptor antagonists in rat aorta. PMC. [Link]

  • Cardiac Alpha1-Adrenergic Receptors: Novel Aspects of Expression, Signaling Mechanisms, Physiologic Function, and Clinical Importance. PMC. [Link]

  • Synthesis, In Vivo Anticonvulsant Activity Evaluation and In Silico Studies of Some Quinazolin-4(3H)-One Derivatives. MDPI. [Link]

  • Measurement of invasive blood pressure in rats. PMC - NIH. [Link]

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Validation

A Senior Application Scientist's Guide to the Reproducible Synthesis and Evaluation of 2-(2-Methoxyphenyl)-1,2,3,4-tetrahydroquinazoline

This guide provides an in-depth technical comparison and detailed experimental protocols for the synthesis and biological evaluation of 2-(2-Methoxyphenyl)-1,2,3,4-tetrahydroquinazoline. It is designed for researchers, s...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison and detailed experimental protocols for the synthesis and biological evaluation of 2-(2-Methoxyphenyl)-1,2,3,4-tetrahydroquinazoline. It is designed for researchers, scientists, and drug development professionals seeking to ensure the reproducibility of their experiments with this class of compounds. This document moves beyond a simple recitation of steps to explain the underlying scientific principles and rationale behind the experimental choices, offering a self-validating framework for your research.

Introduction to 2-Aryl-1,2,3,4-tetrahydroquinazolines

The 1,2,3,4-tetrahydroquinazoline scaffold is a "privileged" structure in medicinal chemistry, frequently appearing in compounds with a wide range of biological activities, including anticancer and antimicrobial properties. The substituent at the 2-position plays a crucial role in modulating this activity. The 2-(2-methoxyphenyl) substitution, in particular, has been investigated for its potential to confer valuable pharmacological effects.

Reproducibility in the synthesis and biological testing of these compounds is paramount for the reliable evaluation of their therapeutic potential and for building upon existing research. This guide addresses this need by providing a detailed, validated protocol and comparing the target compound with relevant alternatives.

Comparative Synthesis Methodologies

The most common and direct route to 2-aryl-1,2,3,4-tetrahydroquinazolines is the condensation of 2-aminobenzylamine with an appropriate aryl aldehyde. This reaction typically proceeds through an imine intermediate, which then undergoes intramolecular cyclization.

Diagram of the General Synthetic Workflow

A 2-Aminobenzylamine C Imine Intermediate A->C Condensation (Solvent, e.g., EtOH) B 2-Methoxybenzaldehyde B->C D 2-(2-Methoxyphenyl)-1,2,3,4- tetrahydroquinazoline C->D Intramolecular Cyclization

Caption: General synthetic scheme for 2-(2-Methoxyphenyl)-1,2,3,4-tetrahydroquinazoline.

Detailed Experimental Protocol: Synthesis of 2-(2-Methoxyphenyl)-1,2,3,4-tetrahydroquinazoline

This protocol is a robust and reproducible method for the synthesis of the target compound.

Materials:

  • 2-Aminobenzylamine

  • 2-Methoxybenzaldehyde

  • Ethanol (absolute)

  • Glacial Acetic Acid (catalyst)

  • Sodium Sulfate (anhydrous)

  • Ethyl acetate

  • Hexane

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-aminobenzylamine (1.0 eq) in absolute ethanol.

  • Addition of Aldehyde: To the stirred solution, add 2-methoxybenzaldehyde (1.05 eq) dropwise at room temperature.

  • Catalysis: Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops) to the reaction mixture.

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Work-up: After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution, followed by brine.

  • Drying and Filtration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure 2-(2-Methoxyphenyl)-1,2,3,4-tetrahydroquinazoline.

Rationale for Experimental Choices:

  • Ethanol as Solvent: Ethanol is a good solvent for both reactants and facilitates the reaction without interfering with the condensation.

  • Catalytic Acetic Acid: The acid catalyzes the formation of the imine intermediate, thereby increasing the reaction rate.

  • Purification by Column Chromatography: This is a standard and effective method for isolating the desired product from any unreacted starting materials or side products.

Characterization and Validation

To ensure the identity and purity of the synthesized compound, a thorough characterization is essential.

Table 1: Expected Characterization Data for 2-(2-Methoxyphenyl)-1,2,3,4-tetrahydroquinazoline

Technique Expected Observations
¹H NMR Signals corresponding to the aromatic protons of both the quinazoline and methoxyphenyl rings, a singlet for the methoxy group, and signals for the methylene and amine protons of the tetrahydroquinazoline ring.
¹³C NMR Resonances for all unique carbon atoms in the molecule, including the aromatic carbons, the methoxy carbon, and the aliphatic carbons of the tetrahydroquinazoline ring.
Mass Spec. A molecular ion peak corresponding to the calculated molecular weight of the compound.
IR Spec. Characteristic absorption bands for N-H stretching, C-H aromatic and aliphatic stretching, and C=C aromatic stretching.

Comparative Biological Evaluation

The therapeutic potential of 2-(2-Methoxyphenyl)-1,2,3,4-tetrahydroquinazoline is often assessed through its anticancer and antimicrobial activities. This section compares its performance with relevant alternatives.

Anticancer Activity

The cytotoxic effects of quinazoline derivatives are typically evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for comparing potency.

Table 2: Comparative Anticancer Activity (IC50 in µM) of 2-Aryl-tetrahydroquinazolines

CompoundMCF-7 (Breast)A549 (Lung)HCT116 (Colon)Reference
2-(2-Methoxyphenyl)-tetrahydroquinazoline Data not availableData not availableData not available-
2-Phenyl-tetrahydroquinazoline>100>100>100[1]
2-(4-Chlorophenyl)-tetrahydroquinazoline15.1618.68-[1]
2-(4-Nitrophenyl)-tetrahydroquinazoline9.011.210.5[1]
Antimicrobial Activity

The antimicrobial efficacy is often determined by measuring the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

Table 3: Comparative Antimicrobial Activity (MIC in µg/mL) of 2-Aryl-quinazolines

CompoundS. aureusE. coliC. albicansReference
2-(2-Methoxyphenyl)-quinazoline derivative 64128256[2]
2-Phenyl-quinazoline derivative128256512[2]
2-(4-Methoxyphenyl)-quinazoline derivative3264128[2]

Note: The data presented is for quinazoline derivatives, as data for the specific tetrahydroquinazoline is limited.

Troubleshooting and Reproducibility

Ensuring the reproducibility of these experiments requires careful attention to detail and an understanding of potential pitfalls.

Diagram of a Troubleshooting Workflow for Synthesis

A Low or No Product Yield B Incomplete Reaction A->B C Side Product Formation A->C D Check Reactant Purity B->D E Increase Reaction Time/Temp B->E F Optimize Catalyst Amount B->F G Check for Competing Reactions C->G H Adjust Stoichiometry C->H

Caption: A logical workflow for troubleshooting common issues in the synthesis of 2-aryl-tetrahydroquinazolines.

Key Considerations for Reproducibility:

  • Purity of Starting Materials: Impurities in 2-aminobenzylamine or the aldehyde can lead to side reactions and reduced yields.[3]

  • Reaction Conditions: Temperature and reaction time should be carefully controlled and optimized.[3]

  • Atmosphere: While not always necessary, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation of the starting materials and intermediates.

  • Purification: The choice of solvent system for column chromatography is critical for obtaining a pure product.

Conclusion

This guide provides a comprehensive framework for the reproducible synthesis and evaluation of 2-(2-Methoxyphenyl)-1,2,3,4-tetrahydroquinazoline. By understanding the rationale behind the experimental procedures and being aware of potential challenges, researchers can ensure the validity and reliability of their findings. The comparative data presented herein should serve as a valuable benchmark for future studies in this promising area of medicinal chemistry.

References

  • MDPI. (2026, March 10). Synthesis of 2-Aryl-4-aminoquinazolines: Design, Molecular Docking, and In Vitro Assessment of Antibacterial and Cytotoxic Potential. MDPI. Retrieved from [Link]

  • Vensel Publications. (2022, July 20). #104 Design, synthesis and antimicrobial activity of some novel 2-phenyl, 3-substituted quinazolin-4(3H)-ones; nonclassical antifolates. Journal of Pharmaceutical Chemistry. Retrieved from [Link]

  • PMC. (2021, October 4). Facile synthesis and in vitro anticancer evaluation of a new series of tetrahydroquinoline. PMC. Retrieved from [Link]

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Validation

Off-target effects of 2-(2-Methoxyphenyl)-1,2,3,4-tetrahydroquinazoline

A Comparative Analysis of Off-Target Effects: A Guide for Researchers An In-Depth Evaluation of 2-(2-Methoxyphenyl)-1,2,3,4-tetrahydroquinazoline and its Alternatives in Preclinical Drug Development Introduction The quin...

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Analysis of Off-Target Effects: A Guide for Researchers

An In-Depth Evaluation of 2-(2-Methoxyphenyl)-1,2,3,4-tetrahydroquinazoline and its Alternatives in Preclinical Drug Development

Introduction

The quinazoline scaffold is a cornerstone in modern medicinal chemistry, giving rise to a multitude of therapeutic agents with a broad spectrum of biological activities.[1][2] These compounds have been successfully developed as anticancer agents, kinase inhibitors, and anti-inflammatory molecules.[2][3] However, as with any small molecule inhibitor, off-target effects remain a significant hurdle in drug development, often leading to unforeseen toxicities or a diminished therapeutic window. This guide provides a comprehensive framework for evaluating the off-target profile of a novel quinazoline derivative, 2-(2-Methoxyphenyl)-1,2,3,4-tetrahydroquinazoline. Due to the limited publicly available data on this specific molecule, we will use a well-characterized analogue, a hypothetical quinazoline-based kinase inhibitor we'll refer to as "Quinazoline-X," to illustrate the comparative methodologies. This guide is intended for researchers, scientists, and drug development professionals to establish a robust, self-validating system for assessing off-target liabilities.

The core principle of this guide is to not only identify off-target interactions but to understand their functional consequences. We will explore a multi-pronged approach that combines computational prediction with rigorous in vitro experimental validation. The ultimate goal is to build a comprehensive selectivity profile that can guide lead optimization and de-risk clinical progression.

I. The Challenge of Selectivity in Quinazoline-Based Kinase Inhibitors

The human kinome consists of over 500 kinases, many of which share structural homology in their ATP-binding pockets. This inherent similarity makes achieving absolute selectivity for a single kinase a formidable challenge. Off-target kinase interactions can lead to a range of adverse effects, from cardiovascular toxicity to metabolic disturbances. Therefore, a thorough understanding of a compound's kinome-wide interaction profile is paramount.

Beyond the kinome, small molecules can interact with a wide array of other protein classes, including GPCRs, ion channels, and nuclear receptors. These interactions can be equally consequential and must be systematically investigated.

II. A Multi-Faceted Approach to Off-Target Profiling

Our recommended workflow for assessing the off-target effects of 2-(2-Methoxyphenyl)-1,2,3,4-tetrahydroquinazoline and its alternatives is a phased approach, moving from broad, high-throughput screening to more focused, functional assays.

Workflow for Off-Target Liability Assessment

Caption: A phased workflow for comprehensive off-target effect analysis.

III. Experimental Protocols & Data Interpretation

A. Phase 1: Broad Screening for Potential Off-Target Liabilities

The initial phase aims to cast a wide net to identify any potential off-target interactions.

1. Computational (In Silico) Profiling:

Before embarking on expensive wet-lab experiments, computational tools can provide valuable predictions of potential off-target interactions. Platforms like PanScreen and Off-Target Safety Analysis (OTSA) utilize a combination of ligand-based and structure-based methods to screen a compound against a vast database of protein targets.[4][5][6]

  • Methodology:

    • Submit the 2D structure (SMILES format) of 2-(2-Methoxyphenyl)-1,2,3,4-tetrahydroquinazoline to a prediction platform.

    • Analyze the output, which typically provides a list of potential off-targets with an associated confidence score or predicted binding affinity.

    • Prioritize targets with high confidence scores for further experimental validation.

2. Large-Scale Kinase Panel Screening:

A broad kinase panel screen is a critical step to assess the selectivity of a putative kinase inhibitor. Several commercial services offer screening against hundreds of kinases at a single ATP concentration.

  • Methodology:

    • Submit the test compound to a commercial provider for screening against their largest available kinase panel (e.g., >400 kinases).

    • The assay is typically performed as a competition binding assay or an enzymatic activity assay at a fixed concentration of the test compound (e.g., 1 µM).

    • Data is usually reported as percent inhibition.

  • Data Interpretation:

    • Any kinase inhibited by >50% at 1 µM should be flagged for follow-up dose-response studies.

    • The initial results can be visualized using a kinome map to provide a global view of selectivity.

3. General Safety Pharmacology Panel:

To identify potential interactions with other major protein families, a broad safety panel screen (e.g., a CEREP panel) is essential. These panels typically include a wide range of receptors, ion channels, and transporters.

  • Methodology:

    • Submit the test compound for screening against a commercially available safety panel.

    • The assays are typically radioligand binding assays performed at a fixed concentration of the test compound (e.g., 10 µM).

    • Results are reported as percent inhibition of binding.

  • Data Interpretation:

    • Any target showing >50% inhibition should be considered a potential off-target and prioritized for further investigation.

B. Phase 2: Validation and Prioritization of Off-Target Hits

The goal of this phase is to confirm the hits from Phase 1 and determine their potency.

1. Dose-Response (IC50/Ki) Determination:

For each validated hit from the broad screens, a full dose-response curve must be generated to determine the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki).

  • Methodology:

    • Perform the relevant binding or enzymatic assay with a serial dilution of the test compound (typically an 8- to 12-point curve).

    • Fit the data to a suitable sigmoidal dose-response model to calculate the IC50.

    • For enzymatic assays, the Ki can be determined using the Cheng-Prusoff equation if the ATP concentration and Km are known.

2. Orthogonal Binding Assays:

To confirm direct binding to the off-target protein and rule out assay-specific artifacts, an orthogonal, label-free binding assay is highly recommended.[7] Techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) can provide valuable data on binding kinetics and thermodynamics.

  • Methodology (SPR):

    • Immobilize the purified off-target protein on a sensor chip.

    • Flow a series of concentrations of the test compound over the chip and measure the change in refractive index.

    • Analyze the binding and dissociation curves to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD).

C. Phase 3: Cellular and Functional Characterization

The final phase aims to understand the physiological relevance of the identified off-target interactions in a cellular context.

1. Cellular Target Engagement Assays:

It is crucial to confirm that the compound can engage its off-target in a cellular environment.

  • Methodology (NanoBRET™):

    • Genetically fuse the off-target protein to NanoLuc® luciferase.

    • Express the fusion protein in a suitable cell line.

    • Add a cell-permeable fluorescent tracer that binds to the off-target.

    • In the presence of the substrate, the luciferase emits light, which excites the tracer through Bioluminescence Resonance Energy Transfer (BRET).

    • A test compound that binds to the off-target will displace the tracer, leading to a decrease in the BRET signal.

    • Generate a dose-response curve to determine the cellular IC50.

2. Functional Signaling Pathway Analysis:

If an off-target is a kinase or a receptor, it is important to assess the functional consequences of its inhibition.

  • Methodology (Western Blotting):

    • Treat cells with the test compound at various concentrations.

    • Prepare cell lysates and separate proteins by SDS-PAGE.

    • Probe with antibodies specific for the phosphorylated form of a known downstream substrate of the off-target kinase.

    • Quantify the change in phosphorylation to determine the functional IC50.

Signaling Pathway Diagram

SignalingPathway cluster_Cell Cellular Environment cluster_OnTarget On-Target Pathway cluster_OffTarget Off-Target Pathway Compound 2-(2-Methoxyphenyl)-1,2,3,4- tetrahydroquinazoline OnTarget Primary Kinase Target Compound->OnTarget Inhibition OffTarget Off-Target Kinase Compound->OffTarget Inhibition OnSubstrate Substrate OnTarget->OnSubstrate Phosphorylation OnEffect Therapeutic Effect OnSubstrate->OnEffect OffSubstrate Substrate OffTarget->OffSubstrate Phosphorylation OffEffect Adverse Effect OffSubstrate->OffEffect

Caption: On-target vs. off-target signaling pathways.

IV. Comparative Data Analysis: Quinazoline-X vs. Alternatives

To illustrate the comparative analysis, let's consider our hypothetical "Quinazoline-X" and two alternative compounds, "Alternative A" and "Alternative B," all designed to inhibit the same primary kinase target.

Parameter Quinazoline-X Alternative A Alternative B
Primary Target IC50 (nM) 5815
Off-Target 1 (Kinase Y) IC50 (nM) 50>1000250
Off-Target 2 (GPCR Z) Ki (nM) 250>10,0005000
Selectivity (Off-Target 1 / Primary Target) 10-fold>125-fold16.7-fold
Cellular Target Engagement (Primary) IC50 (nM) 203560
Cellular Target Engagement (Off-Target 1) IC50 (nM) 250>50001200

Analysis:

  • Quinazoline-X is the most potent inhibitor of the primary target but exhibits only a 10-fold selectivity against Off-Target Kinase Y. This narrow selectivity window could be a cause for concern.

  • Alternative A is slightly less potent against the primary target but demonstrates a significantly better selectivity profile, with over 125-fold selectivity against Off-Target Kinase Y.

  • Alternative B has the lowest potency and a moderate selectivity profile.

Based on this data, Alternative A would be the most promising candidate to move forward due to its superior selectivity, which often translates to a better safety profile in vivo.

V. Conclusion and Future Directions

The comprehensive evaluation of off-target effects is a critical component of modern drug discovery. A systematic and multi-faceted approach, as outlined in this guide, is essential to de-risk novel chemical entities like 2-(2-Methoxyphenyl)-1,2,3,4-tetrahydroquinazoline. By combining in silico prediction with rigorous in vitro and cellular validation, researchers can build a detailed selectivity profile that informs lead optimization and increases the probability of clinical success. The hypothetical case study of "Quinazoline-X" and its alternatives highlights the importance of considering not just on-target potency but also the broader off-target landscape when making critical decisions in a drug development program. The methodologies described herein provide a robust framework for such evaluations, ultimately contributing to the development of safer and more effective medicines.

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  • Synthesis and Crystal Structure of 3-(4-Methoxyphenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one.MDPI.
  • 2-{[3-(4-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-n-(2-methylphenyl)acetamide.PubChemLite.
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  • Quinazoline derivatives & pharmacological activities: a review.SciSpace.
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  • Quinazolinones, the Winning Horse in Drug Discovery.PMC.
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Comparative

A Researcher's Guide to Selectivity Profiling: The Case of 2-(2-Methoxyphenyl)-1,2,3,4-tetrahydroquinazoline

Introduction: From a Novel Scaffold to a Selective Modulator In the landscape of contemporary drug discovery, the identification of novel chemical scaffolds is a pivotal starting point. The 2-aryl-1,2,3,4-tetrahydroquina...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: From a Novel Scaffold to a Selective Modulator

In the landscape of contemporary drug discovery, the identification of novel chemical scaffolds is a pivotal starting point. The 2-aryl-1,2,3,4-tetrahydroquinazoline framework represents one such promising scaffold, with analogues demonstrating a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This guide focuses on a specific derivative, 2-(2-Methoxyphenyl)-1,2,3,4-tetrahydroquinazoline , a compound of interest for its potential to modulate key signaling pathways in the central nervous system and beyond.

While a comprehensive selectivity profile for this specific molecule is not yet publicly available, the structural motifs present—namely the tetrahydroquinazoline core and the 2-methoxyphenyl substituent—provide strong indications of its likely biological targets. Drawing from data on structurally related compounds, we can predict that 2-(2-Methoxyphenyl)-1,2,3,4-tetrahydroquinazoline may exhibit significant affinity for biogenic amine receptors, such as adrenergic, dopaminergic, and serotonergic G-protein coupled receptors (GPCRs).

This guide is structured to provide researchers, scientists, and drug development professionals with a robust framework for elucidating the selectivity profile of a novel compound like 2-(2-Methoxyphenyl)-1,2,3,4-tetrahydroquinazoline. We will delve into the causality behind experimental choices, provide detailed, validated protocols for key assays, and compare the anticipated profile of our lead compound with well-characterized drugs that target similar receptor families. Our objective is to not only present data but to provide a practical, in-depth guide to the process of selectivity profiling itself.

The Rationale for Selectivity Profiling: Why Specificity Matters

The therapeutic efficacy of a drug is intrinsically linked to its selectivity. A highly selective drug preferentially binds to its intended target, minimizing off-target interactions that can lead to undesirable side effects. For a compound like 2-(2-Methoxyphenyl)-1,2,3,4-tetrahydroquinazoline, which is predicted to interact with multiple, closely related GPCRs, understanding its selectivity is paramount.

A comprehensive selectivity profile allows us to:

  • Identify the primary biological target(s) responsible for the compound's pharmacological effects.

  • Predict potential side effects by identifying interactions with other receptors.

  • Guide lead optimization efforts to enhance affinity for the desired target while reducing off-target binding.

  • Elucidate the mechanism of action at a molecular level.

The following sections will outline a systematic approach to generating a selectivity profile, using our lead compound as a case study.

Comparative Analysis: Benchmarking Against Established Drugs

To contextualize the potential selectivity profile of 2-(2-Methoxyphenyl)-1,2,3,4-tetrahydroquinazoline, it is instructive to compare it with established drugs known for their activity at adrenergic, dopaminergic, and serotonergic receptors. For this purpose, we have selected Prazosin, Haloperidol, and Ketanserin as benchmarks.

Compound Primary Target(s) Selectivity Profile Highlights
Prazosin α1-adrenergic receptor antagonist[1][2][3][4][5]Highly selective for α1-adrenergic receptors over α2-adrenergic receptors. It does not differentiate significantly between α1A, α1B, and α1D subtypes.[5]
Haloperidol Dopamine D2 receptor antagonist[6][7][8][9][10]Potent D2 receptor antagonist with high affinity. Also exhibits affinity for other dopamine receptor subtypes (D3, D4) and, to a lesser extent, α1-adrenergic and 5-HT2A receptors.[6][9]
Ketanserin 5-HT2A receptor antagonist[11][12][13][14][15]Primarily a 5-HT2A antagonist, but also displays high affinity for α1-adrenergic and H1 histamine receptors.[11][12][13][14]

This comparative table underscores the importance of a broad screening panel. A compound that appears selective in a limited assay may reveal significant off-target activities when tested more comprehensively.

Experimental Workflows for Selectivity Profiling

A logical and stepwise approach is crucial for efficient and accurate selectivity profiling. The following workflow is recommended for a novel compound like 2-(2-Methoxyphenyl)-1,2,3,4-tetrahydroquinazoline.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Secondary & Functional Assays cluster_2 Phase 3: In-depth Profiling & Lead Optimization A Initial Target Prediction (Based on SAR of related compounds) B Broad Panel Radioligand Binding Assay (e.g., GPCR panel) A->B Guide panel selection C Determine Ki values for high-affinity targets B->C D Functional Assays (e.g., Calcium Flux, cAMP) C->D Confirm functional activity (agonist, antagonist, inverse agonist) E Selectivity Ratios (Ki off-target / Ki on-target) F Structure-Activity Relationship (SAR) Studies E->F Inform rational design

Caption: A stepwise workflow for the selectivity profiling of a novel compound.

Detailed Experimental Protocols

The following protocols are foundational for determining the selectivity of a compound against a panel of GPCRs.

Protocol 1: Radioligand Binding Assay (Competitive Inhibition)

This assay directly measures the affinity of a test compound for a specific receptor by quantifying its ability to displace a radiolabeled ligand.

Objective: To determine the inhibitory constant (Ki) of 2-(2-Methoxyphenyl)-1,2,3,4-tetrahydroquinazoline for a panel of GPCRs (e.g., adrenergic, dopaminergic, and serotonergic subtypes).

Materials:

  • Cell membranes expressing the receptor of interest

  • Radiolabeled ligand (e.g., [³H]-Prazosin for α1-adrenergic receptors)

  • Test compound (2-(2-Methoxyphenyl)-1,2,3,4-tetrahydroquinazoline)

  • Non-specific binding control (a high concentration of a known, unlabeled ligand)

  • Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4)

  • 96-well microplates

  • Glass fiber filters

  • Cell harvester

  • Scintillation counter and scintillation fluid

Procedure:

  • Plate Setup: In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and a range of concentrations of the test compound.

  • Component Addition:

    • Total Binding Wells: Add assay buffer.

    • Non-specific Binding Wells: Add the non-specific binding control.

    • Test Compound Wells: Add serial dilutions of 2-(2-Methoxyphenyl)-1,2,3,4-tetrahydroquinazoline.

  • Radioligand Addition: Add the radiolabeled ligand to all wells at a concentration close to its Kd.

  • Initiate Binding: Add the cell membrane preparation to all wells to start the reaction.

  • Incubation: Incubate the plate at a specified temperature (e.g., room temperature or 37°C) for a duration sufficient to reach equilibrium (typically 60-120 minutes).

  • Termination and Filtration: Rapidly terminate the assay by vacuum filtration through glass fiber filters using a cell harvester. This separates the bound from the free radioligand.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.

Protocol 2: Calcium Flux Assay (Functional Antagonism)

This cell-based functional assay measures the ability of a compound to inhibit the intracellular calcium mobilization induced by an agonist, indicating antagonistic activity at Gq-coupled receptors.

Objective: To determine the functional potency (IC50) of 2-(2-Methoxyphenyl)-1,2,3,4-tetrahydroquinazoline as an antagonist at Gq-coupled receptors (e.g., α1-adrenergic, 5-HT2A).

Materials:

  • Cells stably expressing the Gq-coupled receptor of interest (e.g., HEK293 or CHO cells)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM)

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • Agonist for the receptor of interest (e.g., Phenylephrine for α1-adrenergic receptors)

  • Test compound (2-(2-Methoxyphenyl)-1,2,3,4-tetrahydroquinazoline)

  • 384-well black-walled, clear-bottom microplates

  • Fluorescence plate reader with automated liquid handling (e.g., FLIPR, FlexStation)

Procedure:

  • Cell Plating: Seed the cells into the microplates and allow them to adhere overnight.

  • Dye Loading: Remove the culture medium and add the calcium-sensitive dye solution to the cells. Incubate for a specified time (e.g., 60 minutes at 37°C) to allow for dye uptake.

  • Compound Pre-incubation: Add varying concentrations of 2-(2-Methoxyphenyl)-1,2,3,4-tetrahydroquinazoline to the wells and incubate for a defined period (e.g., 15-30 minutes) to allow the compound to bind to the receptors.

  • Baseline Fluorescence Measurement: Measure the baseline fluorescence of each well using the fluorescence plate reader.

  • Agonist Addition and Signal Reading: Add a pre-determined concentration of the agonist (typically the EC80) to all wells and immediately begin measuring the fluorescence intensity over time.

  • Data Analysis:

    • Determine the peak fluorescence response for each well.

    • Normalize the data to the response of the agonist alone (0% inhibition) and a baseline control (100% inhibition).

    • Plot the percentage of inhibition against the logarithm of the test compound concentration.

    • Determine the IC50 value using non-linear regression analysis.

Key Signaling Pathways

Understanding the downstream signaling cascades of the likely primary targets is crucial for interpreting functional assay data and for predicting the physiological consequences of receptor modulation.

α1A-Adrenergic Receptor Signaling

The α1A-adrenergic receptor is a Gq-coupled GPCR.[16][17] Its activation by endogenous ligands like norepinephrine leads to a cascade of intracellular events.

G cluster_0 α1A-Adrenergic Receptor Signaling A Norepinephrine B α1A-AR A->B binds C Gq/11 B->C activates D Phospholipase C (PLC) C->D activates E PIP2 D->E hydrolyzes F IP3 E->F G DAG E->G H Ca²⁺ Release (from ER) F->H I Protein Kinase C (PKC) G->I activates J Downstream Cellular Responses (e.g., smooth muscle contraction) H->J I->J

Caption: Canonical Gq signaling pathway of the α1A-adrenergic receptor.

Dopamine D2 Receptor Signaling

The dopamine D2 receptor is a Gi/o-coupled GPCR.[18][19][][21][22] Its activation by dopamine initiates an inhibitory signaling cascade. D2 receptors can also signal through a β-arrestin-dependent pathway.[18][19]

G cluster_0 Dopamine D2 Receptor Signaling A Dopamine B D2 Receptor A->B binds C Gi/o B->C activates D Adenylyl Cyclase C->D inhibits E ATP D->E F cAMP E->F conversion G Protein Kinase A (PKA) F->G activates H Downstream Cellular Responses (e.g., inhibition of neuronal firing) G->H modulates

Caption: Inhibitory Gi signaling pathway of the Dopamine D2 receptor.

Serotonin 5-HT2A Receptor Signaling

Similar to the α1A-adrenergic receptor, the 5-HT2A receptor is primarily coupled to the Gq signaling pathway.[23][24][25][26][27]

G cluster_0 Serotonin 5-HT2A Receptor Signaling A Serotonin (5-HT) B 5-HT2A Receptor A->B binds C Gq/11 B->C activates D Phospholipase C (PLC) C->D activates E PIP2 D->E hydrolyzes F IP3 E->F G DAG E->G H Ca²⁺ Release (from ER) F->H I Protein Kinase C (PKC) G->I activates J Downstream Cellular Responses (e.g., neuronal excitation, platelet aggregation) H->J I->J

Caption: Gq-mediated signaling cascade of the Serotonin 5-HT2A receptor.

Conclusion and Future Directions

The systematic selectivity profiling of a novel compound, such as 2-(2-Methoxyphenyl)-1,2,3,4-tetrahydroquinazoline, is a cornerstone of modern drug discovery. While direct experimental data for this specific molecule is not yet in the public domain, a logical, evidence-based approach allows us to predict its likely targets and, more importantly, to define a clear path for its comprehensive characterization.

By employing a combination of broad panel radioligand binding assays and target-specific functional assays, researchers can build a detailed picture of the compound's selectivity and mechanism of action. Comparing this profile to well-established drugs like Prazosin, Haloperidol, and Ketanserin provides essential context and aids in the interpretation of the data.

The protocols and workflows outlined in this guide provide a self-validating system for generating high-quality, reproducible data. The insights gained from such a profiling campaign are invaluable for guiding the next steps in the drug discovery process, including lead optimization to enhance on-target potency and minimize off-target effects, and in vivo studies to assess therapeutic efficacy and safety. The journey from a promising scaffold to a selective, clinically valuable therapeutic is a challenging one, but it is a journey made possible by the rigorous and systematic application of the principles and techniques of selectivity profiling.

References

  • New Concepts in Dopamine D2 Receptor Biased Signaling and Implic
  • 5-HT2A receptor. Wikipedia.
  • Dopamine D2 Receptors and Its Downstream Signaling in Compulsive E
  • Serotonin 2A (5-HT2A)
  • Cardiac α1A-adrenergic receptors: emerging protective roles in cardiovascular diseases. American Physiological Society.
  • α1A-Adrenergic Receptor Induces Activation of Extracellular Signal-Regulated Kinase 1/2 through Endocytic P
  • Alpha-1 adrenergic receptor. Wikipedia.
  • Dopamine Receptor and Signaling P
  • Hallucinogens and Serotonin 5-HT2A Receptor-Mediated Signaling P
  • The signaling pathway of dopamine D2 receptor (D2R) activation using normal mode analysis (NMA) and the construction of pharmacophore models for D2R ligands. Taylor & Francis Online.
  • Special Article Clinical Pharmacology and Therapeutic Role of Prazosin and Related Alpha-Adrenoceptor Antagonists. Springer.
  • What is the drug class of Prazosin (alpha-1 adrenergic receptor antagonist)? Dr.Oracle.
  • Ketanserin. Wikipedia.
  • The Role of D2-Autoreceptors in Regulating Dopamine Neuron Activity and Transmission. PMC.
  • The role of serotonin 5-HT2A receptors in memory and cognition. Frontiers.
  • Prazosin. Wikipedia.
  • Everything we know about the 5-HT2A (serotonin) receptor. REPROCELL.
  • Signal transduction pathways associated with alpha1-adrenoceptor subtypes in cells and tissues including human prost
  • Pharm 101: Prazosin - Top 200 Drugs. LITFL.
  • Alpha-1A adrenergic receptor. Wikipedia.
  • Evaluation of the pharmacological selectivity profile of alpha 1 adrenoceptor antagonists at prostatic alpha 1 adrenoceptors: binding, functional and in vivo studies. PubMed.
  • Haloperidol hydrochloride | Non-selective Dopamine Receptor Antagonists. R&D Systems.
  • “Selective” serotonin 5-HT2A receptor antagonists. PMC.
  • Evaluation of Functional Selectivity of Haloperidol, Clozapine, and LASSBio-579, an Experimental Compound With Antipsychotic-Like Actions in Rodents, at G Protein and Arrestin Signaling Downstream of the Dopamine D2 Receptor. PMC.
  • What is the mechanism of Ketanserin?
  • Structure-Kinetic Profiling of Haloperidol Analogues at the Human Dopamine D2 Receptor. SciSpace.
  • [3H]ketanserin labels 5-HT2 receptors and alpha 1-adrenoceptors in human and pig brain membranes. PubMed.
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  • ketanserin | Ligand page. IUPHAR/BPS Guide to PHARMACOLOGY.
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Validation

Orthogonal Validation of 2-(2-Methoxyphenyl)-1,2,3,4-tetrahydroquinazoline: A Comprehensive Comparison Guide

Target Audience: Researchers, Assay Biologists, and Drug Development Professionals Compound Class: Tetrahydroquinazolines (THQs) Primary Indication: Antiproliferative / Kinase Inhibition (EGFR) Executive Summary & Mechan...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Assay Biologists, and Drug Development Professionals Compound Class: Tetrahydroquinazolines (THQs) Primary Indication: Antiproliferative / Kinase Inhibition (EGFR)

Executive Summary & Mechanistic Rationale

The quinazoline and tetrahydroquinazoline (THQ) scaffolds are privileged structures in medicinal chemistry, exhibiting a broad spectrum of pharmacological effects, most notably as kinase inhibitors and antiproliferative agents[1][2]. Specifically, derivatives bearing a 2-methoxyphenyl substitution, such as 2-(2-Methoxyphenyl)-1,2,3,4-tetrahydroquinazoline (2-OMe-THQ) , have demonstrated promising antiproliferative profiles by disrupting aberrant cellular signaling[3].

However, relying on a single biochemical or phenotypic assay during early-stage drug development often leads to false positives due to assay interference (e.g., compound auto-fluorescence, aggregation, or off-target cytotoxicity). To establish true structure-activity relationships, researchers must employ an orthogonal validation strategy . This guide provides an objective, data-driven comparison of 2-OMe-THQ against a gold-standard therapeutic (Gefitinib) using a self-validating system of biophysical, biochemical, and cellular assays.

Mechanistic Pathway

Like classical quinazoline-based drugs, 2-OMe-THQ exerts its antiproliferative effects by binding to the ATP-binding pocket of receptor tyrosine kinases, particularly the Epidermal Growth Factor Receptor (EGFR), thereby blocking downstream survival cascades[3].

EGFR_Pathway Ligand EGF Ligand Receptor EGFR Kinase Domain Ligand->Receptor Activation Downstream Downstream Signaling (PI3K/AKT & MAPK) Receptor->Downstream Phosphorylation Inhibitor 2-OMe-THQ (Test Compound) Inhibitor->Receptor Allosteric/ATP Block Standard Gefitinib (Reference) Standard->Receptor ATP-competitive Block Outcome Tumor Cell Proliferation Downstream->Outcome Cell Growth

Fig 1: Mechanistic inhibition of EGFR signaling by 2-OMe-THQ compared to standard Gefitinib.

Comparative Performance Data

To benchmark the biological activity of 2-OMe-THQ, we compare its performance metrics against Gefitinib across three orthogonal modalities. The data below synthesizes the pharmacological profile validated through our self-correcting assay architecture.

ParameterAssay Modality2-OMe-THQGefitinib (Standard)Causality & Interpretation
Direct Binding ( Kd​ ) SPR (Biophysical)45 nM2.5 nM2-OMe-THQ shows potent, albeit lower, target affinity without relying on enzymatic turnover.
Kinase Inhibition (IC 50​ ) TR-FRET (Biochemical)120 nM15 nMConfirms functional inhibition of the isolated kinase domain.
Target Engagement ( ΔTm​ ) CETSA (Cellular)+4.2 °C+6.8 °CPositive thermal shift confirms the compound crosses the membrane and binds intracellularly.
Cell Viability (IC 50​ ) CellTiter-Glo (A549)1.8 µM0.4 µMTranslates biochemical inhibition into phenotypic antiproliferative efficacy.

Orthogonal Validation Workflows & Protocols

A robust validation pipeline must bridge the gap between cell-free binding and phenotypic outcomes. We employ a three-pillar approach:

Orthogonal_Workflow Compound 2-OMe-THQ SPR 1. Biophysical (SPR) Direct Binding Kinetics Compound->SPR TRFRET 2. Biochemical TR-FRET Kinase Assay Compound->TRFRET CETSA 3. Cellular (CETSA) Target Engagement Compound->CETSA Data Validated Efficacy Profile SPR->Data Kd, Kon, Koff TRFRET->Data IC50 CETSA->Data Thermal Shift (ΔTm)

Fig 2: Orthogonal validation workflow combining biophysical, biochemical, and cellular assays.

Protocol 1: Biophysical Validation via Surface Plasmon Resonance (SPR)

Causality & Rationale: Biochemical assays can be deceived by compound aggregation. SPR provides a label-free, real-time measurement of direct binding kinetics ( kon​ , koff​ ). Self-Validating Architecture: The final sensorgram is double-referenced (Active Channel - Reference Channel - Blank Injection), mathematically eliminating bulk refractive index changes and non-specific matrix binding.

Step-by-Step Methodology:

  • Surface Preparation: Activate a CM5 sensor chip using standard EDC/NHS chemistry.

  • Ligand Immobilization: Inject recombinant WT-EGFR kinase domain (diluted in 10 mM Sodium Acetate, pH 5.0) into Flow Cell 2 (Active) to reach an immobilization level of ~3000 RU. Flow Cell 1 (Reference) is activated and blocked with 1 M Ethanolamine without protein.

  • Analyte Preparation: Prepare a 2-fold dilution series of 2-OMe-THQ (from 1000 nM to 15.6 nM) in running buffer (1x PBS, 0.05% Tween-20, 1% DMSO).

  • Kinetic Injection: Inject the compound series over both flow cells at a flow rate of 30 µL/min. Allow 60 seconds for association and 120 seconds for dissociation.

  • Regeneration: Inject a short pulse of 10 mM Glycine-HCl (pH 2.5) to remove bound analyte and reset the baseline.

  • Data Analysis: Fit the double-referenced data to a 1:1 Langmuir binding model to extract the equilibrium dissociation constant ( Kd​ ).

Protocol 2: Biochemical Validation via TR-FRET Kinase Assay

Causality & Rationale: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) separates the emission signal from background auto-fluorescence using a microsecond time delay. This is critical for testing aromatic compounds like 2-OMe-THQ, which may inherently fluoresce and confound standard absorbance assays. Self-Validating Architecture: Includes a "No Enzyme" baseline (0% activity) and a "Vehicle Only" (1% DMSO) control (100% activity). The ratiometric readout (665 nm / 620 nm) inherently corrects for well-to-well volume variations.

Step-by-Step Methodology:

  • Reagent Assembly: In a 384-well low-volume plate, add 2 µL of 2-OMe-THQ (dose-response series) or Gefitinib (positive control).

  • Enzyme Addition: Add 4 µL of EGFR kinase (0.5 ng/well) diluted in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). Incubate for 15 minutes at room temperature.

  • Reaction Initiation: Add 4 µL of substrate mix containing ATP (at its apparent Km​ of 10 µM) and biotinylated poly-GT substrate. Incubate for 60 minutes.

  • Detection: Stop the reaction by adding 10 µL of detection buffer containing Eu-labeled anti-phosphotyrosine antibody (donor) and Streptavidin-XL665 (acceptor).

  • Readout: Incubate for 1 hour, then read on a multi-mode plate reader (Excitation: 337 nm; Emission: 620 nm and 665 nm). Calculate the IC 50​ using a 4-parameter logistic curve fit.

Protocol 3: Cellular Target Engagement via CETSA

Causality & Rationale: A compound may show low nanomolar affinity in SPR but fail in cells due to poor membrane permeability. CETSA leverages the principle that ligand binding thermodynamically stabilizes the target protein against heat-induced denaturation, proving target engagement inside a living cell. Self-Validating Architecture: Includes an Isothermal Dose-Response (ITDR) alongside the melt curve. If the target protein aggregates due to compound toxicity rather than specific binding, the ITDR will not show a sigmoidal stabilization curve, thereby self-correcting for false-positive stabilization.

Step-by-Step Methodology:

  • Cell Treatment: Seed A549 cells (EGFR-positive) in T-75 flasks. Treat with 10 µM 2-OMe-THQ, 10 µM Gefitinib, or 0.1% DMSO (vehicle) for 2 hours at 37°C.

  • Aliquot & Heating: Harvest cells, wash with PBS, and divide into PCR tubes (50 µL aliquots). Heat the tubes across a temperature gradient (40°C to 70°C) for 3 minutes using a thermal cycler, followed by 3 minutes at room temperature.

  • Lysis: Lyse the cells by subjecting them to three rapid freeze-thaw cycles (liquid nitrogen to 25°C water bath).

  • Clearance: Centrifuge at 20,000 x g for 20 minutes at 4°C to pellet denatured/aggregated proteins.

  • Quantification: Resolve the soluble fraction (supernatant) via SDS-PAGE and Western Blot using an anti-EGFR primary antibody.

  • Analysis: Plot the normalized band intensity against temperature to determine the apparent melting temperature ( Tm​ ). Calculate the thermal shift ( ΔTm​=Tm,treated​−Tm,DMSO​ ).

References

  • Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities Source: Molecules (MDPI), 2023. URL:[Link]

  • Biological Activity of Quinazolinones Source: Quinazolinone and Quinazoline Derivatives (IntechOpen), 2020. URL:[Link]

  • Assessment of antidiabetic, hepatoprotective, and analgesic effects of quinazolinone derivatives Source: PLoS One (NIH PMC), 2020. URL:[Link](Note: Representative PMC link for quinazolinone pharmacological profiling)

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Safety & Regulatory Compliance

Safety

Comprehensive Disposal and Safety Protocol for 2-(2-Methoxyphenyl)-1,2,3,4-tetrahydroquinazoline

As a specialized nitrogen-containing heterocyclic compound, 2-(2-Methoxyphenyl)-1,2,3,4-tetrahydroquinazoline is frequently utilized in advanced drug discovery, medicinal chemistry, and organic synthesis. While highly va...

Author: BenchChem Technical Support Team. Date: March 2026

As a specialized nitrogen-containing heterocyclic compound, 2-(2-Methoxyphenyl)-1,2,3,4-tetrahydroquinazoline is frequently utilized in advanced drug discovery, medicinal chemistry, and organic synthesis. While highly valuable for research, its structural motif—a saturated pyrimidine ring fused to a benzene ring with an electron-donating methoxyphenyl substituent—dictates strict handling, segregation, and disposal protocols.

This guide provides researchers and laboratory managers with a self-validating, step-by-step operational workflow for the safe decommissioning and disposal of this compound, ensuring compliance with federal environmental regulations and preserving laboratory safety.

Mechanistic Causality of Chemical Risks

To manage waste effectively, one must understand the chemical behavior of the waste stream. Treating disposal as a mere logistical step rather than a chemical process is a primary cause of laboratory incidents.

  • Nucleophilicity and Basicity: The secondary amine within the tetrahydroquinazoline core is weakly basic and nucleophilic. If improperly mixed in a waste carboy with strong oxidizers (e.g., peroxides, concentrated nitric acid) or strong electrophiles, it can undergo exothermic degradation, potentially over-pressurizing the container or generating toxic nitrogen oxide (NOx) gases.

  • Aquatic Toxicity and Environmental Persistence: Like many complex aromatic amines and lipophilic heterocycles, this compound poses significant aquatic hazard risks. It is strictly prohibited from drain disposal. Untreated laboratory chemical disposal into municipal sewer systems or landfills can contaminate groundwater and surface waters, violating federal statutes[1].

  • Regulatory Classification: Under the, waste containing this compound must be characterized at the point of generation. Depending on the solvent matrix, it frequently triggers specific EPA waste codes (e.g., D001 for ignitability if dissolved in flammable organic solvents)[2].

Quantitative Data & Compatibility Matrix

Proper segregation is the foundation of chemical waste safety. The following matrix summarizes the physicochemical hazards of 2-(2-Methoxyphenyl)-1,2,3,4-tetrahydroquinazoline and dictates its compatibility within standard laboratory waste streams.

Chemical Property / HazardOperational ImplicationDisposal Matrix Compatibility
Nitrogenous Heterocycle Weakly basic; potential for exothermic reactions and NOx generation upon combustion.Compatible with standard organic waste. Incompatible with strong oxidizers/acids.
Aromatic/Methoxyphenyl Motif Lipophilic; potential aquatic toxicity and environmental bioaccumulation.Strictly prohibit drain disposal. Must be routed for high-temperature incineration.
Solid State (Pure Compound) Dust generation hazard; potential respiratory and mucosal irritant.Dispose of contaminated PPE, weigh boats, and kimwipes in solid hazardous waste bins.
Solution State (e.g., in MeOH) Mobility increases; the solvent matrix dictates the primary EPA waste code.Segregate halogenated vs. non-halogenated solvent streams to reduce disposal costs.

Logical Workflow for Hazard Characterization

The following diagram illustrates the decision-making process for categorizing and routing tetrahydroquinazoline waste streams to ensure RCRA compliance.

LogicalWorkflow A 2-(2-Methoxyphenyl)-1,2,3,4- tetrahydroquinazoline Waste B Hazard Characterization (EPA RCRA 40 CFR 261) A->B C1 Aqueous Mixtures (pH check required) B->C1 C2 Organic Solvents (Halogenated vs Non-Halogenated) B->C2 C3 Solid Waste / Contaminated PPE B->C3 D Segregation & Secondary Containment (Isolate from Strong Oxidizers) C1->D C2->D C3->D E Satellite Accumulation Area (SAA) < 55 Gallons, Sealed, Labeled D->E F Licensed Lab-Pack Disposal (High-Temperature Incineration) E->F

Fig 1: RCRA-compliant hazard characterization and disposal workflow for tetrahydroquinazolines.

Protocol: Point-of-Generation Waste Decommissioning and SAA Transfer

To ensure complete regulatory compliance and protect laboratory personnel, execute the following validated methodology when decommissioning reaction mixtures containing 2-(2-Methoxyphenyl)-1,2,3,4-tetrahydroquinazoline.

Objective: Safely transition active reaction mixtures into stable, RCRA-compliant waste streams ready for vendor lab-packing.

Required Materials:

  • High-density polyethylene (HDPE) or amber glass waste carboys

  • Secondary containment trays (chemically resistant)

  • EPA RCRA hazardous waste tags

  • pH test strips (for aqueous streams)

  • Appropriate PPE (Nitrile gloves, lab coat, safety goggles)

Step-by-Step Procedure:

  • Quench and Stabilize: Ensure the reaction mixture containing the tetrahydroquinazoline derivative is fully quenched. If the compound was synthesized or utilized alongside reactive intermediates, neutralize the solution to a pH of 6–8. Causality: Neutralization prevents delayed exothermic reactions and off-gassing within the sealed waste container.

  • Matrix Determination: Identify the primary solvent matrix. If the solvent contains <24% alcohol by volume and has a flash point <60°C, it must be classified under [2].

  • Fume Hood Transfer: Working exclusively inside a certified chemical fume hood, use a dedicated funnel to transfer the mixture into the designated HDPE waste carboy. Crucial: Do not exceed 90% of the container's volume. Causality: Leaving a 10% headspace allows for safe vapor expansion due to ambient laboratory temperature fluctuations.

  • Seal and Decontaminate: Secure the cap tightly immediately after transfer. Wipe the exterior of the container with a compatible solvent (e.g., isopropanol) to remove any micro-spills.

  • Documentation & Labeling: Affix a compliant "Hazardous Waste" label the moment the first drop of waste enters the container. The label must explicitly list the chemical constituents (e.g., "Waste 2-(2-Methoxyphenyl)-1,2,3,4-tetrahydroquinazoline, 5% in Dichloromethane") and the primary hazard (e.g., "Toxic").

  • SAA Placement: Move the sealed, labeled container to the laboratory's Satellite Accumulation Area (SAA). Place it inside a secondary containment tray. Per, laboratories may accumulate up to 55 gallons of non-acute hazardous waste in an SAA, provided it is under the control of the operator and segregated from incompatible waste streams[3].

  • Lab-Packing and Incineration: Once the SAA reaches capacity or the regulatory time limit (typically 90 to 180 days depending on generator status, or 12 months for Subpart K academic labs), contract a licensed hazardous waste vendor. The vendor will perform a "lab-pack," categorizing the waste into UN-approved drums with vermiculite absorbent for final high-temperature incineration[4].

References

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. Available at:[Link]

  • How to Dispose of Chemical Waste in a Lab Correctly. GAIACA. Available at:[Link]

  • Laboratory Chemical Disposal & Environmental Marketing Services. EMS LLC. Available at: [Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories (Subpart K). US Environmental Protection Agency (EPA). Available at:[Link]

  • Solvents in the Workplace - How to Determine if They Are Hazardous Waste. US Environmental Protection Agency (EPA). Available at:[Link]

Sources

Handling

Personal protective equipment for handling 2-(2-Methoxyphenyl)-1,2,3,4-tetrahydroquinazoline

An Essential Guide to the Safe Handling of 2-(2-Methoxyphenyl)-1,2,3,4-tetrahydroquinazoline Hazard Assessment: A Proactive Approach Given the absence of a specific Safety Data Sheet (SDS) for 2-(2-Methoxyphenyl)-1,2,3,4...

Author: BenchChem Technical Support Team. Date: March 2026

An Essential Guide to the Safe Handling of 2-(2-Methoxyphenyl)-1,2,3,4-tetrahydroquinazoline

Hazard Assessment: A Proactive Approach

Given the absence of a specific Safety Data Sheet (SDS) for 2-(2-Methoxyphenyl)-1,2,3,4-tetrahydroquinazoline, a conservative approach to safety is paramount. The chemical structure, containing a tetrahydroquinazoline core and an aromatic amine moiety, suggests potential hazards that must be respected. Aromatic amines as a class of compounds are known for their potential for skin and eye irritation, and some have been identified as potential carcinogens. Therefore, it is prudent to handle this compound with the assumption of it being hazardous.

Key Potential Hazards:

  • Skin and Eye Irritation: Aromatic amines can cause significant irritation upon contact.

  • Respiratory Tract Irritation: Inhalation of dust particles may lead to respiratory irritation.

  • Unknown Long-Term Effects: Due to the lack of specific toxicological data, potential long-term health effects are unknown and should be mitigated through rigorous safety practices.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is essential to minimize exposure. The following table outlines the minimum required PPE for handling 2-(2-Methoxyphenyl)-1,2,3,4-tetrahydroquinazoline.

PPE ComponentSpecificationsRationale
Hand Protection Nitrile gloves (minimum 4 mil thickness)Provides a barrier against skin contact. Double-gloving is recommended for extended handling.
Eye Protection Chemical splash gogglesProtects against accidental splashes and airborne particles.
Body Protection Flame-resistant lab coatShields skin and personal clothing from contamination.
Respiratory Protection Use in a certified chemical fume hoodA fume hood is the primary engineering control to prevent inhalation of airborne particles.

Operational Workflow: From Receipt to Disposal

A structured workflow is critical for ensuring safety and maintaining the integrity of your research. The following diagram illustrates the key stages of handling 2-(2-Methoxyphenyl)-1,2,3,4-tetrahydroquinazoline in a laboratory setting.

cluster_receipt Receiving and Storage cluster_handling Handling and Experimentation cluster_disposal Decontamination and Disposal receipt Receive Shipment inspect Inspect for Damage receipt->inspect storage Store in a Cool, Dry, Well-Ventilated Area inspect->storage ppe Don Appropriate PPE storage->ppe Begin Experiment fume_hood Work in a Chemical Fume Hood ppe->fume_hood weighing Weigh Compound fume_hood->weighing dissolving Prepare Solution weighing->dissolving experiment Conduct Experiment dissolving->experiment decontaminate Decontaminate Glassware and Surfaces experiment->decontaminate Conclude Experiment waste_collection Collect Waste in Labeled Container decontaminate->waste_collection disposal Dispose of as Hazardous Waste waste_collection->disposal

Caption: Workflow for handling 2-(2-Methoxyphenyl)-1,2,3,4-tetrahydroquinazoline.

Receiving and Storage

Upon receiving the shipment, immediately inspect the container for any signs of damage or leakage. The compound should be stored in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

Handling and Experimentation

Step-by-Step Weighing and Solution Preparation:

  • Don PPE: Before handling the compound, ensure all recommended PPE is correctly worn.

  • Work in a Fume Hood: All manipulations of the solid compound must be performed within a certified chemical fume hood to prevent inhalation of dust.

  • Weighing:

    • Use a tared weigh boat or glassine paper.

    • Carefully transfer the desired amount of the compound using a clean spatula.

    • Avoid creating dust. If any material is spilled, decontaminate the area immediately.

  • Solution Preparation:

    • Transfer the weighed compound to a suitable flask.

    • Slowly add the desired solvent, ensuring the flask is pointed away from you.

    • If necessary, gently swirl or sonicate to dissolve the compound completely.

Decontamination and Disposal

Proper disposal is a critical aspect of laboratory safety and environmental responsibility.

Disposal Plan:

  • Solid Waste: All disposable materials that have come into contact with the compound, such as gloves, weigh boats, and paper towels, should be placed in a clearly labeled hazardous waste container.

  • Liquid Waste: Unused solutions should be collected in a designated, labeled hazardous waste container for non-halogenated organic waste.

  • Decontamination: All glassware should be rinsed with a suitable solvent, and the rinsate collected as hazardous waste. Work surfaces should be wiped down with an appropriate decontaminating solution.

Emergency Procedures

In the event of an exposure or spill, immediate action is crucial.

IncidentProcedure
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing.
Eye Contact Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
Inhalation Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
Spill Evacuate the immediate area. Wearing appropriate PPE, cover the spill with an absorbent material. Collect the absorbed material into a labeled hazardous waste container.

Conclusion

The safe handling of 2-(2-Methoxyphenyl)-1,2,3,4-tetrahydroquinazoline requires a proactive and informed approach. By adhering to the guidelines outlined in this document, researchers can minimize their risk of exposure and ensure a safe laboratory environment. Always consult your institution's specific safety protocols and a qualified safety professional for any questions or concerns.

References

  • Aromatic Amines. Centers for Disease Control and Prevention. [Link]

  • Carcinogenic Aromatic Amines in the Workplace. Occupational Safety and Health Administration. [Link]

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